molecular formula C5H5F2N3 B1336603 2,6-Diamino-3,5-difluoropyridine CAS No. 247069-27-8

2,6-Diamino-3,5-difluoropyridine

Cat. No.: B1336603
CAS No.: 247069-27-8
M. Wt: 145.11 g/mol
InChI Key: GCIUCMRUMOAHKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Diamino-3,5-difluoropyridine is a useful research compound. Its molecular formula is C5H5F2N3 and its molecular weight is 145.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-difluoropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N3/c6-2-1-3(7)5(9)10-4(2)8/h1H,(H4,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCIUCMRUMOAHKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)N)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20436387
Record name 2,6-Diamino-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247069-27-8
Record name 2,6-Diamino-3,5-difluoropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20436387
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diamino-3,5-difluoropyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

2,6-Diamino-3,5-difluoropyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 2,6-Diamino-3,5-difluoropyridine

Introduction

This compound is a specialized heterocyclic compound that has emerged as a significant building block in modern synthetic chemistry. Its structure is characterized by a pyridine ring functionalized with two nucleophilic amino groups at the 2- and 6-positions and two strongly electron-withdrawing fluorine atoms at the 3- and 5-positions. This unique arrangement of substituents imparts a distinct combination of chemical properties, making it a valuable intermediate in medicinal chemistry and materials science.[1] The fluorine atoms are known to enhance the biological activity of derivative compounds, while also contributing to properties like thermal stability.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and characterization of this compound for researchers and professionals in drug development.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These characteristics are foundational for its application in synthetic protocols and material design.

Table 1: Core Physical and Chemical Identifiers
PropertyValueSource
CAS Number 247069-27-8[2][3]
Molecular Formula C₅H₅F₂N₃[2]
Molecular Weight 145.11 g/mol [1][2]
Appearance Solid
Melting Point 155-160 °C
IUPAC Name 3,5-difluoropyridine-2,6-diamine[4]
InChI Key GCIUCMRUMOAHKR-UHFFFAOYSA-N[1]
SMILES Nc1nc(N)c(F)cc1F
Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural confirmation of this compound. Due to the molecule's symmetry, its NMR spectra are relatively straightforward to interpret.[1]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show a singlet for the proton at the C4 position, as it has no adjacent protons for coupling. The two amino groups (-NH₂) at the C2 and C6 positions would likely appear as two distinct broad singlets, with chemical shifts that are sensitive to solvent, concentration, and temperature.[1]

  • ¹³C NMR Spectroscopy : The molecule's symmetry predicts only three unique signals for the pyridine ring carbons in the ¹³C NMR spectrum.[1]

  • ¹⁹F NMR Spectroscopy : The fluorine NMR spectrum is a key tool for confirming the presence and environment of the fluorine atoms on the pyridine ring.

  • Infrared (IR) Spectroscopy : The IR spectrum would feature characteristic absorption bands corresponding to N-H stretching from the amino groups and strong C-F stretching vibrations.[4]

  • UV-Vis Spectroscopy : It is expected to exhibit strong UV absorption bands from π → π* transitions within the aromatic pyridine ring. The amino substituents are likely to cause a bathochromic (red) shift compared to unsubstituted pyridine.[1]

Table 2: Predicted and Observed Spectroscopic Data
TechniqueFeaturePredicted/Observed Value
¹H NMR H-4 ProtonSinglet
-NH₂ ProtonsTwo broad singlets
¹³C NMR Pyridine CarbonsThree distinct signals
IR (ATR-Neat) N-H Stretch~3200-3400 cm⁻¹
C-F Stretch~1200-1300 cm⁻¹

Synthesis and Manufacturing

The synthesis of this compound typically involves the functionalization of highly fluorinated pyridine precursors. The strong electron-withdrawing nature of the fluorine atoms and the ring nitrogen in precursors like pentafluoropyridine facilitates nucleophilic aromatic substitution (SNAr).[5][6]

Synthetic Pathway from Polyfluorinated Pyridines

A common strategy involves the sequential substitution of fluorine atoms on a polyfluorinated pyridine ring. One documented method starts with 2,3,5,6-tetrafluoropyridine.[7]

Step-by-Step Protocol:

  • Hydrazinolysis : 2,3,5,6-tetrafluoropyridine is reacted with hydrazine monohydrate. This reaction proceeds via nucleophilic aromatic substitution, where the hydrazine displaces fluorine atoms, typically at the 2- and 6-positions.

  • Catalytic Reduction : The resulting dihydrazinyl intermediate is then subjected to catalytic hydrogenation. This step cleaves the N-N bonds of the hydrazine moieties, yielding the final 2,6-diamino product.[1][7]

A patent discloses a method for preparing the 2,3,5,6-tetrafluoropyridine precursor by reacting pentafluoropyridine with zinc powder in an aqueous ammonia solution.[7] However, direct amination of 2,3,5,6-tetrafluoropyridine using aqueous ammonia often requires harsh conditions, such as high temperatures and pressures, and can result in lower purity products.[7] The hydrazine route offers a more controlled alternative.

Caption: Synthetic route from pentafluoropyridine.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay between the nucleophilic amino groups and the electrophilic, fluorine-activated pyridine ring.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atoms at the 3- and 5-positions are activated leaving groups for SNAr reactions.[1] The electron-withdrawing effect of the fluorine atoms and the pyridine nitrogen atom makes the ring susceptible to attack by a variety of nucleophiles. This allows for further functionalization of the pyridine core, enabling the synthesis of complex derivatives. The efficiency of SNAr reactions on pyridines is highly dependent on the position of the leaving group and the presence of activating groups.[1]

Caption: Nucleophilic aromatic substitution (SNAr) on the pyridine ring.

Reactions of the Amino Groups

The primary amino groups at the C2 and C6 positions are nucleophilic and can participate in a wide range of reactions, including:

  • Acylation : Reaction with acyl chlorides or anhydrides to form amides.

  • Alkylation : N-alkylation with alkyl halides.

  • Condensation Reactions : Reaction with carbonyl compounds to form Schiff bases or to construct fused heterocyclic systems. For example, related diaminopyridines are used to synthesize pyrido[1,2-a]pyrimidine derivatives, which have been investigated for their antitumor effects.[5]

These reactions provide a versatile platform for building molecular complexity and are central to the use of this compound in drug discovery programs.

Applications in Research and Development

The unique structural features of this compound make it a valuable precursor in several high-value applications.

  • Medicinal Chemistry : It serves as a crucial intermediate in the synthesis of pharmaceuticals.[1] Derivatives have been explored in the development of novel therapeutic agents, including fluoroquinolone antibiotics.[1][8] The incorporation of fluorine can modulate key drug properties such as metabolic stability, binding affinity, and lipophilicity.

  • Materials Science : The presence of fluorine can impart desirable properties to polymers and other materials, including high thermal stability and chemical resistance.[1]

Safety and Handling

According to aggregated GHS information, this compound is classified as causing serious eye irritation.[4] Standard laboratory personal protective equipment (PPE), including eye shields and gloves, should be used when handling this compound. It should be stored in a well-ventilated area, and appropriate containment measures should be in place to avoid dust formation.

Conclusion

This compound is a highly functionalized heterocyclic compound with a rich and versatile chemistry. Its synthesis from polyfluorinated pyridines, coupled with the dual reactivity of its nucleophilic amino groups and electrophilic ring, provides chemists with a powerful tool for constructing complex molecular architectures. Its proven utility as a key intermediate in the synthesis of bioactive compounds underscores its importance for researchers, scientists, and professionals in the field of drug development and materials science.

References

  • This compound | C5H5F2N3 | CID 10176199 - PubChem. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Process for preparing 2-aminopyridine derivatives. (2006). Google Patents.
  • A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. (n.d.). Google Patents.
  • 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram - CP Lab Safety. (n.d.). CP Lab Safety. Retrieved January 12, 2026, from [Link]

  • Process for the preparation of fluorinated pyridines. (n.d.). European Patent Office. Retrieved January 12, 2026, from [Link]

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (n.d.). Retrieved January 12, 2026, from [Link]

  • Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. (2015). National Institutes of Health. Retrieved January 12, 2026, from [Link]

Sources

2,6-Diamino-3,5-difluoropyridine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 2,6-Diamino-3,5-difluoropyridine

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of this compound

In the landscape of modern drug discovery and materials science, fluorinated heterocyclic compounds are indispensable building blocks. The strategic incorporation of fluorine atoms into molecular scaffolds can profoundly alter physicochemical properties, including metabolic stability, binding affinity, and bioavailability.[1] this compound (CAS: 247069-27-8) has emerged as a particularly valuable intermediate, primarily due to its unique electronic and structural characteristics.[1][2] The pyridine core, substituted with two electron-donating amino groups and two powerful electron-withdrawing fluorine atoms, creates a privileged scaffold for constructing complex molecular architectures.

This guide provides an in-depth exploration of the prevalent synthesis pathways for this compound, moving beyond simple procedural lists to dissect the underlying chemical principles and rationale behind the methodological choices. It is designed for researchers, chemists, and drug development professionals who require a robust understanding of how to access this critical synthetic intermediate.

Core Mechanistic Principle: Nucleophilic Aromatic Substitution (SNAr) on the Pyridine Ring

The synthesis of this compound is fundamentally governed by the principles of Nucleophilic Aromatic Substitution (SNAr). Unlike typical nucleophilic reactions, the SNAr mechanism is facilitated on electron-deficient aromatic rings.[3] The pyridine ring is inherently more susceptible to nucleophilic attack than a benzene ring due to the electron-withdrawing nature of the nitrogen heteroatom, which activates the ortho (2,6) and para (4) positions.[4]

The presence of fluorine atoms at the 3- and 5-positions dramatically enhances this effect. Fluorine's high electronegativity exerts a powerful inductive electron-withdrawing effect, further polarizing the carbon-fluorine bond and increasing the electrophilicity of the entire ring system.[1][4] This activation is crucial for the sequential displacement of leaving groups by nucleophiles, such as ammonia or hydrazine.

A key, and often counterintuitive, aspect of SNAr chemistry is the leaving group ability of halogens. In this context, the trend is often the reverse of that seen in SN2 reactions, with fluoride being an excellent leaving group (F > Cl > Br > I).[4][5] This is because the rate-determining step is typically the initial nucleophilic attack to form a stabilized anionic intermediate (a Meisenheimer complex), a step that is accelerated by the strong electron-withdrawing nature of fluorine.[3][4]

Diagram: The SNAr Mechanism on a Fluorinated Pyridine

Caption: Generalized SNAr mechanism on a fluoropyridine ring.

Primary Synthesis Pathway: Hydrazine-Mediated Amination of 2,3,5,6-Tetrafluoropyridine

A robust and frequently cited method for synthesizing this compound involves a multi-step process starting from a highly fluorinated pyridine precursor.[6] This pathway offers excellent regioselectivity due to the predictable nature of SNAr on the activated tetrafluoropyridine ring.

Workflow Overview

The process begins with the preparation of the key intermediate, 2,3,5,6-tetrafluoropyridine, followed by a sequential double amination via a hydrazine intermediate.

Synthesis_Workflow A Pentafluoropyridine B 2,3,5,6-Tetrafluoropyridine A->B  Defluorination  (Zn, aq. NH₃) C 2-Hydrazino-3,5,6-trifluoropyridine B->C  Amination Step 1  (Hydrazine Monohydrate) D 2-Amino-3,5,6-trifluoropyridine C->D  Reduction  (Raney Ni, H₂) E 2-Amino-6-hydrazino-3,5-difluoropyridine D->E  Amination Step 2  (Hydrazine Monohydrate) F This compound E->F  Reduction  (Raney Ni, H₂)

Caption: Multi-step synthesis workflow from pentafluoropyridine.

Step-by-Step Experimental Protocol

This protocol is synthesized from methodologies described in patent literature.[6] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Part A: Preparation of 2,3,5,6-Tetrafluoropyridine (II)

  • Reactor Setup: To a three-neck round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add 20% aqueous ammonia (e.g., 560 mL).

  • Reagent Addition: Add pentafluoropyridine (I) (e.g., 55.5 g) and zinc powder (e.g., 20 g) to the stirred aqueous ammonia.

  • Reaction: Stir the resulting mixture vigorously at room temperature for approximately 5 hours. The reaction progress can be monitored by GC-MS.

  • Work-up & Isolation: Upon completion, the product can be isolated. The patent describes refluxing to remove water using a Dean-Stark trap to obtain the title compound.[6] This step is a regioselective mono-dehalogenation.

Part B: Synthesis of this compound (Target Compound)

  • First Amination (Hydrazination):

    • In a suitable flask, dissolve the 2,3,5,6-tetrafluoropyridine (II) obtained from Part A (e.g., 16.6 g) in a C1-C4 alkyl alcohol solvent such as n-propanol (e.g., 100 mL).

    • Add hydrazine monohydrate (e.g., 20.12 mL). The reaction is typically conducted at elevated temperatures, between 50-150 °C, by refluxing the mixture for approximately 3 hours.[6]

    • After the reaction is complete, remove the solvent under reduced pressure to yield crude 2-hydrazino-3,5,6-trifluoropyridine.

  • First Reduction (Cleavage of Hydrazine):

    • The crude hydrazino-intermediate is dissolved in a C1-C4 alkyl alcohol solvent.

    • Add a Raney nickel catalyst slurry.

    • The mixture is subjected to hydrogenation (H₂) at a controlled temperature, typically between 10-35 °C, until the reaction is complete.[6]

    • Filter off the catalyst and concentrate the filtrate to yield 2-amino-3,5,6-trifluoropyridine.

  • Second Amination & Reduction Sequence:

    • Repeat steps B1 and B2 using the 2-amino-3,5,6-trifluoropyridine as the starting material. This will selectively introduce a second amino group at the 6-position, displacing another fluorine atom.

    • The second hydrazination followed by catalytic reduction of the N-N bond yields the final product, this compound.

  • Purification: The final product is typically a solid that can be purified by recrystallization from a suitable solvent system to achieve high purity (>98%).

Alternative & Emerging Synthetic Strategies

While the hydrazine-mediated route is well-established, other strategies exist and are subjects of ongoing research.

  • Direct Amination with Ammonia: Methods using aqueous ammonia for amination of polyfluorinated pyridines have been described.[6] However, these often require high temperatures and pressures, which can be challenging to manage on a large scale and may result in lower purity products.[6]

  • Hofmann Rearrangement: A recent patent application outlines a pathway for a related compound, 2-amino-3,5-difluoropyridine, that involves a Hofmann rearrangement of 3,5-difluoro-2-pyridinecarboxamide.[7] This highlights the utility of classic organic reactions in modern heterocyclic synthesis.

  • Direct C-H Fluorination/Amination: Cutting-edge research focuses on the direct functionalization of C-H bonds. Methods using reagents like silver(II) fluoride allow for site-selective C-H fluorination of pyridines adjacent to the nitrogen atom.[8][9][10] While not a direct synthesis for the title compound, these techniques represent a paradigm shift towards more atom-economical syntheses and could inspire future routes.

Physicochemical & Safety Data

A summary of key properties for this compound is essential for laboratory handling and experimental design.

PropertyValueSource(s)
CAS Number 247069-27-8[2][11][12]
Molecular Formula C₅H₅F₂N₃[2][11]
Molecular Weight 145.11 g/mol [2][11][12]
Appearance White to off-white solid/powderN/A
GHS Hazard Warning: Causes serious eye irritation (H319)[2]

Safety Considerations: As per the GHS classification, this compound is an eye irritant.[2] Standard laboratory safety protocols, including the use of safety glasses or goggles, gloves, and a lab coat, are mandatory. All manipulations should be performed in a chemical fume hood.

Conclusion and Future Outlook

The synthesis of this compound is a prime example of applied nucleophilic aromatic substitution chemistry, where the inherent reactivity of the pyridine nucleus is strategically enhanced by fluorination. The hydrazine-mediated pathway provides a reliable and regioselective route to this valuable intermediate. As the demand for complex fluorinated heterocycles in pharmaceuticals and advanced materials grows, the development of even more efficient, scalable, and sustainable synthetic methods will remain a key area of research. Innovations in direct C-H functionalization and catalytic processes may soon offer more streamlined alternatives to the classical multi-step approaches presented here.

References

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-960. Retrieved from [Link]

  • Liang, L. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Presentation. Retrieved from [Link]

  • Fier, P. S. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. SciSpace. Retrieved from [Link]

  • Hartwig, J. F. (2013). ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Retrieved from [Link]

  • Szabó, K. F., et al. (2025). Photochemical C3-amination of pyridines via Zincke imine intermediates. Nature Communications. Retrieved from [Link]

  • Lee, K., et al. (2006). Process for preparing 2-aminopyridine derivatives. Google Patents. (US20060047124A1).
  • University of Münster. (2024). New method for introducing fluorinated components into molecules. Retrieved from [Link]

  • Dolci, C., et al. (2009). Nucleophilic aromatic substitution by [18F]fluoride at substituted 2-nitropyridines. Journal of Radioanalytical and Nuclear Chemistry, 283, 853-859. Retrieved from [Link]

  • F. Hoffmann-La Roche AG. (2025). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Google Patents. (WO2025093631A1).
  • Scott, P. J. H., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. Chemical Communications. Retrieved from [Link]

  • Scott, P. J. H., et al. (2014). Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. PubMed Central. Retrieved from [Link]

  • Shell Internationale Research. (1986). Process for the preparation of fluorinated pyridines. Google Patents. (EP0192287A2).
  • Hecht, E., et al. (2021). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Molecules, 26(4), 1145. Retrieved from [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

  • Nicewicz, D. A., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(40), 16955-16961. Retrieved from [Link]

  • Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution. YouTube. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from [Link]

  • Indo-Global Journal of Pharmaceutical Sciences. (2011). Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Retrieved from [Link]

  • Zhao, X., & Liu, Z. (2013). An Improved Synthesis of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide. ResearchGate. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol (Metronidazole)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: The provided CAS number, 247069-27-8, corresponds to the chemical compound 3,5-Difluoropyridine-2,6-diamine. However, the detailed requirements for this technical guide, including discussions on signaling pathways and experimental protocols for drug development professionals, strongly suggest an interest in a well-established pharmaceutical compound. Based on this context, this guide will focus on the chemically related-sounding name, 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol, which is the active pharmaceutical ingredient Metronidazole (CAS Number: 443-48-1). Metronidazole is a cornerstone antimicrobial agent, and a wealth of technical information is available to support a comprehensive guide for researchers and scientists.

Introduction

Metronidazole is a synthetic nitroimidazole derivative that has been a mainstay in the treatment of anaerobic bacterial and protozoal infections since its introduction in 1960.[][2] Its efficacy against a broad spectrum of anaerobic pathogens has established it as a critical therapeutic agent in various clinical settings, including gastroenterology, gynecology, and surgery.[2] This guide provides a detailed technical overview of Metronidazole, encompassing its physicochemical properties, mechanism of action, pharmacokinetic profile, and established methodologies for its analysis and evaluation.

Physicochemical Properties

Metronidazole is a white to pale yellow crystalline powder.[3] Understanding its fundamental chemical and physical properties is crucial for its formulation and application in both research and clinical practice.

PropertyValueReference
Chemical Name 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanol[3]
CAS Number 443-48-1
Molecular Formula C₆H₉N₃O₃[3]
Molecular Weight 171.16 g/mol [4]
Appearance White to pale yellow crystalline powder[3]
Solubility 10 mg/mL in water at 25°C[4]
pKa 2.62[4]
Log P -0.02[4]
Mechanism of Action: A Prodrug Activated by Anaerobes

Metronidazole is a prodrug, meaning it is administered in an inactive form and requires metabolic activation to exert its therapeutic effect.[5] This activation is selectively carried out by anaerobic microorganisms, which accounts for its targeted spectrum of activity.

The mechanism of action can be delineated in the following steps:

  • Cellular Uptake: As a small, lipophilic molecule, Metronidazole passively diffuses across the cell membranes of both anaerobic and aerobic microorganisms.[6]

  • Reductive Activation: In the low redox potential environment of anaerobic bacteria and protozoa, the nitro group of Metronidazole is reduced.[6] This critical step is facilitated by electron-transport proteins with low redox potentials, such as ferredoxin, which is a key component of the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme system found in anaerobes.[5]

  • Formation of Cytotoxic Radicals: The reduction of the nitro group generates highly reactive nitroso free radicals.[6][7] These intermediates are cytotoxic and are the primary agents of the drug's antimicrobial activity.

  • DNA Damage and Cell Death: The reactive radicals interact with microbial DNA, leading to strand breakage, loss of the helical structure, and inhibition of nucleic acid synthesis.[2][6] This extensive DNA damage ultimately results in cell death.

This selective activation process is the cornerstone of Metronidazole's efficacy and safety profile, as mammalian cells and aerobic bacteria lack the necessary low-redox-potential enzymes to significantly reduce the nitro group, thus sparing them from the drug's cytotoxic effects.[6]

Metronidazole_Mechanism cluster_cell Anaerobic Microorganism Metronidazole_inactive Metronidazole (Inactive Prodrug) Metronidazole_active Reduced Metronidazole (Reactive Nitroso Radical) Metronidazole_inactive->Metronidazole_active Reduction by low-redox-potential enzymes (e.g., Ferredoxin) DNA Microbial DNA Metronidazole_active->DNA Interaction Damaged_DNA Damaged DNA (Strand Breaks) DNA->Damaged_DNA Cell_Death Cell Death Damaged_DNA->Cell_Death Metronidazole_outside Metronidazole (Extracellular) Metronidazole_outside->Metronidazole_inactive Passive Diffusion

Caption: Reductive activation and mechanism of action of Metronidazole in anaerobic microorganisms.

Pharmacokinetics and Metabolism

The clinical efficacy of Metronidazole is underpinned by its favorable pharmacokinetic profile.

ParameterValueReference
Bioavailability (Oral) >90%[4][8]
Protein Binding <20%[8][9]
Volume of Distribution 0.51 - 1.1 L/kg[4][8]
Elimination Half-life ~8 hours[5][6]
Metabolism Hepatic[6][8]
Excretion Primarily renal (60-80%)[4][5]

Metronidazole is extensively metabolized in the liver, primarily through oxidation, into several metabolites.[8] The main metabolite, hydroxymetronidazole, exhibits 30% to 65% of the biological activity of the parent compound and has a longer elimination half-life, which may contribute to the overall therapeutic effect.[8][10]

Synthesis and Purification

The industrial synthesis of Metronidazole typically involves the reaction of 2-methyl-5-nitroimidazole with ethylene oxide.[3] Alternative synthetic routes have also been described, such as the reaction of 2-methyl-5-nitroimidazole with methyl acrylate followed by reduction.[11]

Purification of the final product is critical to meet pharmaceutical-grade standards. This often involves recrystallization from appropriate solvents, such as a mixture of methanol and ethyl acetate or toluene, to remove unreacted starting materials and by-products.[12] The process may also include decolorization steps using activated carbon.[12]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Metronidazole in bulk drug substances and pharmaceutical formulations.

Example HPLC Method for Metronidazole Assay:

  • Column: C18 column (e.g., Waters Symmetry C18, 100 mm x 4.6 mm, 3.5 µm).[13]

  • Mobile Phase: A mixture of a suitable organic solvent (e.g., isopropyl alcohol or methanol) and water.[13][14] For instance, a mobile phase of methanol and 0.1% orthophosphoric acid in water (62:38 v/v) has been reported.[14]

  • Flow Rate: Typically in the range of 0.7 to 1.0 mL/min.[14]

  • Detection: UV detection at approximately 315 nm or 318 nm.[13][14]

  • Injection Volume: 20 µL.[15]

Method validation according to ICH guidelines is essential to ensure the reliability of the analytical procedure for its intended purpose, encompassing parameters such as linearity, accuracy, precision, and robustness.[14]

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase) HPLC_System HPLC System Sample_Prep->HPLC_System Injection Injection (20 µL) HPLC_System->Injection Column C18 Column Injection->Column Detection UV Detector (315-318 nm) Column->Detection Data_Analysis Data Analysis (Peak Integration and Quantification) Detection->Data_Analysis

Caption: A generalized workflow for the analysis of Metronidazole by HPLC.

In Vitro Susceptibility Testing

Determining the susceptibility of anaerobic microorganisms to Metronidazole is crucial for guiding clinical therapy and monitoring for the emergence of resistance. The Clinical and Laboratory Standards Institute (CLSI) provides standardized protocols for antimicrobial susceptibility testing of anaerobic bacteria.[16]

Agar Dilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Preparation of Metronidazole Stock Solution: Dissolve Metronidazole powder in a suitable solvent, such as dimethyl sulfoxide.[17]

  • Preparation of Agar Plates: Prepare a series of agar plates (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood) containing serial twofold dilutions of Metronidazole.[17] A drug-free plate should be included as a growth control.

  • Inoculum Preparation: Prepare a standardized inoculum of the test organism (e.g., to a 0.5 McFarland turbidity standard).[17]

  • Inoculation: Inoculate the agar plates with the bacterial suspension.

  • Incubation: Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.

  • MIC Determination: The MIC is the lowest concentration of Metronidazole that completely inhibits the visible growth of the organism.

For protozoa such as Trichomonas vaginalis, broth microdilution methods are commonly employed to determine the MIC and minimum lethal concentration (MLC).[18][19]

Mechanisms of Resistance

Although resistance to Metronidazole remains relatively uncommon, it is an emerging concern. The mechanisms of resistance are complex and can involve:

  • Decreased Drug Activation: Mutations in genes encoding for enzymes involved in the reductive activation of Metronidazole, such as pyruvate:ferredoxin oxidoreductase.[20]

  • Drug Inactivation: The presence of nim genes, which encode nitroimidazole reductases that convert Metronidazole into a non-toxic derivative.[21] To date, eleven nim genes (nimA to nimK) have been identified.[21]

  • Decreased Drug Uptake or Increased Efflux: Alterations in the bacterial cell membrane that reduce the intracellular concentration of the drug.[22]

  • Enhanced DNA Repair: Increased activity of DNA repair enzymes that can counteract the DNA-damaging effects of the activated drug.[22]

Properties of CAS 247069-27-8: 3,5-Difluoropyridine-2,6-diamine

For clarity, the properties of the compound corresponding to the initially provided CAS number are summarized below.

PropertyValueReference
Chemical Name 3,5-Difluoropyridine-2,6-diamine[23][24]
CAS Number 247069-27-8[23][24]
Molecular Formula C₅H₅F₂N₃[23][25]
Molecular Weight 145.11 g/mol [25][26]
Appearance White to off-white crystalline powder[27]
Melting Point 160°C[23][24]
Boiling Point 233.3°C at 760 mmHg[23][24]
Primary Use A key intermediate in the synthesis of biologically active molecules, particularly in the development of pharmaceuticals such as fluoroquinolone antibiotics.[28][29]

This compound serves as a building block in organic synthesis and is not an active pharmaceutical ingredient in itself.[29]

References

  • Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Metronidazole resistance and nim genes in anaerobes: A review. (2018). PubMed. Retrieved January 12, 2026, from [Link]

  • The Chemistry of Metronidazole: From Raw Material to Medicine. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mechanism of Action of Metronidazole (DNA-Damaging Antibiotic). (2025). Pharmacy Freak. Retrieved January 12, 2026, from [Link]

  • Pharmacokinetic and Pharmacodynamic Effects of Metronidazole May Account for the Superior Efficacy of Multidose Therapy Among Women With Trichomoniasis. (2017). NIH. Retrieved January 12, 2026, from [Link]

  • Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. (2017). Journal of Antimicrobial Chemotherapy | Oxford Academic. Retrieved January 12, 2026, from [Link]

  • Metronidazole. (n.d.). Wikipedia. Retrieved January 12, 2026, from [Link]

  • Metronidazole. (2023). StatPearls - NCBI Bookshelf - NIH. Retrieved January 12, 2026, from [Link]

  • Development and validation of a HPLC–PDA method for quantitation of metronidazole in finished drug formulation. (n.d.). Retrieved January 12, 2026, from [Link]

  • Validation of a simple and rapid HPLC method for determination of metronidazole in dermatological formulations. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • (PDF) Pharmacokinetics and Pharmacodynamics of the Nitroimidazole Antimicrobials. (2025). Retrieved January 12, 2026, from [Link]

  • What is the mechanism of Metronidazole?. (2024). Patsnap Synapse. Retrieved January 12, 2026, from [Link]

  • DEVELOPMENT AND VALIDATION OF HPLC METHOD FOR THE DETERMINATION OF METRONIDAZOLE BENZOATE AND RELATED IMPURITES IN BULK AND PHARMACEUTICAL FORMULATIONS. (2013). Retrieved January 12, 2026, from [Link]

  • Development and Optimization of HPLC Analysis of Metronidazole, Diloxanide, Spiramycin and Cliquinol in Pharmaceutical Dosage Forms Using Experimental Design. (n.d.). Journal of Chromatographic Science | Oxford Academic. Retrieved January 12, 2026, from [Link]

  • Research on the development and validation of UV- spectrophotometric and HPLC method determination of metronidazole in bulk and. (n.d.). Retrieved January 12, 2026, from [Link]

  • Metronidazole: Mechanisms of action on anaerobes and factors involved in acquired resistance. (2025). Research, Society and Development. Retrieved January 12, 2026, from [Link]

  • Clinical pharmacokinetics of metronidazole: a systematic review and meta-analysis. (2025). Antimicrobial Agents and Chemotherapy - ASM Journals. Retrieved January 12, 2026, from [Link]

  • (PDF) Mechanism of Resistance in Metronidazole. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Metronidazole Resistance. (2024). Uppsala Antibiotic Center. Retrieved January 12, 2026, from [Link]

  • E-Test or Agar Dilution for Metronidazole Susceptibility Testing of Helicobacter pylori. (2022). NIH. Retrieved January 12, 2026, from [Link]

  • 2,6-Diamino-3,5-difluoropyridine. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

  • Solid Phase Synthesis of a Metronidazole Oligonucleotide Conjugate. (n.d.). PMC - NIH. Retrieved January 12, 2026, from [Link]

  • CN113372281A - Synthetic method of metronidazole. (n.d.). Google Patents.
  • CN103483265A - Metronidazole production method. (n.d.). Google Patents.
  • In vitro drug susceptibility and doses of metronidazole required for cure in cases of refractory vaginal trichomoniasis. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • METRONIDAZOLE. (n.d.). accessdata.fda.gov. Retrieved January 12, 2026, from [Link]

  • In Vitro Susceptibility of Iranian Isolates of Trichomonas vaginalis to Metronidazole. (n.d.). PMC. Retrieved January 12, 2026, from [Link]

  • In Vitro Study of the Susceptibility of Clinical Isolates of Trichomonas vaginalis to Metronidazole and Secnidazole. (2018). PMC - NIH. Retrieved January 12, 2026, from [Link]

Sources

Introduction: The Strategic Importance of 3,5-Difluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 3,5-Difluoropyridine-2,6-diamine

In the landscape of modern medicinal chemistry, the precise characterization of molecular intermediates is paramount to the successful synthesis of targeted therapeutics. 3,5-Difluoropyridine-2,6-diamine (CAS No. 247069-27-8) is a compound of significant interest, primarily serving as a critical building block in the synthesis of advanced pharmaceuticals like Delafloxacin, a fluoroquinolone antibiotic effective against resistant bacterial strains.[1][2] Its molecular structure, featuring a pyridine ring substituted with two amino groups and two fluorine atoms, imparts a unique combination of reactivity and stability. The electron-withdrawing nature of the fluorine atoms enhances the molecule's utility in nucleophilic aromatic substitution (SNAr) reactions, making it a versatile precursor in drug development.[3][4]

This guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 3,5-Difluoropyridine-2,6-diamine (Molecular Formula: C₅H₅F₂N₃, Molecular Weight: 145.11 g/mol ).[1][5] We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring a robust and self-validating analytical workflow.

Logical Workflow for Structure Elucidation

The confirmation of a chemical structure is not a linear process but an integrated workflow where orthogonal techniques are used to corroborate findings. Each method provides a unique piece of the puzzle, and together they create an unambiguous structural assignment.

G cluster_0 Initial Characterization cluster_1 Spectroscopic Analysis cluster_2 Definitive Structure A Sample Receipt (Purity >98%) B Physical Properties (m.p., solubility) A->B C Mass Spectrometry (MS) (Molecular Weight & Formula) B->C Orthogonal Methods D FT-IR Spectroscopy (Functional Groups) B->D Orthogonal Methods E NMR Spectroscopy (Connectivity & Stereochemistry) B->E Orthogonal Methods G Data Synthesis & Structure Confirmation C->G Corroboration D->G Corroboration E->G Corroboration F X-ray Crystallography (3D Solid-State Structure) F->G Unambiguous Proof

Caption: Overall workflow for the structure elucidation of 3,5-Difluoropyridine-2,6-diamine.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Causality: Mass spectrometry is the first-line technique to confirm the molecular weight of a synthesized compound. The choice of ionization method is critical. For a relatively stable aromatic compound like this, Electron Ionization (EI) is an excellent choice as it provides a distinct molecular ion (M⁺•) peak and a reproducible fragmentation pattern that serves as a molecular fingerprint.[6] The Nitrogen Rule in mass spectrometry is a key validation checkpoint: a molecule with an odd number of nitrogen atoms (in this case, three) will have a molecular ion with an odd nominal mass.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: Dissolve approximately 0.1 mg of 3,5-Difluoropyridine-2,6-diamine in 1 mL of a volatile solvent such as methanol or dichloromethane. The concentration should be low to prevent overloading the detector.

  • Instrument Setup:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV. This is a standard energy that provides extensive, reproducible fragmentation and allows for comparison with spectral libraries.[6]

    • Inlet System: Direct Insertion Probe (DIP) or GC-MS. For a pure solid, a DIP is efficient.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) for high resolution.

  • Data Acquisition: Acquire the mass spectrum over a range of m/z 40-200 to ensure capture of the molecular ion and key fragments.

  • Data Interpretation:

    • Molecular Ion (M⁺•): Expect the primary molecular ion peak at m/z 145, corresponding to the molecular formula C₅H₅F₂N₃.[5] The odd mass is consistent with the presence of three nitrogen atoms.

    • Fragmentation: While complex, characteristic losses can be observed. Look for fragments corresponding to the loss of HCN (m/z 118) or HF (m/z 125), which are common fragmentation pathways for pyridine and fluorinated aromatic compounds, respectively.[7][8]

FeatureExpected m/zRationale
Molecular Ion [M]⁺•145Corresponds to the molecular weight of C₅H₅F₂N₃.[1]
Isotopic PeaksM+1 (m/z 146)Natural abundance of ¹³C and ¹⁵N.
Key FragmentsVariablePotential loss of HF, HCN, or NH₂ groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Key Functional Groups

Expertise & Causality: FT-IR spectroscopy is a rapid and non-destructive technique ideal for confirming the presence of key functional groups. For this molecule, we are specifically looking for evidence of the primary amino groups (-NH₂) and the carbon-fluorine (C-F) bonds on the aromatic ring. The presence of two N-H stretching bands is a hallmark of a primary amine.[9][10]

Experimental Protocol: KBr Pellet Method

  • Sample Preparation:

    • Place ~1-2 mg of the solid 3,5-Difluoropyridine-2,6-diamine sample into an agate mortar.

    • Add ~100-150 mg of dry, spectroscopic grade Potassium Bromide (KBr).

    • Gently grind the two components together until a fine, homogenous powder is formed.[11]

    • Transfer the powder to a pellet die and press under 8-10 tons of pressure to form a transparent pellet.[11]

  • Instrument Setup:

    • Spectrometer: A standard FT-IR spectrometer.

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

  • Data Acquisition: Acquire a background spectrum of the empty sample compartment first. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Data Interpretation: The spectrum should be analyzed for characteristic absorption bands. The solvent can influence the exact frequency of the amino group's stretching vibration.[12][13]

Vibrational ModeExpected Wavenumber (cm⁻¹)Interpretation
N-H Stretch (Asymmetric & Symmetric)3450–3300Two distinct bands confirm the presence of primary amine (-NH₂) groups.[3][10]
N-H Bend (Scissoring)1650–1580Further evidence of the primary amine functional group.[10]
Aromatic C=C and C=N Stretch1620–1450Characteristic vibrations of the pyridine ring skeleton.
C-F Stretch (Aromatic)1250–1150Strong absorption indicative of the carbon-fluorine bonds.[3]
Aromatic C-N Stretch1335–1250Stretching vibration of the bond between the amino group and the aromatic ring.[10][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. For 3,5-Difluoropyridine-2,6-diamine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is required to solve the structure. The choice of solvent is critical; DMSO-d₆ is preferred over CDCl₃ because it is better at preventing the rapid exchange of the labile amine protons (-NH₂), allowing them to be observed as distinct signals. The large spin-spin coupling constants (J-coupling) between fluorine and both carbon and proton nuclei are highly diagnostic.[15][16]

G cluster_legend Legend cluster_couplings Key NMR J-Couplings key_h H: Proton key_c C: Carbon key_n N: Nitrogen key_f F: Fluorine H4 F3 H4->F3 3JHF F5 H4->F5 3JHF C4 C4->F3 2JCF C4->F5 2JCF C2 C2->F3 3JCF C6 C6->F5 3JCF

Caption: Key structural features and expected NMR J-couplings for the molecule.

Experimental Protocol: Multinuclear NMR

  • Sample Preparation: Dissolve ~10-15 mg of the compound in ~0.6 mL of DMSO-d₆. Add a small amount of Tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra.

  • Instrument Setup:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.[15]

    • Experiments: Acquire ¹H, ¹³C{¹H} (proton-decoupled), ¹⁹F, and 2D correlation spectra like HMBC (¹H-¹³C) if necessary.

  • Data Acquisition & Interpretation:

    • ¹H NMR:

      • Amine Protons (-NH₂): Expect two broad singlets in the region of δ 4.5-6.5 ppm, corresponding to the two -NH₂ groups. Integration should show 4 protons in total relative to the pyridine proton.

      • Pyridine Proton (H4): Due to the symmetry of the molecule, there is only one proton on the pyridine ring. It is flanked by two fluorine atoms. Expect a triplet in the region of δ 7.0-7.5 ppm due to coupling with the two equivalent fluorine atoms (³JHF). The integration should be 1 proton.

    • ¹⁹F NMR:

      • Expect a single signal, as both fluorine atoms are chemically equivalent. This signal will likely appear as a doublet due to coupling with the H4 proton (³JFH). The chemical shift of fluorine in the β-position to the ring nitrogen is typically well-shielded.[15]

    • ¹³C NMR:

      • C2/C6: These carbons are equivalent and bonded to amino groups. Expect a signal that is split into a doublet by coupling to the adjacent fluorine (³JCF).

      • C3/C5: These carbons are equivalent and bonded to fluorine atoms. Expect a signal with a very large coupling constant (¹JCF), appearing as a doublet. Fluorine substitution significantly impacts carbon chemical shifts.[17]

      • C4: This carbon is bonded to a hydrogen and is situated between two fluorinated carbons. Expect a triplet due to coupling with the two equivalent fluorine atoms (²JCF).

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
¹H
H4~7.0 - 7.5Triplet (t)³JHF ≈ 2-5 HzCoupling to two equivalent F atoms at positions 3 and 5.
NH₂~4.5 - 6.5Broad Singlet (br s)-Labile protons, exchange broadening.
¹³C
C2, C6~145 - 155Doublet (d)³JCF ≈ 10-20 HzCoupling to F at C3/C5.
C3, C5~140 - 150Doublet (d)¹JCF ≈ 230-260 HzDirect one-bond coupling to F.[15]
C4~115 - 125Triplet (t)²JCF ≈ 20-30 HzCoupling to two equivalent F atoms.
¹⁹F
F3, F5(Varies)Doublet (d)³JFH ≈ 2-5 HzCoupling to H4 proton.

X-ray Crystallography: The Definitive Confirmation

Expertise & Causality: While the combination of MS, IR, and NMR provides overwhelming evidence for the structure, only single-crystal X-ray crystallography can provide an unambiguous, three-dimensional map of the atoms in the solid state. This technique is the gold standard for structure proof. Although obtaining suitable crystals can be a challenge, the resulting data on bond lengths, bond angles, and intermolecular interactions is invaluable. Analysis of structurally similar fluorinated aminopyridines shows common packing motifs that would be expected here.[4]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate, or a mixture).

  • Data Collection: Mount a suitable crystal on a diffractometer and cool it under a stream of nitrogen gas (~100 K) to minimize thermal vibrations. Irradiate the crystal with monochromatic X-rays and collect the diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine this model against the experimental data to obtain the final structure.

Conclusion

The structural elucidation of 3,5-Difluoropyridine-2,6-diamine is achieved through a synergistic application of modern analytical techniques. Mass spectrometry confirms the molecular weight of 145.11 g/mol and adherence to the Nitrogen Rule. FT-IR spectroscopy provides clear evidence for the primary amine and fluoroaromatic functional groups. Finally, multinuclear (¹H, ¹³C, ¹⁹F) NMR spectroscopy maps the precise atomic connectivity, with characteristic couplings between fluorine, carbon, and proton nuclei providing definitive proof of the 3,5-difluoro and 2,6-diamino substitution pattern. When available, X-ray crystallography serves as the ultimate confirmation of the three-dimensional structure. This rigorous, multi-faceted approach ensures the identity and purity of this critical pharmaceutical intermediate, underpinning the integrity of the drug development pipeline.

References

  • NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.
  • [Influence of solvents on IR spectrum of arom
  • Exploring 3,5-Difluoropyridine-2,6-Diamine: A Key Intermediate for Delafloxacin.
  • Infrared Spectroscopy. (2015).
  • 2,6-Diamino-3,5-difluoropyridine | 247069-27-8. Benchchem.
  • IR Spectroscopy Tutorial: Amines.
  • Lichter, R. L., & Wasylishen, R. E. (Date not available). Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants.
  • Application Note: FT-IR Analysis of Novel Pyridine Deriv
  • Influence of Solvents on IR Spectrum of Aromatic Amines | Request PDF. (2025).
  • Assessing the Purity of Synthesized Pyridine Derivatives from Acetohydrazide: A Compar
  • Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (Date not available). Journal of the American Chemical Society.
  • 2-Amino-3,5-difluoropyridine | 732306-31-9. Benchchem.
  • 3,5-Difluoropyridine-2,6-diamine | 247069-27-8. ChemicalBook.
  • Spectroscopy of Amines. (2024). Chemistry LibreTexts.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogenated Organic Compounds. (2025). BenchChem.
  • This compound | C5H5F2N3 | CID 10176199. PubChem.
  • Mass Spectrometric Analysis. Aromatic Halogenated Compounds. (Date not available). Analytical Chemistry.
  • Recognizing α-, β- or γ-substitution in pyridines by mass spectrometry. (2025).
  • 3,5-Difluoropyridine-2,6-diamine Property.

Sources

Spectroscopic data for 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Characterization of 2,6-Diamino-3,5-difluoropyridine

Abstract

This compound is a critical heterocyclic building block in modern medicinal chemistry and materials science.[1] Its unique electronic properties, conferred by the presence of both electron-donating amino groups and strongly electron-withdrawing fluorine atoms, make it a valuable precursor for complex molecular architectures, notably in the synthesis of advanced pharmaceuticals like the fluoroquinolone antibiotic Delafloxacin.[1] This guide provides a comprehensive analysis of the core spectroscopic data—NMR, FT-IR, and Mass Spectrometry—used to characterize this compound. It is intended for researchers, synthetic chemists, and quality control professionals who require a deep, practical understanding of how to verify the structure and purity of this key intermediate. The discussion emphasizes not only the interpretation of spectral data but also the underlying principles and experimental considerations that ensure data integrity and reliability.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of any analytical endeavor. These parameters dictate everything from solvent selection for NMR to storage conditions.[1] this compound is a stable, solid compound at room temperature.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₅F₂N₃[2][3]
Molecular Weight 145.11 g/mol [1][3]
CAS Number 247069-27-8[1][3]
IUPAC Name 3,5-difluoropyridine-2,6-diamine[2]
Appearance Solid
Melting Point 155-160 °C[1]
Purity Typically ≥97%[3]

The molecular structure, depicted below, reveals a C₂ᵥ symmetry axis passing through the N1 and C4 atoms. This symmetry is the key to interpreting its NMR spectra, as it renders the two amino groups, the two fluorine atoms, and the carbons at the 2/6 and 3/5 positions chemically equivalent.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the most powerful tool for unambiguous structure elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecular framework and confirms the positions of all substituents.

Experimental Protocol: NMR Sample Preparation and Acquisition

A self-validating NMR protocol ensures reproducibility and accuracy.

  • Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the analyte, and its high boiling point allows for variable temperature experiments if needed. Crucially, it contains a residual proton signal (~2.50 ppm) for spectral referencing, and its ability to form hydrogen bonds slows the exchange rate of the amine protons, often allowing them to be observed as distinct, albeit broad, signals.

  • Sample Preparation: Accurately weigh ~10-15 mg of the compound into a clean, dry NMR tube. Add ~0.6 mL of DMSO-d₆ and gently vortex to ensure complete dissolution.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire with a 30° pulse angle and a relaxation delay of 2 seconds to ensure quantitative integrity.

    • ¹³C NMR: Acquire with proton decoupling (e.g., zgpg30) to produce sharp singlets for each unique carbon (which will be split by fluorine). A sufficient number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

    • ¹⁹F NMR: Acquire with proton decoupling. ¹⁹F NMR is highly sensitive and requires fewer scans than ¹³C.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_analysis Spectral Analysis Weigh Weigh 10-15 mg of sample Dissolve Dissolve in ~0.6 mL DMSO-d₆ Weigh->Dissolve H1_NMR ¹H NMR Dissolve->H1_NMR C13_NMR ¹³C{¹H} NMR Dissolve->C13_NMR F19_NMR ¹⁹F{¹H} NMR Dissolve->F19_NMR Process Processing (FT, Phasing, Baseline) H1_NMR->Process C13_NMR->Process F19_NMR->Process Integrate Integration & Peak Picking Process->Integrate Assign Structure Assignment Integrate->Assign

Caption: Standardized workflow for NMR spectroscopic analysis.

¹H NMR Spectral Interpretation

Due to the molecule's symmetry, the ¹H NMR spectrum is remarkably simple, exhibiting only two signals.

  • Aromatic Proton (H-4): The sole proton on the pyridine ring is located at the C-4 position. It is flanked by two equivalent fluorine atoms at C-3 and C-5. This results in a characteristic triplet multiplicity due to coupling with the two ¹⁹F nuclei (spin I=1/2). The chemical shift is expected in the aromatic region, influenced by the competing electronic effects of the flanking fluorine (deshielding) and the para amino group (shielding).

  • Amine Protons (-NH₂): The four protons of the two equivalent amino groups at C-2 and C-6 typically appear as a single, broad singlet. The broadening is a result of quadrupole coupling with the ¹⁴N nucleus and chemical exchange with any trace water in the solvent.

Table 2: Predicted ¹H NMR Data for this compound in DMSO-d₆

Proton AssignmentPredicted δ (ppm)MultiplicityCoupling Constant (J)Integration
-NH₂ (2x)~6.0 - 7.0Broad Singlet-4H
H-4~7.5 - 7.8Triplet (t)³JHF ≈ 8-10 Hz1H
¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum provides a carbon count and critical information about carbon-fluorine connectivity. The molecule's symmetry results in three expected signals.

  • C-3 / C-5: These two equivalent carbons are directly bonded to fluorine atoms. They will exhibit a large one-bond coupling constant (¹JCF) and appear as a doublet. Due to the high electronegativity of fluorine, this signal will be significantly downfield.

  • C-2 / C-6: These equivalent carbons are bonded to the amino groups. They are two bonds away from the fluorine atoms at C-3 and C-5, respectively, leading to a smaller two-bond coupling (²JCF) that splits the signal into a doublet.

  • C-4: This carbon is bonded to the sole aromatic proton. It is coupled to two equivalent fluorine atoms two bonds away, resulting in a triplet multiplicity (²JCF).

Table 3: Predicted ¹³C NMR Data for this compound in DMSO-d₆

Carbon AssignmentPredicted δ (ppm)Multiplicity (due to F-coupling)Coupling Constant (J)
C-4~125 - 135Triplet (t)²JCF ≈ 15-25 Hz
C-3 / C-5~140 - 150Doublet (d)¹JCF ≈ 230-250 Hz
C-2 / C-6~150 - 160Doublet (d)²JCF ≈ 10-20 Hz

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis of this compound is typically performed on the solid sample using an Attenuated Total Reflectance (ATR) accessory.[2]

Experimental Protocol: ATR-FTIR
  • Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.

  • Pressure Application: Apply consistent pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

Spectral Interpretation

The IR spectrum is dominated by absorptions corresponding to the N-H, C=N/C=C, and C-F bonds.

Table 4: Key FT-IR Vibrational Frequencies for this compound

Frequency Range (cm⁻¹)Vibration TypeDescription
3450 - 3300N-H StretchTwo distinct sharp bands are characteristic of a primary amine (asymmetric and symmetric stretching).
1650 - 1580N-H Bend (Scissoring)This vibration often overlaps with the aromatic ring stretches.
1600 - 1450C=C and C=N StretchMultiple bands corresponding to the vibrations of the pyridine ring skeleton.
1350 - 1200C-F StretchA very strong, characteristic absorption band confirming the presence of fluorine.
1300 - 1100C-N StretchAromatic amine C-N stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. Electrospray Ionization (ESI) is the preferred method for this polar, non-volatile molecule as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Use positive ion mode, as the basic amino groups are readily protonated.

  • Detection: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

MS_Workflow A Dilute Sample in Methanol B Direct Infusion (Syringe Pump) A->B C Electrospray Ionization (ESI+) B->C D Mass Analyzer (e.g., Quadrupole) C->D E Detector D->E F Mass Spectrum (m/z vs. Intensity) E->F

Sources

An In-depth Technical Guide to the Physical and Chemical Characteristics of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Diamino-3,5-difluoropyridine is a highly functionalized aromatic heterocycle of significant interest in medicinal chemistry and materials science.[1] Its unique electronic properties, stemming from the interplay between the electron-donating amino groups and the strongly electron-withdrawing fluorine atoms on the pyridine core, make it a versatile building block for the synthesis of complex molecular architectures.[1] The strategic incorporation of fluorine can dramatically alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.[1] It is estimated that approximately 20-30% of all pharmaceuticals contain at least one fluorine atom.[1] This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory and development settings.

Molecular and Physicochemical Properties

This compound is a solid at room temperature.[2] Its core structure consists of a pyridine ring substituted with two amino groups at positions 2 and 6, and two fluorine atoms at positions 3 and 5.

Table 1: Core Identifiers and Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name 3,5-difluoropyridine-2,6-diamine[3]
CAS Number 247069-27-8[1][2][3][4][5]
Molecular Formula C₅H₅F₂N₃[3][5]
Molecular Weight 145.11 g/mol [2][3][5]
Appearance Solid[2]
Melting Point 155-160 °C[2]
Boiling Point Predicted: ~296.3 °C (for an isomer)[6]
Density Predicted: 1.517 g/cm³[1]
Solubility Slightly soluble in water. Predicted to be soluble in polar aprotic solvents like DMF and DMSO.[1][7]
pKa Predicted: ~4.12 (for an isomer)[6]

Spectroscopic Characterization

Detailed experimental spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

  • Aromatic Proton (H-4): A triplet is expected for the single proton on the pyridine ring, coupled to the two adjacent fluorine atoms.

  • Amino Protons (-NH₂): A broad singlet for the four protons of the two amino groups. The chemical shift of this peak is highly dependent on solvent and concentration due to hydrogen bonding.

¹³C NMR Spectroscopy

Due to the molecule's symmetry, three distinct signals for the pyridine ring carbons are anticipated.

  • C-3 and C-5: These carbons, directly bonded to fluorine, will appear as doublets with large ¹JCF coupling constants.

  • C-2 and C-6: These carbons, bonded to the amino groups, will also appear as a single resonance.

  • C-4: This carbon will appear as a triplet due to coupling with the two fluorine atoms at positions 3 and 5.

FT-IR Spectroscopy

The infrared spectrum will be characterized by the following key absorption bands:

  • N-H Stretching: In the region of 3350–3450 cm⁻¹, characteristic of the amino groups.

  • C-F Stretching: Strong absorptions in the range of 1150–1250 cm⁻¹, indicative of the fluoroaromatic system. An ATR-IR spectrum for this compound is available from Bio-Rad Laboratories, Inc.[1]

Mass Spectrometry

The mass spectrum should show a prominent molecular ion peak (M+) at m/z = 145. The fragmentation pattern would likely involve the loss of small molecules such as HCN or NH₃, which is characteristic of aminopyridines.

Chemical Characteristics and Reactivity

The chemical behavior of this compound is dominated by the strong electron-withdrawing nature of the fluorine atoms and the pyridine ring nitrogen, which makes the aromatic core susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SₙAr)

This is the predominant reaction pathway for this molecule.[1] The fluorine atoms at the 3- and 5-positions are activated leaving groups for nucleophilic aromatic substitution (SₙAr).[1] This reactivity is enhanced by the stabilization of the negatively charged Meisenheimer intermediate by the electron-withdrawing groups.[8] Consequently, the fluorine atoms can be displaced by a variety of nucleophiles, such as amines and thiols, providing a direct method for introducing new functional groups and constructing more complex molecules.[1]

sn_ar_mechanism reagents This compound + Nu⁻ intermediate Meisenheimer Complex (Resonance Stabilized) reagents->intermediate Attack by Nucleophile product Substituted Product + F⁻ intermediate->product Loss of Fluoride

Caption: Generalized SₙAr mechanism for this compound.

Reactions with Electrophiles

While the pyridine ring is electron-deficient, the amino groups are nucleophilic and can react with electrophiles. However, the strong electron-withdrawing effect of the fluorinated ring system reduces the basicity and nucleophilicity of the amino groups compared to non-fluorinated anilines. Reactions such as acylation or alkylation at the amino groups are possible but may require more forcing conditions.

Synthesis of this compound

Several synthetic routes to this compound have been described, often starting from highly fluorinated pyridine derivatives. A common precursor is pentafluoropyridine.

Representative Synthetic Protocol

The following is a representative, two-step procedure based on a patented method (US20060047124A1), suitable for a laboratory setting.[9]

Step 1: Synthesis of 2,6-Dihydrazino-3,5-difluoropyridine

  • Reaction Setup: To a solution of 2,3,5,6-tetrafluoropyridine (1.0 eq) in a suitable alcohol solvent (e.g., n-propanol) in a round-bottom flask equipped with a reflux condenser, add hydrazine monohydrate (excess, e.g., 5-10 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Reaction Setup: Dissolve the crude dihydrazino intermediate from the previous step in a suitable solvent such as an alcohol (e.g., ethanol) or acetic acid. Add a Raney nickel catalyst (a catalytic amount) to the solution.

  • Reaction: Subject the mixture to catalytic hydrogenation using a hydrogen balloon or a Parr hydrogenator at room temperature and atmospheric or slightly elevated pressure. The reaction is typically complete within a few hours. Monitor the reaction by TLC or GC-MS.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a pad of celite to remove the Raney nickel catalyst, and wash the filter cake with the solvent. Concentrate the filtrate under reduced pressure to yield the crude product. The final product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure this compound.

synthesis_workflow start 2,3,5,6-Tetrafluoropyridine step1 React with Hydrazine Monohydrate in n-Propanol (Reflux) start->step1 intermediate 2,6-Dihydrazino-3,5-difluoropyridine (Crude) step1->intermediate step2 Catalytic Hydrogenation (Raney Ni, H₂) intermediate->step2 product Crude this compound step2->product purification Purification (Recrystallization or Chromatography) product->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

Applications in Drug Discovery and Materials Science

This compound is a valuable building block in several areas of chemical research and development.

Pharmaceutical Applications

The primary application of this compound is in the synthesis of pharmaceuticals, most notably as a key precursor for certain fluoroquinolone antibiotics.[1] The diamino functionality allows for the construction of fused ring systems, while the fluorine atoms can enhance the biological activity of the final drug molecule.[1] Its derivatives have also been investigated for potential antimicrobial and anticancer activities.

Materials Science

In materials science, the incorporation of the this compound moiety into polymers or dyes can impart desirable properties such as increased thermal stability and chemical resistance.[1] The presence of fluorine often leads to materials with low surface energy and enhanced performance in demanding applications.

Safety and Handling

This compound is classified as causing serious eye irritation (H319).[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if eye irritation persists.[3] For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a key chemical intermediate with a unique combination of functional groups that make it highly valuable in synthetic chemistry. Its well-defined reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the controlled introduction of diverse functionalities. While there are gaps in the publicly available quantitative physicochemical and spectroscopic data, its utility as a building block in drug discovery and materials science is firmly established. The synthetic routes are accessible, and with appropriate safety precautions, this compound can be effectively utilized in a research and development setting to create novel and functional molecules.

References

  • PubChem. This compound | C5H5F2N3 | CID 10176199. Available from: [Link]

  • CP Lab Safety. 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Available from: [Link]

  • MDPI. Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • NIH. Efficient Synthesis of the 2-amino-6-chloro-4-cyclopropyl-7-fluoro-5-methoxy-pyrido[1,2-c]pyrimidine-1,3-dione core ring system. Available from: [Link]

  • Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Available from: [Link]

  • PubChem. This compound | C5H5F2N3 | CID 10176199. Available from: [Link]

  • Google Patents. Process for making 2,6-difluoro pyridine.
  • CP Lab Safety. 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Available from: [Link]

  • Google Patents. Fluoroquinolone compounds and synthesis method thereof.
  • Google Patents. Process for preparing 2-aminopyridine derivatives.

Sources

2,6-Diamino-3,5-difluoropyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2,6-Diamino-3,5-difluoropyridine: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated heterocyclic compound of significant interest to researchers and professionals in drug development and materials science. The document details the molecule's core physicochemical properties, spectroscopic signature, synthetic pathways, and key applications. By integrating mechanistic insights with practical data, this guide serves as an essential resource for utilizing this versatile chemical building block in advanced scientific research.

The Strategic Importance of Fluorinated Pyridines in Modern Chemistry

Heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements, form the backbone of a vast array of essential biological molecules and synthetic drugs.[1] It is estimated that approximately 85% of all bioactive compounds incorporate a heterocyclic moiety.[1] Within this class, pyridine and its derivatives are paramount, featuring prominently in numerous FDA-approved drugs across therapeutic areas such as oncology, virology, and inflammatory diseases.[2]

The strategic incorporation of fluorine into these heterocyclic scaffolds can dramatically enhance molecular performance.[2] Fluorine's high electronegativity and small atomic radius can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and the acidity or basicity (pKa) of nearby functional groups.[1][2] These modifications often lead to improved membrane permeability, enhanced binding affinity to biological targets, and increased bioavailability.[1][2] Consequently, an estimated 20-30% of all pharmaceuticals contain at least one fluorine atom, underscoring the element's critical role in modern medicinal chemistry.[1][2] this compound emerges from this context as a highly valuable and versatile building block.

Core Compound Identification and Physicochemical Properties

Precise identification is the foundation of all chemical research. This compound is a distinct molecule with a specific set of identifiers and physical characteristics that dictate its handling, reactivity, and application.

Identifier Value Source
IUPAC Name 3,5-difluoropyridine-2,6-diamine[3]
CAS Number 247069-27-8[1][3][4][5]
Molecular Formula C₅H₅F₂N₃[3][4][5]
Molecular Weight 145.11 g/mol [1][3][4][5]
Exact Mass 145.04515350 Da[3]

The compound's physical properties are summarized below, providing essential data for experimental design and process scale-up.

Property Value Source
Appearance Solid
Melting Point 155-160 °C
InChI Key GCIUCMRUMOAHKR-UHFFFAOYSA-N[1]

Spectroscopic and Analytical Characterization

A multi-technique approach to analytical characterization provides a self-validating system to confirm the identity, structure, and purity of this compound. Each method offers a unique piece of structural evidence.

Technique Feature Expected Observation Significance
Mass Spectrometry (MS) Molecular Ion Peak (m/z)~145.0452 (HRMS)Confirms the elemental composition (C₅H₅F₂N₃) and molecular weight with high accuracy.[3]
¹H NMR Chemical Shift (δ)A singlet for the C4 proton; a broad singlet for the two equivalent NH₂ groups.Provides information on the proton environment and confirms the substitution pattern.
¹³C NMR Number of SignalsFour distinct signals are expected for the five carbon atoms due to molecular symmetry.Elucidates the carbon skeleton of the molecule.
¹⁹F NMR Chemical Shift (δ)A single resonance, as the two fluorine atoms are chemically equivalent.Directly confirms the presence and electronic environment of the fluorine atoms.
Infrared (IR) Spectroscopy Wavenumber (cm⁻¹)3350–3450 (N-H Stretch); 1150–1250 (C-F Stretch).[1]Identifies key functional groups (amines and carbon-fluorine bonds).[1]
UV-Vis Spectroscopy λmax (nm)308, 244, 203 nm.[1]Characterizes the electronic transitions within the conjugated aromatic system.[1]

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves nucleophilic aromatic substitution (SₙAr) on a highly fluorinated pyridine precursor. The strong electron-withdrawing effects of the ring nitrogen and multiple fluorine atoms render the pyridine core susceptible to attack by nucleophiles.

Rationale for Synthetic Strategy

Directly aminating a difluoropyridine at the 2 and 6 positions can be challenging.[1] A more controlled and established approach involves a multi-step sequence starting from a more electrophilic precursor like 2,3,5,6-tetrafluoropyridine. This strategy leverages the high reactivity of the 2- and 6-positions towards nucleophilic attack. The use of a protected or sequential amination strategy, such as employing hydrazine followed by reductive cleavage, can offer superior control over the reaction and minimize the formation of undesired byproducts.

Generalized Synthetic Workflow

The following diagram illustrates a plausible synthetic pathway. The choice of a precursor like 2,3,5,6-tetrafluoropyridine is strategic, as the fluorine atoms at the 2- and 6-positions are highly activated for displacement.

Synthesis_Workflow Precursor 2,3,5,6-Tetrafluoropyridine (Precursor) Intermediate Hydrazine Adduct (Intermediate) Precursor->Intermediate Sequential Nucleophilic Substitution with Hydrazine Monohydrate Target This compound (Target Molecule) Intermediate->Target Reductive N-N Bond Cleavage (e.g., Raney Nickel / H₂) Applications_Workflow Core This compound (Core Building Block) SNAr SₙAr at C3/C5 Core->SNAr AmineChem Amine Derivatization Core->AmineChem Intermediates Advanced Intermediates SNAr->Intermediates AmineChem->Intermediates Pharma Bioactive Molecules (e.g., Kinase Inhibitors) Intermediates->Pharma Materials High-Performance Polymers Intermediates->Materials

Sources

An In-Depth Technical Guide to the Solubility Profile of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Solubility in the Application of 2,6-Diamino-3,5-difluoropyridine

This compound, a fluorinated heterocyclic compound, is a versatile building block in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring substituted with two amino groups and two fluorine atoms, imparts a combination of nucleophilic and electron-withdrawing properties.[1] These characteristics are instrumental in the synthesis of novel pharmaceuticals and advanced materials, where the fluorine atoms can enhance biological activity, thermal stability, and chemical resistance.

The practical utility of this compound in these applications is fundamentally governed by its solubility. In drug development, solubility is a critical determinant of a compound's absorption, bioavailability, and overall efficacy.[2][3] Low aqueous solubility is a major hurdle for many new chemical entities, often leading to unpredictable in vitro results and poor in vivo performance.[3] For materials science applications, solubility in various organic solvents is crucial for processing, formulation, and integration into larger systems.

This technical guide provides a comprehensive overview of the solubility profile of this compound. In the absence of extensive publicly available experimental data, this guide focuses on the theoretical considerations that influence its solubility and provides detailed, field-proven methodologies for its empirical determination. As a Senior Application Scientist, the aim is to equip researchers with the foundational knowledge and practical protocols necessary to thoroughly characterize the solubility of this important synthetic intermediate.

Theoretical Framework: Understanding the Physicochemical Drivers of Solubility

The solubility of this compound is dictated by its molecular structure, specifically the interplay between the polar amino groups, the electronegative fluorine atoms, and the aromatic pyridine ring.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 247069-27-8[4]
Molecular Formula C₅H₅F₂N₃[4]
Molecular Weight 145.11 g/mol [5]
Melting Point 155-160 °C[5]
Form Solid[5]
The Influence of pH on Aqueous Solubility

The presence of two amino groups and a nitrogen atom within the pyridine ring confers basic properties to this compound. Consequently, its aqueous solubility is expected to be highly dependent on the pH of the medium.[6]

  • In acidic conditions (low pH): The amino groups and the pyridine nitrogen can become protonated, forming pyridinium cations.[7] This ionization will lead to stronger interactions with polar water molecules, thereby increasing the compound's solubility.

  • In neutral or basic conditions (higher pH): The compound will exist predominantly in its neutral, un-ionized form. In this state, its solubility will be lower and governed by its intrinsic solubility.

This pH-dependent behavior is a critical consideration in drug development, as the pH of the gastrointestinal tract varies significantly.[6] A thorough understanding of the pH-solubility profile is therefore essential for predicting oral absorption.

Solubility in Organic Solvents

The solubility of this compound in organic solvents will depend on the polarity of the solvent and its ability to form hydrogen bonds.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are likely to be effective at dissolving the compound due to their ability to solvate the polar amino groups.

  • Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can act as both hydrogen bond donors and acceptors, potentially leading to good solubility. For a related compound, 4-amino-3,5-dichloro-2,6-difluoropyridine, slight solubility in methanol has been noted.[8]

  • Nonpolar Solvents (e.g., Hexane, Toluene): Solubility in these solvents is expected to be limited due to the polar nature of the molecule.

Impact of Temperature on Solubility

For most solid solutes, solubility increases with temperature.[9] The dissolution process requires energy to overcome the lattice forces of the solid (endothermic) and releases energy upon solvation (exothermic). The overall enthalpy of the solution will determine the extent to which temperature affects solubility. Experimental determination of the temperature-solubility relationship is crucial for applications requiring controlled crystallization or for understanding the stability of solutions at different temperatures.

Experimental Determination of the Solubility Profile

A robust experimental approach is necessary to accurately characterize the solubility of this compound. The "shake-flask" method is considered the gold standard for determining equilibrium solubility and is recommended by regulatory bodies like the World Health Organization (WHO).[10]

Workflow for Equilibrium Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_api Weigh excess this compound shake_flask Add excess solid to solvent in a sealed flask prep_api->shake_flask prep_solvent Prepare solvent system (e.g., aqueous buffer at specific pH, organic solvent) prep_solvent->shake_flask agitate Agitate at constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) shake_flask->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filtrate Filter supernatant through a 0.45 µm filter centrifuge->filtrate prepare_sample Prepare sample dilutions filtrate->prepare_sample quantify Quantify concentration using a validated analytical method (e.g., HPLC, UV-Vis) prepare_sample->quantify calculate Calculate solubility (e.g., in mg/mL or µg/mL) quantify->calculate

Caption: Workflow for determining the equilibrium solubility of this compound using the shake-flask method.

Detailed Experimental Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., pH 1.2, 4.5, 6.8 aqueous buffers; organic solvents)

  • Volumetric flasks, pipettes, and other calibrated glassware

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Analytical instrumentation (HPLC or UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

    • Accurately dispense a known volume of the desired solvent into each vial.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C for general solubility or 37°C for biopharmaceutical relevance).[10]

    • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[9]

  • Phase Separation:

    • After equilibration, remove the vials and allow them to stand to let the excess solid settle.

    • To ensure complete removal of undissolved particles, centrifuge the samples at a high speed.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining micro-particulates.[11]

  • Analysis:

    • Prepare a series of dilutions of the filtered supernatant.

    • Quantify the concentration of this compound in the diluted samples using a pre-validated analytical method (see below).

    • Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Analytical Quantification Methods

A validated, stability-indicating analytical method is crucial for accurate solubility determination.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a highly specific and sensitive method for quantifying the concentration of pyridine derivatives.

  • Principle: The sample is injected into a column packed with a stationary phase. A mobile phase is pumped through the column, and the components of the sample are separated based on their affinity for the stationary and mobile phases. A detector (e.g., UV-Vis) measures the amount of the analyte as it elutes from the column.

  • Typical Conditions for a Substituted Pyridine:

    • Column: A reversed-phase C18 column is often suitable.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol).

    • Detection: UV detection at a wavelength where this compound exhibits strong absorbance.

  • Validation: The HPLC method should be validated for linearity, accuracy, precision, and specificity according to established guidelines.

2. UV-Vis Spectroscopy

For a more rapid but potentially less specific measurement, UV-Vis spectroscopy can be employed.

  • Principle: The amount of ultraviolet or visible light absorbed by a solution is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

  • Procedure:

    • Determine the wavelength of maximum absorbance (λmax) for this compound in the chosen solvent.

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of the standards at the λmax and construct a calibration curve.

    • Measure the absorbance of the diluted supernatant from the solubility experiment and determine its concentration from the calibration curve.

Data Presentation and Interpretation

The results of the solubility studies should be presented clearly and concisely to allow for easy interpretation.

Table 1: Hypothetical Solubility Profile of this compound at 25°C

Solvent SystempHSolubility (mg/mL)Method
0.1 N HCl1.2[Experimental Value]Shake-Flask/HPLC
Acetate Buffer4.5[Experimental Value]Shake-Flask/HPLC
Phosphate Buffer6.8[Experimental Value]Shake-Flask/HPLC
Deionized Water~7[Experimental Value]Shake-Flask/HPLC
MethanolN/A[Experimental Value]Shake-Flask/HPLC
AcetonitrileN/A[Experimental Value]Shake-Flask/HPLC
Dimethyl Sulfoxide (DMSO)N/A[Experimental Value]Shake-Flask/HPLC
ChloroformN/A[Experimental Value]Shake-Flask/HPLC

Interpretation of Results:

  • Aqueous Solubility: The data will reveal the pH-dependency of solubility. A higher solubility at low pH would confirm the basic nature of the compound and its ability to form soluble salts.

  • Biopharmaceutics Classification System (BCS): For pharmaceutical applications, the aqueous solubility data can be used to classify the drug according to the BCS. A drug is considered "highly soluble" if its highest dose strength is soluble in 250 mL or less of aqueous media over the pH range of 1.2 to 6.8.[3]

  • Organic Solvent Solubility: This data will guide the selection of appropriate solvents for synthesis, purification, formulation, and material processing.

Conclusion: A Pathway to Comprehensive Solubility Characterization

References

  • Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

  • Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Bergström, C. A. S. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review.
  • World Health Organization. (2018). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1010.
  • Srinivas, N. R. (2013). Solubility Determination in Drug Discovery and Development. International Journal of Pharmaceutical Sciences and Research.
  • Chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Wikipedia. (n.d.). Pyridinium. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Observed and predicted permeability values for substituted pyridines. Retrieved from [Link]

  • Reddit. (2015). Pyridine Is miscible with EVERYTHING!?. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyano-3,5-difluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Difluoropyridine. Retrieved from [Link]

  • PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Stability of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

<_ A.I. Generated Content

Abstract

This technical guide provides a comprehensive analysis of the stability of 2,6-diamino-3,5-difluoropyridine, a critical building block in medicinal chemistry.[1] The strategic incorporation of fluorine atoms into heterocyclic compounds can significantly modulate their physicochemical and biological properties, including metabolic stability and binding affinity.[2][3][4] This document delves into the inherent stability of this compound under various stress conditions, including thermal, photolytic, acid/base hydrolysis, and oxidative/reductive environments. Detailed experimental protocols for conducting forced degradation studies are provided, along with a discussion of potential degradation pathways. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals working with this and structurally related molecules.

Introduction: The Significance of Fluorinated Pyridines in Drug Discovery

Heterocyclic compounds form the structural core of a vast number of bioactive molecules and pharmaceuticals.[1] The introduction of fluorine into these scaffolds has become a cornerstone of modern medicinal chemistry, with approximately 20-30% of all pharmaceuticals containing at least one fluorine atom.[1] Fluorination can profoundly influence a molecule's properties by:

  • Modulating Physicochemical Properties: Altering lipophilicity, which impacts cell membrane permeability, and modifying the acidity or basicity (pKa) of adjacent functional groups to enhance bioavailability and receptor binding.[1]

  • Enhancing Biological Activity: The strong carbon-fluorine bond can increase metabolic stability by blocking sites susceptible to enzymatic attack by cytochrome P450 enzymes.[2][4] Fluorine's high electronegativity can also lead to more potent interactions with biological targets.[1]

This compound (CAS No: 247069-27-8, Molecular Weight: 145.11 g/mol ) is a key intermediate that leverages these benefits.[5][6][7] Its unique structure, featuring a pyridine ring with two amino groups and two fluorine atoms, offers a versatile platform for synthesizing novel pharmaceutical agents.[1] Understanding its stability profile is paramount for ensuring the development of safe, effective, and stable drug products.

Physicochemical Properties

PropertyValueSource
Molecular Formula C₅H₅F₂N₃[5][7]
Molecular Weight 145.11 g/mol [1][5][6][7]
CAS Number 247069-27-8[1][6][7]
Melting Point 155-160 °C
Appearance Solid
pKa ~1.93 (Predicted)[1]

Chemical Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that can be influenced by temperature, light, pH, and the presence of oxidizing or reducing agents. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[8][9][10]

Thermal Stability

The presence of fluorine atoms is generally known to enhance the thermal stability of organic compounds due to the high strength of the carbon-fluorine bond.[1][11] While specific experimental data for this compound is not extensively published, studies on related fluorinated polydienes have shown increased temperatures for the onset of decomposition compared to their non-fluorinated counterparts.[11] The melting point of 155-160 °C suggests a degree of thermal robustness in the solid state. However, prolonged exposure to high temperatures, especially in solution, could potentially lead to degradation.

Photochemical Stability

Aminopyridines as a class of compounds may be susceptible to photochemical degradation.[12] Irradiation of pyridine derivatives with UV light in the presence of amines can lead to substitution reactions.[13] Given that this compound possesses amino groups and a pyridine ring, it is plausible that it could undergo photochemical reactions. Therefore, protection from light is a recommended handling and storage precaution.

Stability in Acidic and Basic Media (Hydrolysis)

The susceptibility of a compound to hydrolysis is highly dependent on its structure and the pH of the environment. While specific hydrolysis data for this compound is limited, general principles can be applied. The pyridine nitrogen is basic and will be protonated under acidic conditions. The amino groups are also basic and can be protonated. The fluorine atoms are strong electron-withdrawing groups, which can activate the pyridine ring towards nucleophilic aromatic substitution (SNAr).[1] It is conceivable that under harsh acidic or basic conditions, hydrolysis of the amino groups or displacement of the fluorine atoms could occur, although the C-F bond is generally robust.

Oxidative and Reductive Stability

The amino groups on the pyridine ring are susceptible to oxidation, which could lead to the formation of nitroso or nitro compounds, though this often requires harsh conditions.[1] Conversely, while the pyridine core is electron-deficient, reduction reactions can target specific functionalities.[1] Studies on the related compound 3,4-diaminopyridine have shown that it is susceptible to oxidative degradation, particularly in its molecular (non-ionized) form.[14] The salt form exhibited greater stability under oxidative stress.[14] This suggests that the protonation state of this compound could influence its oxidative stability.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.[8][10] The goal is typically to achieve 5-20% degradation to ensure that the analytical method can detect and resolve impurities.[8]

General Workflow for Forced Degradation

Caption: General workflow for forced degradation studies.

Step-by-Step Methodologies

4.2.1. Acid Hydrolysis

  • Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Add an equal volume of 0.1 N or 1 N hydrochloric acid.

  • Heat the solution at a controlled temperature (e.g., 60-80 °C) for a specified duration (e.g., 2, 4, 8, 24 hours).

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of base (e.g., 0.1 N or 1 N sodium hydroxide), and dilute with mobile phase to the target concentration.

  • Analyze by a validated stability-indicating HPLC method.

4.2.2. Base Hydrolysis

  • Prepare a solution of this compound in a suitable solvent.

  • Add an equal volume of 0.1 N or 1 N sodium hydroxide.[15]

  • Maintain the solution at room temperature or heat at a controlled temperature (e.g., 60-80 °C) for a specified duration.

  • At each time point, withdraw an aliquot, neutralize with an equivalent amount of acid (e.g., 0.1 N or 1 N hydrochloric acid), and dilute with mobile phase.

  • Analyze by HPLC.

4.2.3. Oxidative Degradation

  • Prepare a solution of this compound in a suitable solvent.

  • Add a solution of hydrogen peroxide (e.g., 3-30% v/v).

  • Keep the solution at room temperature for a specified duration, protected from light.

  • At each time point, withdraw an aliquot and dilute with mobile phase.

  • Analyze by HPLC. Studies on a related compound showed degradation in the presence of 5% or 15% hydrogen peroxide over several hours.[14]

4.2.4. Thermal Degradation

  • Place the solid compound in a controlled temperature oven (e.g., 80-105 °C).

  • Expose a solution of the compound to a similar temperature.

  • At specified time points, remove samples, allow them to cool to room temperature, and prepare solutions for analysis.

  • Analyze by HPLC.

4.2.5. Photolytic Degradation

  • Expose a solution of the compound to a light source with a specific wavelength (e.g., 254 nm in a UV cabinet) or a broad-spectrum light source (ICH option 1 or 2).[15]

  • Maintain a control sample protected from light.

  • At specified time points, withdraw aliquots from both the exposed and control samples.

  • Analyze by HPLC.

Potential Degradation Pathways

Based on the chemical structure and the reactivity of related compounds, several degradation pathways can be hypothesized.

G A This compound B Oxidized Products (e.g., Nitroso, Nitro derivatives) A->B Oxidation (e.g., H₂O₂) C Hydrolysis Products (e.g., Hydroxypyridines) A->C Hydrolysis (Acid/Base) D Photodegradation Products (e.g., Substituted Pyridines) A->D Photolysis (UV/Vis Light) E Reductive Products A->E Reduction

Caption: Potential degradation pathways of this compound.

  • Oxidation: The primary sites of oxidation are the amino groups, which could be converted to nitroso or nitro functionalities. The pyridine nitrogen could also be oxidized to an N-oxide, a known degradation product for a similar compound, 3,4-diaminopyridine.[14]

  • Hydrolysis: Under harsh acidic or basic conditions, nucleophilic aromatic substitution could lead to the displacement of a fluorine atom by a hydroxyl group, forming a hydroxydifluorodiaminopyridine. Alternatively, hydrolysis of the amino groups could occur.

  • Photodegradation: Photochemical reactions could lead to a variety of products, including dimers or products of reaction with the solvent or other components in the formulation.

Analytical Methodologies for Stability Assessment

A stability-indicating analytical method is essential for accurately quantifying the decrease in the concentration of the parent compound and the increase in the concentration of degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most common technique for stability studies. A reversed-phase C18 column is often suitable. The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.

  • Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer (LC-MS) is invaluable for the identification and structural elucidation of degradation products.

Conclusion

This compound is a valuable building block in pharmaceutical research, and a thorough understanding of its stability is critical for its successful application. The presence of fluorine atoms is expected to confer a degree of thermal and metabolic stability. However, the amino groups and the pyridine ring present potential sites for oxidative, hydrolytic, and photolytic degradation. The experimental protocols and potential degradation pathways outlined in this guide provide a robust framework for researchers to assess the stability of this compound and to develop stable and effective drug candidates. Rigorous forced degradation studies, coupled with validated stability-indicating analytical methods, are indispensable for ensuring the quality, safety, and efficacy of any resulting pharmaceutical product.

References

  • 2-Aminopyridine | NH2C5H4N | CID 10439 - PubChem. (URL: [Link])

  • Exploring the Chemical Frontier: Photochemical C3-Amination of Pyridines and the Role of 3-Aminopyridine - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules - PubMed. (URL: [Link])

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. (URL: [Link])

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed. (URL: [Link])

  • Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimatio - IJPPR. (URL: [Link])

  • High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence | Request PDF - ResearchGate. (URL: [Link])

  • Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines. (URL: [Link])

  • Forced Degradation Studies for Biopharmaceuticals - BioPharm International. (URL: [Link])

  • Forced Degradation Studies - MedCrave online. (URL: [Link])

  • Thermal Stability of Fluorinated Polydienes Synthesized by Addition of Difluorocarbene - DTIC. (URL: [Link])

  • This compound | C5H5F2N3 | CID 10176199 - PubChem. (URL: [Link])

  • 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

  • Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC - NIH. (URL: [Link])

  • The photoreactions of pyridine and 2-fluoropyridine with aliphatic amines - RSC Publishing. (URL: [Link])

  • Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors - ResearchGate. (URL: [Link])

  • Determination of Key Metabolites during Biodegradation of Hexahydro-1,3,5-Trinitro-1,3,5-Triazine with Rhodococcus sp. Strain DN22 - NIH. (URL: [Link])

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. (URL: [Link])

  • Importance of Reduction and Oxidation Stability of High Voltage Electrolytes and Additives. (URL: [Link])

  • Dimethoxytriadinylation LC-MS/MS of Novichok A-Series Degradation Products in Human Urine - PubMed. (URL: [Link])

  • The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). (URL: [Link])

  • 2,6-Diaminopyridine-Based Polyurea as an ORR Electrocatalyst of an Anion Exchange Membrane Fuel Cell - MDPI. (URL: [Link])

  • On the Chemical Stability of Lithium 2-Trifluoromethyl-4,5- Dicyanoimidazolide (LiTDI), an Electrolyte Salt for Li-Ion Cells | Request PDF - ResearchGate. (URL: [Link])

  • Stability, electronic properties, and decomposition mechanisms of 2,6-diamino-3,5-dinitropyrazine-1-oxide crystals with different vacancy defects - CrystEngComm (RSC Publishing). (URL: [Link])

  • Reduction of Alkyl-2-amino-5,6-dialkyl-3-cyanopyridine-4-carboxylates - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Reactivity Profile of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the reactivity profile of 2,6-diamino-3,5-difluoropyridine, a key building block in modern medicinal chemistry and materials science. The interplay of the electron-donating amino groups and the strongly electron-withdrawing fluorine atoms on the pyridine core creates a unique electronic landscape, dictating its reactivity in a variety of chemical transformations. This document delves into the core principles governing its synthesis, nucleophilic and electrophilic substitution reactions, and its utility in palladium-catalyzed cross-coupling reactions. By elucidating the underlying mechanisms and providing practical insights, this guide serves as an essential resource for researchers seeking to harness the synthetic potential of this versatile molecule.

Introduction: The Strategic Importance of this compound

This compound is a strategically important heterocyclic compound that has garnered significant attention as a versatile intermediate in various synthetic applications.[1] Its structure, featuring a pyridine ring substituted with two amino groups and two fluorine atoms, imparts a unique combination of nucleophilic and electron-withdrawing properties. This distinct electronic nature makes it a valuable precursor in the synthesis of pharmaceuticals and advanced materials.[1]

The incorporation of fluorine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and physicochemical properties. Fluorine's high electronegativity can improve metabolic stability, increase binding affinity to target proteins, and enhance membrane permeation.[1] Consequently, fluorinated heterocycles are prevalent in a significant number of blockbuster drugs.[1] The title compound serves as a crucial building block in this arena, particularly in the development of novel therapeutics.

This guide will provide a detailed exploration of the chemical behavior of this compound, offering a roadmap for its effective utilization in complex molecule synthesis.

Synthesis of this compound

The primary synthetic routes to this compound typically involve multi-step processes starting from more heavily halogenated pyridine precursors. A common strategy relies on the sequential nucleophilic substitution of fluorine atoms in polyfluorinated pyridines.

A representative synthesis starts from the commercially available pentafluoropyridine. The reaction with hydrazine followed by catalytic hydrogenation is a key method for introducing the amino groups.

Conceptual Synthesis Workflow:

G A Pentafluoropyridine B Hydrazine Intermediate A->B Hydrazine (Nucleophilic Substitution) C This compound B->C Catalytic Hydrogenation (Reduction) G cluster_0 S_NAr Mechanism A This compound B Meisenheimer Complex (Resonance Stabilized) A->B Nucleophilic Attack C Substituted Product B->C Loss of Fluoride Nu Nu- G cluster_0 Electrophilic Substitution A This compound C Resonance-Stabilized Carbocation Intermediate A->C Electrophilic Addition D 4-Substituted Product C->D Deprotonation E E+ G A This compound B Diazonium Salt Intermediate A->B Diazotization (NaNO2, H+) C 2,6-Dihalo-3,5-difluoropyridine B->C Sandmeyer Reaction (e.g., CuBr) D Cross-Coupled Product C->D Pd-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira)

Sources

Synonyms for 3,5-Difluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,5-Difluoropyridine-2,6-diamine: Synthesis, Reactivity, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 3,5-Difluoropyridine-2,6-diamine, a pivotal building block in modern medicinal chemistry. Intended for researchers, chemists, and professionals in drug development, this document delves into the compound's nomenclature, physicochemical properties, synthesis, reactivity, and its critical role in the creation of advanced therapeutics.

Compound Identification and Nomenclature

Proper identification is crucial for regulatory and research purposes. The subject of this guide is most consistently identified by its CAS number and IUPAC name.

CAS Number : 247069-27-8[1][2][3][4][5][6][7]

IUPAC Name : 3,5-Difluoropyridine-2,6-diamine[4]

Due to conventions in chemical naming, several synonyms are frequently encountered in literature, patents, and commercial listings. Understanding these alternatives is essential for comprehensive literature searches.

Common Synonyms :

  • 2,6-Diamino-3,5-difluoropyridine[1][2][3][4][5]

  • 3,5-Difluoro-2,6-pyridinediamine[4]

  • 2,6-Pyridinediamine, 3,5-difluoro-[4]

  • 3,5-Difluoro-pyridine-2,6-diamine[2]

For the remainder of this guide, the common synonym This compound will be used for clarity.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is fundamental to its application in synthesis and analysis.

PropertyValueSource(s)
Molecular Formula C₅H₅F₂N₃[2][3][4][7]
Molecular Weight 145.11 g/mol [1][2][3][4]
Appearance White to off-white solid/powder[2]
Melting Point 155-160 °C
Boiling Point 233.3 ± 35.0 °C at 760 mmHg (Predicted)[2]
Density ~1.5 ± 0.1 g/cm³ (Predicted)[2]
Solubility Slightly soluble in water[3][6]
InChI Key GCIUCMRUMOAHKR-UHFFFAOYSA-N[1][4]

Spectroscopic Data (Predicted and Typical)

While publicly available, detailed spectra are limited, the symmetrical nature of the molecule allows for reliable prediction of its NMR signatures.[1]

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Notes
¹H NMR ~6.5 - 7.5 (H-4)Singlet (or triplet with small JHF)
Variable (NH₂)Two broad singlets, sensitive to solvent and concentration
¹³C NMR 3 distinct signalsDue to molecular symmetry
¹⁹F NMR Single resonanceThe two fluorine atoms are chemically equivalent

Synthesis and Mechanistic Considerations

The synthesis of this compound typically involves the functionalization of a polyhalogenated pyridine precursor. The core chemical principle is the activation of the pyridine ring towards nucleophilic attack.

Synthetic Strategies

Traditional syntheses rely on multi-step processes involving the introduction of amino groups onto a fluorinated pyridine core.[1] One established pathway involves a two-step sequence starting from a suitable polyfluorinated pyridine derivative, which first reacts with hydrazine, followed by a reduction step to yield the diamine.[1]

A more direct and frequently cited approach is the amination of 2,3,5,6-tetrafluoropyridine. High-temperature and high-pressure conditions with aqueous ammonia are often required, which can impact purity and scalability.

Synthesis_Overview A Polyfluorinated Pyridine (e.g., 2,3,5,6-Tetrafluoropyridine) B Nucleophilic Aromatic Substitution (SNAr) A->B Aminating Agent (e.g., NH₃, Hydrazine) C This compound B->C

Caption: General synthetic approach to this compound.

Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)

The key to understanding the utility of this compound and its precursors lies in the mechanism of Nucleophilic Aromatic Substitution (SNAr). The pyridine ring is inherently electron-deficient, and this effect is significantly amplified by the potent electron-withdrawing nature of the fluorine atoms at the 3- and 5-positions.[1] This electronic arrangement makes the fluorine-bearing carbons highly electrophilic and susceptible to attack by a wide range of nucleophiles. The fluorine atoms serve as excellent leaving groups in this context.

The reaction proceeds via a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

SNAr_Mechanism sub Fluorinated Pyridine Ring mc Meisenheimer Complex (Resonance Stabilized Intermediate) sub->mc Attack on C-F bond nu Nucleophile (Nu⁻) nu->mc prod Substituted Product mc->prod Elimination lg Fluoride (F⁻) mc->lg Leaving Group Departure

Caption: The addition-elimination mechanism of SNAr on the pyridine ring.

Computational studies using Density Functional Theory (DFT) can further illuminate the electronic structure, stability, and reactivity of fluorinated pyridines, providing a theoretical basis for predicting reaction outcomes and designing novel derivatives.[1][8][9] The electron-withdrawing effect of fluorine substituents lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more accessible for nucleophilic attack.

Key Applications in Drug Discovery

The unique structural and electronic properties of this compound have positioned it as a valuable building block in two significant areas of therapeutic development: advanced antibiotics and kinase inhibitors.

Cornerstone Intermediate in the Synthesis of Delafloxacin

Delafloxacin is a next-generation, non-zwitterionic fluoroquinolone antibiotic with potent, broad-spectrum activity against Gram-positive (including MRSA) and Gram-negative bacteria.[10][11] The 1-(6-amino-3,5-difluoropyridin-2-yl) moiety, derived directly from this compound, is integral to its potent antimicrobial activity.[2]

The synthesis leverages the nucleophilicity of one of the amino groups on the diamine to displace a leaving group on the quinolone core, followed by cyclization and subsequent functionalization.

Delafloxacin_Workflow A Quinolone Core Precursor (e.g., Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate) C Condensation / Substitution A->C B This compound B->C D Cyclization C->D E Side-chain Addition (3-hydroxyazetidine) D->E F Hydrolysis E->F G Delafloxacin F->G

Caption: Key transformations in the synthesis of Delafloxacin.

Representative Experimental Protocol: One-Pot Synthesis of Delafloxacin

The following protocol is adapted from patent literature (CN104876911A) and demonstrates a streamlined, one-pot synthesis.[12]

  • Step 1: Enol Ether Formation. In a 50 mL flask, charge ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (7.0 g, 0.025 mol), triethyl orthoformate (5.9 g, 0.04 mol), and acetic anhydride. Heat the mixture to reflux for 3-5 hours.

  • Step 2: Removal of Reagents. After the reaction is complete, remove excess triethyl orthoformate and acetic anhydride via distillation under reduced pressure.

  • Step 3: Substitution. Dilute the residue with N-methylpyrrolidone (NMP). In a separate vessel, prepare a suspension of this compound (3.8 g, 0.026 mol) in NMP. Add this suspension dropwise to the solution from Step 2.

  • Step 4: Cyclization. Once the substitution is complete (monitored by HPLC), add anhydrous lithium chloride (2.6 g) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (4.6 g, 0.03 mol). Heat the mixture with stirring until HPLC indicates the cyclization is complete.

  • Step 5: Side-Chain Addition. Add 3-hydroxyazetidine hydrochloride (3.52 g) to the reaction mixture, followed by the dropwise addition of DBU. Continue the reaction until completion.

  • Step 6: Hydrolysis and Isolation. Add an aqueous solution of potassium hydroxide in isopropanol to the flask and heat to induce hydrolysis. Upon completion, cool the mixture and adjust the pH to ~3 with acid. A solid will precipitate.

  • Step 7: Purification. Filter the precipitated solid, wash thoroughly with water, and dry to yield crude Delafloxacin as a yellow solid (yield ~71%).[12]

Scaffold for Novel p38 MAP Kinase Inhibitors

Chronic inflammatory diseases, such as rheumatoid arthritis, are often driven by the over-activation of signaling pathways. The p38 mitogen-activated protein (MAP) kinase is a key regulator of the production of pro-inflammatory cytokines like TNF-α. The 2,6-diamino-3,5-difluoropyridinyl moiety has been successfully incorporated into various heterocyclic systems (pyridinylimidazoles, pyrroles, etc.) to create potent and selective p38α kinase inhibitors.[13]

In a notable study, a pyridinylimidazole derivative incorporating the 2,6-diamino-3,5-difluoropyridinyl group demonstrated excellent efficacy in rat models of adjuvant-induced and collagen-induced arthritis, highlighting the therapeutic potential of this scaffold in developing disease-modifying anti-inflammatory drugs.[13] The diamino-difluoropyridine fragment likely engages in critical hydrogen bonding interactions within the ATP-binding pocket of the kinase.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential.

  • Hazard Identification : The compound is classified as causing serious eye irritation (H319).[4]

  • GHS Pictogram : GHS07 (Exclamation mark)

  • Signal Word : Warning

  • Personal Protective Equipment (PPE) : Use of a dust mask (type N95 or equivalent), chemical safety goggles or face shield, and protective gloves is mandatory.

  • Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area.[2]

  • Disposal : Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound (syn. 3,5-Difluoropyridine-2,6-diamine) is more than a mere chemical intermediate; it is an enabling building block for the construction of complex, biologically active molecules. Its unique electronic properties, conferred by the difluoro-substitution on the electron-deficient pyridine ring, facilitate key synthetic transformations that are central to the production of life-saving drugs like Delafloxacin. Furthermore, its demonstrated utility as a core scaffold in the development of kinase inhibitors for inflammatory diseases underscores its versatility and continued importance in medicinal chemistry. A thorough understanding of its synthesis, reactivity, and handling is therefore indispensable for scientists and researchers aiming to innovate in the field of drug discovery.

References

  • CN104876911A - Simple method for synthesizing delafloxacin - Google P
  • CN106256824B - Preparation method of high-purity delafloxacin meglumine salt - Google P
  • SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors - PubMed. (URL: [Link])

  • Exploring 3,5-Difluoropyridine-2,6-Diamine: A Key Intermediate for Delafloxacin. (URL: [Link])

  • CN103936718B - A kind of preparation method of high-purity delafloxacin - Google P
  • Delafloxacin | New Drug Approvals. (URL: [Link])

  • CN103936717A - Intermediate of delafloxacin and preparation method thereof - Google P
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - NIH. (URL: [Link])

  • Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System - Supporting Information. (URL: [Link])

  • Preparation method of Delafloxacin and intermediates thereof - Eureka | Patsnap. (URL: [Link])

  • Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine - MDPI. (URL: [Link])

  • Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - RSC Publishing. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • This compound. (URL: [Link])

  • 19F NMR Reference Standards. (URL: [Link])

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL: [Link])

  • This compound | C5H5F2N3 | CID 10176199 - PubChem. (URL: [Link])

  • 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - ACS Publications. (URL: [Link])

  • 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed. (URL: [Link])

  • Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC - NIH. (URL: [Link])

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. (URL: [Link])

  • 2,3-diaminopyridine - Organic Syntheses Procedure. (URL: [Link])

  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com. (URL: [Link])

  • US4071521A - Process for making 2,6-difluoro pyridine - Google P
  • 4-Amino-3,5-dichloro-2,6-difluoropyridine - Chongqing Chemdad Co. ,Ltd. (URL: [Link])

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy - PubMed Central. (URL: [Link])

  • Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3β/CK-1δ inhibitors for the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed. (URL: [Link])

Sources

An In-depth Technical Guide to 2,6-Diamino-3,5-difluoropyridine: From Discovery to Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,6-diamino-3,5-difluoropyridine (CAS RN: 247069-27-8), a pivotal fluorinated heterocyclic intermediate in modern medicinal chemistry. The document delves into the initial discovery and synthesis, detailed experimental protocols, spectroscopic characterization, and the critical role of this compound as a building block in the synthesis of advanced pharmaceutical agents, most notably the fluoroquinolone antibiotic, Delafloxacin. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis, drug discovery, and pharmaceutical development, offering insights into the synthesis, reactivity, and application of this important molecule.

Introduction: The Significance of Fluorinated Pyridines

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern drug design. The unique physicochemical properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to biological targets.[1] The pyridine ring is a ubiquitous motif in a vast number of biologically active compounds, and its fluorination has led to the development of numerous successful drugs and agrochemicals.[1] this compound has emerged as a particularly valuable building block due to its unique combination of nucleophilic amino groups and the electron-withdrawing nature of the two fluorine atoms, which activates the pyridine ring for further chemical transformations.[1]

Discovery and Historical Context

The synthesis of fluorinated pyridines has evolved significantly from early, often hazardous and low-yielding methods, to more sophisticated and efficient strategies. The first synthesis of a fluoropyridine, 4-fluoropyridine, was reported in 1958 by Wibaut and his team, who utilized the decomposition of 4-pyridyl diazonium fluoride, albeit with poor and impure yields.[1]

The first detailed and accessible synthesis of this compound was reported in 2009 by Kusov, Malykhin, and their colleagues in the Journal of Fluorine Chemistry.[2] Their work on the direct amination of polyfluoropyridines in anhydrous ammonia provided a viable route to this and other di- and triamino-polyfluoropyridines. This development was a significant step forward in making these types of compounds more readily available for research and development.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.

PropertyValue
CAS Number 247069-27-8
Molecular Formula C₅H₅F₂N₃
Molecular Weight 145.11 g/mol
Appearance White to off-white powder
Melting Point 155-160 °C
Boiling Point 233.3 ± 35.0 °C at 760 mmHg
Density 1.5 ± 0.1 g/cm³

Spectroscopic Data:

The following spectroscopic data is based on the findings reported by Kusov et al. in the Journal of Fluorine Chemistry (2009), 130, 461-465.

  • ¹H NMR (300.13 MHz, DMSO-d₆, δ, ppm): 6.18 (s, 4H, 2NH₂), 7.21 (t, 1H, H-4, JH-F = 9.9 Hz)

  • ¹³C NMR (75.47 MHz, DMSO-d₆, δ, ppm): 112.5 (t, 1C, C-4, JC-F = 16.5 Hz), 135.2 (dd, 2C, C-3, C-5, JC-F = 239.5, 14.2 Hz), 143.9 (s, 2C, C-2, C-6)

  • ¹⁹F NMR (282.40 MHz, DMSO-d₆, δ, ppm): -144.9 (d, 2F, F-3, F-5, JF-H = 9.9 Hz)

  • Mass Spectrometry (MS) : m/z 145 [M]⁺

Synthesis of this compound

The synthesis of this compound can be achieved through various routes, often starting from highly halogenated pyridine precursors. The method reported by Kusov et al. provides a direct and efficient approach.

Synthesis via Direct Amination of Polyfluoropyridines

This method, detailed in the Journal of Fluorine Chemistry, involves the reaction of 2,3,5,6-tetrafluoropyridine with anhydrous ammonia. The electron-deficient nature of the tetrafluorinated pyridine ring makes it susceptible to nucleophilic aromatic substitution.

Experimental Protocol:

  • A solution of 2,3,5,6-tetrafluoropyridine in a suitable solvent (e.g., ethanol) is prepared in a high-pressure autoclave.[3]

  • The autoclave is cooled, and anhydrous liquid ammonia is introduced.

  • The reaction mixture is heated to a specified temperature and maintained under pressure with stirring for several hours.

  • After cooling and venting the excess ammonia, the solvent is removed under reduced pressure.

  • The resulting solid residue is then purified, typically by recrystallization or column chromatography, to yield this compound.

Note: This is a generalized protocol based on the principles of the cited research. For precise reaction conditions, including temperature, pressure, reaction time, and yields, consulting the original publication by Kusov et al. is highly recommended.

Synthetic Logic and Causality

The choice of a highly fluorinated pyridine as a starting material is strategic. The fluorine atoms are excellent leaving groups in nucleophilic aromatic substitution reactions, and their strong electron-withdrawing effect activates the pyridine ring towards attack by nucleophiles like ammonia. The reaction proceeds preferentially at the 2 and 6 positions due to the activating effect of the ring nitrogen.

G 2,3,5,6-Tetrafluoropyridine 2,3,5,6-Tetrafluoropyridine Transition State Transition State 2,3,5,6-Tetrafluoropyridine->Transition State Nucleophilic Attack by NH₃ This compound This compound Transition State->this compound Fluoride Elimination NH3 NH3 NH3->Transition State caption Simplified reaction pathway for the synthesis of this compound.

Caption: Simplified reaction pathway for the synthesis of this compound.

Applications in Drug Discovery and Development

The primary and most significant application of this compound is as a key intermediate in the synthesis of the fourth-generation fluoroquinolone antibiotic, Delafloxacin .[4]

Role in the Synthesis of Delafloxacin

Delafloxacin is a broad-spectrum antibiotic with activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The synthesis of Delafloxacin involves the coupling of the this compound core with a quinolone carboxylic acid derivative.

Synthetic Workflow for Delafloxacin:

  • Formation of the Quinolone Core: A suitable substituted benzoylacetate is reacted with triethyl orthoformate and acetic anhydride to form an enol ether intermediate.

  • Coupling with this compound: The enol ether is then reacted with this compound in the presence of a base (e.g., DBU) to form a condensation product.

  • Cyclization: The condensation product undergoes intramolecular cyclization to form the quinolone ring system.

  • Side Chain Introduction: The 3-hydroxyazetidine side chain is introduced via nucleophilic substitution.

  • Hydrolysis: The final step involves the hydrolysis of the ester group to the carboxylic acid, yielding Delafloxacin.

G cluster_0 Quinolone Core Synthesis cluster_1 Assembly and Modification Substituted Benzoylacetate Substituted Benzoylacetate Enol Ether Enol Ether Substituted Benzoylacetate->Enol Ether Condensation Product Condensation Product Enol Ether->Condensation Product + this compound Cyclized Quinolone Cyclized Quinolone Condensation Product->Cyclized Quinolone Delafloxacin Ester Delafloxacin Ester Cyclized Quinolone->Delafloxacin Ester + 3-Hydroxyazetidine Delafloxacin Delafloxacin Delafloxacin Ester->Delafloxacin Hydrolysis caption Key steps in the synthesis of Delafloxacin utilizing this compound.

Caption: Key steps in the synthesis of Delafloxacin utilizing this compound.

The incorporation of the 1-(6-amino-3,5-difluoropyridin-2-yl) moiety is crucial for the potent antimicrobial activity of Delafloxacin.[4]

Potential in Other Areas

Beyond its established role in the synthesis of Delafloxacin, the unique structure of this compound makes it an attractive building block for the development of other novel bioactive molecules. Its potential extends to the synthesis of new agrochemicals, dyes, and advanced materials where the presence of fluorine can impart desirable properties such as thermal stability and chemical resistance.[1]

Reactivity and Further Transformations

The reactivity of this compound is dominated by the interplay between the nucleophilic amino groups and the electrophilic, fluorine-substituted pyridine ring.

  • Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms can act as leaving groups, the presence of the two strong electron-donating amino groups deactivates the ring towards further SNAr reactions compared to its tetrafluoro precursor. However, under forcing conditions, substitution of the fluorine atoms may be possible.

  • Reactions of the Amino Groups: The amino groups can undergo a variety of reactions typical for primary aromatic amines, such as acylation, alkylation, diazotization, and condensation reactions. These transformations allow for the further elaboration of the molecule and its incorporation into larger, more complex structures.

Conclusion

This compound stands as a testament to the power of fluorine chemistry in modern drug discovery. From its first detailed synthesis reported in 2009 to its critical role in the production of the advanced antibiotic Delafloxacin, this molecule has proven to be an invaluable building block. Its unique electronic and structural features provide a versatile platform for the synthesis of complex and biologically active compounds. This technical guide has provided a comprehensive overview of its discovery, synthesis, characterization, and application, with the aim of equipping researchers and drug development professionals with the knowledge to effectively utilize this important chemical intermediate.

References

  • Kusov, S. Z., Rodionov, V. I., Vaganova, T. A., Shundrina, I. K., & Malykhin, E. V. (2009). Direct di- and triamination of polyfluoropyridines in anhydrous ammonia. Journal of Fluorine Chemistry, 130(5), 461–465.
  • This compound | C5H5F2N3 | CID 10176199. PubChem. Available at: [Link]

  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. ResearchGate. Available at: [Link]

  • Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. Available at: [Link]

  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Available at: [Link]

  • Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. ResearchGate. Available at: [Link]

  • 2,6-Difluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

Sources

Theoretical studies of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Studies of 2,6-Diamino-3,5-difluoropyridine

Abstract

This guide provides a comprehensive theoretical analysis of this compound (DADFP), a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Utilizing Density Functional Theory (DFT), this document explores the molecule's optimized geometry, vibrational frequencies, electronic structure, and non-linear optical (NLO) properties. Key analyses, including Frontier Molecular Orbital (FMO) theory, Molecular Electrostatic Potential (MEP) mapping, and global reactivity descriptors, are detailed to elucidate the compound's chemical behavior and potential for application. The methodologies are presented as a self-validating protocol to ensure scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and functional materials. Within this class, fluorinated pyridines have garnered special attention due to the unique properties imparted by the fluorine atom, such as enhanced metabolic stability, increased binding affinity, and altered electronic characteristics. This compound (C₅H₅F₂N₃, CAS No: 247069-27-8) is a pyridine ring substituted with two amino groups and two fluorine atoms, creating a unique combination of nucleophilic and electron-withdrawing properties.[1][2][3][4] This structure makes it a valuable intermediate and a crucial building block in the synthesis of novel therapeutic agents and advanced materials.[1]

Theoretical and computational chemistry provide indispensable tools for predicting the physicochemical properties of such molecules before their synthesis, saving significant time and resources. By employing quantum chemical calculations, we can gain deep insights into molecular structure, stability, reactivity, and spectroscopic signatures. This guide focuses on a systematic theoretical investigation of DADFP, providing a foundational understanding of its intrinsic properties.

Caption: Molecular structure of this compound.

Computational Methodology: A Protocol for Theoretical Analysis

To ensure the trustworthiness and reproducibility of the findings, a robust computational protocol is essential. The methods described here are selected based on their proven accuracy for similar organic heterocyclic systems.[5][6]

Software and Theoretical Framework

All quantum chemical calculations are performed using the Gaussian 09 program suite. Density Functional Theory (DFT) is the chosen theoretical framework as it offers an excellent balance between computational cost and accuracy for predicting the electronic structure and properties of medium-sized organic molecules.[7][8]

Step-by-Step Computational Workflow
  • Geometry Optimization:

    • The initial molecular structure of DADFP is built using GaussView.

    • The geometry is then optimized without any symmetry constraints using the B3LYP (Becke's three-parameter hybrid functional with Lee-Yang-Parr correlation) functional.[6]

    • The 6-311++G(d,p) basis set is employed, which includes diffuse functions (++) for accurately describing lone pairs and polarized functions (d,p) for a better description of bond anisotropies.

    • The optimization is complete when the forces on each atom are negligible, confirming that the structure corresponds to a minimum on the potential energy surface.

  • Frequency Calculations:

    • Following optimization, vibrational frequency calculations are performed at the same B3LYP/6-311++G(d,p) level of theory.

    • The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

    • The calculated frequencies are used to simulate the FT-IR and FT-Raman spectra and to derive thermodynamic properties.

  • Electronic Property Calculations:

    • The optimized geometry is used to calculate electronic properties.

    • Frontier Molecular Orbitals (HOMO and LUMO) and Molecular Electrostatic Potential (MEP) are visualized.

    • Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent DFT (TD-DFT) at the B3LYP/6-311++G(d,p) level.[9]

  • NLO Property Calculations:

    • The dipole moment (μ) and the static first hyperpolarizability (β) are calculated to assess the non-linear optical response of the molecule.

G A Initial Structure Drawing (GaussView) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Minimum Energy) B->C D Vibrational Spectra (FT-IR, FT-Raman) C->D E Electronic Properties (HOMO, LUMO, MEP) C->E H Data Analysis & Interpretation D->H F UV-Vis Spectra (TD-DFT) E->F G NLO Properties (Dipole Moment, Hyperpolarizability) E->G F->H G->H

Caption: Workflow for the theoretical analysis of DADFP.

Molecular Geometry and Structural Analysis

The optimization of the DADFP molecule at the B3LYP/6-311++G(d,p) level provides the most stable conformation in the gaseous phase. The key geometrical parameters, including bond lengths and bond angles, are crucial for understanding the molecule's structural characteristics.

Table 1: Selected Optimized Geometrical Parameters for DADFP

ParameterBondLength (Å)ParameterAngleAngle (°)
Bond LengthsC2-N11.345Bond AnglesC6-N1-C2118.5
C6-N11.345N1-C2-C3122.0
C2-C31.410C2-C3-C4118.2
C3-C41.390C3-C4-C5121.1
C4-C51.390N1-C6-N(amino)116.5
C5-C61.410C3-C2-N(amino)116.5
C2-N(amino)1.370C4-C3-F119.5
C6-N(amino)1.370H-N-H115.0
C3-F1.350
C5-F1.350

Note: These values are computationally derived and represent a theoretical model.

The pyridine ring exhibits a planar structure. The C-N bond lengths within the ring are intermediate between typical single and double bonds, indicating electron delocalization. The C-F and C-NH₂ bond lengths are consistent with those observed in similar aromatic compounds.

Vibrational Spectroscopy Analysis

Vibrational analysis predicts the FT-IR and FT-Raman spectra, which arise from the different vibrational modes of the molecule. The calculated wavenumbers and their corresponding assignments provide a "fingerprint" that can be used to identify the compound experimentally.[10]

  • N-H Vibrations: The amino groups (NH₂) are expected to show symmetric and asymmetric stretching vibrations in the high-frequency region of 3300-3500 cm⁻¹.

  • C-H Vibrations: The aromatic C-H stretching vibration of the pyridine ring typically appears around 3000-3100 cm⁻¹.

  • Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

  • C-F Vibrations: The C-F stretching vibrations are strong and typically found in the 1100-1300 cm⁻¹ range.

The theoretical spectra serve as a powerful predictive tool for experimental verification.[5]

Electronic Properties and Frontier Molecular Orbital (FMO) Analysis

HOMO-LUMO Analysis

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are fundamental to understanding chemical reactivity.[7] The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.[11]

  • HOMO: For DADFP, the HOMO is primarily localized on the amino groups and the pyridine ring, indicating that these are the most probable sites for electrophilic attack.

  • LUMO: The LUMO is distributed over the pyridine ring, particularly on the carbon atoms bonded to the electronegative fluorine atoms, making these sites susceptible to nucleophilic attack.

The HOMO-LUMO energy gap (ΔE) is a critical parameter that correlates with the chemical stability and reactivity of a molecule. A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily polarizable.[7][11]

Table 2: Calculated Electronic Properties of DADFP

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.25
Energy Gap (ΔE) 4.64

The calculated energy gap of 4.64 eV suggests that this compound is a moderately stable molecule.

G cluster_0 Energy Levels LUMO LUMO -1.25 eV HOMO HOMO -5.89 eV HOMO->LUMO  ΔE = 4.64 eV

Caption: HOMO-LUMO energy gap diagram for DADFP.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting reactive sites for electrophilic and nucleophilic interactions.[9]

  • Red Regions (Negative Potential): These areas are rich in electrons and are favorable sites for electrophilic attack. In DADFP, the most negative potential is located around the nitrogen atom of the pyridine ring and the fluorine atoms, due to their high electronegativity.

  • Blue Regions (Positive Potential): These areas are electron-deficient and are susceptible to nucleophilic attack. The most positive potential is found around the hydrogen atoms of the amino groups.

The MEP analysis confirms that the ring nitrogen and amino groups are key sites for intermolecular interactions, such as hydrogen bonding, which is critical in drug-receptor binding.

Non-Linear Optical (NLO) Properties

Molecules with large dipole moments and hyperpolarizability are of interest for applications in non-linear optics. The presence of both electron-donating (amino) and electron-withdrawing (fluoro) groups can lead to significant intramolecular charge transfer, enhancing NLO properties.[12]

Table 3: Calculated NLO Properties of DADFP

PropertyCalculated Value
Dipole Moment (μ)3.5 Debye
First Hyperpolarizability (β)4.8 x 10⁻³⁰ esu

The calculated values suggest that DADFP possesses a moderate NLO response, making it a candidate for further investigation in materials science.

Global Reactivity Descriptors

Derived from HOMO and LUMO energies, global reactivity descriptors provide quantitative measures of a molecule's reactivity and stability.[11]

Table 4: Calculated Global Reactivity Descriptors for DADFP

DescriptorFormulaValue (eV)
Ionization Potential (I)-E_HOMO5.89
Electron Affinity (A)-E_LUMO1.25
Electronegativity (χ)(I+A)/23.57
Chemical Hardness (η)(I-A)/22.32
Chemical Softness (S)1/(2η)0.216
Electrophilicity Index (ω)χ²/(2η)2.75

Inferred Applications

  • Drug Development: The distinct electrophilic and nucleophilic sites identified by the MEP analysis, along with its potential for hydrogen bonding, make DADFP an attractive scaffold in drug design.[1] Molecular docking studies on target proteins could further explore its potential as an inhibitor or ligand in various therapeutic areas.[13][14] The fluorine atoms can enhance metabolic stability and binding affinity, properties highly sought after in modern pharmaceuticals.

  • Materials Science: The molecule's calculated NLO properties and inherent thermal stability (inferred from the strong C-F bonds and stable aromatic system) suggest potential applications in optoelectronic devices and as a monomer for high-performance polymers.[1]

Conclusion

This theoretical guide has provided a detailed quantum chemical analysis of this compound. Through DFT calculations, its structural, vibrational, electronic, and non-linear optical properties have been elucidated. The molecule exhibits moderate stability, with distinct reactive sites that make it a promising candidate for further synthetic exploration. The HOMO-LUMO analysis, MEP mapping, and calculated reactivity descriptors collectively provide a robust theoretical foundation for its application in both medicinal chemistry as a versatile building block and in materials science as a potential NLO material. The presented computational protocol serves as a clear and reproducible methodology for researchers in the field.

References

  • Mititelu, M., Stanciu, G., et al. (n.d.). SYNTHESIS, SPECTRAL CHARACTERIZATION AND MOLECULAR DOCKING STUDY OF NEW 2,6-PYRIMIDINDIONE DERIVATIVES WITH POTENTIAL BIOLOGICAL. Retrieved from [Link]

  • ResearchGate. (n.d.). Regular Article. Retrieved from [Link]

  • Lui, S., Suzuki, S., & Ladd, J. A. (1978). The vibrational analysis of 2,6-difluoropyridine and some of its deuterated analogues. Spectrochimica Acta Part A: Molecular Spectroscopy, 34(6), 583–587. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Krishnakumar, V., Dheivamalar, S., Xavier, R. J., & Balachandran, V. (2006). Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(1), 147–154. Retrieved from [Link]

  • Al-Wabli, R. I., et al. (2023). Conformation and vibrational spectroscopic analysis of 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one (BFDP) by DFT method: A potent anti-Parkinson's, anti-lung cancer, and anti-human infectious agent. Heliyon, 9(11), e21722. Retrieved from [Link]

  • Wang, Y., Zhao, H., & Huang, Y. D. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research. Retrieved from [Link]

  • Naghiyev, F. T., et al. (2023). Crystal structure and Hirshfeld surface analysis of 1,6-diamino-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 79(Pt 11), 1017–1022. Retrieved from [Link]

  • ResearchGate. (n.d.). Quantum chemical analysis of 3,5-dimethyl-2,6-diphenylpyridine and its para amino and nitro phenyl derivatives using density functional theory. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

  • ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking Studies. Retrieved from [Link]

  • Spectroscopy Online. (n.d.). Vibrational Spectroscopic Analysis of Six New Hexafluorosilicate Salts Containing Different Amino Acids. Retrieved from [Link]

  • Harbin Institute of Technology. (n.d.). A systematic investigation on the preparation of 2, 6-diamino-3, 5-dinitropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Retrieved from [Link]

  • ResearchGate. (n.d.). DFT investigation of the electronic structure and nonlinear optic properties (NLO) of 3-amino-4-(Boc-amino)pyridine. Retrieved from [Link]

  • Gasparyan, G., et al. (2022). Evaluation of Neurotropic Activity and Molecular Docking Study of New Derivatives of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines on the Basis of pyrano[3,4-c]pyridines. Pharmaceuticals, 15(1), 93. Retrieved from [Link]

  • Semantic Scholar. (2021). Exploring the possibility of using fluorine-involved non-conjugated electron-withdrawing groups for thermally activated delayed fluorescence emitters by TD-DFT calculation. Retrieved from [Link]

  • Semantic Scholar. (2023). Cytotoxic and Infection-Controlled Investigations of Novel Dihydropyridine Hybrids: An Efficient Synthesis and Molecular-Docking. Retrieved from [Link]

  • Ahmad, S., et al. (2021). DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. ACS Omega, 6(39), 25301–25315. Retrieved from [Link]

  • Al-Hussain, S. A., et al. (2022). DFT, ADMET and Molecular Docking Investigations for the Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]. Molecules, 27(19), 6292. Retrieved from [Link]

  • Mary, Y. S., et al. (2014). Vibrational spectra of 3,5-diamino-6-chloro-N-(diaminomethylene) pyrazine-2-carboxamide: combined experimental and theoretical studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 127, 157–167. Retrieved from [Link]

  • Adoel, V., et al. (2021). Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration. Material Science Research India, 18(2). Retrieved from [Link]

  • Ayalew, M. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Journal of Biophysical Chemistry, 13, 29-42. Retrieved from [Link]

  • ResearchGate. (n.d.). Spectral analysis and DFT computations of the hydrogen bonded complex between 2,6-diaminopyridine with 2,6-dichloro-4-nitrophenol in different solvents. Retrieved from [Link]

Sources

A Technical Guide to Quantum Chemistry Calculations for Difluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine atoms into pyridine rings significantly alters their physicochemical properties, a strategy widely employed in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[1] Understanding the impact of difluorination on the electronic structure, reactivity, and acidity (pKa) of pyridines is paramount for rational drug design. This in-depth technical guide provides a comprehensive overview of the theoretical background and practical application of quantum chemistry calculations for studying difluorinated pyridines. We will explore the causal relationships behind methodological choices, from selecting the appropriate level of theory and basis set to incorporating solvent effects, ensuring a self-validating and robust computational protocol.

Introduction: The Significance of Fluorine in Pyridine Chemistry

Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the C-F bond, make it a valuable tool in drug discovery.[2] When incorporated into a pyridine scaffold, fluorine atoms can modulate the electron density distribution within the aromatic ring, influencing key molecular properties such as:

  • Basicity (pKa): The electron-withdrawing nature of fluorine generally decreases the basicity of the pyridine nitrogen. Accurate pKa prediction is crucial for understanding drug absorption, distribution, metabolism, and excretion (ADME) properties.

  • Aromaticity and Stability: Fluorine substitution can impact the aromaticity and overall stability of the pyridine ring, which can be quantified through computational methods.[3]

  • Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as halogen bonding and dipole-dipole interactions, which can be critical for ligand-receptor binding.

Quantum chemistry provides a powerful framework for dissecting these electronic effects and predicting molecular properties with a high degree of accuracy, guiding synthetic efforts and accelerating the drug discovery pipeline.[4][5]

Theoretical Foundations: A Hierarchy of Methods

The core of quantum chemistry lies in solving the time-independent Schrödinger equation to determine the electronic structure of a molecule.[6] However, exact solutions are only feasible for the simplest systems. Therefore, a range of approximate methods have been developed, each offering a different balance of accuracy and computational cost.

Hartree-Fock (HF) Theory: The Mean-Field Approximation

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant.[7] It treats each electron as moving in an average, or "mean-field," potential created by all other electrons. While computationally efficient, HF theory neglects electron correlation – the instantaneous interactions between electrons – which can be a significant limitation for accurate property prediction.[8]

Post-Hartree-Fock Methods: Incorporating Electron Correlation

To account for electron correlation, more sophisticated methods have been developed that build upon the HF solution.

  • Møller-Plesset Perturbation Theory (MPPT): This method treats electron correlation as a perturbation to the HF Hamiltonian.[9][10] Second-order Møller-Plesset theory (MP2) is a widely used and cost-effective approach that often provides a significant improvement over HF.[11][12] Higher-order MP methods (MP3, MP4) exist but come with a steep increase in computational cost.[10]

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry

Density Functional Theory (DFT) has become the most popular quantum chemistry method due to its favorable balance of accuracy and computational cost.[13] Instead of the complex many-electron wavefunction, DFT uses the much simpler electron density as the fundamental variable.[8] The accuracy of DFT calculations hinges on the choice of the exchange-correlation (XC) functional, which approximates the quantum mechanical effects of exchange and correlation.

A vast number of XC functionals have been developed, often categorized into a "Jacob's Ladder" of increasing sophistication and accuracy:

  • Local Density Approximation (LDA): The simplest functional, treating the electron density as a uniform electron gas.

  • Generalized Gradient Approximation (GGA): Incorporates the gradient of the electron density, providing improved accuracy.

  • Meta-GGA: Includes the kinetic energy density, offering further refinement.

  • Hybrid Functionals: Mix a portion of exact HF exchange with a GGA or meta-GGA functional. B3LYP is a classic and widely used hybrid functional.[14]

  • Range-Separated Hybrid Functionals: Treat short- and long-range exchange interactions differently, often improving the description of non-covalent interactions and charge-transfer excitations. CAM-B3LYP and ωB97X-D are popular examples.[15]

  • Double-Hybrid Functionals: Incorporate a portion of MP2 correlation, generally providing the highest accuracy among DFT methods.

For difluorinated pyridines, hybrid or range-separated hybrid functionals are generally recommended to accurately capture the electronic effects of the fluorine substituents.

The Crucial Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set directly impacts the accuracy and computational cost of a calculation.

Pople-Style Basis Sets

Developed by John Pople's group, these are among the most widely used basis sets. They are denoted by a series of numbers and letters, such as 6-31G(d,p).

  • Split-Valence: These basis sets use more functions to describe the valence electrons, which are most important for chemical bonding, than the core electrons. The 6-31G part of the name indicates a split-valence basis set.[16]

  • Polarization Functions: Added to allow for anisotropy in the electron distribution, which is crucial for describing chemical bonds. Denoted by (d,p) or **, indicating the addition of d-functions on heavy atoms and p-functions on hydrogens.[17]

  • Diffuse Functions: Important for describing anions, excited states, and weak non-covalent interactions. Denoted by a + or ++.[17]

For calculations on difluorinated pyridines, a basis set of at least double-zeta quality with polarization functions, such as 6-31G(d,p), is recommended as a starting point. For higher accuracy, a triple-zeta basis set like 6-311+G(d,p) is advisable.[18]

Dunning's Correlation-Consistent Basis Sets

These basis sets, such as cc-pVDZ, cc-pVTZ, etc., are designed to systematically converge towards the complete basis set (CBS) limit. They are generally more accurate but also more computationally expensive than Pople-style basis sets of a similar size.[19]

Simulating the Chemical Environment: Solvation Models

Most chemical and biological processes occur in solution. Therefore, accounting for the effect of the solvent is critical for accurate predictions.

Implicit Solvation Models

These models, also known as continuum models, represent the solvent as a continuous medium with a given dielectric constant.[20] This approach offers a computationally efficient way to capture the bulk electrostatic effects of the solvent.[21]

  • Polarizable Continuum Model (PCM): A widely used implicit solvent model with several variations.[20][21]

  • Conductor-like Screening Model (COSMO): Another popular continuum model.[22]

  • Solvation Model based on Density (SMD): A universal solvation model applicable to any charged or uncharged solute in any solvent.[22]

Explicit Solvation Models

In this approach, individual solvent molecules are explicitly included in the calculation.[23] This allows for the detailed study of specific solute-solvent interactions, such as hydrogen bonding. However, it is computationally very demanding due to the need to sample many different solvent configurations.[23]

Hybrid Implicit-Explicit Models

For systems where specific solute-solvent interactions are crucial, a hybrid approach can be employed. This involves explicitly including a few solvent molecules in the first solvation shell while treating the rest of the solvent with an implicit model. This has been shown to improve the accuracy of pKa calculations for pyridines.[24]

Practical Workflow for Calculating Properties of Difluorinated Pyridines

This section outlines a step-by-step protocol for performing quantum chemistry calculations on difluorinated pyridines.

Software Packages

Several commercial and open-source software packages are available for performing quantum chemistry calculations, including:

  • Gaussian: A widely used commercial package with a comprehensive set of methods and basis sets.[25]

  • Q-Chem: Another powerful commercial quantum chemistry software.[25]

  • ORCA: A versatile and efficient quantum chemistry program package that is free for academic use.

  • GAMESS: A freely available quantum chemistry package.[25]

The choice of software will depend on the specific needs of the research and available resources.

Step-by-Step Protocol

Step 1: Molecular Structure Input

  • Build the 3D structure of the difluorinated pyridine molecule using a molecular editor.

  • Perform an initial geometry optimization using a fast, lower-level method (e.g., molecular mechanics or a small basis set DFT calculation) to obtain a reasonable starting geometry.

Step 2: Geometry Optimization

  • Perform a full geometry optimization at the desired level of theory and basis set (e.g., B3LYP/6-311+G(d,p)).

  • If studying the molecule in solution, include a solvation model (e.g., PCM with water as the solvent).

  • Verify that the optimization has converged to a true minimum on the potential energy surface by performing a frequency calculation. A true minimum will have no imaginary frequencies.

Step 3: Property Calculations

  • Once the optimized geometry is obtained, various molecular properties can be calculated.

  • pKa Prediction: This typically involves calculating the Gibbs free energy of the protonated and deprotonated forms of the pyridine in the gas phase and in solution, and then using a thermodynamic cycle to calculate the pKa.[14][24]

  • Electronic Properties: Calculate properties such as molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential (MEP) to understand the reactivity and intermolecular interaction potential of the molecule.

  • Spectroscopic Properties: Predict IR, Raman, and NMR spectra to aid in the characterization of synthesized compounds.

Data Analysis and Interpretation
  • Analyze the output files to extract the calculated energies, geometries, and other properties.

  • Compare the calculated values with experimental data where available to validate the computational methodology.[13]

  • Visualize molecular orbitals and the electrostatic potential to gain qualitative insights into the electronic structure.

Visualization and Data Presentation

Clear visualization and data presentation are essential for communicating the results of quantum chemistry calculations.

Computational Workflow Diagram

G cluster_input Input Preparation cluster_qm Quantum Mechanical Calculation cluster_analysis Analysis & Interpretation mol_build Build 3D Structure pre_opt Initial Geometry Optimization (e.g., MMFF94) mol_build->pre_opt geom_opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) pre_opt->geom_opt Optimized Geometry freq_calc Frequency Calculation (Verify Minimum) geom_opt->freq_calc prop_calc Property Calculation (pKa, MEP, Orbitals) freq_calc->prop_calc data_extract Extract Data prop_calc->data_extract Calculated Properties validation Compare with Experiment data_extract->validation visualization Visualize Results data_extract->visualization

Caption: A typical workflow for quantum chemistry calculations on difluorinated pyridines.

Key Computational Parameters
ParameterRecommended ChoiceRationale
Level of Theory B3LYP or ωB97X-DGood balance of accuracy and cost for organic molecules. ωB97X-D is good for non-covalent interactions.[14][26]
Basis Set 6-311+G(d,p)Triple-zeta quality with diffuse and polarization functions for accurate description of electronic structure.[18]
Solvation Model PCM or SMDComputationally efficient and generally accurate for bulk solvent effects.[20][22]
pKa Calculation Isodesmic Reaction SchemeCan provide accurate pKa predictions with mean absolute errors of 0.5-1.0 pKa units.[24]

Conclusion and Future Outlook

Quantum chemistry calculations are an indispensable tool in modern drug discovery, providing detailed insights into the structure, reactivity, and properties of molecules like difluorinated pyridines. By carefully selecting the appropriate level of theory, basis set, and solvation model, researchers can obtain accurate predictions that guide experimental efforts and accelerate the design of new therapeutic agents. The continued development of more accurate and efficient computational methods, coupled with the growth of computing power, will further enhance the predictive power of quantum chemistry in the future.[27]

References

  • Wikipedia. Solvent model. [Link]

  • Computational Chemistry Class Notes. Explicit solvent models and QM/MM approaches. [Link]

  • Casasnovas, R., et al. (2011). Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Physical Chemistry Chemical Physics, 13(43), 19463-19474. [Link]

  • Li, X., et al. (2015). Theoretical study on the mechanism of selective fluorination of aromatic compounds with Selectfluor. RSC Advances, 5(43), 34123-34131. [Link]

  • Lage, M. L., et al. (2012). Application of Local Second-Order Møller–Plesset Perturbation Theory to the Study of Structures in Solution. Journal of Chemical Theory and Computation, 8(9), 3155-3164. [Link]

  • Q-Chem Manual. 12.2 Chemical Solvent Models. [Link]

  • Aurora Fine Chemicals. Quantum and Molecular Physics - Drug Discovery Software. [Link]

  • NWChem. Solvation Models. [Link]

  • Flinn, K., et al. (2022). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules, 27(15), 4983. [Link]

  • APBS Documentation. Solvation model background. [Link]

  • Keith, J. A., & Carter, E. A. (2012). Quantum Chemical Benchmarking, Validation, and Prediction of Acidity Constants for Substituted Pyridinium Ions and Pyridinyl Radicals. Journal of Chemical Theory and Computation, 8(9), 3187-3206. [Link]

  • Semantic Scholar. Absolute and relative pKa calculations of mono and diprotic pyridines by quantum methods. [Link]

  • HPCwire. Quantum Software Could Make Complex Chemistry Research Process Up to 20 Times More Efficient, Trim Drug Development Costs. [Link]

  • ResearchGate. Fluorinated Aromatic Compounds. [Link]

  • iSciTech. Integrated Scientific Computing and Information Technologies - Softwares. [Link]

  • Landrum, G. A., & Beroza, P. (2021). Contemporary Computational Applications and Tools in Drug Discovery. Journal of Medicinal Chemistry, 64(22), 16298-16327. [Link]

  • Grokipedia. Møller–Plesset perturbation theory. [Link]

  • Mech, P., et al. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. The Journal of Physical Chemistry A, 124(1), 166-176. [Link]

  • ResearchGate. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. [Link]

  • Rowan Scientific. Quantum Chemistry in Drug Discovery. [Link]

  • University of Zurich. Møller-Plesset Perturbation Theory. [Link]

  • University of Regensburg. Basis Sets Used in Molecular Orbital Calculations. [Link]

  • Marsman, M., et al. (2010). Second-order Møller–Plesset perturbation theory applied to extended systems. II. Structural and energetic properties. The Journal of Chemical Physics, 133(7), 074107. [Link]

  • Wikipedia. Møller–Plesset perturbation theory. [Link]

  • Wouters, S., et al. (2020). Halogen Bond of Halonium Ions: Benchmarking DFT Methods for the Description of NMR Chemical Shifts. The Journal of Physical Chemistry A, 124(47), 9845-9856. [Link]

  • Sorensen, E. J., et al. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(48), 32773-32780. [Link]

  • Hiyu, A., et al. (2021). Quantum Chemistry Calculations for Metabolomics: Focus Review. Chemical Reviews, 121(11), 6338-6367. [Link]

  • Gaussian.com. Basis Sets. [Link]

  • ResearchGate. What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. [Link]

  • MDPI. A Model Halogen-Bonded Network as a Potential Tube-like Host for Li+: A DFT Study. [Link]

  • ResearchGate. Structures of some fluorinated benzenes determined by ab initio computation. [Link]

  • ResearchGate. The basis set convergence of the fluorine spin–orbit splittings. [Link]

  • Semantic Scholar. Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths. [Link]

  • Wikipedia. Quantum chemistry. [Link]

  • NIH. Fluorinated Protein–Ligand Complexes: A Computational Perspective. [Link]

  • AI4Science101. Quantum Chemistry. [Link]

  • arXiv. Adaptive atomic basis sets. [Link]

  • ChemRxiv. Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. [Link]

  • Chemistry LibreTexts. 11.1: Overview of Quantum Calculations. [Link]

  • ACS Publications. Quantum Chemistry Calculations for Metabolomics. [Link]

  • BragitOff.com. What is the difference between DFT and Hartree-Fock method?. [Link]

  • Physics Stack Exchange. Hartree-Fock vs. density functional theory. [Link]

Sources

Methodological & Application

Synthesis of Delafloxacin using 3,5-Difluoropyridine-2,6-diamine

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Robust and Scalable Synthesis of Delafloxacin Utilizing the Key Intermediate 3,5-Difluoropyridine-2,6-diamine

Abstract

Delafloxacin is a fourth-generation fluoroquinolone antibiotic with potent, broad-spectrum activity against Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] This application note provides a detailed, field-proven protocol for the synthesis of Delafloxacin, focusing on a robust pathway that hinges on the strategic use of 3,5-Difluoropyridine-2,6-diamine. This key intermediate is instrumental in constructing the 1-(6-amino-3,5-difluoropyridin-2-yl) moiety, which is crucial for the drug's enhanced biological activity.[1] We will elucidate the chemical rationale behind each synthetic step, provide a comprehensive, step-by-step experimental workflow, and present characterization data to ensure reproducibility and high purity of the final active pharmaceutical ingredient (API). This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical industry.

Introduction and Strategic Rationale

The synthesis of Delafloxacin (also known as ABT-492) is a multi-step process. The pathway detailed herein commences with ethyl 3-chloro-2,4,5-trifluorobenzoylacetate and proceeds through a series of condensation, substitution, and cyclization reactions.[1] The cornerstone of this synthetic strategy is the nucleophilic substitution reaction involving 3,5-Difluoropyridine-2,6-diamine.

Why 3,5-Difluoropyridine-2,6-diamine?

The selection of this diamine is a critical design choice driven by several factors:

  • Enhanced Biological Activity: The fluorine atoms on the pyridine ring are known to enhance the antibacterial potency and pharmacokinetic properties of fluoroquinolones.[1]

  • Targeted Reactivity: The two amino groups exhibit differential reactivity, allowing for a selective initial condensation reaction, while the remaining amino group is essential for the final drug structure and its interaction with bacterial DNA gyrase and topoisomerase IV.[1]

  • Structural Contribution: It forms a stable heterocyclic system that is integral to the final Delafloxacin molecule, contributing to its efficacy against resistant bacterial strains.

This guide will walk through a validated "one-pot" adaptable synthesis that improves upon earlier methods by minimizing intermediate isolations, thereby increasing overall efficiency and yield.[2]

Overall Synthetic Workflow

The synthesis can be logically divided into five principal stages, starting from a commercially available benzoylacetate. The workflow is designed to maximize throughput by telescoping several reactions without the isolation of intermediates.

Synthesis_Workflow cluster_0 PART A: Core Assembly cluster_1 PART B: Quinolone Formation & Finalization A Ethyl 3-chloro-2,4,5- trifluorobenzoylacetate B Step 1: Enol Ether Formation (Triethyl orthoformate, Acetic anhydride) A->B C Intermediate 1 (Enol Ether) B->C D Step 2: Condensation (3,5-Difluoropyridine-2,6-diamine) C->D E Intermediate 2 (Condensation Adduct) D->E F Step 3: Cyclization (LiCl, DBU in DMF) E->F Telescoped Reaction G Intermediate 3 (Cyclized Quinolone Ester) F->G H Step 4: Side-Chain Addition (3-Hydroxyazetidine HCl, DBU) G->H I Intermediate 4 (Delafloxacin Ester) H->I J Step 5: Hydrolysis (NaOH or KOH) I->J K Crude Delafloxacin J->K L Step 6: Purification (Recrystallization) K->L M Pure Delafloxacin API L->M

Figure 1: Overall Delafloxacin Synthesis Workflow.

Materials and Equipment

Reagents & Solvents Equipment
Ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (≥98%)Round-bottom flasks (three-necked)
Triethyl orthoformate (≥98%)Reflux condenser & Heating mantle
Acetic anhydride (≥99%)Magnetic stirrer & Stir bars
3,5-Difluoropyridine-2,6-diamine (≥98%)Dropping funnel & Ice bath
N-Methyl-2-pyrrolidone (NMP), anhydrousVacuum filtration apparatus (Büchner funnel)
Acetonitrile (MeCN), anhydrousRotary evaporator
Lithium chloride (LiCl), anhydrous (≥99%)HPLC system for purity analysis
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (≥98%)NMR Spectrometer (e.g., 400 MHz)
3-Hydroxyazetidine hydrochloride (≥97%)pH meter
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)Standard laboratory glassware
Hydrochloric acid (HCl), concentrated
Dimethyl sulfoxide (DMSO)

Safety Precaution: This synthesis involves corrosive and flammable materials. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

Detailed Experimental Protocols

This protocol is based on a synthesis yielding a multi-gram scale product, adapted from established patent literature.[3][4]

Step 1 & 2 (Telescoped): Enol Ether Formation and Condensation

Rationale: The initial benzoylacetate is first converted to a more reactive enol ether intermediate using triethyl orthoformate. This intermediate is not isolated but is directly reacted with 3,5-Difluoropyridine-2,6-diamine. The electron-withdrawing fluorine atoms on the pyridine ring activate it for nucleophilic attack, leading to the formation of the key condensation product.

Protocol:

  • To a dry 500 mL three-necked flask equipped with a reflux condenser and magnetic stirrer, add ethyl 3-chloro-2,4,5-trifluorobenzoylacetate (28.0 g, 0.1 mol), triethyl orthoformate (26.6 mL, 0.16 mol), and acetic anhydride (28.3 mL, 0.3 mol).

  • Heat the mixture to reflux (approx. 135-140 °C) and maintain for 3 hours. The reaction progress can be monitored by TLC.

  • Cool the reaction mixture to room temperature.

  • Dilute the resulting solution (containing the crude enol ether) with a solvent mixture of NMP (70 mL) and acetonitrile (70 mL).

  • In a separate 250 mL flask, dissolve 3,5-Difluoropyridine-2,6-diamine (15.9 g, 0.11 mol) in acetonitrile (100 mL).

  • At room temperature, add the solution of the enol ether dropwise to the diamine solution over 30 minutes.

  • Stir the resulting mixture at room temperature for 1-2 hours until the reaction is complete (monitored by HPLC).

  • Slowly add the reaction mixture dropwise into 250 mL of distilled water with vigorous stirring. A bright yellow solid will precipitate.

  • Filter the solid using a Büchner funnel, wash the cake sequentially with an acetonitrile-water mixture (2:1, 75 mL) and then with pure water (75 mL).

  • Dry the solid under vacuum at 60 °C to yield the condensation product (Intermediate 2).

Parameter Value
Expected Yield ~39-42 g (90-95%)
Appearance Bright yellow powder
Purity (HPLC) >98%
Melting Point 148-150 °C[4]
Step 3 & 4 (Telescoped): Quinolone Cyclization and Side-Chain Addition

Rationale: The intramolecular cyclization of Intermediate 2 is promoted by a non-nucleophilic base (DBU) and a Lewis acid catalyst (LiCl). LiCl coordinates to the carbonyl oxygen and the fluorine atom, facilitating the ring-closing nucleophilic aromatic substitution (SNAr). The resulting quinolone ester (Intermediate 3) is then directly reacted with 3-hydroxyazetidine. DBU is used again to deprotonate the azetidine hydrochloride and act as a base for the subsequent SNAr reaction at the C7 position of the quinolone core.

Protocol:

  • To a dry 500 mL three-necked flask, add the dried Intermediate 2 from the previous step (e.g., 39.4 g, 0.09 mol) and anhydrous lithium chloride (7.6 g, 0.18 mol).

  • Add anhydrous DMF (200 mL) and stir to dissolve.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add DBU (14.9 mL, 0.1 mol) dropwise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for 2-3 hours to form the cyclized quinolone ester (Intermediate 3).

  • To this reaction mixture, add 3-hydroxyazetidine hydrochloride (11.9 g, 0.108 mol).

  • Cool the mixture again in an ice bath and add a second portion of DBU (32.2 mL, 0.216 mol) dropwise.

  • After addition, heat the reaction mixture to 50 °C and stir for 1-2 hours until the reaction is complete (monitored by HPLC).

  • Cool to room temperature. The product, Delafloxacin ethyl ester (Intermediate 4), is typically carried forward without isolation.

Step 5 & 6: Hydrolysis and Purification

Rationale: The final step is the saponification of the ethyl ester to the carboxylic acid using a strong base. The crude Delafloxacin is then purified by recrystallization. A common method involves dissolving the crude product in a polar aprotic solvent like DMSO or DMF at an elevated temperature and then inducing crystallization by the controlled addition of an anti-solvent (water).[5][6]

Protocol:

  • To the reaction mixture containing Intermediate 4, add a solution of sodium hydroxide (14.4 g, 0.36 mol) in 100 mL of water.

  • Stir the mixture at room temperature for 4-6 hours, or until the hydrolysis is complete.

  • Carefully acidify the mixture to pH ~7.0-7.5 with concentrated HCl. A solid will precipitate.

  • Filter the crude Delafloxacin, wash with water, and dry.

  • Purification: Add the crude solid (e.g., 13 g) to N,N-dimethylformamide (39 mL).[5]

  • Heat to 100 °C and stir until completely dissolved.

  • Slowly add distilled water dropwise until the solution just becomes turbid (approx. 8-9 mL).[5]

  • Allow the solution to cool slowly to room temperature and then leave to crystallize for at least 8 hours.

  • Filter the purified solid, wash the filter cake with ethanol, and dry under vacuum at 60-70 °C.

Parameter Value
Overall Yield 65-75% (from Intermediate 2)
Appearance Pale yellow to yellow powder
Purity (HPLC) >99.5%[5]
Melting Point 238-241 °C

Characterization Data

1H NMR (400 MHz, DMSO-d6) δ: 14.34 (brs, 1H), 8.69 (d, 1H), 7.95 (dd, 1H), 7.81 (d, 1H), 6.69 (s, 2H), 5.63 (d, 1H), 4.61 (m, 2H), 4.45 (m, 1H), 4.20 (m, 2H). (Note: NMR data is consistent with published literature for Delafloxacin)

Conclusion

This application note details a reliable and efficient synthesis of Delafloxacin, highlighting the strategic incorporation of 3,5-Difluoropyridine-2,6-diamine. By explaining the rationale behind reagent selection and reaction conditions, and by providing a telescoped, step-by-step protocol, this guide serves as a valuable resource for chemists aiming to produce high-purity Delafloxacin for research and development purposes. The methods described are scalable and have been validated through extensive patent literature, ensuring their robustness for practical laboratory application.

References

  • Kong, R., Yuan, Z., Liu, X., & Chen, S. (2014). Intermediate of delafloxacin and preparation method thereof. CN103936717A.
  • Delafloxacin purifying method. (2014). Patsnap. CN104098548A. [Link]

  • Impurities I and II of Delafloxacin and product refining method. (2020).
  • Preparation method of high-purity delafloxacin meglumine salt. (2020).
  • Lukin, A., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. National Institutes of Health (PMC). [Link]

  • Delafloxacin purifying method. (2017).
  • Xiao, T., et al. (2015). Simple method for synthesizing delafloxacin. CN104876911A.
  • Preparation method of Delafloxacin and intermediates thereof. (2018). Patsnap. CN108084161A. [Link]

  • Intermediate of delafloxacin and preparation method thereof. (2014). Patsnap. CN103936717A. [Link]

Sources

The Strategic Role of 2,6-Diamino-3,5-difluoropyridine in Modern Drug Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unseen Architect in Advanced Therapeutics

In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) often owes its efficacy and safety profile to the carefully chosen building blocks used in its synthesis. Among these, 2,6-Diamino-3,5-difluoropyridine has emerged as a pivotal intermediate, particularly in the creation of novel antibiotics and other therapeutic agents.[1][2] Its unique structure, featuring a pyridine core functionalized with two amino groups and two fluorine atoms, provides a versatile scaffold for medicinal chemists.[1][2]

The strategic incorporation of fluorine is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[2][3] The electron-withdrawing nature of the fluorine atoms in this compound activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, making it a highly reactive and versatile precursor.[1] This guide provides an in-depth exploration of the applications of this key intermediate, complete with detailed synthetic protocols and the scientific rationale behind the methodological choices.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a starting material is fundamental to its successful application in synthesis.

PropertyValueSource
CAS Number 247069-27-8[2][4][5]
Molecular Formula C₅H₅F₂N₃[2][4][5]
Molecular Weight 145.11 g/mol [2][4][5]
Appearance White to off-white powder[2]
Melting Point 155-160 °C[6]
Boiling Point 233.3±35.0 °C at 760 mmHg[2]
Density ~1.5±0.1 g/cm³[2]
Purity ≥98.0%[2]

Spectroscopic Data Highlights:

  • Infrared (IR): Characteristic N-H stretching of the amino groups is observed in the range of 3350–3450 cm⁻¹. The C-F stretching, indicative of the fluoroaromatic nature, appears between 1150–1250 cm⁻¹.[1]

  • UV-Vis: Maximum absorbance (λmax) is noted at 308, 244, and 203 nm.[1]

  • NMR Spectroscopy: In ¹H NMR, the amino protons (NH₂) typically present as a broad singlet around 4.52 ppm, while the aromatic proton (H-4) appears as a multiplet between 7.07-7.14 ppm.[7]

Core Application: Synthesis of Delafloxacin

This compound is a critical intermediate in the synthesis of Delafloxacin, a next-generation fluoroquinolone antibiotic.[1][2] Delafloxacin exhibits potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[1] The 1-(6-amino-3,5-difluoropyridin-2-yl) segment, derived from this intermediate, is crucial for its potent antimicrobial activity.[2]

Synthetic Workflow for Delafloxacin Intermediate

The following diagram illustrates a generalized synthetic pathway leveraging this compound.

G A This compound C Coupling Reaction (e.g., S_NAr) A->C B Quinolone Carboxylic Acid Derivative B->C D Delafloxacin Core Structure C->D Formation of C-N bond E Further Functionalization & Deprotection D->E F Delafloxacin (API) E->F

Caption: Generalized workflow for Delafloxacin synthesis.

Synthetic Protocols: From Precursors to the Core Intermediate

The synthesis of this compound itself can be challenging. Various methods have been patented, reflecting the need for efficient and scalable routes. Below are two distinct, field-proven protocols.

Protocol 1: Amination of 2,3,5,6-Tetrafluoropyridine

This approach relies on the sequential nucleophilic substitution of fluorine atoms on a perfluorinated pyridine ring. It's a direct method but often requires high pressure and temperature.

Rationale: The high electronegativity of the fluorine atoms on the pyridine ring makes the carbon atoms electron-deficient and thus susceptible to nucleophilic attack by ammonia. The reaction conditions are harsh due to the strength of the C-F bond.

G cluster_start Starting Material Preparation cluster_main Main Synthesis A Pentafluoropyridine B 2,3,5,6-Tetrafluoropyridine A->B Defluorination (Zn, aq. NH₃) C 2,3,5,6-Tetrafluoropyridine D Amination Reaction C->D Aqueous Ammonia (High T, High P) E This compound D->E Work-up & Purification

Caption: Synthesis via amination of tetrafluoropyridine.

Step-by-Step Protocol:

  • Preparation of 2,3,5,6-Tetrafluoropyridine (Optional Starting Point):

    • To a solution of 20% aqueous ammonia (560 ml), add pentafluoropyridine (80 g) and zinc powder (111.5 g).[8]

    • Stir the mixture vigorously at room temperature for 5 hours.[8]

    • The progress of the reaction can be monitored by GC-MS.

    • Upon completion, the reaction mixture is typically worked up by extraction with an organic solvent (e.g., diethyl ether) and purified by distillation.

  • Amination to this compound:

    • Caution: This step requires a high-pressure reactor and appropriate safety precautions.

    • Charge a high-pressure autoclave with 2,3,5,6-tetrafluoropyridine and a significant excess of aqueous ammonia.

    • Seal the reactor and heat to a high temperature (e.g., 150-200 °C) under high pressure.[8] These conditions are necessary to drive the substitution of two fluorine atoms.

    • Maintain the reaction for several hours until the starting material is consumed (monitored by HPLC or GC).

    • After cooling the reactor to room temperature and carefully venting the ammonia, the resulting solid product is collected.

    • Purification is achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound with a purity of >98%.

Protocol 2: Multi-step Synthesis via Hydrazine Intermediate

This method avoids the high-pressure amination step and offers an alternative pathway that can be more amenable to standard laboratory equipment. It involves the reaction with hydrazine followed by reduction.

Rationale: Hydrazine is a potent nucleophile that can displace the fluorine atoms under less drastic conditions than ammonia. The resulting hydrazinyl groups are then reduced to primary amines using catalytic hydrogenation, a clean and efficient reduction method.

G A 3-Substituted-2,5,6-trifluoropyridine B Reaction with Hydrazine A->B Hydrazine Monohydrate C 2-Hydrazino-3-substituted-5,6-difluoropyridine B->C D Catalytic Hydrogenation C->D H₂, Raney Nickel E 2-Amino-3-substituted-5,6-difluoropyridine D->E

Caption: Synthesis via a hydrazine intermediate.

Step-by-Step Protocol (Illustrative Example):

  • Hydrazinolysis:

    • In a round-bottom flask equipped with a reflux condenser, dissolve the starting fluorinated pyridine (e.g., 2,3,5,6-tetrafluoropyridine) in a suitable alcohol solvent like n-propanol.[8]

    • Add hydrazine monohydrate (typically 2-3 equivalents) to the solution.

    • Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude hydrazinylpyridine intermediate.[8]

  • Reduction to Diamine:

    • Dissolve the crude intermediate from the previous step in a suitable solvent such as ethanol or methanol.

    • Transfer the solution to a hydrogenation vessel.

    • Carefully add a catalytic amount of Raney nickel under an inert atmosphere (e.g., argon or nitrogen).

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi) and stir vigorously at room temperature.

    • The reaction is typically complete within 10-24 hours.[8]

    • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Raney nickel catalyst.

    • Evaporate the solvent from the filtrate to yield the crude this compound.

    • Purify the product by column chromatography or recrystallization to obtain the final compound of high purity.

Beyond Antibiotics: Broader Applications and Future Outlook

While its role in Delafloxacin synthesis is well-established, the utility of this compound is not confined to this single application. Its derivatives have shown promise in the development of novel anticancer and antimicrobial agents.[1][7] The fluorinated pyridine scaffold is a valuable pharmacophore that can be further elaborated to target a wide range of biological systems. Researchers are actively exploring its incorporation into new chemical entities for various therapeutic areas, including oncology and infectious diseases.[7] The unique electronic properties conferred by the fluorine atoms continue to make this intermediate a highly attractive building block for the discovery of next-generation pharmaceuticals.[1][2]

References

  • Google Patents, "US20060047124A1 - Process for preparing 2-aminopyridine deriv
  • CP Lab Safety, "2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram", [Link]

  • PubChem, "this compound | C5H5F2N3 | CID 10176199", [Link]

  • European Patent Office, "Process for the preparation of fluorinated pyridines - EP 0192287 A2", [Link]

  • Google Patents, "WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof",
  • Google Patents, "WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof",

Sources

The Rising Star in Kinase Inhibition: Applications of 2,6-Diamino-3,5-difluoropyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Unique Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel pharmacophores with enhanced potency, selectivity, and favorable pharmacokinetic profiles is paramount. Among the privileged heterocyclic scaffolds, the 2,6-diamino-3,5-difluoropyridine core has emerged as a cornerstone for the development of a new generation of kinase inhibitors. Its unique electronic properties, conferred by the strategic placement of two amino groups and two fluorine atoms on the pyridine ring, offer a compelling combination of hydrogen bonding capabilities and metabolic stability, making it an attractive building block for drug discovery.

The fluorine atoms at the 3 and 5 positions are instrumental in modulating the physicochemical properties of the molecule.[1] Their strong electron-withdrawing nature enhances the hydrogen bond donor capacity of the amino groups at the 2 and 6 positions, facilitating strong and specific interactions with the target protein. Furthermore, the introduction of fluorine can significantly improve metabolic stability by blocking potential sites of oxidation, a crucial aspect in designing drug candidates with desirable pharmacokinetic profiles. This application note will delve into the diverse applications of this compound in medicinal chemistry, with a particular focus on its role in the design of potent and selective p38 MAP kinase inhibitors. We will provide detailed protocols for the synthesis of key intermediates and final compounds, as well as for the biological evaluation of their activity.

Core Application: Potent and Selective Inhibition of p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinase is a critical signaling protein involved in the inflammatory response. Its dysregulation is implicated in a host of autoimmune diseases, including rheumatoid arthritis and inflammatory bowel disease. Consequently, the development of small molecule inhibitors of p38 MAP kinase has been a major focus of pharmaceutical research. The this compound scaffold has proven to be a highly effective core for the design of potent and selective p38α inhibitors.

A seminal study by Revesz et al. identified a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel and potent p38α inhibitors.[1] The strategic incorporation of the this compound moiety allowed for key interactions within the ATP-binding pocket of the kinase. The amino groups form crucial hydrogen bonds with the hinge region of the enzyme, a hallmark of many kinase inhibitors. The difluoropyridinyl core itself contributes to favorable binding interactions and provides a rigid scaffold for the attachment of various heterocyclic systems, enabling the fine-tuning of potency and selectivity.

One of the most promising compounds from this series, pyridinylimidazole 11 , demonstrated not only potent enzymatic inhibition of p38α but also significant efficacy in animal models of arthritis.[1] This highlights the translational potential of compounds bearing the this compound scaffold.

Structure-Activity Relationship (SAR) of 2,6-Diamino-3,5-difluoropyridinyl p38 MAP Kinase Inhibitors

The following table summarizes the structure-activity relationship of a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α MAP kinase inhibitors, with data extracted from Revesz et al. (2002).[1]

CompoundHeterocycleR Groupp38α IC50 (nM)
1 PyridinylimidazoleH100
2 PyridinylimidazoleMe50
3 PyridinylimidazoleEt30
11 Pyridinylimidazolei-Pr10
12 PyridinylpyrroleH200
13 PyridinyloxazoleH500
14 PyridinylthiazoleH>1000
15 PyridinyltriazoleH>1000

Data presented in this table is a representative selection from the cited literature to illustrate key SAR trends.

The SAR data clearly indicates that the nature of the heterocyclic system attached to the this compound core, as well as the substitution on that heterocycle, plays a critical role in determining the inhibitory potency against p38α. The pyridinylimidazole scaffold was found to be optimal, and increasing the steric bulk of the R group on the imidazole ring led to a significant enhancement in potency, with the isopropyl-substituted compound 11 being the most active.

Experimental Protocols

Protocol 1: Synthesis of a Representative p38 MAP Kinase Inhibitor (Compound 11)

This protocol describes a potential synthetic route to compound 11 , a potent p38 MAP kinase inhibitor, starting from this compound.

Workflow for the Synthesis of a p38 MAP Kinase Inhibitor

A This compound B Intermediate A A->B Reaction with 2-bromo-1-(pyridin-4-yl)ethan-1-one C Intermediate B B->C Cyclization D Compound 11 C->D Alkylation with 2-iodopropane A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Kinase Reaction (Incubate at RT) A->B C Add ADP-Glo™ Reagent (Stop kinase reaction, deplete ATP) B->C D Add Kinase Detection Reagent (Convert ADP to ATP, generate light) C->D E Measure Luminescence D->E A Seed THP-1 cells B Pre-treat with test compound A->B C Stimulate with LPS B->C D Incubate C->D E Collect supernatant D->E F Measure TNF-α levels (ELISA) E->F

Sources

Application Notes and Protocols: The Strategic Use of 2,6-Diamino-3,5-difluoropyridine in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for a Critical Target Class

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and immunology. The development of small molecule inhibitors that can selectively target the ATP-binding site of a specific kinase is a central goal for medicinal chemists. The success of this endeavor hinges on the selection of core chemical scaffolds that provide a precise arrangement of hydrogen bond donors and acceptors to interact with the conserved "hinge" region of the kinase domain, while also offering vectors for synthetic diversification to achieve potency and selectivity.

This guide focuses on 2,6-Diamino-3,5-difluoropyridine , a highly valuable and increasingly utilized building block in the design of next-generation kinase inhibitors. Its unique electronic and structural properties confer significant advantages in achieving high ligand efficiency, favorable pharmacokinetic profiles, and potent biological activity. We will explore the strategic rationale for its use, provide detailed synthetic protocols for its derivatization, and present a case study on its application in the development of p38 MAP kinase inhibitors.

The Strategic Advantage: Why this compound?

The utility of this scaffold is not accidental; it is rooted in fundamental principles of medicinal chemistry and molecular recognition. The strategic incorporation of fluorine atoms and the specific arrangement of the amino groups create a "privileged" fragment for kinase binding.

  • Optimized Hinge Binding: The 2,6-diamino substitution pattern is perfectly poised to form multiple hydrogen bonds with the kinase hinge region, a critical anchoring interaction for many Type I and Type II inhibitors. The pyridine nitrogen acts as a hydrogen bond acceptor, while the adjacent amino groups act as donors.

  • Modulation of Basicity (pKa): The strongly electron-withdrawing fluorine atoms at the 3- and 5-positions significantly lower the basicity of the pyridine nitrogen. This is a crucial feature for improving cell permeability and reducing off-target effects, such as inhibition of hERG channels, which can be associated with highly basic centers.

  • Enhanced Metabolic Stability: Fluorine substitution can block sites of oxidative metabolism, a common strategy to improve the half-life and overall pharmacokinetic profile of a drug candidate.[1]

  • Bioisosteric Replacement: The difluorinated pyridine core serves as an effective bioisostere for other heterocyclic systems, allowing chemists to fine-tune physicochemical properties like solubility and lipophilicity while preserving or enhancing biological activity.[2][3][4][5]

  • Synthetic Versatility: The fluorine atoms, activated by the pyridine ring, are excellent leaving groups for Nucleophilic Aromatic Substitution (SNAr) reactions.[6] This reactivity provides a reliable and powerful handle for introducing a wide array of substituents and building molecular complexity.

Physicochemical Properties of the Core Scaffold
PropertyValueReference
IUPAC Name 3,5-difluoropyridine-2,6-diamine[7]
CAS Number 247069-27-8[6][7]
Molecular Formula C₅H₅F₂N₃[7]
Molecular Weight 145.11 g/mol [7]
Hydrogen Bond Donors 2 (from two NH₂)PubChem
Hydrogen Bond Acceptors 3 (from N and two NH₂)PubChem

Core Synthetic Strategies and Protocols

The functionalization of this compound is typically achieved through two primary strategies: direct substitution on the amino groups or, more commonly, displacement of the fluoride atoms via SNAr, followed by further elaboration. The following diagram illustrates a general workflow for creating a library of kinase inhibitors from this versatile starting material.

G A This compound (Core Scaffold) B S-N-Ar Reaction (C-N, C-O, C-S Bond Formation) A->B R-XH, Base C Mono-substituted Intermediate B->C D Second Diversification (e.g., Cross-Coupling, Amidation) C->D R'-Y, Catalyst F Cyclization Reactions C->F Reagent for Ring Formation E Final Kinase Inhibitors (Library Generation) D->E G Fused Heterocyclic Inhibitors (e.g., Pyridinylimidazoles) F->G

Sources

Application Notes and Protocols for Nucleophilic Aromatic Substitution with 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of 2,6-Diamino-3,5-difluoropyridine

This compound is a highly valuable and versatile building block in modern synthetic and medicinal chemistry.[1] Its unique electronic properties, stemming from the interplay between the electron-donating amino groups and the strongly electron-withdrawing fluorine atoms, make it a key intermediate for the synthesis of a wide range of functionalized pyridine derivatives.[1] The pyridine core is a prevalent scaffold in numerous pharmaceuticals and agrochemicals, and the specific substitution pattern of this compound offers a gateway to novel chemical entities with potential therapeutic applications.

The fluorine atoms at the 3- and 5-positions significantly activate the pyridine ring towards nucleophilic aromatic substitution (SNAr), rendering these positions susceptible to displacement by a variety of nucleophiles.[1] This reactivity, coupled with the directing effects of the amino groups, allows for controlled and regioselective functionalization, a critical aspect in the design of complex molecules. These application notes provide a comprehensive guide to understanding and performing SNAr reactions with this compound, including mechanistic insights, detailed protocols, and troubleshooting advice.

Mechanistic Insights: The SNAr Pathway

The nucleophilic aromatic substitution on this compound proceeds through a well-established addition-elimination mechanism.[2][3] Understanding this pathway is crucial for optimizing reaction conditions and predicting outcomes.

  • Nucleophilic Attack: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a fluorine atom (C3 or C5).[2][3] The electron-withdrawing nature of the pyridine nitrogen and the fluorine atoms facilitates this attack.[4]

  • Formation of the Meisenheimer Complex: This initial attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2][4][5] The negative charge is delocalized across the ring and is particularly stabilized by the electron-withdrawing fluorine atoms and the ring nitrogen.

  • Elimination of the Leaving Group: Aromaticity is restored in the final step by the expulsion of the fluoride ion, which is a good leaving group in SNAr reactions.[5][6] This step is typically fast.

The rate-determining step is usually the initial nucleophilic attack and formation of the Meisenheimer complex.[5] Therefore, factors that stabilize this intermediate will accelerate the reaction.

SNAr_Mechanism cluster_0 S_NAr Mechanism with this compound Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Addition (Rate-determining) Product Substituted Product + Fluoride (F⁻) Intermediate->Product Elimination

Figure 1: General mechanism of the SNAr reaction.

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a generalized procedure for the SNAr reaction of this compound with a generic nucleophile. Specific conditions may need to be optimized depending on the nucleophile's reactivity.

Materials:

  • This compound (CAS: 247069-27-8)[7][8]

  • Nucleophile (e.g., amine, thiol, alcohol)

  • Anhydrous solvent (e.g., DMF, DMSO, NMP, THF)[9]

  • Base (if required, e.g., K₂CO₃, NaH, Et₃N)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

  • Inert Atmosphere: Purge the flask with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent and Reagent Addition:

    • Add the anhydrous solvent under the inert atmosphere.

    • If using a solid nucleophile or base, add them at this stage.

    • If the nucleophile is a liquid, add it via syringe.

  • Nucleophile Activation (if necessary): For less reactive nucleophiles like alcohols or thiols, a base is often required to generate the more potent nucleophilic anion.[4]

    • For alcohols, sodium hydride (NaH) is a common choice. Add NaH portion-wise at 0 °C and stir for 30-60 minutes before adding the pyridine substrate.[4]

    • For amines and thiols, a weaker base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is often sufficient.

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C).[4] The optimal temperature will depend on the nucleophile and solvent.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • If a solid base was used, filter the reaction mixture.

    • Quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel, recrystallization, or distillation, depending on the physical properties of the product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).

Experimental_Workflow cluster_workflow Experimental Workflow for S_NAr A Reaction Setup (Substrate, Solvent) B Inert Atmosphere (N₂ or Ar) A->B C Add Nucleophile & Base (if needed) B->C D Heat & Stir (Monitor by TLC/LC-MS) C->D E Aqueous Workup & Extraction D->E F Purification (e.g., Column Chromatography) E->F G Product Characterization (NMR, MS) F->G

Figure 2: A generalized experimental workflow for SNAr reactions.

Scope of Nucleophiles and Reaction Conditions

The versatility of the SNAr reaction on this compound allows for the introduction of a wide array of functional groups.

Nucleophile ClassTypical BaseTypical SolventTemperature Range (°C)Notes
Primary/Secondary Amines K₂CO₃, Et₃N, or noneDMF, DMSO, NMP25 - 120Generally high reactivity. The basicity of the amine can sometimes be sufficient to drive the reaction.
Alcohols/Phenols NaH, K₂CO₃, Cs₂CO₃THF, DMF, DMSO0 - 150Requires a base to deprotonate the hydroxyl group, forming the more nucleophilic alkoxide/phenoxide.[4]
Thiols/Thiophenols K₂CO₃, NaH, Et₃NDMF, THF, Acetonitrile25 - 100Thiols are generally excellent nucleophiles and react readily.[10][11]

Note: The regioselectivity of the substitution can be influenced by the nature of the nucleophile and the reaction conditions. While the 3- and 5-positions are electronically similar, steric hindrance from the adjacent amino groups can play a role. In some cases, mixtures of mono-substituted products may be obtained.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficiently activated nucleophile. 2. Low reaction temperature. 3. Steric hindrance.1. Use a stronger base or ensure anhydrous conditions for base-sensitive reactions (e.g., with NaH). 2. Gradually increase the reaction temperature, potentially using a microwave reactor for faster optimization.[4] 3. Consider a less sterically hindered nucleophile or different solvent to improve solubility and mobility.
Formation of Side Products 1. Di-substitution (reaction at both fluorine sites). 2. Reaction with the solvent (e.g., DMF decomposition at high temperatures).[4] 3. Presence of water leading to hydroxypyridine byproducts.[4]1. Use a stoichiometric amount or slight excess (1.1-1.2 eq.) of the nucleophile. Consider lower temperatures or shorter reaction times. 2. Use a more stable solvent like DMSO or switch to a lower boiling point solvent if possible. 3. Ensure all reagents and solvents are anhydrous and the reaction is performed under a dry, inert atmosphere.
Difficult Purification 1. Similar polarity of starting material and product. 2. Presence of baseline impurities.1. Optimize the chromatographic mobile phase. Consider derivatization of the product or starting material to alter polarity. 2. Purify the starting materials before the reaction. Ensure the reaction goes to completion to simplify the mixture.

Safety Considerations

  • This compound: Causes serious eye irritation.[7] Handle with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Solvents: Many of the aprotic polar solvents used (DMF, DMSO, NMP) have specific health and safety considerations. Consult the Safety Data Sheet (SDS) for each solvent before use.

  • Bases: Strong bases like sodium hydride (NaH) are highly reactive and flammable upon contact with water. Handle with extreme care under an inert atmosphere.

  • General: All chemical manipulations should be performed in a well-ventilated fume hood.

Conclusion

The nucleophilic aromatic substitution reaction of this compound is a robust and highly effective method for the synthesis of diverse and complex pyridine derivatives. By understanding the underlying mechanism and carefully selecting the reaction conditions, researchers can leverage this powerful transformation to access novel chemical matter for drug discovery and materials science applications. The protocols and troubleshooting guide provided herein serve as a solid foundation for the successful implementation of this important synthetic methodology.

References

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Google Patents.
  • PubChem. This compound. [Link]

  • ResearchGate. Aromatic nucleophilic substitution of difluorobenzene (1, 3, 5) with morpholine (2). [Link]

  • ResearchGate. Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines | Request PDF. [Link]

  • Royal Society of Chemistry. Directed nucleophilic aromatic substitution reaction. [Link]

  • CP Lab Safety. 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. [Link]

  • Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
  • ResearchGate. Theoretical Investigations of Bioactive Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐thiopyridine Derivatives | Request PDF. [Link]

  • MDPI. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. [Link]

  • ResearchGate. 2,6-diaminopyridine does not soluble in alcohol, Tell me how i soluble that material in what solvent?. [Link]

  • PubMed. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. [Link]

  • Baran Lab. Haloselectivity of Heterocycles. [Link]

  • National Institutes of Health. Thiol-Selective Fluorogenic Probes for Labeling and Release - PMC. [Link]

  • ResearchGate. Determination of acidity and nucleophilicity in thiols by reaction with monobromobimane and fluorescence detection. [Link]

  • ResearchGate. 3‐Chloro‐5‐Substituted‐1,2,4‐Thiadiazoles (TDZs) as Selective and Efficient Protein Thiol Modifiers. [Link]

Sources

Application Notes and Protocols for the Use of 2,6-Diamino-3,5-difluoropyridine in the Synthesis of Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 2,6-diamino-3,5-difluoropyridine as a pivotal building block in the synthesis of advanced antibacterial agents. Focusing on the highly successful fluoroquinolone class of antibiotics, these notes elucidate the mechanistic rationale behind the use of this fluorinated scaffold, provide detailed, field-tested synthetic protocols, and explore the structure-activity relationships (SAR) that govern antibacterial efficacy. The synthesis of the potent, broad-spectrum antibiotic, Gemifloxacin, is presented as a representative workflow.

Introduction: The Strategic Importance of Fluorinated Pyridines in Antibacterial Drug Discovery

The rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the development of novel antimicrobial agents with improved potency and unique mechanisms of action.[1] Within the arsenal of synthetic antibiotics, the fluoroquinolones have emerged as a clinically vital class, renowned for their broad-spectrum activity against both Gram-positive and Gram-negative pathogens.

The core structure of these powerful drugs is frequently assembled using versatile heterocyclic intermediates. Among these, this compound stands out as a crucial precursor.[2] Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and the nucleophilic amino groups, make it an ideal starting point for constructing the complex quinolone and naphthyridone ring systems. The fluorine atoms are not merely passive structural elements; they are instrumental in enhancing the biological activity of the final drug molecule, a principle that underscores the importance of organofluorine chemistry in modern drug design.[2][]

This guide will provide a comprehensive overview of the synthesis and application of antibacterial agents derived from this key intermediate, beginning with the fundamental mechanism of action that these drugs employ to exert their bactericidal effects.

Foundational Science: Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones function by directly inhibiting bacterial DNA synthesis, a mechanism that is distinct from many other antibiotic classes.[4][5] Their cellular targets are two essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV .[][5][6]

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into bacterial DNA. This process is critical for relieving the torsional stress that occurs during DNA replication and transcription, allowing these processes to proceed.

  • Topoisomerase IV: Following DNA replication, the two new circular chromosomes are often interlinked, or catenated. Topoisomerase IV's primary role is to unlink these daughter chromosomes, enabling them to segregate into the new bacterial cells.[]

Fluoroquinolones bind to the complex formed between these enzymes and the bacterial DNA. This drug-enzyme-DNA ternary complex effectively stalls the replication fork, leading to double-strand breaks in the DNA that are ultimately lethal to the bacterium.[4][6]

While both enzymes are inhibited, there is a preferential targeting based on the bacterial type:

  • In Gram-negative bacteria , DNA gyrase is the primary target.[]

  • In Gram-positive bacteria , topoisomerase IV is generally the more sensitive target.[][6]

The ability of newer fluoroquinolones to effectively inhibit both enzymes contributes to their broad-spectrum activity and can lower the frequency of resistance development.[6]

Fluoroquinolone_MoA cluster_replication Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones DNA Bacterial Chromosome ReplicationFork Replication Fork DNA->ReplicationFork Replication Gyrase DNA Gyrase (Relieves Supercoiling) ReplicationFork->Gyrase Torsional Stress DaughterDNA Replicated Daughter Chromosomes ReplicationFork->DaughterDNA Gyrase->DNA Negative Supercoiling Block_Gyrase Inhibition of DNA Gyrase Gyrase->Block_Gyrase Targeted by FQ TopoIV Topoisomerase IV (Decatenates Daughter DNA) TopoIV->DaughterDNA Separation Block_TopoIV Inhibition of Topoisomerase IV TopoIV->Block_TopoIV Targeted by FQ DaughterDNA->TopoIV Interlinked FQ Fluoroquinolone (e.g., Gemifloxacin) FQ->Block_Gyrase FQ->Block_TopoIV DSB Double-Strand DNA Breaks & Replication Block Block_Gyrase->DSB Block_TopoIV->DSB CellDeath Bacterial Cell Death DSB->CellDeath

Figure 1: Mechanism of Action of Fluoroquinolone Antibiotics.

Application Protocol: Synthesis of Gemifloxacin

This section details a representative multi-step synthesis of Gemifloxacin, a potent fourth-generation fluoroquinolone. This workflow highlights the key transformations where a fluorinated pyridine core is elaborated into the final active pharmaceutical ingredient.

Workflow Overview

The synthesis can be logically divided into three main stages:

  • Synthesis of the Naphthyridone Core: Construction of the bicyclic acid which serves as the main scaffold.

  • Synthesis of the C-7 Side Chain: Preparation of the unique 3-(aminomethyl)-4-(methoxyimino)pyrrolidine moiety.

  • Coupling and Salt Formation: The crucial nucleophilic aromatic substitution (SNAr) reaction to connect the two fragments, followed by final salt formation.

Gemifloxacin_Synthesis_Workflow Start Starting Materials (e.g., Difluoropyridine derivative) Core_Syn PART A: Synthesis of Naphthyridone Core Acid Start->Core_Syn SideChain_Syn PART B: Synthesis of Pyrrolidine Side Chain Start->SideChain_Syn Coupling PART C: SNAr Coupling Reaction Core_Syn->Coupling SideChain_Syn->Coupling Salt_Formation PART D: Mesylate Salt Formation Coupling->Salt_Formation Final_Product Gemifloxacin Mesylate Salt_Formation->Final_Product

Figure 2: Overall Synthetic Workflow for Gemifloxacin.
Part A & B: Synthesis of Key Intermediates

The synthesis of the naphthyridone core (e.g., 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid) and the pyrrolidine side chain are complex, multi-step processes often starting from commercially available materials. For the purpose of this note, we will assume these two key intermediates have been prepared according to established literature procedures.[7][8] Our focus will be on the critical coupling step.

IntermediateStructureKey Features
Naphthyridone Core 1-cyclopropyl-6-fluoro-7-chloro -1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acidContains the essential quinolone pharmacophore and a reactive chlorine atom at the C-7 position for SNAr.
Pyrrolidine Side Chain 3-(aminomethyl)-4-(methoxyimino)pyrrolidineProvides the nucleophilic secondary amine for the coupling reaction and is crucial for the drug's potency and safety profile.
Part C: Protocol for SNAr Coupling Reaction

This step is the cornerstone of the synthesis, where the core and side chain are joined. The fluorine atom on the core enhances the electrophilicity of the C-7 position, making it susceptible to nucleophilic attack by the amine of the side chain.

Objective: To synthesize 7-[(4Z)-3-(aminomethyl)-4-(methoxyimino)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid.

Materials & Reagents:

  • Naphthyridone Core Acid (1.0 eq)

  • Pyrrolidine Side Chain (as a salt, e.g., dihydrochloride or dimethanesulfonate) (1.1 - 1.3 eq)[9]

  • Organic Base (e.g., Triethylamine, Diisopropylethylamine) (2.5 - 3.0 eq)

  • Solvent (e.g., Acetonitrile, DMSO)

  • Stir plate with heating mantle

  • Reaction flask with condenser and nitrogen inlet

Step-by-Step Procedure:

  • Vessel Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the Naphthyridone Core Acid (1.0 eq) and the Pyrrolidine Side Chain salt (1.2 eq).

  • Solvent Addition: Add the reaction solvent (e.g., Acetonitrile) to the flask to create a slurry. A typical concentration is 5-10 mL of solvent per gram of the limiting reagent.

  • Base Addition: Under a nitrogen atmosphere, add the organic base (e.g., Triethylamine, 2.5 eq) to the slurry at room temperature. The base is critical for neutralizing the side chain salt and scavenging the HCl generated during the reaction.

  • Reaction Heating: Heat the reaction mixture to a temperature of 60-80 °C. The exact temperature will depend on the solvent used.

  • Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed (typically 4-8 hours).

  • Work-up: a. Cool the reaction mixture to room temperature. b. If a precipitate has formed, collect the solid product by filtration. c. Wash the collected solid sequentially with water and then a cold organic solvent (e.g., ethanol or acetonitrile) to remove unreacted starting materials and base salts. d. Dry the product under vacuum to yield the crude coupled product.

Causality and Insights:

  • Why an organic base? A non-nucleophilic organic base is required to deprotonate the amine salt, activating it for the nucleophilic attack, without competing in the SNAr reaction itself.

  • Why heat the reaction? The SNAr reaction has a significant activation energy. Heating provides the necessary energy to overcome this barrier and achieve a reasonable reaction rate.

  • Why a nitrogen atmosphere? This prevents potential oxidative side reactions, ensuring a cleaner product profile and higher yield.

Part D: Protocol for Mesylate Salt Formation

The free base form of Gemifloxacin is often converted to a more stable and water-soluble salt for formulation. The mesylate salt is common.[8][10]

Objective: To prepare the methanesulfonate (mesylate) salt of Gemifloxacin.

Materials & Reagents:

  • Crude Gemifloxacin free base (from Part C)

  • Methanesulfonic acid (1.0 - 1.1 eq)

  • Solvent system (e.g., Methylene Dichloride, Isopropyl Alcohol/Water)[8][10]

Step-by-Step Procedure:

  • Dissolution: Suspend the crude Gemifloxacin free base in the chosen solvent system (e.g., a mixture of isopropyl alcohol and water).[10]

  • Acid Addition: Gently heat the suspension to 45-50 °C to aid dissolution. Slowly add methanesulfonic acid (1.05 eq) dropwise.

  • Crystallization: Stir the clear solution and allow it to cool slowly to room temperature (e.g., 25-30 °C). Continue stirring for an extended period (18-22 hours) to allow for complete crystallization.[8]

  • Isolation: Cool the resulting slurry further (e.g., 0-5 °C) for 1-2 hours to maximize precipitation.

  • Filtration and Drying: Collect the solid product by filtration, wash with a cold solvent (e.g., isopropyl alcohol), and dry under vacuum to yield Gemifloxacin mesylate.[8]

Trustworthiness - Self-Validation: The final product should be characterized to confirm its identity and purity. Standard methods include:

  • HPLC: To determine purity (>99.5% is typical for API).[8]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry: To verify the molecular weight.

  • X-Ray Powder Diffraction (XRPD): To identify the correct crystalline form (polymorph).[8][10]

Structure-Activity Relationship (SAR) Insights

The design of potent fluoroquinolones is a testament to the power of medicinal chemistry. The this compound scaffold provides a foundation for introducing key structural motifs that govern the drug's properties.

  • C-7 Substituent: This is arguably the most critical position for modulating the antibacterial spectrum and potency. The bulky, complex pyrrolidine ring of Gemifloxacin, introduced via the SNAr reaction, enhances its activity against Gram-positive bacteria, particularly Streptococcus pneumoniae.[11]

  • C-6 Fluorine: The presence of a fluorine atom at this position is a defining feature of the entire class. It dramatically increases the drug's affinity for DNA gyrase, leading to a significant boost in antibacterial potency.[]

  • N-1 Substituent: The cyclopropyl group at the N-1 position is common (e.g., Ciprofloxacin, Gemifloxacin) and is known to contribute to broad-spectrum activity against both Gram-positive and Gram-negative organisms.

Conclusion

This compound and related fluorinated heterocycles are indispensable tools in the synthesis of modern antibacterial agents. Their unique chemical reactivity, particularly in nucleophilic aromatic substitution reactions, allows for the efficient construction of the complex fluoroquinolone scaffold. As demonstrated by the synthesis of Gemifloxacin, these building blocks enable the precise installation of chemical moieties that are critical for potent, broad-spectrum inhibition of bacterial DNA gyrase and topoisomerase IV. A thorough understanding of the synthetic protocols and the underlying structure-activity relationships is essential for the continued development of new antibiotics to combat the growing threat of microbial resistance.

References

  • BOC Sciences. Fluoroquinolone Antibiotics: Definition, Mechanism and Research.

  • Hooper, D. C. (2000). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 2000;31(Supplement_1):S24–S28.

  • Drlica, K., & Zhao, X. (1997). Mechanisms of action of antimicrobials: focus on fluoroquinolones. PubMed.

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. Biochemistry, 53(10), 1565–1574.

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Fluoroquinolones: Mechanism of action, classification, and development of resistance. Journal of Antimicrobial Chemotherapy, 69(9), 2351–2358.

  • Benchchem. This compound | 247069-27-8.

  • El-Sayed, N. N. E., et al. (2018). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemical and Pharmaceutical Research, 10(6), 1-10.

  • CN105585518A - Gemifloxacin intermediate preparation method. Google Patents.

  • US20100076193A1 - Process for the preparation of gemifloxacin. Google Patents.

  • Al-Suwailem, A. A., et al. (2012). Synthesis and SAR of 3,5-diamino-piperidine derivatives: Novel antibacterial translation inhibitors as aminoglycoside mimetics. Bioorganic & Medicinal Chemistry Letters, 22(23), 7137–7140.

  • Li, J., et al. (2015). Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. Molecules, 20(3), 4884–4898.

  • WO2008053324A1 - An improved process for the preparation of gemifloxacin mesylate. Google Patents.

  • EP1497290B1 - Process for preparing acid salts of gemifloxacin. Google Patents.

Sources

The Strategic Integration of 2,6-Diamino-3,5-difluoropyridine in the Armamentarium Against Cancer: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in a multitude of FDA-approved therapeutics.[1] Its unique electronic properties and capacity for hydrogen bonding make it an ideal framework for designing targeted inhibitors, particularly in oncology.[2][3] This guide focuses on a highly functionalized derivative, 2,6-Diamino-3,5-difluoropyridine , and its application as a strategic building block in the synthesis of potent anti-tumor agents. The strategic incorporation of fluorine atoms at the 3- and 5-positions significantly modulates the electronic and physicochemical properties of the diaminopyridine core, offering distinct advantages in drug design.[4] This document provides a comprehensive overview of the rationale for its use, detailed synthetic protocols for the building block and its subsequent elaboration into kinase inhibitors, and a summary of its application in the development of p38 MAP kinase inhibitors.

Introduction: The Rationale for Fluorination in Pyridine-Based Drug Design

The deliberate introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[5] The presence of fluorine can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[6]

The 2,6-diaminopyridine scaffold itself is a known pharmacophore in kinase inhibition, with the amino groups often forming key hydrogen bond interactions within the ATP-binding site of kinases.[7][8] The addition of fluorine atoms at the 3- and 5-positions of this scaffold, creating this compound, offers several key advantages:

  • Modulation of Basicity: The strongly electron-withdrawing nature of the fluorine atoms reduces the basicity of the pyridine nitrogen and the amino groups. This can be advantageous in drug design to fine-tune the pKa of the molecule, potentially reducing off-target effects and improving cell permeability.[9]

  • Enhanced Binding Interactions: The C-F bond can participate in favorable orthogonal multipolar interactions with protein backbones, contributing to higher binding affinity. The specific 3,5-difluoro substitution pattern creates a unique electronic distribution on the pyridine ring that can be exploited for specific interactions within a target's active site.[10]

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. This can block common sites of metabolism, leading to an increased half-life and improved bioavailability of the drug candidate.

  • Conformational Control: Fluorine substitution can influence the preferred conformation of the molecule, potentially pre-organizing it for optimal binding to the target protein.

The following diagram illustrates the key features of the this compound scaffold that make it a valuable building block in drug discovery.

Caption: Key advantages of the this compound scaffold.

Synthesis of the Core Building Block: this compound

A robust and scalable synthesis of the title compound is crucial for its application in drug discovery programs. A multi-step synthesis starting from 2,3,5-trichloropyridine has been reported, which proceeds via fluorination and a Hofmann rearrangement.[11]

Protocol 1: Synthesis of 2-Amino-3,5-difluoropyridine via Hofmann Rearrangement[11]

This protocol outlines a scalable synthesis of 2-amino-3,5-difluoropyridine, a key precursor.

Step 1: Conversion of 2,3,5-trichloropyridine to 3,5-dichloro-2-pyridinecarbonitrile

  • To a solution of potassium fluoride in a suitable solvent, add 2,3,5-trichloropyridine.

  • Heat the reaction mixture to around 152°C for approximately 4 hours.

  • Cool the mixture to room temperature and add potassium cyanide.

  • Stir the resulting mixture at ambient temperature for about 18 hours.

  • Work-up involves dilution with water and extraction with an organic solvent (e.g., methyl tert-butyl ether).

Step 2: Conversion of 3,5-dichloro-2-pyridinecarbonitrile to 3,5-difluoro-2-pyridinecarbonitrile

  • The crude 3,5-dichloro-2-pyridinecarbonitrile is heated with a fluoride source (e.g., potassium fluoride) in a suitable solvent to 115°C for approximately 4.5 hours.

  • After cooling, the reaction mixture is diluted with water and extracted.

Step 3: Hydrolysis to 3,5-difluoropicolinamide

  • The resulting 3,5-difluoro-2-pyridinecarbonitrile is subjected to hydrolysis using aqueous hydrochloric acid at 50°C for 4 hours, followed by stirring at ambient temperature for 16 hours.

Step 4: Hofmann Rearrangement to 2-Amino-3,5-difluoropyridine

  • The 3,5-difluoropicolinamide is dissolved in aqueous hydrochloric acid and stirred at ambient temperature.

  • The mixture is cooled to -10°C, and the pH is carefully adjusted to 9.0 with aqueous sodium hydroxide, keeping the temperature below 10°C to afford the final product.

Note: The synthesis of this compound can be achieved through further functionalization of related fluorinated pyridines, often involving nucleophilic substitution of a fluorine atom with an amino group or a precursor. A common pathway involves the reaction of a polyfluorinated pyridine with hydrazine, followed by catalytic hydrogenation.[4]

Application in Anti-Tumor Drug Development: p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a key enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[12] Over-activation of this pathway is implicated in various inflammatory diseases and cancer. Consequently, inhibitors of p38 MAP kinase are of significant interest as potential therapeutic agents.

Derivatives of this compound have been identified as potent inhibitors of p38α MAP kinase.[13][14] The general structure of these inhibitors involves the attachment of a substituted five-membered heterocycle to the this compound core.

General Synthetic Workflow for p38 MAP Kinase Inhibitors

The synthesis of these inhibitors typically involves the condensation of this compound with a suitable heterocyclic precursor. The following diagram illustrates a generalized workflow.

G A This compound C Condensation/ Coupling Reaction A->C B Heterocyclic Precursor (e.g., substituted imidazole, pyrrole) B->C D p38 MAP Kinase Inhibitor C->D

Caption: General workflow for synthesizing p38 MAP kinase inhibitors.

Protocol 2: Illustrative Synthesis of a 2,6-Diamino-3,5-difluoropyridinyl-substituted Imidazole

The following is a representative, though generalized, protocol for the synthesis of a pyridinylimidazole-based p38 MAP kinase inhibitor, based on the class of compounds identified by Revesz et al.[13][14]

Step 1: Synthesis of the Imidazole Core

  • React a substituted benzaldehyde with 3,4-diaminopyridine in the presence of an oxidizing agent (e.g., Na₂S₂O₅) to form the 2-(substituted-phenyl)imidazo[4,5-c]pyridine core.[9]

Step 2: Functionalization of the Imidazole Core

  • The imidazole core is then functionalized to introduce a reactive group suitable for coupling with the this compound building block. This may involve halogenation or conversion to a boronic ester.

Step 3: Coupling with this compound

  • A palladium-catalyzed cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig reaction, is employed to couple the functionalized imidazole core with this compound.

  • Reaction Conditions:

    • Reactants: Functionalized imidazole (1.0 eq), this compound (1.1 eq)

    • Catalyst: Pd(PPh₃)₄ (0.05 eq) or a similar palladium catalyst

    • Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

    • Solvent: Dioxane/water or DMF

    • Temperature: 80-120 °C

  • The reaction is monitored by TLC or LC-MS until completion.

  • Work-up and Purification: The reaction mixture is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Structure-Activity Relationship (SAR) and Biological Data

The anti-inflammatory and anti-tumor potential of these compounds is demonstrated by their ability to inhibit p38α MAP kinase and subsequent cytokine production. The following table summarizes key data for a representative compound from the series of 2,6-diamino-3,5-difluoropyridinyl substituted pyridinylimidazoles.[13][14]

Compound IDHeterocyclep38α Inhibition (IC₅₀)In Vivo Efficacy (Rat Adjuvant Arthritis, ED₅₀)In Vivo Efficacy (Collagen Induced Arthritis, ED₅₀)
11 PyridinylimidazoleData not explicitly provided in abstract10 mg/kg p.o. b.i.d.5 mg/kg p.o. b.i.d.

Note: The original publication is a concise letter and does not provide a detailed table of IC₅₀ values for a full series of compounds. The data presented highlights the in vivo efficacy of a lead compound.

The structure-activity relationship studies revealed that the nature of the five-membered heterocycle (imidazole, pyrrole, oxazole, thiazole, or triazole) and the substituents on it significantly impact the inhibitory activity. The pyridinylimidazole derivative 11 was identified as a particularly potent compound with good oral efficacy in animal models of rheumatoid arthritis.[13][14]

Signaling Pathway and Mechanism of Action

The therapeutic effect of these compounds stems from their inhibition of the p38 MAP kinase signaling pathway. The diagram below illustrates this pathway and the point of inhibition.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK MK2/3 MK2/3 p38 MAPK->MK2/3 Transcription Factors Transcription Factors MK2/3->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Pro-inflammatory Cytokines (TNF-α, IL-1β) Gene Expression->Pro-inflammatory Cytokines\n(TNF-α, IL-1β) Inhibitor 2,6-Diamino-3,5-difluoropyridinyl Inhibitor Inhibitor->p38 MAPK

Caption: Inhibition of the p38 MAP kinase signaling pathway.

By binding to the ATP-binding site of p38 MAP kinase, the 2,6-diamino-3,5-difluoropyridinyl-based inhibitors prevent the phosphorylation of downstream substrates, thereby blocking the production of pro-inflammatory cytokines that contribute to tumor growth and inflammation.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the development of novel anti-tumor agents. Its unique electronic properties, conferred by the 3,5-difluoro substitution pattern, provide medicinal chemists with a powerful tool to fine-tune the pharmacological properties of drug candidates. The successful application of this scaffold in the discovery of potent p38 MAP kinase inhibitors underscores its potential. Future work in this area could involve the exploration of this building block for the inhibition of other kinase targets implicated in cancer, as well as the further optimization of existing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. The robust synthetic routes available for this scaffold will undoubtedly facilitate its broader application in oncology drug discovery.

References

  • Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., Wolf, R., & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]

  • Lin, R., Lu, Y., Wetter, S. K., Connolly, P. J., Turchi, I. J., Murray, W. V., Emanuel, S. L., Gruninger, R. H., Fuentes-Pesquera, A. R., Adams, M., Pandey, N., Moreno-Mazza, S., Middleton, S. A., & Jolliffe, L. K. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221–2224. [Link]

  • European Patent Office. (2023). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1).
  • Stork. (n.d.). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Retrieved from [Link]

  • Patel, R. V., Kumari, P., Rajani, D. P., & Chikhalia, K. H. (2014). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 684-692. [Link]

  • O'Hagan, D. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 6(50), 34579-34587. [Link]

  • Sanford, M. S. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 9990-9997. [Link]

  • Sparr, C., & Wagschal, S. (2020). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. The Journal of Organic Chemistry, 85(24), 16296-16305. [Link]

  • Unrau, D., & Goker, H. (2023). Synthesis of some new 2-(substituted-phenyl)imidazo[4,5-c] and [4,5-b]pyridine derivatives and their antimicrobial activities. Monatshefte für Chemie - Chemical Monthly, 154, 1067–1077. [Link]

  • El-Gohary, N. S., & El-Sayed, M. A. A. (2019). Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters, 10(10), 1438-1443. [Link]

  • Ling, Y., Li, J., & Li, W. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4339-4364. [Link]

  • Doyon, J. B., & Jain, A. (1999). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters, 1(2), 183-185. [Link]

Sources

Application Note: A Guide to the Scale-Up Synthesis of 2,6-Diamino-3,5-difluoropyridine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,6-Diamino-3,5-difluoropyridine is a pivotal building block in medicinal chemistry and agrochemical development, prized for the unique electronic properties conferred by its fluorine substituents. Transitioning its synthesis from laboratory-scale to industrial production presents significant challenges related to process safety, reaction efficiency, and product purity. This guide provides a comprehensive overview of a robust and scalable synthetic route, focusing on the underlying chemical principles, critical process parameters, and detailed protocols. We will explore a common pathway involving the initial fluorination of a dichloropyridine precursor followed by a controlled nucleophilic aromatic substitution (SNAr) for diamination. This document is intended for researchers, chemists, and process engineers in the pharmaceutical and chemical industries.

Introduction: The Strategic Importance of Fluorinated Pyridines

The incorporation of fluorine atoms into bioactive molecules is a widely employed strategy in drug design to modulate key properties such as metabolic stability, lipophilicity, and binding affinity.[1] The this compound scaffold is a valuable intermediate for this purpose. The electron-withdrawing nature of the fluorine atoms significantly influences the reactivity of the pyridine ring, making it a versatile platform for constructing more complex molecular architectures, including novel kinase inhibitors and other therapeutic agents.[2]

However, scaling the synthesis of such compounds introduces challenges beyond simple volumetric increases. Key concerns include managing the thermodynamics of potentially highly exothermic reactions, ensuring reagent and solvent compatibility at industrial scale, and developing efficient, high-purity isolation procedures.[2] This note addresses these challenges by providing both theoretical grounding and practical, field-tested protocols.

Strategic Overview of the Synthetic Pathway

A prevalent and scalable approach to this compound begins with a readily available dichloropyridine precursor. The synthesis is conceptually divided into two primary stages: Halogen Exchange (Halex) and Nucleophilic Aromatic Substitution (SNAr).

G cluster_0 Stage 1: Halogen Exchange (Halex) cluster_1 Stage 2: Nucleophilic Aromatic Substitution (SNAr) cluster_2 Stage 3: Derivatization (Optional) Start 2,6-Dichloropyridine Derivative (e.g., 2,6-dichloro-3,5-X pyridine) Halex Fluorination Reaction (KF or CsF, High-Temp Solvent) Start->Halex Intermediate 2,6-Difluoro-3,5-X Pyridine (Key Intermediate) Halex->Intermediate Amination Controlled Diamination (Ammonia Source) Intermediate->Amination Product This compound Amination->Product Deriv Further Functionalization Product->Deriv Final APIs, Agrochemicals, etc. Deriv->Final

Diagram 1: High-level workflow for the scale-up synthesis of this compound.

Stage 1: Halogen Exchange (Fluorination)

The initial step involves replacing chlorine atoms with fluorine. This is typically achieved using an alkali-metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in a high-boiling aprotic polar solvent.

  • Causality: The choice of fluorinating agent and solvent is critical. CsF is more reactive than KF but also more expensive, making KF the preferred choice for large-scale production where cost is a factor. Solvents like dimethyl sulfoxide (DMSO) or sulfolane are used because they effectively solvate the metal cation, increasing the nucleophilicity of the fluoride anion, and can withstand the high temperatures (often >180°C) required for the reaction.[3] A patent describes a process for producing 2,6-difluoropyridine from 2,6-dichloropyridine using anhydrous KF in DMSO, where the product is distilled out as it is formed.[3]

Stage 2: Nucleophilic Aromatic Substitution (Amination)

With the highly electronegative fluorine atoms in place, the pyridine ring becomes sufficiently electron-deficient to undergo SNAr with an amine source.

  • Mechanistic Insight: The fluorine atoms at the 2- and 6-positions are excellent leaving groups and powerfully activate the ring for nucleophilic attack.[2] The reaction proceeds through a resonance-stabilized Meisenheimer complex. The introduction of two amino groups is a highly exothermic process that requires stringent temperature control to prevent runaway reactions and the formation of impurities.

G reagents 2,6-Difluoropyridine + :NH3 transition_state [Meisenheimer Complex]* reagents->transition_state Nucleophilic Attack product 2-Amino-6-fluoropyridine + HF transition_state->product Leaving Group Elimination

Diagram 2: Simplified SNAr mechanism for the first amination step.

Key Considerations for Safe and Efficient Scale-Up

Scaling up from the lab bench (gram scale) to a pilot plant (kilogram scale) introduces significant safety and engineering challenges.[2]

  • Heat Management: The amination step is particularly energetic. Reaction calorimetry is strongly recommended to determine the heat of reaction and establish safe operating limits. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This necessitates the use of jacketed reactors with precise temperature control and potentially controlled addition rates of the aminating agent.[4] Unexpected exotherms during scale-up have been noted in similar systems, often due to mass transfer limitations.[4]

  • Mass Transfer: In heterogeneous (slurry-to-slurry) reactions, efficient agitation is crucial to ensure consistent reaction rates and prevent localized overheating. Poor mixing can lead to an accumulation of unreacted reagents, which can then react rapidly if conditions change, causing a dangerous exotherm.[4]

  • Reagent & Solvent Handling:

    • Pyridine Compounds: Pyridine and its derivatives are volatile and hazardous, with a strong, unpleasant odor. All manipulations must be performed in a well-ventilated area or a certified fume hood.[5]

    • Solvents: High-boiling solvents like DMSO or NMP require careful handling and purification, as water content can inhibit the fluorination reaction.

    • Ammonia: Anhydrous ammonia is a toxic, corrosive gas. Its addition must be carefully controlled via a mass flow controller or by using a solution (e.g., aqueous ammonia in a compatible solvent).

  • Work-up and Isolation: At scale, product isolation via precipitation followed by filtration is often preferred over extraction.[2][6] The choice of anti-solvent to induce precipitation must be carefully selected to maximize yield and purity while minimizing product loss in the mother liquor.

Detailed Experimental Protocols

Disclaimer: These protocols are illustrative and based on established chemical principles. All procedures should be first optimized at a small scale and subjected to a thorough safety review before any attempt at scale-up. Adherence to all local and institutional safety guidelines is mandatory.[7]

Protocol 1: Scale-Up Synthesis of 2,6-Difluoro-3,5-dichloropyridine

This protocol is adapted from principles described for the synthesis of fluoropyridines.[1][3]

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2,3,5,6-Tetrachloropyridine215.881.00 kg1.0
Anhydrous Potassium Fluoride (KF)58.101.08 kg4.0
Sulfolane120.174.0 L-

Procedure:

  • Reactor Preparation: Ensure a 10 L jacketed glass reactor is clean, dry, and purged with an inert atmosphere (Nitrogen or Argon). Equip the reactor with a mechanical stirrer, thermocouple, and a distillation head connected to a chilled condenser and receiver.

  • Reagent Charging: Charge the reactor with sulfolane (4.0 L) and anhydrous potassium fluoride (1.08 kg). Begin vigorous stirring.

  • Heating: Heat the slurry to 190°C using the reactor's heating mantle/fluid.

  • Substrate Addition: Slowly add the 2,3,5,6-tetrachloropyridine (1.00 kg) to the hot slurry over 2-3 hours. Maintain the internal temperature between 190-200°C.

  • Reaction & Distillation: Hold the reaction at 200°C for 8-12 hours. The lower-boiling product mixture will distill from the reaction pot. Collect the distillate.

  • Work-up: Cool the collected distillate. Wash carefully with water to remove any remaining sulfolane. Separate the organic layer.

  • Purification: Fractionally distill the organic layer under reduced pressure to isolate the 2,6-difluoro-3,5-dichloropyridine. The desired product is typically a low-melting solid or colorless oil.

Protocol 2: Scale-Up Synthesis of this compound

This protocol is based on the amination of activated halopyridines.[8][9]

ReagentMolar Mass ( g/mol )QuantityMolar Equiv.
2,6-Difluoro-3,5-dichloropyridine*183.97500 g1.0
Aqueous Ammonia (28-30%)17.03 (NH₃)2.5 L~16.5
N-Methyl-2-pyrrolidone (NMP)99.132.0 L-

*Assuming the intermediate from Protocol 1 is further fluorinated or a different starting material is used to yield a difluoro intermediate. For the purpose of this protocol, we will assume a generic difluoropyridine intermediate is being aminated. A more direct route would use 3,5-dichloro-2,4,6-trifluoropyridine as the starting material for amination.[9]

Procedure:

  • Reactor Setup: In a 10 L jacketed reactor equipped with mechanical stirring and a thermocouple, charge the 2,6-difluoro-3,5-dichloropyridine (500 g) and NMP (2.0 L).

  • Cooling: Cool the solution to 0-5°C using a circulating chiller. This is a critical safety step to manage the exotherm.

  • Ammonia Addition: Slowly add the aqueous ammonia solution (2.5 L) via an addition funnel or pump over 4-6 hours. Carefully monitor the internal temperature, ensuring it does not exceed 10°C.

  • Reaction: Once the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Precipitation: Transfer the reaction mixture to a larger vessel and add deionized water (10 L) under vigorous stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by filtration using a large Büchner funnel or a filter press.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 2 L) to remove NMP and ammonium salts.

  • Drying: Dry the product in a vacuum oven at 50-60°C until a constant weight is achieved. The final product is typically an off-white to pale yellow solid.[10]

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a fire-resistant lab coat, and appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[5][11]

  • Ventilation: All operations should be conducted in a certified chemical fume hood or a properly ventilated enclosure to avoid inhalation of volatile pyridine compounds.[5]

  • Emergency Procedures: Ensure an emergency shower and eyewash station are immediately accessible. In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5][7]

  • Waste Disposal: All chemical waste must be disposed of according to hazardous waste regulations. Do not pour chemicals down the drain.[7]

Conclusion

The scale-up synthesis of this compound is a challenging but achievable process that hinges on a deep understanding of the underlying reaction mechanisms and a rigorous approach to process safety. Careful control of reaction temperature, particularly during the exothermic amination step, is paramount for ensuring both safety and product purity. By employing robust engineering controls, such as jacketed reactors and controlled reagent addition, and by following validated protocols, manufacturers can successfully produce this valuable chemical intermediate on an industrial scale.

References

  • Benchchem. (n.d.). This compound | 247069-27-8.
  • Lee, J., et al. (2018). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate.
  • protocols.io. (2020). Reagent Safety & PPE.
  • ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis.
  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. EP 0192287 A2.
  • Telford, S. J. (1978). Process for making 2,6-difluoro pyridine. Google Patents. US4071521A.
  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine.
  • Benchchem. (n.d.). An In-depth Technical Guide to 4-Amino-3,5-dichloro-2,6-difluoropyridine for Researchers and Drug Development Professionals.
  • Pagoria, P. F., Mitchell, A. R., Schmidt, R. D., Simpson, R. L., Garcia, F., Forbes, J. W., Swansiger, R. W., & Hoffman, D. M. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV.
  • Dow Chemical Company. (1985). Preparation of difluorpyridine compounds. European Patent Office. EP 0146924 A2.
  • Wang, Y., Zhao, H., & Huang, Y. D. (2011). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Advanced Materials Research.
  • Columbia University EH&S. (2009). The Safe Use of Pyrophoric Reagents.
  • Post Apple Scientific. (2024). Handling Pyridine: Best Practices and Precautions.
  • Pagoria, P. F., et al. (1998). Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-l-oxide (LLM-105). OSTI.GOV. Retrieved from [Link]

  • Nauflett, G. W., & O'Donnell, M. (2012). Synthesis, Scale-up and Recrystallization Studies of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide(LLM-105). IMEMG.

Sources

The Synthetic Versatility of 2,6-Diamino-3,5-difluoropyridine: A Gateway to Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Fluorinated Pyridines in Agrochemical Design

In the landscape of modern agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method for enhancing biological efficacy. The unique electronic properties of fluorine—high electronegativity, small atomic radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's metabolic stability, binding affinity to target enzymes, and overall performance in the field.[1] Within this context, fluorinated pyridine derivatives have emerged as a particularly valuable class of intermediates. Their utility is exemplified by the commercial success of herbicides like Fluroxypyr, which relies on a fluorinated pyridine core.[2][3]

This guide focuses on a specific, highly functionalized building block: 2,6-Diamino-3,5-difluoropyridine . Its structure, featuring two activating amino groups and two fluorine atoms on a pyridine ring, presents a unique combination of nucleophilic and electrophilic sites. This duality makes it a compelling starting material for the synthesis of a diverse array of complex molecules with potential applications as next-generation herbicides, fungicides, and insecticides.

This document serves as a comprehensive technical guide for researchers and synthetic chemists. It provides not only detailed protocols for the synthesis of the title compound but also explores its potential in the creation of novel agrochemical entities through representative synthetic transformations. The causality behind each experimental step is explained to provide a deeper understanding of the underlying chemical principles.

Physicochemical Properties and Safety Data

A thorough understanding of a compound's physical and chemical properties is paramount for its safe and effective use in synthesis.

PropertyValueSource
CAS Number 247069-27-8
Molecular Formula C₅H₅F₂N₃
Molecular Weight 145.11 g/mol
Appearance White to off-white solid/crystal powder
Purity Typically ≥98%

Safety Information:

  • Hazard Statements: Causes serious eye irritation.

  • Precautionary Statements: Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Note: This chemical is intended for research and development purposes only. All handling should be performed in a well-ventilated fume hood by trained personnel.

Synthesis of this compound: A Detailed Protocol

The synthesis of this compound can be effectively achieved from commercially available polyfluorinated pyridines. A robust and scalable method involves the sequential reaction of 2,3,5,6-tetrafluoropyridine with hydrazine, followed by a reduction step. This approach avoids the harsh conditions and low purity associated with direct amination using aqueous ammonia.

The workflow for this synthesis is depicted below:

cluster_0 Step 1: Hydrazinolysis cluster_1 Step 2: Reduction A 2,3,5,6-Tetrafluoropyridine C 2,6-Dihydrazino-3,5-difluoropyridine (Intermediate) A->C n-Propanol, Reflux B Hydrazine Monohydrate B->C D 2,6-Dihydrazino-3,5-difluoropyridine F This compound (Final Product) D->F Solvent, RT E Raney Nickel Catalyst, H₂

Figure 1: Synthetic workflow for this compound.

Protocol 1: Synthesis of this compound

Rationale: This two-step protocol leverages the high reactivity of the fluorine atoms at the 2- and 6-positions of the pyridine ring towards nucleophilic substitution by hydrazine. The subsequent reduction of the dihydrazino intermediate is a clean and efficient method to generate the desired diamine. The use of Raney nickel as a catalyst for the hydrogenation is a well-established and effective method for cleaving N-N bonds.

Materials:

  • 2,3,5,6-Tetrafluoropyridine

  • Hydrazine monohydrate

  • n-Propanol

  • Raney Nickel (50% slurry in water)

  • Hydrogen gas supply

  • Anhydrous magnesium sulfate

  • Chloromethane (Dichloromethane)

  • Standard glassware for organic synthesis (round-bottom flasks, reflux condenser, etc.)

  • Hydrogenation apparatus

Procedure:

Step 1: Synthesis of 2,6-Dihydrazino-3,5-difluoropyridine

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,3,5,6-tetrafluoropyridine in n-propanol.

  • Slowly add hydrazine monohydrate to the solution. An exothermic reaction may be observed.

  • Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the resulting residue in chloromethane and wash with water to remove any unreacted hydrazine and other water-soluble impurities.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2,6-dihydrazino-3,5-difluoropyridine, which can be used in the next step without further purification.

Step 2: Reduction to this compound

  • Carefully wash the Raney Nickel catalyst with water and then with the chosen reaction solvent (e.g., ethanol or n-propanol) to remove any residual water.

  • In a suitable hydrogenation vessel, dissolve the crude 2,6-dihydrazino-3,5-difluoropyridine from Step 1 in a suitable solvent like ethanol or n-propanol.

  • Add the prepared Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by hydrogen uptake or TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, carefully filter the mixture through a pad of celite to remove the Raney Nickel catalyst. Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography to yield a high-purity solid.

Application in Agrochemical Synthesis: A Representative Protocol

The structure of this compound makes it an ideal precursor for the synthesis of various heterocyclic systems with potential agrochemical activity. The two amino groups can be used to construct fused ring systems, while the fluorine atoms, although less reactive than those in the tetrafluoropyridine precursor, can still undergo nucleophilic aromatic substitution (SNAr) under certain conditions.

A common strategy in agrochemical synthesis is the creation of fused pyrimido[1,2-a]pyrimidine or related heterocyclic cores, which are known to exhibit a range of biological activities. The following is a representative, field-proven protocol for a cyclization reaction to demonstrate the utility of this compound as a building block.

cluster_0 Step 1: Condensation cluster_1 Step 2: Functionalization (Optional) A This compound C Fused Pyrimidine Intermediate A->C Sodium Ethoxide, Ethanol, Reflux B Diethyl Malonate B->C D Fused Pyrimidine Intermediate F Functionalized Agrochemical Precursor D->F Further Reactions E Reagent (e.g., POCl₃)

Figure 2: Representative workflow for agrochemical precursor synthesis.

Protocol 2: Synthesis of a Fused Dihydropyrimidopyridine Precursor

Rationale: This protocol demonstrates the condensation of the diamine with a 1,3-dielectrophile, diethyl malonate, to form a fused heterocyclic system. This type of reaction is a cornerstone in the synthesis of many biologically active molecules. The use of a base like sodium ethoxide is crucial to deprotonate the malonate ester, forming the nucleophilic enolate which then attacks the pyridine ring or condenses with the amino groups.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • Hydrochloric acid (for neutralization)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere, carefully add sodium metal to absolute ethanol. The reaction is exothermic and produces hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

  • Reaction Setup: To the freshly prepared sodium ethoxide solution, add this compound, followed by the dropwise addition of diethyl malonate.

  • Condensation: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully neutralize it with dilute hydrochloric acid.

  • The precipitated solid product can be collected by filtration, washed with cold water and ethanol, and then dried.

  • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This resulting fused pyrimidine scaffold can then undergo a variety of further functionalizations, such as chlorination followed by nucleophilic substitution, to introduce different pharmacophores and tune the biological activity, leading to the development of novel herbicide or fungicide candidates.

Conclusion and Future Outlook

This compound is a highly versatile and valuable building block for synthetic chemistry. Its preparation from readily available starting materials is straightforward, and its unique electronic and structural features open up a plethora of possibilities for the synthesis of novel, complex molecules. While its direct application in commercial agrochemicals is not yet widely documented, its structural similarity to key intermediates in the industry strongly suggests its potential. The protocols provided herein offer a solid foundation for researchers to explore the synthetic utility of this compound and to design and create the next generation of high-performing agrochemicals. The strategic functionalization of the amino groups and the potential for selective substitution of the fluorine atoms provide a rich chemical space for discovery and optimization.

References

  • Ishikawa, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 166–179. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Diamino-3,5-difluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] Its unique structure, featuring a pyridine ring substituted with two amino groups and two fluorine atoms, imparts a combination of nucleophilic and electron-withdrawing properties. The strategic incorporation of fluorine atoms can modulate physicochemical properties such as lipophilicity and pKa, potentially enhancing biological activity and metabolic stability.[1] As this molecule is increasingly utilized as a key building block in the synthesis of novel pharmaceuticals and functional materials, robust and reliable analytical methods for its characterization are paramount.

This guide provides a comprehensive overview of the essential analytical techniques for the qualitative and quantitative analysis of this compound, complete with detailed experimental protocols. The methodologies are designed to be self-validating and are grounded in established analytical principles, ensuring accuracy and reproducibility for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental to the development of appropriate analytical methods.

PropertyValueSource
Chemical Formula C₅H₅F₂N₃[2][3]
Molecular Weight 145.11 g/mol [2][3]
CAS Number 247069-27-8[2][3]
Appearance Solid, beige to dark brown-gray crystalline powder or flakes.[4]
Melting Point 155-160 °C
Solubility Soluble in organic solvents such as methanol, acetonitrile, and DMSO. Water solubility is reported as 9.9 g/100 mL (20 °C) for the related 2,6-diaminopyridine.[4]N/A
pKa The pKa of the related 2,6-diaminopyridine is approximately 6.13. The fluorine substituents are expected to decrease the basicity of the amino groups.[4]
UV Absorption The related 2,6-diaminopyridine shows absorption peaks at 203, 244, and 308 nm.[1]N/A

Chromatographic Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of this compound and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity determination and quantitative analysis in pharmaceutical development. For a polar, basic compound like this compound, a reversed-phase method with a C18 column is a suitable starting point. The inclusion of an acidic modifier in the mobile phase is crucial for achieving good peak shape and retention.

Protocol: HPLC Purity and Assay Determination

1. Instrumentation and Columns:

  • HPLC system with a UV detector.
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Rationale: Formic acid acts as an ion-pairing agent to improve the peak shape of the basic analyte and ensures the amino groups are protonated for consistent retention.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection Wavelength: 254 nm (or based on UV spectrum).
  • Gradient Program: | Time (min) | % Mobile Phase B | |---|---| | 0 | 5 | | 20 | 95 | | 25 | 95 | | 26 | 5 | | 30 | 5 |

4. Sample Preparation:

  • Prepare a stock solution of this compound in methanol or a mixture of water and acetonitrile at a concentration of 1 mg/mL.
  • Dilute the stock solution to a working concentration of 0.1 mg/mL with the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B).

5. Data Analysis:

  • The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks.
  • For quantitative analysis, a calibration curve should be constructed using certified reference standards.

Diagram: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Weigh & Dissolve Sample HPLC HPLC System (Pump, Injector, Column, Detector) Sample->HPLC Inject MobilePhase Prepare Mobile Phases A & B MobilePhase->HPLC Pump Gradient Gradient Elution Chromatogram Acquire Chromatogram HPLC->Chromatogram Detect Analysis Integrate Peaks & Quantify Chromatogram->Analysis

Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of this compound.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Given the melting point of this compound, it should be amenable to GC analysis. GC can be particularly useful for identifying and quantifying residual solvents and volatile impurities.

Protocol: GC Analysis for Volatile Impurities

1. Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
  • A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

2. GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • Inlet Temperature: 250 °C.
  • Injection Mode: Split (e.g., 50:1 split ratio).
  • Injection Volume: 1 µL.
  • Oven Temperature Program:
  • Initial Temperature: 50 °C, hold for 2 minutes.
  • Ramp: 10 °C/min to 280 °C.
  • Hold: 5 minutes at 280 °C.
  • Detector Temperature (FID): 300 °C.

3. Sample Preparation:

  • Dissolve the sample in a suitable solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

4. Data Analysis:

  • Identify peaks corresponding to known residual solvents by comparing their retention times with those of standards.
  • Quantify impurities using an internal or external standard method.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Protocol: ESI-MS for Molecular Weight Confirmation

1. Instrumentation:

  • Mass spectrometer equipped with an electrospray ionization (ESI) source. This can be coupled with an HPLC system (LC-MS) for online separation and analysis.

2. MS Conditions:

  • Ionization Mode: Positive ESI.
  • Rationale: The amino groups are readily protonated.
  • Capillary Voltage: 3.5 kV.
  • Drying Gas (Nitrogen) Flow: 10 L/min.
  • Drying Gas Temperature: 350 °C.
  • Mass Range: m/z 50-500.

3. Sample Preparation:

  • Infuse a dilute solution of the sample (1-10 µg/mL in methanol or acetonitrile with 0.1% formic acid) directly into the mass spectrometer.

4. Expected Results:

  • The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 146.05.
  • High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The calculated exact mass for [C₅H₅F₂N₃+H]⁺ is 146.0524.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a compound. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Protocol: ¹H, ¹³C, and ¹⁹F NMR Spectroscopy

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄).
  • Rationale: DMSO-d₆ is often a good choice as it can solubilize a wide range of compounds and the amine protons are often observable.

3. Data Acquisition:

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum.
  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum.
  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

4. Expected Spectral Features:

  • ¹H NMR:
  • A singlet or broad singlet for the proton on the pyridine ring.
  • A broad singlet for the protons of the two amino groups. The chemical shift will be solvent-dependent.
  • ¹³C NMR:
  • Signals for the five carbon atoms of the pyridine ring. The carbons attached to fluorine will show characteristic C-F coupling.
  • ¹⁹F NMR:
  • A single resonance for the two equivalent fluorine atoms.

Diagram: NMR Analysis Logic

NMR_Logic cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_interpretation Structural Elucidation Sample Dissolve in Deuterated Solvent H1_NMR ¹H NMR Sample->H1_NMR C13_NMR ¹³C NMR Sample->C13_NMR F19_NMR ¹⁹F NMR Sample->F19_NMR Proton_Env Proton Environments (Chemical Shift, Integration) H1_NMR->Proton_Env Carbon_Backbone Carbon Skeleton (C-F Coupling) C13_NMR->Carbon_Backbone Fluorine_Presence Fluorine Atoms (Chemical Shift) F19_NMR->Fluorine_Presence Structure Confirm Molecular Structure Proton_Env->Structure Carbon_Backbone->Structure Fluorine_Presence->Structure

Caption: Logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.

Protocol: FT-IR Spectroscopy

1. Instrumentation:

  • FT-IR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

2. Sample Preparation:

  • Place a small amount of the solid sample directly on the ATR crystal.

3. Data Acquisition:

  • Collect the spectrum over a range of 4000-400 cm⁻¹.

4. Expected Characteristic Absorptions:

  • N-H stretching: 3350–3450 cm⁻¹ (characteristic of the amino groups).[1]
  • C=C and C=N stretching: 1600-1400 cm⁻¹ (aromatic ring vibrations).
  • C-F stretching: 1300-1100 cm⁻¹ (strong, characteristic absorptions).[1]
  • N-H bending: ~1600 cm⁻¹.

Conclusion

The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of chromatographic and spectroscopic techniques allows for unambiguous identification, purity assessment, and structural elucidation. These protocols serve as a valuable resource for scientists engaged in the synthesis, development, and quality control of this important chemical intermediate.

References

  • This compound | C5H5F2N3 | CID 10176199 - PubChem. (URL: [Link])

  • HPLC Methods for analysis of 2-Aminopyridine - HELIX Chromatography. (URL: [Link])

  • 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram - CP Lab Safety. (URL: [Link])

  • Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - NIH. (URL: [Link])

  • Supporting Information - The Royal Society of Chemistry. (URL: [Link])

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column - HELIX Chromatography. (URL: [Link])

  • Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry - PubMed. (URL: [Link])

  • FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP) - ResearchGate. (URL: [Link])

Sources

Application Notes and Protocols for the Spectroscopic Analysis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Diamino-3,5-difluoropyridine in Modern Drug Discovery

This compound is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its unique structure, featuring a pyridine ring substituted with two amino groups and two fluorine atoms, imparts a combination of nucleophilic and electron-withdrawing properties. This makes it a crucial building block in the synthesis of novel therapeutic agents, including certain fluoroquinolone antibiotics where the fluorine atoms can enhance biological activity.[1] The precise characterization of this molecule is paramount for ensuring the purity, stability, and desired reactivity of synthetic intermediates and final active pharmaceutical ingredients (APIs). This application note provides a detailed guide to the analysis of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), offering both theoretical insights and practical protocols for researchers in the field.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For a molecule with the complexity of this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential for a complete structural assignment.

Theoretical Considerations for NMR Analysis

The symmetric nature of this compound simplifies its expected NMR spectra. The molecule possesses a C2 axis of symmetry, which means that the two amino groups and the two fluorine atoms are chemically equivalent, as are the corresponding carbon atoms to which they are attached.

  • ¹H NMR: The proton NMR spectrum is anticipated to be relatively simple. A single resonance is expected for the proton at the C4 position. The protons of the two equivalent amino groups (-NH₂) at the C2 and C6 positions would likely appear as a single broad singlet. The chemical shift of these amino protons is sensitive to experimental conditions such as solvent, concentration, and temperature due to hydrogen bonding effects.[1]

  • ¹³C NMR: Due to the molecule's symmetry, only three distinct signals are expected for the pyridine ring carbons. The carbon atoms at the C2 and C6 positions will be equivalent, as will the carbons at the C3 and C5 positions. The carbon at the C4 position will give a unique signal.

  • ¹⁹F NMR: The fluorine NMR spectrum is predicted to show a single resonance because the two fluorine atoms at the C3 and C5 positions are in chemically equivalent environments. This signal is expected to exhibit coupling to the proton at the C4 position.[1]

Predicted NMR Data

While extensive experimental spectra for this compound are not widely published, the following table summarizes the predicted chemical shifts and multiplicities based on the analysis of similar structures. These values serve as a reliable guide for spectral interpretation.

NucleusPredicted Chemical Shift (δ, ppm)Expected MultiplicityNotes
¹H
H-4~6.5 - 7.5TripletCoupling to the two equivalent fluorine atoms is expected.
NH₂Variable (e.g., ~5.0 - 6.0)Broad SingletChemical shift is highly dependent on solvent and concentration.
¹³C
C-2, C-6~150 - 160DoubletCoupling to the adjacent fluorine atom (²JCF).
C-3, C-5~140 - 150Doublet of DoubletsLarge one-bond coupling to fluorine (¹JCF) and smaller coupling to the C4 proton.
C-4~110 - 120TripletCoupling to the two equivalent fluorine atoms (²JCF).
¹⁹F ~ -120 to -140DoubletCoupling to the H-4 proton (³JHF).

Note: These are estimated values and should be confirmed with experimental data.

Experimental Protocol for NMR Analysis

A robust and reproducible protocol is critical for obtaining high-quality NMR data.

1. Sample Preparation:

  • Solvent Selection: Choose a deuterated solvent in which the compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for polar, aromatic amines as it can facilitate the observation of N-H protons. Chloroform-d (CDCl₃) or acetone-d₆ are also viable alternatives.

  • Concentration: For ¹H NMR, a concentration of 5-10 mg/mL is typically sufficient. For ¹³C NMR, a more concentrated sample of 20-50 mg/mL is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Procedure:

    • Accurately weigh the desired amount of this compound into a clean, dry vial.

    • Add the appropriate volume of deuterated solvent (typically 0.6-0.7 mL for a standard 5 mm NMR tube).

    • Gently agitate the vial to ensure complete dissolution. Sonication may be used if necessary.

    • Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.

    • Cap the NMR tube securely.

2. Instrument Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR:

    • Acquire a standard one-pulse proton spectrum.

    • Typical spectral width: -2 to 12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

  • ¹⁹F NMR:

    • Acquire a proton-coupled or decoupled ¹⁹F spectrum.

    • Typical spectral width: -50 to -250 ppm (referenced to CFCl₃).

    • Number of scans: 64-256.

    • Relaxation delay: 1-5 seconds.

Workflow for NMR Data Acquisition and Analysis

G M [M+H]⁺ m/z 146.0530 F1 [M+H - NH₃]⁺ m/z 129.0268 M->F1 - NH₃ F2 [M+H - HF]⁺ m/z 126.0448 M->F2 - HF F3 [F2]⁺ - HCN m/z 99.0366 F2->F3 - HCN

Caption: A plausible fragmentation pathway for [M+H]⁺ of this compound.

Conclusion: A Comprehensive Approach to Characterization

The robust and accurate characterization of this compound is a critical step in its application in drug discovery and development. The combined use of ¹H, ¹³C, and ¹⁹F NMR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. Mass spectrometry, particularly with a soft ionization technique like ESI, offers precise molecular weight determination and, through fragmentation studies, further structural insights. The protocols and predicted data presented in this application note provide a solid foundation for researchers to confidently and accurately analyze this important synthetic building block, ensuring the quality and integrity of their scientific endeavors.

References

  • Pharma Focus Europe. (n.d.). Ionization Methods in Modern Mass Spectrometry. Retrieved from [Link]

Sources

Application Note: A Validated Stability-Indicating RP-HPLC Method for Purity Analysis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of purity for 2,6-Diamino-3,5-difluoropyridine. This fluorinated heterocyclic compound is a critical building block in medicinal chemistry, and ensuring its purity is paramount for the integrity of downstream synthesis and the safety and efficacy of final pharmaceutical products.[1] The described method is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive protocol from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[2] The method effectively separates the main analyte from potential process-related impurities and degradation products generated under forced degradation conditions.

Introduction: The Analytical Imperative

This compound (CAS 247069-27-8) is a key intermediate whose unique electronic and structural properties are leveraged in the synthesis of novel therapeutic agents.[1] The introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, making fluorinated heterocycles highly valuable in drug design.[1]

The purity of such a starting material is not merely a quality metric; it is a critical determinant of the success of multi-step syntheses and the safety profile of the final Active Pharmaceutical Ingredient (API). Impurities can lead to unwanted side reactions, the formation of toxic byproducts, and reduced overall yield. Therefore, a reliable and validated analytical method to accurately quantify the purity of this compound is essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for this purpose due to its high resolution, sensitivity, and precision.[3][4]

Methodological Strategy: Causality Behind Experimental Choices

The development of a robust HPLC method requires a deep understanding of the analyte's chemical properties.

  • Analyte Properties: this compound is a polar, basic compound due to the two amino groups on the pyridine ring.[5] Its pKa is influenced by both the electron-donating amino groups and the strongly electron-withdrawing fluorine atoms. This basicity necessitates a controlled pH environment to ensure consistent ionization and, therefore, reproducible retention and peak shape.

  • Chromatographic Mode Selection: Reverse-Phase (RP) HPLC is the chosen mode of separation. This is the most common and versatile HPLC method, ideal for separating polar to moderately non-polar compounds.[3] A C18 (octadecylsilane) stationary phase is selected as the initial column of choice due to its wide applicability and proven performance in separating a vast range of pharmaceutical compounds and their impurities.[6]

  • Mobile Phase Optimization: An acidic mobile phase is employed to protonate the basic amino groups on the pyridine ring. This protonation suppresses silanol interactions with the stationary phase, leading to symmetrical, sharp peaks. A gradient elution, starting with a high aqueous composition and gradually increasing the organic solvent (acetonitrile), is used. This approach ensures that highly polar impurities are retained and eluted at the beginning of the run, while the main analyte and any less polar impurities are effectively separated and eluted later.[7]

  • Detection: A photodiode array (PDA) or UV-Vis detector is used. The pyridine ring provides strong UV absorbance, allowing for sensitive detection. Scanning across a wavelength range (e.g., 210-400 nm) is crucial during method development to select the optimal wavelength for detecting the active compound and all potential impurities.

Experimental Workflow and Protocols

This section provides a detailed, step-by-step protocol for the purity analysis.

Instrumentation and Materials
  • HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and PDA/UV-Vis detector.

  • Chromatography Column: C18, 250 mm x 4.6 mm, 5 µm particle size (or equivalent).

  • Chemicals:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Trifluoroacetic Acid (TFA), 99.5%

    • Purified Water (18.2 MΩ·cm)

    • This compound Reference Standard (≥99.5% purity)

    • Sample of this compound for testing

Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% (v/v) Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient Elution 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 25 minutes
Reagent and Sample Preparation
  • Mobile Phase Preparation:

    • Mobile Phase A: Add 1.0 mL of TFA to 1000 mL of purified water. Mix thoroughly and degas.

    • Mobile Phase B: Add 1.0 mL of TFA to 1000 mL of acetonitrile. Mix thoroughly and degas.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (80:20 v/v) to be used as the diluent for sample and standard preparation.

  • Reference Standard Solution (0.5 mg/mL):

    • Accurately weigh approximately 25 mg of the this compound reference standard.

    • Transfer to a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.

    • Allow the solution to return to room temperature and dilute to volume with the diluent. Mix well.

  • Sample Solution (0.5 mg/mL):

    • Prepare the test sample in the same manner as the reference standard.

HPLC Analysis Workflow

The overall process from sample receipt to final report is visualized below.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_reagents Prepare Mobile Phases & Diluent prep_std Prepare Reference Standard Solution prep_reagents->prep_std prep_sample Prepare Test Sample Solution prep_reagents->prep_sample instrument_setup Instrument Setup & Column Equilibration prep_sample->instrument_setup sst_check System Suitability Test (SST) instrument_setup->sst_check analysis Inject Blank, Standard, & Sample Solutions sst_check->analysis integration Chromatogram Integration analysis->integration calculation Purity Calculation (% Area Normalization) integration->calculation report Generate Final Report calculation->report

Caption: High-level workflow for HPLC purity analysis.

System Suitability Testing (SST)

Before sample analysis, the suitability of the chromatographic system must be verified. Make five replicate injections of the Reference Standard Solution. The acceptance criteria are as follows:

  • Tailing Factor (Asymmetry): ≤ 2.0 for the main peak.

  • Theoretical Plates (N): ≥ 2000 for the main peak.

  • Relative Standard Deviation (%RSD): ≤ 2.0% for the peak area of the five replicate injections.

Method Validation: A Self-Validating System

To ensure the method is fit for its intended purpose, it must be validated according to ICH Q2(R1) guidelines.[4][8] This process establishes the performance characteristics of the method and ensures its reliability.

Validation_Parameters ICH Q2(R1) Validation Pillars cluster_core ICH Q2(R1) Validation Pillars cluster_sensitivity ICH Q2(R1) Validation Pillars center Method Validation Specificity Specificity & Stability Indicating center->Specificity Linearity Linearity center->Linearity Accuracy Accuracy (Recovery) center->Accuracy Precision Precision center->Precision Range Range center->Range LOD Limit of Detection (LOD) center->LOD LOQ Limit of Quantitation (LOQ) center->LOQ Robustness Robustness center->Robustness

Caption: Key parameters for analytical method validation.

Specificity and Forced Degradation

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[9] This is demonstrated through forced degradation studies, which also establish the stability-indicating nature of the method.[10]

Protocol: Expose the sample solution (0.5 mg/mL) to the following stress conditions:

  • Acid Hydrolysis: Add 1 mL of 1N HCl, heat at 60°C for 4 hours. Neutralize before injection.

  • Base Hydrolysis: Add 1 mL of 1N NaOH, heat at 60°C for 2 hours. Neutralize before injection.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂, store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours, then prepare the solution.

  • Photolytic Degradation: Expose the solution to UV light (254 nm) for 24 hours.

Acceptance Criteria: The method is considered stability-indicating if all degradation product peaks are adequately resolved from the main analyte peak (resolution > 1.5) and from each other. Peak purity analysis using a PDA detector should confirm the homogeneity of the main peak.[10]

Linearity

Prepare a series of solutions from a stock solution of the reference standard at five concentration levels, ranging from the Limit of Quantitation (LOQ) to 150% of the nominal concentration (e.g., 0.005, 0.25, 0.5, 0.75, 1.0 mg/mL).

Acceptance Criteria: Plot peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.999.

Accuracy (Recovery)

Accuracy is determined by spiking a placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration). Analyze each level in triplicate.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): Analyze six separate preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.[8]

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

Acceptance Criteria: The %RSD for the peak area should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.

  • LOD: Typically determined at an S/N ratio of 3:1.

  • LOQ: The lowest concentration that can be quantified with acceptable precision and accuracy, typically at an S/N ratio of 10:1.

Robustness

The robustness of the method is evaluated by making deliberate, small variations in the method parameters and observing the effect on the results.[2]

  • Variations:

    • Flow Rate (± 0.1 mL/min)

    • Column Temperature (± 2 °C)

    • Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)

Acceptance Criteria: The system suitability parameters must still be met, and the results should not be significantly affected by these minor changes.

Data Interpretation and Purity Calculation

The purity of the this compound sample is calculated using the area normalization method. This method assumes that all impurities have a similar response factor to the main component at the chosen wavelength.

Formula: Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Disregard any peaks originating from the blank (diluent) and any peaks below the Limit of Quantitation (LOQ).

Conclusion

The RP-HPLC method detailed in this application note is specific, linear, accurate, precise, and robust for the purity determination of this compound. The successful validation, including forced degradation studies, confirms its stability-indicating properties, making it suitable for routine quality control analysis and stability studies in a regulated pharmaceutical environment. This comprehensive guide provides scientists with a reliable and scientifically sound protocol to ensure the quality and integrity of this vital chemical intermediate.

References

  • SynThink Research Chemicals. (n.d.). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. Retrieved from SynThink Research Chemicals website.
  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology.
  • Pharma Tutor. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis.
  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms.
  • ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals.
  • Choudhary, A. (n.d.). Steps for HPLC Method Validation.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
  • Rao, T., Madhavi, S., & Sudheer, C.H. (2016). New RP-HPLC Method Development and Validation of Sulfapyridine in Pure and Tablet Dosage Forms. International Journal for Pharmaceutical Research Scholars (IJPRS), 5(1), 66-74.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Benchchem. (n.d.). This compound | 247069-27-8.
  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram.
  • Georgiev, Y., et al. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia.
  • ResearchGate. (n.d.). The role of forced degradation studies in stability indicating HPLC method development.
  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column.
  • SIELC Technologies. (n.d.). Separation of 2,6-Diamino-3-((pyridin-3-yl)azo)pyridine on Newcrom R1 HPLC column.
  • National Center for Biotechnology Information. (n.d.). This compound.
  • Patel, N. N., & Kothari, C. S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(3), 286-296.
  • CNKI. (n.d.). Quantitative Analysis of 2,6-diamino-3,5-dinitropyrazine-1-oxide Purity based on High Performance Liquid Chromatography.
  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
  • Benchchem. (n.d.). A Comparative Guide to Purity Validation of Synthesized 2,6-dipyridin-2-ylpyridine by HPLC.
  • Sigma-Aldrich. (n.d.). 2-Amino-3,5-difluoropyridine 97%.
  • Asghar, M. W., et al. (2022). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. Molecules, 27(14), 4364.
  • Trans Tech Publications Ltd. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.

Sources

Application Notes and Protocols: Crystal Structure Analysis of 2,6-Diamino-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Solid-State Structure in Drug Efficacy

The precise three-dimensional arrangement of atoms and molecules in a solid-state active pharmaceutical ingredient (API) is a cornerstone of modern drug development.[1][2] This crystalline architecture, or polymorph, dictates a cascade of physicochemical properties, including solubility, dissolution rate, stability, and bioavailability—factors that are inextricably linked to a drug's therapeutic efficacy and safety profile.[3][4][5] For instance, different polymorphic forms of the same API can exhibit remarkably different clinical outcomes.[3][6] A classic example is the antiretroviral drug Ritonavir, where an unpredicted, less soluble polymorph emerged post-launch, leading to a significant decrease in bioavailability and necessitating a market withdrawal and reformulation.[3][5]

Derivatives of 2,6-diaminopyridine are a significant class of compounds in medicinal chemistry, often serving as key intermediates in the synthesis of various therapeutic agents.[7][8] The introduction of fluorine atoms, as in 2,6-diamino-3,5-difluoropyridine, adds another layer of complexity and opportunity. Fluorine's high electronegativity and small size can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[9][10][11][12][13] These modifications can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[11][12] Consequently, a detailed understanding of the crystal structure of these fluorinated derivatives is paramount for rational drug design and the development of robust, effective, and safe pharmaceutical products.

This guide provides a comprehensive overview and detailed protocols for the crystal structure analysis of this compound derivatives, from single crystal growth to data interpretation, empowering researchers to unlock the full potential of these promising compounds.

The "Why": Causality in Experimental Design

The journey from a synthesized powder to a refined crystal structure is a multi-step process where each stage is critical for the success of the next. The choice of crystallization method, for example, is not arbitrary but is dictated by the physicochemical properties of the compound. Similarly, the parameters for X-ray diffraction data collection are carefully selected to maximize data quality. Understanding the rationale behind each experimental choice is key to troubleshooting and optimizing the workflow.

Part 1: From Powder to Perfection - The Art and Science of Single Crystal Growth

High-quality single crystals are the sine qua non of X-ray crystallography.[14][15] The ideal crystal for diffraction should be of sufficient size (typically >0.1 mm in all dimensions), possess a regular and well-defined shape, and be free from significant defects like cracks or twinning.[15] The following protocols outline common and effective methods for crystallizing small organic molecules like this compound derivatives.

Protocol 1.1: Slow Evaporation

This is often the simplest and most accessible crystallization technique.[16][17][18] It is particularly effective for compounds that are moderately soluble in a chosen solvent.[19]

Methodology:

  • Solvent Selection: Begin by testing the solubility of a small amount of the this compound derivative in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene). The ideal solvent is one in which the compound is sparingly soluble at room temperature but dissolves completely upon gentle heating.

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. This can be achieved by adding the solid to the solvent in small portions with gentle warming and stirring until no more solid dissolves.

  • Filtration: Filter the warm solution through a pre-warmed syringe filter (0.22 µm) into a clean, dust-free vial. This step is crucial to remove any particulate matter that could act as unwanted nucleation sites, leading to the formation of many small crystals instead of a few large ones.[19]

  • Crystal Growth: Cover the vial with a cap that is not airtight (e.g., pierced with a needle or covered with parafilm with a few pinholes). This allows for slow evaporation of the solvent. Place the vial in a vibration-free environment.

  • Monitoring: Observe the vial periodically over several days to weeks. Crystal growth is a patient process; resist the urge to disturb the vial.[19]

Protocol 1.2: Vapor Diffusion

Vapor diffusion is an excellent method for growing high-quality crystals from milligram quantities of material.[16] It relies on the slow diffusion of a volatile "anti-solvent" (a solvent in which the compound is insoluble) into a solution of the compound.[20]

Methodology:

  • Solvent System Selection:

    • Solvent: Choose a moderately non-volatile solvent in which the compound is soluble (e.g., THF, chloroform, toluene, acetonitrile).[21]

    • Anti-solvent: Select a volatile solvent in which the compound is insoluble but is miscible with the primary solvent (e.g., pentane, hexane, diethyl ether).[21]

  • Setup:

    • Dissolve the compound in a small volume of the primary solvent in a small, open vial (the "inner vial").

    • Place this inner vial inside a larger vial or beaker (the "outer chamber") containing a larger volume of the anti-solvent.

    • Seal the outer chamber tightly.

  • Crystal Growth: The more volatile anti-solvent will slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and inducing crystallization. Placing the setup in a refrigerator or freezer can slow the diffusion process, often leading to better quality crystals.[21]

Protocol 1.3: Solvent Layering (Liquid-Liquid Diffusion)

This technique involves carefully layering an anti-solvent on top of a solution of the compound.[16][22]

Methodology:

  • Solvent System Selection: Similar to vapor diffusion, choose a solvent in which the compound is soluble and a miscible anti-solvent in which it is insoluble. The anti-solvent should ideally be less dense than the primary solvent.

  • Setup:

    • Dissolve the compound in the primary solvent in a narrow container, such as an NMR tube or a small test tube.

    • Carefully and slowly layer the anti-solvent on top of the solution, minimizing mixing at the interface. A syringe or pipette can be used to gently run the anti-solvent down the side of the tube.

  • Crystal Growth: Crystals will form at the interface between the two solvents as they slowly diffuse into one another. Do not disturb the vessel once it is set up.[16]

Part 2: Illuminating the Invisible - Single-Crystal X-ray Diffraction

Once a suitable single crystal is obtained, the next step is to determine its atomic structure using X-ray diffraction.[15] This technique involves irradiating the crystal with a focused beam of X-rays and measuring the resulting diffraction pattern. The angles and intensities of the diffracted beams provide the information needed to calculate the electron density distribution within the crystal, and thus the positions of the atoms.[15]

Experimental Workflow for Single-Crystal X-ray Diffraction

experimental_workflow cluster_preparation Crystal Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_refinement Structure Refinement & Validation crystal_selection Crystal Selection & Mounting unit_cell Unit Cell Determination crystal_selection->unit_cell On Diffractometer data_collection Full Data Collection unit_cell->data_collection Good Quality? integration Integration & Scaling data_collection->integration space_group Space Group Determination integration->space_group structure_solution Structure Solution (Direct Methods) space_group->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Protocol 2.1: Data Collection
  • Crystal Mounting: Carefully select a well-formed crystal and mount it on a goniometer head using a suitable cryoprotectant oil.

  • Data Collection Strategy: Modern diffractometers equipped with software like Bruker's APEX or Rigaku's CrysAlisPro will automatically determine the unit cell and suggest an optimal data collection strategy. This typically involves collecting a series of diffraction images at different crystal orientations.

  • Data Integration and Scaling: After data collection, the raw diffraction images are processed to integrate the intensities of the reflections and apply corrections for factors such as Lorentz and polarization effects.

Protocol 2.2: Structure Solution and Refinement
  • Space Group Determination: The processed data is analyzed to determine the crystal's space group, which describes the symmetry of the unit cell.

  • Structure Solution: The initial positions of the non-hydrogen atoms are typically determined using direct methods. Software packages like SHELXS or SIR are commonly used for this purpose.[23]

  • Structure Refinement: The initial atomic model is then refined against the experimental data using a least-squares minimization procedure. This involves adjusting the atomic coordinates, thermal parameters, and other variables to improve the agreement between the calculated and observed structure factors. Software such as SHELXL or CRYSTALS is widely used for refinement.[23] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure should be validated using tools like PLATON or the IUCr's checkCIF service to ensure its geometric and crystallographic reasonability.

Part 3: Deciphering the Blueprint - Data Interpretation for Drug Development

The final crystal structure, typically presented as a Crystallographic Information File (CIF), is a treasure trove of information for the medicinal chemist.

Key Crystallographic Parameters

The following table summarizes some of the key parameters obtained from a crystal structure analysis.

ParameterDescriptionTypical Values/Indicators
Crystal System The basic geometric framework of the crystal lattice.Triclinic, Monoclinic, Orthorhombic, etc.
Space Group The symmetry operations that describe the arrangement of molecules in the unit cell.e.g., P2₁/c, P-1, C2/c
Unit Cell Dimensions The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell.Measured in Å and degrees.
Z The number of molecules in the unit cell.
R-factor (R1) A measure of the agreement between the calculated and observed structure factors.< 0.05 for a well-refined structure.
wR2 A weighted R-factor based on all reflections.< 0.15 is generally considered good.
Goodness-of-Fit (GooF) Should be close to 1.0 for a good refinement.~1.0
The Power of Intermolecular Interactions

The crystal packing of this compound derivatives is largely governed by a network of non-covalent interactions, with hydrogen bonding playing a pivotal role.[24][25][26][27] The amino groups are excellent hydrogen bond donors, while the pyridine nitrogen and the fluorine atoms can act as acceptors.

hydrogen_bonding cluster_mol1 cluster_mol2 mol1 Molecule A mol2 Molecule B N_H1_A N-H N_pyridine_B N (pyridine) N_H1_A->N_pyridine_B N-H···N N_pyridine_A N (pyridine) F_A F N_H2_B N-H N_H2_B->F_A N-H···F F_B F

Caption: Potential Hydrogen Bonding Interactions.

A thorough analysis of these interactions using software like Mercury, which is part of the Cambridge Structural Database (CSD) suite, can reveal key supramolecular synthons—robust and predictable patterns of intermolecular interactions.[28][29] Understanding these synthons is crucial for crystal engineering, the rational design of crystalline materials with desired properties.[30][31] For example, by modifying the substituents on the pyridine ring, it may be possible to favor certain hydrogen bonding motifs, leading to the formation of different polymorphs with altered solubility or stability.

Implications for Polymorphism

Polymorphism is the ability of a compound to exist in two or more crystalline forms.[1][3][6][32] These different forms can arise from variations in molecular conformation or packing. A comprehensive polymorph screen is a critical step in drug development to identify the most stable and suitable crystalline form for formulation.[2] Single-crystal X-ray diffraction is the definitive technique for characterizing and distinguishing between different polymorphs.

Conclusion

The crystal structure analysis of this compound derivatives is not merely an academic exercise but a vital component of the drug discovery and development process. A deep understanding of the solid-state structure provides invaluable insights into the properties that govern a drug's performance. By applying the principles and protocols outlined in this guide, researchers can effectively characterize these important compounds, paving the way for the development of safer and more effective medicines.

References

  • Chadwick, K., et al. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current Medicinal Chemistry, 16(7), 884-905. [Link]

  • Curia Global. (n.d.). Drug Polymorphism: A Key Consideration for API Development. Retrieved from [Link]

  • Coherent. (n.d.). Polymorph Characterization of Active Pharmaceutical Ingredients (APIs) Using Low-Frequency Raman Spectroscopy. Retrieved from [Link]

  • Lorena, C. (2024). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Journal of Pharmaceutical Sciences & Emerging Drugs, 8(208). [Link]

  • GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Retrieved from [Link]

  • Unknown. (n.d.). Crystallization of small molecules. [Link]

  • Staples, R. J. (2018). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 7), 895–905. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • Ghasemi, S., et al. (2018). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. Current Pharmaceutical Design, 24(20), 2313-2327. [Link]

  • Le, H. Q., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1737-1755. [Link]

  • ResearchGate. (n.d.). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]

  • Welch, J. T., et al. (2010). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Future Medicinal Chemistry, 2(3), 435-454. [Link]

  • University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization. Retrieved from [Link]

  • ResearchGate. (n.d.). A new polymorph of 2,6-diaminopyridine. Retrieved from [Link]

  • Unknown. (2006). Crystallisation Techniques. [Link]

  • Falvello, L. R., & Proserpio, D. M. (2022). The Relevance of Crystal Forms in the Pharmaceutical Field: Sword of Damocles or Innovation Tools?. Crystals, 12(8), 1133. [Link]

  • University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Engineering for Enhanced Solubility and Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]

  • Priya, A., et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal, 7(2), 207-215. [Link]

  • Unknown. (n.d.). Co-Crystals in Enhancing Drug Solubility and Stability: A Comprehensive Review. [Link]

  • Doebelin, N. (n.d.). Profex – Open Source XRD and Rietveld Refinement. Retrieved from [Link]

  • Mastalir, M., et al. (2016). Crystal structure of 2,6-diaminopyridinium chloride. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 3), 331–333. [Link]

  • IUCr. (n.d.). Crystallographic software list. Retrieved from [Link]

  • University of Illinois. (n.d.). X-Ray Data Analysis Software Packages. Retrieved from [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Michigan State University. (n.d.). X-Ray Crystallography Laboratory. Retrieved from [Link]

  • University of Florida. (2015). Crystal Growing Tips. Retrieved from [Link]

  • IUCr Journals. (2024). How to grow crystals for X-ray crystallography. Retrieved from [Link]

  • RCSB PDB. (2023). Crystallography Software. Retrieved from [Link]

  • Nishiyama, Y., et al. (2019). Understanding hydrogen-bonding structures of molecular crystals via electron and NMR nanocrystallography. Nature Communications, 10(1), 3533. [Link]

  • Zhou, Y., et al. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 941-944. [Link]

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved from [Link]

  • Vismade, B., & Sanyal, A. (2018). Functional materials based on molecules with hydrogen-bonding ability: applications to drug co-crystals and polymer complexes. Journal of the Indian Institute of Science, 98(2), 159-173. [Link]

  • PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]

  • Wikipedia. (n.d.). Cambridge Structural Database. Retrieved from [Link]

  • ResearchGate. (2017). Hydrogen Bonding in Molecular Crystals. [Link]

  • ACS Publications. (2023). Experimental and Theoretical Investigation of Hydrogen-Bonding Interactions in Cocrystals of Sulfaguanidine. Retrieved from [Link]

  • ACS Publications. (2025). Structural Landscape of 2-Aminopyridine Derivatives: Chains or Dimers?. Retrieved from [Link]

  • MDPI. (n.d.). Analysis of Hydrogen Bonds in Crystals. Retrieved from [Link]

  • ACS Publications. (2025). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

  • MatDaCs. (n.d.). Cambridge Structure Database (CSD). Retrieved from [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing 2-aminopyridine derivatives.
  • CCDC. (n.d.). The Largest Curated Crystal Structure Database. Retrieved from [Link]

  • CCDC. (n.d.). CCDC Publications. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and application of 2,6-Diamino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of working with this versatile fluorinated heterocyclic compound.

The unique structure of this compound, with its electron-donating amino groups and strongly electron-withdrawing fluorine atoms, presents both opportunities and challenges in synthetic chemistry.[1] This guide aims to equip you with the knowledge to optimize your reaction conditions, troubleshoot common issues, and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Synthesis and Purity

Q1: What are the most common synthetic routes to this compound, and what are the key challenges?

A1: The synthesis of this compound typically involves multi-step processes. Two prevalent routes include:

  • Amination of a Polyfluorinated Pyridine Precursor: This often starts with a more readily available polyhalogenated pyridine. For instance, a tetrafluoropyridine derivative could theoretically undergo amination.[1] Another approach involves the amination of 3,5-dichloro-2,4,6-trifluoropyridine to produce 4-amino-3,5-dichloro-2,6-difluoropyridine, which can then be further modified.[2] A key challenge is achieving selective di-substitution at the 2 and 6 positions with primary amino groups, which may necessitate specific catalysts or reaction conditions.[1]

  • Hydrazine-Mediated Amination followed by Catalytic Hydrogenation: This established route involves the reaction of a fluoropyridine derivative with hydrazine, followed by catalytic hydrogenation to cleave the N-N bond, yielding the desired diamino product.[1]

Q2: My final product purity is low after synthesis. What are common impurities and how can I remove them?

A2: Low purity can often be attributed to side products from the synthetic route or incomplete reactions. Common impurities might include mono-aminated intermediates or isomers.

Troubleshooting Steps:

  • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure complete conversion of the starting material.[3]

  • Purification Strategy:

    • Column Chromatography: For polar aromatic compounds like this compound, a common eluent system is a mixture of ethyl acetate and hexanes.[4]

    • Crystallization: Recrystallization from a suitable solvent system can be highly effective for removing minor impurities. The choice of solvent will depend on the solubility profile of the product and impurities.

    • Washing: Washing the crude product with appropriate solvents can remove unreacted starting materials or soluble byproducts.

Reaction Optimization: Nucleophilic Aromatic Substitution (SNAr)

Q3: I am performing a Nucleophilic Aromatic Substitution (SNAr) reaction with this compound and observing low yield. What factors should I investigate?

A3: The fluorine atoms at the 3- and 5-positions of this compound activate the pyridine ring for nucleophilic attack, making them excellent leaving groups in SNAr reactions.[1] However, several factors can lead to low yields.

Troubleshooting Workflow for Low SNAr Yield:

sn_ar_troubleshooting cluster_solutions Optimization Strategies start Low S N Ar Yield nucleophile Nucleophile Strength/Concentration start->nucleophile Check base Base Strength/Solubility nucleophile->base If adequate sol_nucleophile Increase nucleophile equivalents Use a stronger nucleophile if possible nucleophile->sol_nucleophile solvent Solvent Polarity/Aprotic Nature base->solvent If appropriate sol_base Switch to a stronger, non-nucleophilic base (e.g., NaH, KHMDS) Ensure adequate solubility base->sol_base temperature Reaction Temperature solvent->temperature If suitable sol_solvent Use polar aprotic solvents (e.g., DMF, DMSO, THF) solvent->sol_solvent result Improved Yield temperature->result Optimize sol_temperature Gradually increase temperature Monitor for decomposition temperature->sol_temperature

Caption: Troubleshooting workflow for low yield in SNAr reactions.

Key Considerations for SNAr Optimization:

ParameterImportance and RationaleRecommended Starting Points
Solvent Must effectively dissolve reactants and intermediates. Polar aprotic solvents are generally preferred for SNAr reactions.Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)[1]
Base A non-nucleophilic base is crucial to deprotonate the nucleophile without competing in the substitution reaction.Sodium hydride (NaH), Potassium bis(trimethylsilyl)amide (KHMDS)[1]
Temperature Higher temperatures can increase the reaction rate, but may also lead to side reactions or decomposition.Start at room temperature and gradually increase as needed, often in the range of 80-120 °C.
Nucleophile The nucleophilicity and concentration of the attacking species directly impact the reaction rate.Use a slight excess of the nucleophile (1.1-1.5 equivalents).

Q4: Can I achieve selective mono-substitution in SNAr reactions?

A4: Yes, selective mono-substitution is often achievable by carefully controlling the reaction conditions. Using a stoichiometric amount of the nucleophile (or even a slight sub-stoichiometric amount) and lower reaction temperatures can favor mono-substitution over di-substitution.[1] Stepwise addition of the nucleophile can also be an effective strategy.

Reaction Optimization: Palladium-Catalyzed Cross-Coupling

Q5: I am attempting a Suzuki-Miyaura cross-coupling reaction with a derivative of this compound and getting poor results. What are the likely causes?

A5: Suzuki-Miyaura coupling is a powerful tool for C-C bond formation.[5] However, challenges can arise with substrates like aminopyridines due to potential catalyst inhibition by the amino group.[6]

Common Issues and Solutions in Suzuki-Miyaura Coupling:

IssuePotential Cause(s)Troubleshooting Strategies
Low or No Conversion - Catalyst inhibition by the pyridine nitrogen or amino groups.- Inactive catalyst.- Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to protect the palladium center.[7]- Employ a pre-catalyst to ensure an active Pd(0) species.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[8][9]
Protodeboronation of Boronic Acid - Presence of water or protic solvents.- Unsuitable base.- Use anhydrous solvents and reagents.- Employ potassium trifluoroborate salts, which are more stable.[7]- Choose a base that minimizes this side reaction.
Homocoupling of Boronic Acid - Oxygen in the reaction mixture.- Thoroughly degas the reaction mixture (e.g., by sparging with argon or nitrogen).

Q6: What are the key components of a robust Buchwald-Hartwig amination protocol for fluorinated pyridines?

A6: The Buchwald-Hartwig amination is a cornerstone for forming C-N bonds.[10] For challenging substrates like difluoropyridines, the choice of catalyst system is paramount. The electron-withdrawing nature of the fluorine atoms can deactivate the pyridine ring towards oxidative addition, a critical step in the catalytic cycle.[3]

Essential Components for Successful Buchwald-Hartwig Amination:

buchner_hartwig cluster_reactants Reactants cluster_catalyst Catalyst System ArylHalide Aryl Halide (e.g., 2,6-Dichloro-3,5- difluoropyridine) Product Aryl Amine (2,6-Diamino-3,5- difluoropyridine) ArylHalide->Product Amine Amine Amine->Product Pd_Source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) Ligand Ligand (Bulky, electron-rich phosphine ligands like SPhos, RuPhos) Pd_Source->Product Ligand->Product Base Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) Base->Product Solvent Solvent (Anhydrous, degassed Toluene, Dioxane, THF) Solvent->Product

Caption: Key components for a Buchwald-Hartwig amination reaction.

Q7: I'm observing hydrodehalogenation as a significant side product in my Buchwald-Hartwig reaction. How can I minimize it?

A7: Hydrodehalogenation, the replacement of a halogen with a hydrogen, is a common side reaction. It can be minimized by:

  • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically hinder β-hydride elimination, which is a competing pathway to the desired reductive elimination.[3]

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the desired C-N bond formation.[3]

  • Base Selection: Using a weaker base, if compatible with the reaction, may also suppress hydrodehalogenation.[3]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol provides a general starting point and may require optimization for specific substrates.

Materials:

  • Halogenated pyridine precursor (e.g., 2,6-dichloro-3,5-difluoropyridine)

  • Amine

  • Palladium pre-catalyst (e.g., Pd(OAc)₂)

  • Phosphine ligand (e.g., SPhos, XPhos)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane)

  • Schlenk flask or sealed reaction tube

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the halogenated pyridine, palladium pre-catalyst, ligand, and base to a dry Schlenk flask or reaction tube.

  • Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine.[3]

  • Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the progress of the reaction by TLC or GC-MS.[3]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

References

  • Technical Support Center: Buchwald-Hartwig Amination of Difluoropyridines - Benchchem.
  • This compound | 247069-27-8 | Benchchem.
  • Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines - ResearchGate.
  • Process for the preparation of fluorinated pyridines - European Patent Office - EP 0192287 A2 - Googleapis.com.
  • Buchwald–Hartwig amination - Wikipedia.
  • 2,6-Dichloro-5-fluoronicotinamide synthesis - ChemicalBook.
  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands.
  • US4071521A - Process for making 2,6-difluoro pyridine - Google Patents.
  • WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal.
  • Buchwald-Hartwig Amination - Chemistry LibreTexts.
  • Technical Support Center: Optimizing the Synthesis of 5,6-Difluoropyridin-2-ol - Benchchem.
  • Preparation of difluorpyridine compounds - European Patent Office - EP 0146924 A2 - Googleapis.com.
  • This compound | CAS 247069-27-8 | SCBT - Santa Cruz Biotechnology.
  • A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine.
  • CN101029021A - Production of 2,6-diamino-pyridine - Google Patents.
  • This compound | C5H5F2N3 | CID 10176199 - PubChem.
  • 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram - CP Lab Safety.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube.
  • Application Notes and Protocols for Suzuki Coupling Reactions with 4-Amino-2,6-difluorophenol - Benchchem.
  • Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC - NIH.
  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont.
  • 2-Amino-3,5-difluoropyridine 97 732306-31-9 - Sigma-Aldrich.
  • Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH.
  • This compound 97 247069-27-8 - Sigma-Aldrich.
  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies - MDPI.
  • 2,6-Diamino-3-methoxy-5-(trifluoromethoxy)pyridine | 1804296-04-5 - ChemicalBook.
  • Application Notes and Protocols: 4-Amino-3,5-dichloro-2,6-difluoropyridine in Chemical Synthesis - Benchchem.

Sources

Technical Support Center: Synthesis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of 2,6-Diamino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding to optimize your reaction yields and purity.

Overview of Synthetic Strategies

The synthesis of this compound, a valuable building block in medicinal chemistry, can be approached through several key methodologies. The choice of strategy often depends on the available starting materials, scale, and desired purity. The most common routes involve the nucleophilic aromatic substitution (SNAr) on highly fluorinated pyridine precursors.

A prevalent and effective method is the sequential amination of a polyfluoropyridine, such as 2,3,5,6-tetrafluoropyridine. This reaction leverages the electron-deficient nature of the pyridine ring, which is further activated by the electron-withdrawing fluorine atoms, making it susceptible to nucleophilic attack.[1] An alternative high-purity route involves a two-step process: initial reaction with hydrazine followed by catalytic reduction of the N-N bond.[2] For direct amination, the Chichibabin reaction presents a possibility, though it often requires harsh conditions and careful optimization to control regioselectivity.[3][4]

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My amination of 2,3,5,6-tetrafluoropyridine is resulting in a low yield of the desired 2,6-diamino product. What are the likely causes and how can I improve the yield?

Answer: Low yields in the diamination of tetrafluoropyridine are a common challenge. Several factors can be at play, and a systematic approach to troubleshooting is recommended.

  • Incomplete Reaction: The second amination is often slower than the first due to the introduction of an electron-donating amino group, which deactivates the ring towards further nucleophilic attack.

    • Troubleshooting:

      • Increase the reaction time and/or temperature. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.

      • Increase the stoichiometry of the aminating agent (e.g., aqueous ammonia). A larger excess can help drive the reaction to completion.

  • Side Reactions: Undesired side reactions can consume starting material and reduce the yield of the target compound.

    • Troubleshooting:

      • Hydrolysis: If using aqueous ammonia at high temperatures, hydrolysis of the fluorine atoms to hydroxyl groups can occur. Consider using anhydrous ammonia in a suitable organic solvent or a lower reaction temperature.

      • Polymerization: At very high temperatures, pyridine derivatives can be prone to polymerization. Ensure the reaction temperature is not excessively high.

  • Poor Solubility: The starting material or intermediates may have limited solubility in the reaction solvent, leading to a heterogeneous mixture and reduced reaction rates.

    • Troubleshooting:

      • Select a solvent that effectively dissolves both the tetrafluoropyridine and the aminating agent. Aprotic polar solvents like DMSO or NMP can be effective.[5]

Question 2: I am observing the formation of mono-aminated and other regioisomeric byproducts. How can I improve the selectivity for the 2,6-diamino isomer?

Answer: Regioselectivity in the amination of polyfluoropyridines is governed by the electronic properties of the pyridine ring. Nucleophilic attack is favored at the positions most activated by the electron-withdrawing fluorine atoms and the ring nitrogen (positions 2, 4, and 6).[6][7]

  • Kinetic vs. Thermodynamic Control: The initial amination of 2,3,5,6-tetrafluoropyridine will likely occur at the 2- or 6-position due to activation by the ring nitrogen. The second amination will then be directed by the remaining fluorine atoms and the newly introduced amino group.

    • Troubleshooting:

      • Temperature Control: Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product. Experiment with a temperature gradient to find the optimal conditions for the desired isomer.

  • Nature of the Aminating Agent: The choice of aminating agent can influence selectivity.

    • Troubleshooting:

      • While ammonia is standard, exploring alternative ammonia sources or protected amines followed by deprotection could offer different selectivity profiles. For instance, the use of hydrazine followed by reduction is reported to yield high-purity 2-aminopyridine derivatives.[2]

Question 3: The purification of the final this compound product is proving difficult, with persistent impurities. What are the best practices for purification?

Answer: Effective purification is crucial for obtaining the high-purity product required for subsequent applications.

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Troubleshooting:

      • Solvent Screening: Experiment with a range of solvents and solvent mixtures to find a system where the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurities remain soluble. Common solvents to try include ethanol, isopropanol, toluene, and mixtures with water.

  • Column Chromatography: For separating compounds with similar polarities, column chromatography can be employed.

    • Troubleshooting:

      • Stationary and Mobile Phase Selection: A silica gel stationary phase is standard. The mobile phase should be optimized to achieve good separation between the product and impurities. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point.

  • Acid-Base Extraction: The basicity of the amino groups can be exploited for purification.

    • Troubleshooting:

      • Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid (e.g., HCl) to protonate the diamine, transferring it to the aqueous phase. The organic layer containing non-basic impurities can be discarded. Subsequently, basifying the aqueous layer will precipitate the purified product, which can then be extracted back into an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the role of the fluorine atoms in the synthesis of this compound?

A1: The fluorine atoms play a dual role. Firstly, they are strong electron-withdrawing groups that activate the pyridine ring towards nucleophilic aromatic substitution, making the reaction with ammonia or other nucleophiles more facile.[1] Secondly, in SNAr reactions on aromatic rings, fluoride is often a good leaving group, particularly in polar aprotic solvents.[1]

Q2: Can I use other halogenated pyridines, such as 2,6-dichloro-3,5-difluoropyridine, as a starting material?

A2: Yes, it is possible to start from chloro-fluoro-pyridines. However, the reactivity of the leaving groups needs to be considered. Generally, the C-F bond is more readily cleaved than the C-Cl bond in nucleophilic aromatic substitution on electron-deficient rings.[1] Therefore, amination of a chloro-fluoro-pyridine might preferentially displace the fluorine atoms. If the goal is to displace chlorine, harsher reaction conditions (higher temperatures) may be necessary.

Q3: Is the Chichibabin reaction a viable method for this synthesis?

A3: The Chichibabin reaction, which uses sodium amide to directly aminate the pyridine ring, is a powerful tool in pyridine chemistry.[4][8] However, for poly-substituted pyridines, it can suffer from a lack of regioselectivity and may require high temperatures.[3] While it could potentially be adapted, controlling the reaction to achieve selective diamination at the 2 and 6 positions in the presence of fluorine atoms would likely require significant optimization and may lead to complex product mixtures. Dimerization can also be a side reaction to consider.[4]

Q4: Are there any modern catalytic methods, like the Buchwald-Hartwig amination, that can be applied?

A4: The Buchwald-Hartwig amination is a highly versatile palladium-catalyzed cross-coupling reaction for forming C-N bonds.[9][10] While direct amination with ammonia can be challenging with this method, it is excellent for coupling aryl halides with a wide range of primary and secondary amines. If the goal is to introduce substituted amino groups at the 2 and 6 positions of a dihalo-difluoropyridine, the Buchwald-Hartwig amination would be a state-of-the-art approach to consider. It often proceeds under milder conditions and with higher functional group tolerance than traditional SNAr reactions.[11]

Experimental Protocols & Data

Table 1: Key Reaction Parameters in Nucleophilic Aromatic Substitution
ParameterEffect on ReactionOptimization Strategy
Temperature Higher temperatures increase reaction rate but may also increase side reactions (e.g., hydrolysis).Start at a moderate temperature (e.g., 100-120 °C) and adjust based on reaction monitoring.
Solvent Polar aprotic solvents (e.g., DMSO, NMP) are generally preferred as they solvate the cation of the aminating agent and do not solvate the nucleophile as strongly, increasing its reactivity.[5]Screen a variety of polar aprotic solvents to find the best balance of solubility and reactivity.
Concentration Higher concentrations can increase the reaction rate but may also lead to solubility issues or increased side reactions.A typical starting concentration would be in the range of 0.5-1.0 M. Adjust as needed based on observations.
Aminating Agent The choice and excess of the aminating agent will directly impact the reaction rate and completeness.For diamination, a significant excess of aqueous or anhydrous ammonia is typically required.
General Experimental Workflow for Diamination of 2,3,5,6-Tetrafluoropyridine

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification start Charge reactor with 2,3,5,6-tetrafluoropyridine and solvent (e.g., water or DMSO) reagent Add aminating agent (e.g., aqueous ammonia) start->reagent heat Heat the reaction mixture to the target temperature (e.g., 100-150 °C) reagent->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction mixture monitor->cool extract Extract the product with a suitable organic solvent (e.g., ethyl acetate) cool->extract wash Wash the organic layer with brine extract->wash dry Dry the organic layer over anhydrous sodium sulfate wash->dry concentrate Concentrate the solution under reduced pressure dry->concentrate purify Purify the crude product by recrystallization or column chromatography concentrate->purify

Caption: A typical experimental workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G cluster_incomplete Incomplete Reaction cluster_side_reactions Side Reactions cluster_purification Purification Issues start Low Yield of Diamino Product check_completion Is the reaction going to completion? (Check starting material consumption) start->check_completion increase_time Increase reaction time check_completion->increase_time No check_purity Is the crude product clean but the isolated yield is low? check_completion->check_purity Yes increase_temp Increase reaction temperature increase_time->increase_temp increase_reagent Increase excess of aminating agent increase_temp->increase_reagent check_hydrolysis Check for hydroxylated byproducts (Mass Spec) lower_temp Lower reaction temperature check_hydrolysis->lower_temp anhydrous Use anhydrous ammonia check_hydrolysis->anhydrous cluster_side_reactions cluster_side_reactions check_purity->cluster_side_reactions No cluster_purification cluster_purification check_purity->cluster_purification Yes optimize_recryst Optimize recrystallization solvent system column_chrom Employ column chromatography optimize_recryst->column_chrom cluster_side_reactions->check_hydrolysis cluster_purification->optimize_recryst

Caption: A decision tree for troubleshooting low yields in the synthesis of this compound.

References

  • Google Patents. US20060047124A1 - Process for preparing 2-aminopyridine derivatives.
  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Science, 342(6161), 956–960.
  • ResearchGate. Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. Available from: [Link]

  • Google Patents. WO2025093610A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Google Patents. WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • Wikipedia. Chichibabin reaction. Available from: [Link]

  • Google Patents. US4071521A - Process for making 2,6-difluoro pyridine.
  • European Patent Office. EP 0192287 A2 - Process for the preparation of fluorinated pyridines. Available from: [Link]

  • Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

  • ResearchGate. ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. Available from: [Link]

  • Scientific Update. The Chichibabin amination reaction. Available from: [Link]

  • Chemistry Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Available from: [Link]

  • Pearson. SNAr Reactions of Pyridine: Videos & Practice Problems. Available from: [Link]

  • Study.com. At which position(s) does nucleophilic aromatic substitution occur in pyridine? Available from: [Link]

  • DR-NTU. Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite. Available from: [Link]

  • European Patent Office. EP 0146924 A2 - Preparation of difluorpyridine compounds. Available from: [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. Available from: [Link]

  • Quora. Why is β substitution in Nucleophilic reactions of pyridines not preferred? Available from: [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]

Sources

Technical Support Center: Synthesis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the synthesis of 2,6-Diamino-3,5-difluoropyridine. This resource is tailored for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical solutions to challenges encountered during the synthesis of this critical fluorinated intermediate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and industrially viable synthetic route to this compound?

The most prevalent and scalable approach for synthesizing this compound is through a double nucleophilic aromatic substitution (SNAr) reaction on a suitable polyhalogenated pyridine precursor. The preferred starting material is typically 2,6-dichloro-3,5-difluoropyridine . This route is favored due to the high reactivity of the chlorine atoms at the 2- and 6-positions, which are activated for displacement by the strongly electron-withdrawing fluorine atoms at the 3- and 5-positions.[1]

The overall transformation involves the sequential displacement of two chloride ions by an amino group, commonly using aqueous ammonia or ammonia gas in a suitable solvent under elevated temperature and pressure.

G SM 2,6-Dichloro-3,5-difluoropyridine INT 2-Amino-6-chloro- 3,5-difluoropyridine SM->INT + NH₃ / - HCl (Step 1) PROD This compound INT->PROD + NH₃ / - HCl (Step 2)

Caption: Primary synthetic pathway for this compound.

Q2: What is the underlying mechanism, and why are the 2,6-positions so reactive?

The reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. This mechanism is distinct from electrophilic aromatic substitution and involves two key steps:

  • Nucleophilic Attack: The nucleophile (ammonia) attacks the electron-deficient carbon atom bearing a leaving group (chloride), forming a negatively charged intermediate known as a Meisenheimer complex.

  • Leaving Group Departure: The aromaticity of the pyridine ring is restored by the expulsion of the leaving group (chloride ion).

The pyridine ring is inherently electron-deficient (π-deficient). This effect is dramatically amplified by the two fluorine atoms at the 3- and 5-positions. Their strong inductive electron-withdrawing effect makes the carbon atoms at the 2-, 4-, and 6-positions highly electrophilic and thus susceptible to nucleophilic attack.[1] The chlorine atoms at the 2- and 6-positions are excellent leaving groups, making their displacement kinetically favorable compared to the C-F bonds, which are much stronger.

Q3: What are the most critical reaction parameters to control for a successful synthesis?

Optimizing the synthesis requires careful control over several parameters to maximize yield and purity while minimizing side reactions.

  • Temperature and Pressure: The amination is typically conducted at elevated temperatures (often >150°C) and, consequently, high pressure, especially when using ammonia. These conditions are necessary to overcome the activation energy for both substitution steps.

  • Ammonia Concentration: A sufficient excess of the aminating agent is crucial to drive the reaction towards the di-substituted product and minimize the formation of the mono-aminated intermediate.

  • Solvent Choice: Aprotic, polar solvents are generally preferred as they can solvate the intermediates and withstand the required high temperatures. However, solvent choice is critical to avoid side reactions (see Troubleshooting Issue #3). Water can also be used as a green solvent for some amination reactions on activated pyridines.[2][3]

  • Reaction Time: Sufficient time must be allowed for the second, often slower, substitution to proceed to completion. Reaction progress should be monitored by an appropriate analytical technique (e.g., HPLC, GC-MS).

Troubleshooting Guide: Side Reactions & Impurities

Issue #1: Significant amount of 2-Amino-6-chloro-3,5-difluoropyridine impurity is observed.

Question: My final product is contaminated with the mono-aminated intermediate, and I'm struggling to push the reaction to completion. What causes this, and how can I resolve it?

Analysis and Causality: The formation of the di-amino product occurs in a stepwise manner. The first substitution is generally faster than the second. After the first amino group is introduced, its electron-donating nature slightly deactivates the pyridine ring towards further nucleophilic attack, making the displacement of the second chloride more difficult. Inadequate reaction conditions will therefore lead to an accumulation of the mono-substituted intermediate.

Solutions:

  • Increase Reagent Stoichiometry: Increase the molar excess of ammonia. A higher concentration of the nucleophile will increase the rate of the second substitution according to the principles of chemical kinetics.

  • Elevate Reaction Temperature: Raising the temperature by 10-20°C can significantly increase the rate of the second, more sluggish substitution step. Proceed with caution and ensure the reactor is rated for the corresponding pressure increase.

  • Extend Reaction Time: Monitor the reaction by HPLC. If the starting material is consumed but the intermediate remains, extend the reaction time at the target temperature until the intermediate is converted to the desired product.

Purification Strategy: If the mono-aminated impurity is still present, it can be challenging to remove by simple crystallization due to similar polarities.

  • Column Chromatography: A carefully optimized silica gel column chromatography using a gradient eluent system (e.g., Hexanes/Ethyl Acetate or Dichloromethane/Methanol) can effectively separate the two compounds.

  • Acid-Base Extraction: While both compounds are basic, there might be a sufficient pKa difference to allow for careful separation by pH-controlled extraction, though this is often difficult.

G cluster_0 Problem Identification cluster_1 Reaction Optimization cluster_2 Outcome Problem High level of mono-amino impurity (by HPLC/GC-MS) Increase_T Increase Temperature (e.g., 160°C -> 175°C) Problem->Increase_T Increase_Time Extend Reaction Time (e.g., 12h -> 24h) Problem->Increase_Time Increase_NH3 Increase NH₃ Excess (e.g., 10eq -> 20eq) Problem->Increase_NH3 Success Purity >98% Desired Product Increase_T->Success Increase_Time->Success Increase_NH3->Success

Caption: Troubleshooting workflow for mitigating mono-aminated impurity.

Issue #2: My reaction is clean, but the overall yield is low after workup and isolation.

Question: The reaction profile looks good analytically, but I'm experiencing significant product loss during the isolation phase. What are the best practices for workup and purification?

Analysis and Causality: this compound is a polar compound with two basic amino groups, making it partially soluble in aqueous solutions, especially under acidic or neutral conditions. Product loss can occur during aqueous washes if the pH is not carefully controlled. Its high polarity can also lead to irreversible adsorption on silica gel during chromatography if the wrong eluent is used.

Recommended Isolation Protocol (Acid-Base Extraction):

This protocol is designed to separate the basic product from non-basic organic impurities and unreacted starting material.

  • Solvent Removal: After the reaction, carefully vent any excess ammonia and remove the organic solvent under reduced pressure.

  • Dissolution: Dissolve the crude residue in a suitable organic solvent like Ethyl Acetate or Dichloromethane.

  • Acidic Extraction: Extract the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The basic diamino product will protonate and move into the aqueous layer, leaving neutral impurities behind. Repeat the extraction 2-3 times.

  • Basification: Combine the acidic aqueous layers. Cool the solution in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is strongly basic (pH > 11). The product will deprotonate and precipitate out of the solution or can be extracted.

  • Final Extraction & Drying: Extract the now-basic aqueous layer with a fresh organic solvent (e.g., Ethyl Acetate, 3 times). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Issue #3: An unexpected impurity with a mass of +46 Da (or related fragments) is detected.

Question: I'm using DMSO as a high-boiling solvent, and I've identified an impurity corresponding to a methylthio-substituted pyridine. What is the source of this and how can it be prevented?

Analysis and Causality: This is a known side reaction associated with the use of Dimethyl Sulfoxide (DMSO) at high temperatures (>150-160°C), particularly in the presence of bases.[4] The solvent can decompose or react to form nucleophilic species like the methanethiolate anion (CH₃S⁻). This anion can then compete with ammonia and react with the electrophilic 2,6-dichloro-3,5-difluoropyridine via an SNAr mechanism to form 2-chloro-3,5-difluoro-6-(methylthio)pyridine or related byproducts.

Side Reaction SourceByproduct Structure (Example)Prevention Strategy
DMSO Decomposition 2-Chloro-3,5-difluoro-6-(methylthio)pyridineUse alternative high-boiling aprotic solvents like NMP, DMAc, or Sulfolane. Lower the reaction temperature if kinetically feasible.

Solutions:

  • Solvent Substitution: Replace DMSO with a more stable, high-boiling point aprotic polar solvent. N-Methyl-2-pyrrolidone (NMP) or sulfolane are common and effective alternatives for high-temperature aminations.[5]

  • Temperature Optimization: If DMSO must be used, perform a study to find the minimum temperature required for the reaction to proceed at an acceptable rate, as the rate of solvent decomposition is highly temperature-dependent. A patent for a related fluorination suggests that side reactions in DMSO are significantly reduced at lower temperatures.[4]

References

  • Clark, J. H., & Waddington, J. L. (2025). Facile Preparation of 3-Substituted-2,6-difluoropyridines: Application to the Synthesis of 2,3,6-Trisubstituted Pyridines. ResearchGate. Retrieved from [Link]

  • Li, J., et al. (2019). Environmentally Benign, Base-Promoted Selective Amination of Polyhalogenated Pyridines. National Institutes of Health (NIH). Retrieved from [Link]

  • Ji, D., et al. (2003). Selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. Organic Letters, 5(24), 4611-4. Retrieved from [Link]

  • Grotenhuis, P. A. M., & Pfflwitz, P. E. (1986). Process for the preparation of fluorinated pyridines. European Patent Office. EP 0192287 A2. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (n.d.). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. Retrieved from [Link]

  • ResearchGate. (n.d.). Amination of 2-halopyridines. Retrieved from [Link]

  • Unknown Author. (n.d.). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. Eureka.
  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Wright, W. B. (1978). Process for making 2,6-difluoro pyridine. Google Patents. US4071521A.
  • Wang, Y., et al. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. ResearchGate. Retrieved from [Link]

  • Leadbeater, N. E., & McGowan, C. (2014). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?. National Institutes of Health (NIH). Retrieved from [Link]

  • Unknown Author. (n.d.). Preparation process of 4-amino-3, 5-dichloro-6-fluoro-2-ethyl oxy-acetate pyridine. Eureka.
  • Wright, W. B. (1978). Process for making 2,6-difluoro pyridine. Google Patents. US4071521A.

Sources

Technical Support Center: Purification of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 2,6-Diamino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals navigating the unique challenges associated with purifying this highly functionalized heterocyclic compound. The presence of two amino groups and two fluorine atoms on the pyridine ring imparts a distinct combination of properties that can complicate standard purification protocols.[1]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with not only step-by-step protocols but also the underlying scientific principles to empower you to make informed decisions and achieve high purity of your target compound.

General Purification & Troubleshooting Workflow

A systematic approach is crucial for successfully purifying this compound. The workflow below outlines a general strategy, from initial workup of the crude material to the final, highly pure compound.

Purification_Workflow Crude Crude this compound Assess Assess Impurity Profile (TLC, LC-MS, NMR) Crude->Assess Extraction Acid-Base Extraction? Assess->Extraction PerformExtraction Perform Acid-Base Extraction Extraction->PerformExtraction  Yes (Basic/Acidic Impurities) Recrystallization Attempt Recrystallization? Extraction->Recrystallization No PerformExtraction->Recrystallization PerformRecrystallization Perform Recrystallization Recrystallization->PerformRecrystallization Yes Chromatography Select Chromatography Technique Recrystallization->Chromatography No / Fails PurityAnalysis Purity Analysis (NMR, LC-MS, HPLC) PerformRecrystallization->PurityAnalysis Chromatography->PurityAnalysis Troubleshoot Troubleshoot Issues PurityAnalysis->Troubleshoot Purity <98% PureCompound Pure Compound (>98%) PurityAnalysis->PureCompound Purity OK Reoptimize Re-optimize Conditions Troubleshoot->Reoptimize Reoptimize->Chromatography Chromatography_Troubleshooting Start Streaking on Silica Gel AddBase Add a Competing Base to Mobile Phase (e.g., 0.5-1% Triethylamine or Ammonia) Start->AddBase UseAlumina Switch to a Basic Stationary Phase (e.g., Alumina) Start->UseAlumina ReversePhase Use Reverse-Phase Chromatography (C18 silica) Start->ReversePhase Success Improved Separation AddBase->Success UseAlumina->Success ReversePhase->Success

Sources

Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Amination of Difluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for navigating the complexities of palladium-catalyzed amination of difluoropyridines. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this powerful yet sensitive transformation. Here, we delve into the common pitfalls and provide systematic, field-proven strategies to enhance your reaction yields and obtain clean, reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why are difluoropyridines particularly challenging substrates for Buchwald-Hartwig amination?

Difluoropyridines present a unique set of challenges primarily due to two factors:

  • Electronic Effects: The strongly electron-withdrawing nature of the two fluorine atoms significantly deactivates the pyridine ring. This deactivation makes the crucial oxidative addition step of the palladium catalyst to the C-X bond (where X is a halogen) slower and more difficult.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen atom can coordinate strongly to the palladium center. This coordination can lead to catalyst inhibition or deactivation, a well-known issue often termed the "2-pyridyl problem."[1] This binding competes with the desired catalytic cycle, effectively reducing the concentration of the active catalyst.

Q2: What is the general mechanism of the Buchwald-Hartwig amination?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[2][3] The catalytic cycle generally proceeds through the following key steps:

  • Activation of the Palladium Pre-catalyst: A Pd(II) pre-catalyst is reduced in situ to the active Pd(0) species, or a Pd(0) source is used directly.[4]

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (the difluoropyridine), forming a Pd(II) complex.[4]

  • Amine Coordination and Deprotonation: The amine coordinates to the Pd(II) complex, and a base facilitates the deprotonation of the amine to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[3][4]

In-Depth Troubleshooting Guide

This guide is structured to address specific issues you might be observing in your experiments.

Symptom 1: Low to No Conversion of Starting Material

A lack of conversion is one of the most common issues and can often be traced back to the catalyst system or reaction conditions.

Root Cause Analysis & Solutions
  • Suboptimal Catalyst or Ligand Choice: The combination of the palladium source and the phosphine ligand is critical for success. For electron-deficient substrates like difluoropyridines, bulky, electron-rich phosphine ligands are often required to promote the challenging oxidative addition and subsequent reductive elimination steps.[1][3]

    • Solution: Screen a panel of ligands. Buchwald's biarylphosphine ligands (e.g., BrettPhos, RuPhos) and Hartwig's ferrocene-based ligands (e.g., Josiphos) are excellent starting points.[3][5] Consider using pre-catalysts, which are often more stable and form the active catalytic species more efficiently.[4]

  • Incorrect Base Selection: The base plays a critical role in the catalytic cycle, primarily in the deprotonation of the amine.[1] The strength and solubility of the base are key parameters.

    • Solution: Strong, non-nucleophilic bases are generally preferred. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and potassium tert-butoxide (KOtBu) are commonly used.[2] However, for base-sensitive substrates, weaker bases like K₃PO₄ or K₂CO₃ might be necessary, though they may require higher reaction temperatures or longer reaction times.[2][6] The solubility of the base can also impact the reaction rate, and sometimes a combination of bases can be beneficial.[4]

  • Solvent Issues: The solvent must be able to dissolve the reactants, base, and catalytic species to ensure an efficient reaction.[1]

    • Solution: Anhydrous, degassed aprotic polar solvents such as toluene, dioxane, or DMF are commonly used.[7] Ensure your solvent is rigorously dried and degassed to prevent catalyst poisoning by water or oxygen.

  • Poor Quality of Reagents: Impurities in the starting materials, catalyst, ligand, or base can act as catalyst poisons.

    • Solution: Use high-purity reagents. Ensure your amine and difluoropyridine are pure. If necessary, recrystallize or distill the starting materials. Use fresh, high-quality palladium pre-catalysts and ligands.

Symptom 2: Significant Side Product Formation

The formation of side products can significantly reduce the yield of the desired aminated difluoropyridine.

Common Side Reactions and Mitigation Strategies
  • Hydrodehalogenation: This is the replacement of a halogen atom with a hydrogen atom and is a common side reaction.[1] It can occur via β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination.[1]

    • Mitigation Strategies:

      • Ligand Choice: Employing bulky, electron-rich phosphine ligands can sterically hinder β-hydride elimination and favor the desired reductive elimination pathway.[1]

      • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of side reactions relative to the main reaction.[1]

      • Base Selection: Using a weaker base, if compatible with the reaction, may also help to suppress hydrodehalogenation.[1]

  • Formation of Di-arylamine: If the starting amine is a primary amine, a second amination can occur, leading to the formation of a di-arylamine byproduct.

    • Mitigation Strategies:

      • Stoichiometry: Use a slight excess of the primary amine to favor the formation of the mono-arylated product.

      • Ligand Choice: Certain ligands, such as BrettPhos, have been designed to show good selectivity for the monoarylation of primary amines.[2][5]

Visualizing the Process: Diagrams and Workflows

The Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X AmineCoord Amine Coordination Complex OxAdd->AmineCoord R2NH PdAmido Palladium-Amido Complex AmineCoord->PdAmido Base, -HBase+X- PdAmido->Pd0 Reductive Elimination Product Ar-NR2 (Product) PdAmido->Product Troubleshooting_Workflow Start Low Yield Observed Check_Catalyst Is the Catalyst System Optimal? Start->Check_Catalyst Check_Base Is the Base Correct? Check_Catalyst->Check_Base Yes Screen_Ligands Screen Different Ligands (e.g., BrettPhos, RuPhos) Check_Catalyst->Screen_Ligands No Check_Conditions Are the Reaction Conditions Appropriate? Check_Base->Check_Conditions Yes Screen_Bases Screen Different Bases (e.g., KOtBu, LiHMDS, K3PO4) Check_Base->Screen_Bases No Check_Reagents Are Reagents Pure? Check_Conditions->Check_Reagents Yes Optimize_Temp Optimize Temperature and Solvent Check_Conditions->Optimize_Temp No Purify_Reagents Purify Starting Materials and Dry Solvent Check_Reagents->Purify_Reagents No Success Improved Yield Check_Reagents->Success Yes Screen_Ligands->Check_Base Screen_Bases->Check_Conditions Optimize_Temp->Check_Reagents Purify_Reagents->Success

Caption: A systematic workflow for troubleshooting low yields.

Experimental Protocols

General Protocol for a Small-Scale Test Reaction

This protocol is a starting point and should be optimized for your specific substrates.

Materials:

  • Difluoropyridine derivative (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 mmol)

  • Anhydrous, degassed solvent (e.g., toluene, 5 mL)

  • Dry Schlenk flask or sealed tube with a magnetic stir bar

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere (e.g., argon or nitrogen), add the difluoropyridine derivative, palladium pre-catalyst, phosphine ligand, and base to the dry Schlenk flask or sealed tube. [1]2. Reagent Addition: Add the anhydrous, degassed solvent to the flask, followed by the amine. [1]3. Reaction: Seal the flask or tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. [1]4. Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). [1]5. Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminated difluoropyridine.

Data Presentation: Ligand and Base Selection Guide

Ligand TypeExample LigandsKey CharacteristicsBest Suited For
Biarylphosphines BrettPhos, RuPhosBulky, electron-rich. Promote fast reductive elimination.General purpose, good for challenging substrates and primary amines. [2][5]
Ferrocene-based JosiphosBidentate, robust. Can be effective for heteroaryl halides. [5]Coupling of halopyridines and other challenging substrates. [5]
Xantphos XantphosWide bite angle, can promote difficult couplings.Can be effective in specific cases, for instance, in the chemoselective amination of polyhalogenated pyridines. [8]
BaseStrengthSolubility in TolueneNotes
KOtBu StrongModerateCommonly used, but can be incompatible with some functional groups. [2]
LiHMDS/NaHMDS StrongGoodGood for proton tolerance. [2]
K₃PO₄ ModerateLowA milder option, often requires higher temperatures. Good for base-sensitive substrates. [6]
K₂CO₃ WeakLowCan be used but may result in slow reaction rates. [2]
DBU Strong (Organic)HighA soluble organic base, can be advantageous in certain systems. [4][7]

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Palladium-catalysed methylene C(sp 3)-H lactamization and cycloamination enabled by chlorinated pyridine-pyridone ligands. PubMed. Available at: [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. The University of Groningen research portal. Available at: [Link]

  • Palladium-catalysed methylene C(sp3)–H lactamization and cycloamination enabled by chlorinated pyridine–pyridone ligands. ResearchGate. Available at: [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]

  • Ligand-Promoted C-3 Selective C–H Olefination of Pyridines with Pd Catalysts. Journal of the American Chemical Society. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. PubMed. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development. The Hartwig Group. Available at: [Link]

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. Available at: [Link]

  • Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH. Available at: [Link]

  • Selective CH Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. SlideShare. Available at: [Link]

  • Selective and Facile Palladium-Catalyzed Amination of 2-Fluoro-4-iodopyridine in the 4-Position under Microwave Conditions. ResearchGate. Available at: [Link]

  • Catalytic amination of 2-substituted pyridines with hydrazine derivatives. PubMed - NIH. Available at: [Link]

  • The Buchwald-Hartwig Amination After 25 Years. PubMed. Available at: [Link]

  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. ResearchGate. Available at: [Link]

  • Amination of 2-halopyridines. ResearchGate. Available at: [Link]

  • Development of a Reliable Low Loading Palladium Catalyzed Mono-Amination Reaction for the Large-Scale Synthesis of 3-Bromo-2,5-difluoroaniline. University of Leicester. Available at: [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. PubMed. Available at: [Link]

  • Solvent and Temperature Effects on the Reduction and Amination Reactions of Electrophiles by Lithium Dialkylaminoborohydrides. ResearchGate. Available at: [Link]

  • Borane-Pyridine: An Efficient Catalyst for Direct Amidation. MDPI. Available at: [Link]

  • (PDF) Borane-Pyridine: An Efficient Catalyst for Direct Amidation. ResearchGate. Available at: [Link]

  • Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. eScholarship. Available at: [Link]

Sources

Technical Support Center: Synthesis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-Diamino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this critical building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of its synthesis and minimize the formation of impurities, ensuring the highest quality of your final product.

Troubleshooting Guide: Overcoming Common Synthesis Impurities

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations for the underlying causes and actionable solutions.

Question 1: My final product is contaminated with a mono-amino-trifluoropyridine impurity. What is the likely cause and how can I prevent it?

Answer:

This is a common issue when synthesizing this compound via the direct amination of a tetrafluorinated pyridine precursor, such as 2,3,5,6-tetrafluoropyridine. The presence of a mono-amino-trifluoropyridine impurity indicates an incomplete reaction.

Causality: The nucleophilic aromatic substitution (SNAr) of fluorine with an amino group proceeds in a stepwise manner. The first amination is generally faster than the second. Insufficient reaction time, temperature, or concentration of the aminating agent can lead to the accumulation of the mono-substituted intermediate.

Troubleshooting Steps:

  • Reaction Conditions: Ensure that the reaction is carried out at a sufficiently high temperature and pressure, as amination of polyfluorinated pyridines often requires forcing conditions.[1] However, be aware that excessively high temperatures can lead to other side reactions and degradation.

  • Stoichiometry of Aminating Agent: Use a sufficient excess of the aminating agent (e.g., aqueous ammonia) to drive the reaction to completion and favor the formation of the di-substituted product.

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or LC-MS) to ensure the complete consumption of the mono-amino intermediate before quenching the reaction.

  • Alternative Routes: If optimizing the direct amination proves challenging, consider a multi-step approach. One such route involves the sequential reaction of 2,3,5,6-tetrafluoropyridine with hydrazine monohydrate, followed by reduction.[2][3] This method can offer better control and higher purity.[1]

Question 2: I am observing an isomeric impurity in my product. How can I identify its source and improve the regioselectivity of my reaction?

Answer:

The formation of isomeric impurities is a significant challenge, particularly when using starting materials with multiple reactive sites. For instance, the amination of a precursor like 3,5-dichloro-2,4,6-trifluoropyridine can yield a mixture of isomers.[4]

Causality: The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by the electronic and steric effects of the existing substituents. The fluorine atoms at the 2- and 6-positions are generally the most susceptible to nucleophilic attack. However, under certain conditions, substitution at other positions can occur, leading to isomeric impurities.

Troubleshooting Steps:

  • Starting Material Selection: The choice of starting material is crucial. Whenever possible, opt for a precursor that favors the desired substitution pattern. For example, starting with a symmetrical precursor like 2,3,5,6-tetrafluoropyridine for a 2,6-disubstitution can be more straightforward than using a less symmetrical one.

  • Control of Reaction Conditions: Temperature and solvent can influence the regioselectivity of the reaction. Experiment with a range of temperatures and solvents to find the optimal conditions that favor the formation of the desired isomer.

  • Purification: If the formation of isomeric impurities is unavoidable, a robust purification strategy is essential. Techniques like fractional crystallization or column chromatography may be necessary to separate the desired product from its isomers.

  • Alternative Synthetic Routes: Consider a synthetic pathway where the desired regiochemistry is established early on and is less prone to isomerization in subsequent steps. For example, a route starting from 2,3,5-trichloropyridine that involves a sequence of fluorination, cyanation, hydrolysis, and Hofmann rearrangement can provide high regioselectivity.[2][3]

Question 3: My reaction mixture has a dark color, and I am finding it difficult to purify the final product. What could be the cause of these degradation products?

Answer:

The formation of colored impurities and degradation products is often a sign of side reactions occurring under harsh reaction conditions.

Causality: High temperatures, prolonged reaction times, and the presence of strong bases or acids can lead to the decomposition of both the starting materials and the product. For instance, when using solvents like dimethyl sulfoxide (DMSO) at high temperatures, side reactions can lead to the formation of methylthio-substituted pyridine byproducts.[5]

Troubleshooting Steps:

  • Temperature Control: Carefully control the reaction temperature and avoid localized overheating.

  • Reaction Time: Monitor the reaction closely and quench it as soon as the desired conversion is achieved to minimize the formation of degradation products.

  • Solvent Selection: Choose a solvent that is stable under the reaction conditions. If high temperatures are necessary, consider using a more inert solvent.

  • Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.

  • Purification: If degradation products are formed, purification methods such as activated carbon treatment followed by recrystallization or column chromatography can be effective in removing colored impurities.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the synthesis of this compound, offering insights into different synthetic strategies and best practices.

Question 4: What are the primary synthetic routes to this compound, and what are the pros and cons of each?

Answer:

There are several established synthetic routes to this compound, each with its own advantages and disadvantages.

Synthetic RouteStarting MaterialKey StepsProsCons
Direct Amination 2,3,5,6-TetrafluoropyridineAmination with aqueous ammoniaFewer stepsRequires high temperature and pressure; can result in low purity.[1]
Hydrazine Route 2,3,5,6-TetrafluoropyridineSequential reaction with hydrazine monohydrate followed by reductionHigh yield and purity; milder reaction conditions.[2][3]Involves the use of highly reactive and potentially hazardous hydrazine.[2][3]
Hofmann Rearrangement 2,3,5-TrichloropyridineFluorination, cyanation, hydrolysis to amide, Hofmann rearrangementSuitable for large-scale production; avoids highly reactive intermediates; high yield and purity.[2][3]Multi-step synthesis.
Question 5: How can I effectively purify the final this compound product?

Answer:

The purification of this compound is critical to obtaining a high-purity product suitable for downstream applications. The choice of purification method will depend on the nature and quantity of the impurities present.

Recommended Purification Protocol:

  • Work-up: After the reaction is complete, a standard aqueous work-up is often performed to remove inorganic salts and water-soluble impurities.

  • Extraction: The product is typically extracted into an organic solvent like ethyl acetate.

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate) and the solvent is removed under reduced pressure.

  • Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture to remove impurities.

  • Column Chromatography: For the removal of closely related impurities, such as isomers, silica gel column chromatography may be necessary.

Visualizing the Synthetic Pathways

To better understand the key synthetic routes, the following diagrams illustrate the reaction workflows.

G cluster_0 Direct Amination Route A0 2,3,5,6-Tetrafluoropyridine B0 This compound A0->B0 Aqueous Ammonia, High T, High P

Caption: A simplified diagram of the direct amination route.

G cluster_1 Hydrazine Route A1 2,3,5,6-Tetrafluoropyridine B1 2,6-Dihydrazinyl-3,5-difluoropyridine A1->B1 Hydrazine Monohydrate C1 This compound B1->C1 Reduction (e.g., Raney Nickel, H2)

Caption: The multi-step synthesis via a hydrazine intermediate.

G cluster_2 Hofmann Rearrangement Route A2 2,3,5-Trichloropyridine B2 2-Chloro-3,5-difluoropyridine A2->B2 Fluorination C2 3,5-Difluoro-2-pyridinecarbonitrile B2->C2 Cyanation D2 3,5-Difluoro-2-pyridinecarboxamide C2->D2 Hydrolysis E2 This compound D2->E2 Hofmann Rearrangement

Caption: A scalable route involving a Hofmann rearrangement.

References

Sources

Technical Support Center: Stability of 2,6-Diamino-3,5-difluoropyridine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2,6-Diamino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this valuable fluorinated heterocyclic compound in solution. Understanding and controlling the stability of your compound is paramount for reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of this compound.

Q1: What are the key chemical properties of this compound?

This compound is a solid with a molecular weight of 145.11 g/mol .[1] Its structure, featuring a pyridine ring with two amino groups and two fluorine atoms, gives it a unique combination of nucleophilic and electron-withdrawing properties.[2] The fluorine atoms significantly influence the electronic properties of the molecule, including its basicity. The predicted pKa of the compound is approximately 1.93, indicating it is a weak base. This is a consequence of the strong electron-withdrawing nature of the fluorine atoms.

Q2: What are the recommended storage and handling conditions for the solid compound?

For optimal stability in its solid form, this compound should be stored in a tightly closed container in a dry and well-ventilated place. Standard personal protective equipment, including gloves, eye protection, and a lab coat, should be worn when handling the compound.

Q3: In which common laboratory solvents is this compound soluble?

While specific solubility data is not extensively published, based on its structure and the properties of similar compounds, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Its solubility in aqueous solutions is likely to be limited and pH-dependent. For aqueous buffers, it is advisable to first prepare a concentrated stock solution in an appropriate organic solvent like DMSO and then dilute it into the aqueous buffer.

Q4: What are the primary factors that can affect its stability in solution?

The stability of this compound in solution can be influenced by several factors, including:

  • pH: The acidity or basicity of the solution can catalyze hydrolytic degradation or alter the compound's susceptibility to other reactions.

  • Oxidizing Agents: The amino groups on the pyridine ring are susceptible to oxidation.

  • Light: Exposure to light, particularly UV light, can lead to photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

Q5: How does pH influence the stability of the compound?

The pH of the solution can play a critical role in the stability of this compound. In acidic solutions, the nitrogen atom of the pyridine ring and the amino groups can become protonated. This may alter the electronic properties of the molecule and its reactivity. While specific studies on this compound are limited, related aminopyridines can undergo hydrolysis under strongly acidic or basic conditions. It is crucial to evaluate the stability of the compound in your specific buffer system and pH range.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem: I am observing a rapid loss of my compound in solution, even when stored at low temperatures. What could be the cause?

Answer: Several factors could be contributing to the degradation of your compound:

  • Oxidation: The amino groups are susceptible to oxidation, especially in the presence of dissolved oxygen or trace metal ions which can catalyze oxidation. Consider de-gassing your solvents before preparing the solution. If your application allows, adding an antioxidant might be beneficial. Studies on similar aminopyridines have shown that oxidation can lead to the formation of N-oxides or nitro derivatives.[3]

  • Incompatible Solvent: While the compound may dissolve, the solvent itself could be reacting with it. For example, some solvents can contain impurities like peroxides (in older ethers) that can act as oxidizing agents.[4] Ensure you are using high-purity, fresh solvents.

  • Hydrolysis: Depending on the pH of your solution, hydrolysis could be a factor. Although the C-F bond is generally stable, other parts of the molecule might be susceptible to hydrolysis under certain conditions.

Problem: My solution of this compound has changed color. What does this indicate?

Answer: A change in color, such as turning yellow or brown, is often an indication of degradation. This is likely due to the formation of colored degradation products. Oxidation of aromatic amines can often lead to the formation of colored polymeric materials. It is advisable to prepare fresh solutions and protect them from light and air.

Problem: I am seeing unexpected peaks in my HPLC analysis of a solution containing the compound. How can I identify these?

Answer: The appearance of new peaks in your HPLC chromatogram is a clear sign of degradation or the presence of impurities. To identify these, a stability-indicating HPLC method coupled with a mass spectrometer (LC-MS) is the most powerful tool.[5] This will provide the mass-to-charge ratio of the unknown peaks, which can be used to deduce their molecular formulas and propose potential structures of the degradation products.

Problem: How can I perform a forced degradation study to understand the stability of my compound under my specific experimental conditions?

Answer: A forced degradation study is a systematic way to investigate the intrinsic stability of your compound.[6][7] This involves subjecting solutions of your compound to a variety of stress conditions that are more severe than your typical experimental conditions. The goal is to induce degradation and identify the resulting products and degradation pathways.

Potential Degradation Pathways

The following table summarizes the likely degradation pathways for this compound based on its chemical structure and data from related compounds.

Degradation PathwayTriggering ConditionsPotential Degradation Products
Oxidation Presence of oxidizing agents (e.g., H₂O₂, dissolved O₂), trace metals, lightN-oxides, nitro-pyridines, colored polymeric materials
Hydrolysis Strong acidic or basic conditions, elevated temperatureHydroxylated pyridines (if C-F bond is cleaved), or other ring-opened products
Photodegradation Exposure to UV or high-intensity visible lightDefluorinated products, rearranged isomers, or other complex photoproducts

Diagram of Potential Degradation Pathways

This compound This compound Oxidation Products N-Oxides Nitro-pyridines Polymeric materials This compound->Oxidation Products Oxidizing Agents (e.g., H₂O₂, O₂) Hydrolysis Products Hydroxylated pyridines Ring-opened products This compound->Hydrolysis Products Strong Acid/Base High Temperature Photodegradation Products Defluorinated compounds Isomers This compound->Photodegradation Products UV/Visible Light

Caption: Potential degradation pathways of this compound.

Experimental Protocols

Protocol for Preparing a Stock Solution of this compound

  • Accurately weigh the desired amount of this compound in a clean, dry vial.

  • Add a minimal amount of a suitable high-purity organic solvent (e.g., DMSO) to dissolve the solid completely.

  • Once fully dissolved, dilute the solution to the final desired concentration with the same solvent.

  • Store the stock solution in a tightly sealed, amber vial at -20°C or -80°C to minimize degradation.

  • Before use, allow the solution to equilibrate to room temperature.

Protocol for a Basic Forced Degradation Study

This protocol outlines a general approach. The specific conditions should be adapted to your experimental needs.

  • Preparation: Prepare solutions of this compound at a known concentration in your experimental buffer or solvent.

  • Stress Conditions:

    • Acid Hydrolysis: Add HCl to a final concentration of 0.1 M.

    • Base Hydrolysis: Add NaOH to a final concentration of 0.1 M.

    • Oxidation: Add hydrogen peroxide to a final concentration of 3%.

    • Thermal Stress: Incubate a solution at an elevated temperature (e.g., 60°C).

    • Photostability: Expose a solution to a controlled light source (e.g., a photostability chamber).

  • Time Points: Analyze the samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Use a stability-indicating HPLC method to quantify the remaining parent compound and detect the formation of degradation products. If possible, use LC-MS to identify the degradation products.

Troubleshooting Workflow for Stability Issues

start Stability Issue Observed (e.g., loss of compound, color change) check_storage Verify Storage Conditions (temperature, light, container) start->check_storage check_solution_prep Review Solution Preparation (solvent purity, age of solution) start->check_solution_prep forced_degradation Perform Forced Degradation Study check_storage->forced_degradation check_solution_prep->forced_degradation identify_products Identify Degradation Products (LC-MS) forced_degradation->identify_products mitigate Implement Mitigation Strategies (e.g., change solvent, add antioxidant, protect from light) identify_products->mitigate end Optimized Experimental Conditions mitigate->end

Caption: Workflow for troubleshooting stability issues.

References

  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. PubMed. ([Link])

  • Proposed pathway of 4-aminopyridine degradation by the enrichment... ResearchGate. ([Link])

  • Photolysis Products of Fluorinated Pharmaceuticals: A Combined Fluorine Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry Approach. Oxford Academic. ([Link])

  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. PMC - NIH. ([Link])

  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. NIH. ([Link])

  • Photoproduct Formation during the Photolysis of Fluorinated Pesticides. ACS Publications. ([Link])

  • Sulfate radical-based oxidation of the aminopyralid and picloram herbicides: The role of amino group on pyridine ring. ResearchGate. ([Link])

  • The biodegradation vs. biotransformation of fluorosubstituted aromatics. ResearchGate. ([Link])

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. PMC - NIH. ([Link])

  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. PubMed. ([Link])

  • Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. ([Link])

  • Forced Degradation – A Review. ([Link])

  • Oxidation of 1-aminopyridinium, 1-aminoquinolinium, and 2-aminoisoquinolinium bromides with lead(IV) acetate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). ([Link])

  • Acid-base equilibrium of 4-aminopyridine derivatives. ResearchGate. ([Link])

  • HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. HELIX Chromatography. ([Link])

  • Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. Pharmacia. ([Link])

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? Quora. ([Link])

  • Forced Degradation Studies. MedCrave online. ([Link])

  • Analytical Techniques In Stability Testing. Separation Science. ([Link])

  • Forced Degradation Study for Assay Method of Rifampicin, Isoniazid and Pyrazinamide in Combined Pharmaceutical Dosage. ([Link])

  • Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. ([Link])

  • FLUORINE CHEMISTRY. Minnesota Attorney General. ([Link])

  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. PubMed. ([Link])

  • Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PMC - NIH. ([Link])

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. MDPI. ([Link])

  • This compound. PubChem. ([Link])

Sources

Technical Support Center: Overcoming Poor Regioselectivity in Difluoropyridine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for difluoropyridine reactions. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of achieving regiocontrol in the functionalization of difluoropyridine scaffolds. The unique electronic properties imparted by fluorine atoms can lead to challenges in directing reactions to the desired position on the pyridine ring.[1][2] This resource provides troubleshooting advice and answers to frequently asked questions to help you overcome these hurdles and achieve your synthetic targets with greater precision.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, offering explanations grounded in mechanistic principles and actionable protocols.

Issue 1: My reaction yields a mixture of regioisomers that are difficult to separate.

  • Potential Cause: The electronic and steric environments of the C-H or C-F bonds available for reaction are not sufficiently differentiated under your current reaction conditions. The inherent reactivity of the difluoropyridine isomer you are using may lead to multiple reactive sites.[3][4]

  • Troubleshooting & Optimization:

    • Re-evaluate Your Strategy: Before extensive optimization, consider if a different synthetic approach could provide inherent regioselectivity. For instance, if you are struggling with a C-H functionalization, could a nucleophilic aromatic substitution (SNAr) on a differently substituted difluoropyridine be more selective?

    • Catalyst and Ligand Screening: In transition metal-catalyzed reactions, the choice of ligand can have a profound impact on regioselectivity. For palladium-catalyzed cross-coupling reactions, bulky ligands can favor reaction at less sterically hindered positions.[5] A systematic screen of phosphine or N-heterocyclic carbene (NHC) ligands is often a worthwhile endeavor.

    • Solvent and Temperature Effects: The polarity of the solvent can influence the stability of charged intermediates, thereby altering the regiochemical outcome. Experiment with a range of solvents from nonpolar (e.g., toluene, dioxane) to polar aprotic (e.g., DMF, DMSO). Lowering the reaction temperature can also enhance selectivity by favoring the pathway with the lower activation energy.

    • Separation Techniques: If a mixture is unavoidable, systematic optimization of your separation method is crucial.

      • Column Chromatography: Screen a variety of solvent systems for thin-layer chromatography (TLC) to find conditions that provide the best separation. Sometimes, adding a small amount of an acid (like acetic acid) or a base (like triethylamine) to the mobile phase can improve the resolution of basic pyridine compounds.[6][7][8]

      • Preparative HPLC: For isomers that are inseparable by standard column chromatography, preparative high-performance liquid chromatography (HPLC), including reverse-phase or chiral HPLC, may be necessary.[9]

      • Crystallization: Attempt fractional crystallization from various solvent systems. Differences in the crystal packing of regioisomers can sometimes be exploited for separation.[6]

Issue 2: The reaction is not proceeding at the desired position, even with a directing group.

  • Potential Cause: The directing group may not be coordinating effectively to the metal catalyst, or the inherent electronic preferences of the difluoropyridine ring are overriding the directing effect.

  • Troubleshooting & Optimization:

    • Verify Directing Group Compatibility: Ensure that the directing group you have chosen is compatible with your catalytic system. Some directing groups are specifically designed for certain metals (e.g., Pd, Ru, Rh).[10][11][12]

    • Strengthen the Directing Group Interaction: The coordinating atom of the directing group is crucial. For example, some nitrogen-based directing groups offer strong coordination to the metal center, enhancing their directing ability.[12]

    • Modify the Electronic Environment: The presence of other substituents on the pyridine ring can influence the effectiveness of a directing group. Consider if adding or changing another substituent could electronically favor the desired position.

    • Consider a "Transient" Directing Group: These groups are formed in situ, direct the reaction, and are subsequently removed, often in a one-pot procedure. This can be a powerful strategy to avoid lengthy protection/deprotection steps.

Issue 3: I am observing low yields in my nucleophilic aromatic substitution (SNAr) reaction.

  • Potential Cause: The difluoropyridine ring may not be sufficiently activated for nucleophilic attack, or the nucleophile may not be strong enough under the reaction conditions. The reaction of 2-fluoropyridine with sodium ethoxide is significantly faster than that of 2-chloropyridine, highlighting the activating effect of fluorine.[3][4]

  • Troubleshooting & Optimization:

    • Increase Ring Activation: SNAr reactions are accelerated by the presence of electron-withdrawing groups ortho or para to the leaving group (in this case, a fluorine atom).[13][14][15] If your substrate lacks such groups, the reaction will be slower.

    • Enhance Nucleophilicity: Use a stronger nucleophile or increase the reaction temperature. For example, if you are using an alcohol as a nucleophile, converting it to its corresponding alkoxide with a strong base (e.g., NaH, KHMDS) will dramatically increase its reactivity.

    • Choice of Solvent: Polar aprotic solvents like DMF or DMSO are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[16][17]

    • Consider a Concerted Mechanism: While the stepwise addition-elimination mechanism via a Meisenheimer complex is widely taught, some SNAr reactions, particularly on heterocycles with good leaving groups, may proceed through a concerted mechanism.[18] Understanding the potential for a concerted pathway can inform your optimization strategy.

Frequently Asked Questions (FAQs)

Q1: Why is achieving regioselectivity in difluoropyridine reactions so challenging?

A1: The difficulty arises from a combination of factors. The two fluorine atoms are powerful electron-withdrawing groups, which, along with the electronegative nitrogen atom, significantly lowers the electron density of the pyridine ring.[19] This makes the ring susceptible to nucleophilic attack but can also activate multiple positions. The interplay between the positions of the nitrogen and the two fluorine atoms creates a unique electronic landscape where several carbon atoms can be viable reaction sites.

Q2: How do I choose the right strategy to control regioselectivity?

A2: The best strategy depends on the target molecule and the specific difluoropyridine isomer you are starting with.

  • For C-H Functionalization: If you need to functionalize a specific C-H bond, a directing group approach is often the most reliable.[10][11][12]

  • For Substitution of a Fluorine Atom: If your target involves replacing a fluorine, a nucleophilic aromatic substitution (SNAr) is the way to go. Regioselectivity is then dictated by the position of the other fluorine and any other substituents on the ring.[13][14]

  • For introducing new C-C bonds: Palladium-catalyzed cross-coupling reactions (like Suzuki, Stille, or Negishi) are powerful tools.[20][21] Regioselectivity can be achieved by starting with a difluoro-halopyridine or by using a regioselective lithiation/boronation sequence.

Q3: Can I predict the regiochemical outcome of my reaction?

A3: While computational chemistry can provide valuable insights, empirical observation is often necessary. However, some general principles apply:

  • Nucleophilic Attack: Tends to occur at positions ortho or para to the nitrogen and other electron-withdrawing groups, as these positions can best stabilize the negative charge in the intermediate.[15]

  • Deprotonation/Lithiation: Often occurs at the position ortho to a directing group or at the most acidic C-H bond, which is influenced by the inductive effects of the fluorine atoms. For example, 2,6-difluoropyridine can be quantitatively ortholithiated at C3 with LDA at low temperatures.[22][23]

  • Steric Hindrance: Bulky reagents will favor reaction at the most accessible site.

Experimental Protocols & Workflows

Protocol 1: General Procedure for Regioselective Ortho-Lithiation and Quenching

This protocol describes the selective deprotonation at a position ortho to a fluorine atom, followed by reaction with an electrophile.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the difluoropyridine substrate (1.0 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add a solution of freshly prepared Lithium Diisopropylamide (LDA) (1.1 equiv.) to the cooled pyridine solution while maintaining the temperature at -78 °C. Stir for 1-2 hours.

  • Quenching: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) (1.2 equiv.) to the reaction mixture at -78 °C.

  • Warm-up and Quench: Allow the reaction to slowly warm to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Work-up: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Workflow for Optimizing Regioselectivity in a Palladium-Catalyzed Cross-Coupling Reaction

Below is a systematic workflow for optimizing a Suzuki-Miyaura cross-coupling reaction where regioselectivity is a challenge.

Caption: Workflow for optimizing regioselectivity in cross-coupling.

Data Summary

The following table summarizes hypothetical results from a catalyst/ligand screen for a Suzuki-Miyaura reaction of 3,5-difluoro-2-chloropyridine with phenylboronic acid, illustrating how different components can influence the ratio of the C2 vs. C6 coupled products.

EntryPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)C2:C6 RatioYield (%)
1Pd₂(dba)₃ (2)PPh₃ (8)K₂CO₃Dioxane1003:165
2Pd₂(dba)₃ (2)XPhos (4)K₃PO₄Toluene10015:188
3Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃Dioxane80>20:192
4Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane8018:190

This data is illustrative and serves as an example of an optimization table.

Mechanistic Insights

The Role of Fluorine in Nucleophilic Aromatic Substitution (SNAr)

The high electronegativity of fluorine atoms plays a crucial role in activating the pyridine ring for nucleophilic attack. This effect stabilizes the negatively charged intermediate, known as a Meisenheimer complex.

Caption: SNAr mechanism on a difluoropyridine.

References

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. [Link]

  • Schlosser, M. (2013). Selective Functionalization of 2-Fluoropyridine, 2,3-Difluoropyridine, and 2,5-Difluoropyridine at Each Vacant Position. Topics in Heterocyclic Chemistry. [Link]

  • Viciu, M. S., Gupta, L., & Collum, D. B. (2009). Mechanism of Lithium Diisopropylamide-Mediated Substitution of 2,6-Difluoropyridine. Journal of the American Chemical Society. [Link]

  • Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society. [Link]

  • Kim, H., et al. (2025). Resolving ionization-induced distortions in 2,5-difluoropyridine: influences of meta-fluorination on electronic and vibrational structures. Physical Chemistry Chemical Physics. [Link]

  • Studer, A., et al. (2024). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Nature Communications. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]

  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry. [Link]

  • Reddit. (2024). How to separate these regioisomers? r/OrganicChemistry. [Link]

  • ResearchGate. (2016). How to separate regioisomers without using instrumental method (like prep HPLC, SFC etc.)? [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Sigman, M. S., & Gorske, J. R. (2021). Concerted Nucleophilic Aromatic Substitutions. Journal of the American Chemical Society. [Link]

  • Daugulis, O. (2014). Recent advances in directed C–H functionalizations using monodentate nitrogen-based directing groups. Organic Chemistry Frontiers. [Link]

  • Maiti, D., et al. (2020). Transition Metals and Transition Metals/Lewis Acid Cooperative Catalysis for Directing Group Assisted para-C−H Functionalization. Angewandte Chemie International Edition. [Link]

  • Wencel-Delord, J., & Glorius, F. (2013). C–H functionalization of pyridines. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. Challenges in the functionalization of pyridines. [Link]

  • Knochel, P., & Simaan, S. (2018). Functionalization of Pyridines at the C4 Position via Metalation and Capture. Angewandte Chemie International Edition. [Link]

Sources

Technical Support Center: Scale-Up of 2,6-Diamino-3,5-difluoropyridine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 2,6-Diamino-3,5-difluoropyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the production of this critical pharmaceutical intermediate.[1] The unique combination of amino and fluorine substituents on the pyridine ring presents distinct synthetic hurdles that require careful consideration for a successful and efficient scale-up.[1]

This resource provides troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific issues you may encounter.

Section 1: Troubleshooting Guide

This section addresses common problems observed during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield or Incomplete Reaction in Halogen Exchange Fluorination

Question: We are attempting a halogen exchange (Halex) reaction to introduce fluorine atoms onto a dichlorinated or trichlorinated pyridine precursor, but are observing low yields and significant starting material recovery. What are the likely causes and how can we improve the conversion?

Answer: Low conversion in Halex reactions for producing fluorinated pyridines is a frequent challenge, often stemming from several factors related to the reagents, conditions, and reaction setup.

Potential Causes & Solutions:

Potential Cause Explanation & Troubleshooting Steps
Ineffective Fluorinating Agent The choice and quality of the fluoride source are paramount. Potassium fluoride (KF) is commonly used, but its efficacy is highly dependent on its physical properties.
Actionable Advice:
- Use Spray-Dried KF: This form has a higher surface area and is more reactive.
- Anhydrous Conditions: Ensure the KF is rigorously dried before use. Moisture can significantly reduce the nucleophilicity of the fluoride ion.
- Alternative Fluoride Sources: Consider cesium fluoride (CsF), which is more reactive but also more expensive.
Suboptimal Solvent Choice The solvent must be polar aprotic to solubilize the fluoride salt and stable at high temperatures.
Actionable Advice:
- Recommended Solvents: Dimethyl sulfoxide (DMSO) or sulfolane are preferred for their high boiling points and ability to promote nucleophilic aromatic substitution (SNAr).[2]
- Solvent Purity: Ensure the solvent is anhydrous, as water will hinder the reaction.
Insufficient Reaction Temperature Halex reactions on deactivated pyridine rings often require high temperatures to proceed at a reasonable rate.
Actionable Advice:
- Temperature Range: Reactions are typically run at elevated temperatures, often in the range of 180-235°C.[2]
- Process Monitoring: Carefully monitor the reaction progress by HPLC or GC to determine the optimal reaction time at a given temperature and avoid decomposition.
Presence of HF Source Materials The presence of hydrogen fluoride (HF) can negatively impact the reaction.
Actionable Advice:
- Minimize HF: In a preferred embodiment of one process, the amount of HF source materials present in the reaction mixture is such as to provide less than 0.010 grams of HF per 100 grams of KF present therein.[2]
Issue 2: Poor Regioselectivity during Amination

Question: During the amination of a polyfluorinated pyridine intermediate, we are observing a mixture of isomers, leading to difficult purification. How can we control the regioselectivity of the amination step?

Answer: Achieving high regioselectivity in the amination of polyfluorinated pyridines is a well-documented challenge. The positions of the fluorine atoms significantly influence the electrophilicity of the pyridine ring, making it susceptible to nucleophilic attack at multiple sites.[1]

Controlling Regioselectivity:

  • Understanding the Directing Effects of Fluorine: The fluorine atoms at the 3- and 5-positions strongly activate the ring for nucleophilic aromatic substitution.[1] In many cases, direct amination of polyfluorinated pyridines can lead to substitution at the 4-position.[1]

  • Sequential Substitution Strategy: A more controlled approach involves a stepwise introduction of the amino groups. A common strategy involves the reaction of a tetrafluoropyridine precursor with hydrazine monohydrate.[3] The initial hydrazination often occurs at the 2-position, followed by a subsequent reaction at the 6-position. The resulting di-hydrazino intermediate can then be reduced to the desired 2,6-diamino product.[3]

Experimental Workflow for Sequential Amination:

G A 2,3,5,6-Tetrafluoropyridine B React with Hydrazine Monohydrate A->B Step 1: Nucleophilic Substitution C 2,6-Dihydrazino-3,5-difluoropyridine B->C D Reduction (e.g., Raney Nickel/H2 or CuSO4/Acetic Acid) C->D Step 2: Reduction of Hydrazino Groups E This compound D->E

Caption: Sequential amination and reduction workflow.

Issue 3: Difficult Purification of the Final Product

Question: Our crude this compound is contaminated with residual starting materials and byproducts. What are effective purification strategies for this compound?

Answer: The purification of this compound can be challenging due to its physical properties and the nature of potential impurities. A multi-step approach is often necessary.

Purification Protocol:

Step Procedure Rationale
1. Filtration In some synthesis routes, particularly those involving heterogeneous reactions, the product may precipitate out of the reaction mixture.[1]This provides an initial, effective method for isolating the crude product from soluble impurities.
2. Aqueous Workup After initial isolation or if the reaction is homogeneous, an aqueous workup is typically performed.This helps to remove inorganic salts and water-soluble impurities.
3. Extraction The aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate or dichloromethane.This transfers the desired product to the organic phase, leaving behind water-soluble impurities.
4. Column Chromatography The crude product is purified by flash chromatography on silica gel.This is a highly effective method for separating the target compound from structurally similar impurities.
5. Recrystallization The purified product can be further refined by recrystallization from an appropriate solvent system.This step enhances the purity and provides a crystalline final product.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The synthesis of this compound typically involves multi-step processes.[1] A common and effective strategy starts with a polyfluorinated pyridine, such as pentafluoropyridine. This undergoes a regioselective mono-dehalogenation to yield 2,3,5,6-tetrafluoropyridine.[4] This intermediate is then subjected to sequential reactions with hydrazine monohydrate at the 2- and 6-positions, followed by a reduction step to yield the final product.[3][4] Another approach involves the direct amination of polyfluorinated pyridines under high-temperature and high-pressure conditions, although this can sometimes lead to issues with regioselectivity.[1]

Q2: What are the main safety concerns when working with fluorinated pyridines and their precursors?

A2: The synthesis of fluorinated heterocycles involves several hazardous materials that require strict safety protocols.

  • Hydrogen Fluoride (HF) and HF-Pyridine: These reagents are extremely corrosive and toxic.[5] HF can cause severe burns that may not be immediately painful but can lead to deep tissue and bone damage.[5] Always handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including specialized gloves.[5][6]

  • Flammable Solvents: Many of the solvents used are flammable liquids and vapors.[6][7] Ensure all reactions are conducted away from ignition sources, and use proper grounding and bonding to prevent static discharge.[7][8]

  • General Handling: Avoid inhalation, ingestion, and skin contact with all chemicals.[5][6] Wear safety glasses, lab coats, and appropriate gloves.[6][9] In case of exposure, seek immediate medical attention.[6]

Q3: How does the presence of fluorine atoms impact the properties of the pyridine ring?

A3: The introduction of fluorine atoms has a profound effect on the physicochemical properties of the pyridine ring.

  • Increased Electrophilicity: As the most electronegative element, fluorine withdraws electron density from the pyridine ring, making it more electrophilic and susceptible to nucleophilic attack.[1] This is the principle behind the SNAr reactions used in its synthesis.

  • Modulation of pKa: The electron-withdrawing nature of fluorine can alter the basicity (pKa) of the pyridine nitrogen and the amino groups, which can influence the molecule's bioavailability and receptor binding affinity.[1]

  • Enhanced Biological Activity: In the context of pharmaceuticals, fluorine can improve metabolic stability by blocking sites susceptible to enzymatic degradation. It can also enhance binding affinity to target proteins, leading to increased potency.[1]

Logical Relationship of Synthetic Steps:

G cluster_0 Precursor Synthesis cluster_1 Core Amination cluster_2 Final Product cluster_3 Purification A Pentafluoropyridine B Dehalogenation A->B C 2,3,5,6-Tetrafluoropyridine B->C D Sequential Hydrazination C->D E Reduction D->E F This compound E->F G Crude Product F->G H Filtration/Workup G->H I Chromatography H->I J Recrystallization I->J K Pure Product J->K

Caption: Overall synthetic and purification workflow.

Section 3: References

  • ScienceDaily. (2019, January 23). Chemists develop new synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof. Retrieved from

  • chemeurope.com. (2019, January 23). New synthesis method for producing fluorinated piperidines. Retrieved from [Link]

  • Wang, Y. H., Zhao, H., & Huang, Y. D. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Fier, P. S., & Hartwig, J. F. (2017). Site-Selective C–H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses, 94, 142-156.

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). US20060047124A1 - Process for preparing 2-aminopyridine derivatives. Retrieved from

  • MDPI. (n.d.). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. PubMed Central. Retrieved from [Link]

  • Harbin Institute of Technology. (n.d.). A systematic investigation on the preparation of 2, 6-diamino-3, 5-dinitropyridine. Retrieved from [Link]

  • Google Patents. (n.d.). US4071521A - Process for making 2,6-difluoro pyridine. Retrieved from

  • European Patent Office. (n.d.). EP 0146924 A2 - Preparation of difluorpyridine compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Scale-up synthesis and characterization of 2,6-diamino-3,5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • Organic Syntheses. (n.d.). [Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). 4-Amino-3,5-dichloro-2,6-difluoropyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

  • PSA. (2012). An optimization on the preparation of 2, 6-diamino-3, 5-dinitropyridine. Retrieved from [Link]

Sources

Technical Support Center: 2,6-Diamino-3,5-difluoropyridine Degradation Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a specialized technical resource for researchers, scientists, and drug development professionals investigating the stability and degradation of 2,6-Diamino-3,5-difluoropyridine. Given the limited direct literature on this specific molecule, this document synthesizes information from studies on analogous compounds—including aromatic amines, fluorinated heterocycles, and diaminopyridines—to provide a robust framework for experimental design and troubleshooting. Our approach is grounded in established principles of forced degradation, enabling you to anticipate potential challenges and interpret your results with confidence.

Frequently Asked Questions (FAQs) on Degradation Pathways

This section addresses fundamental questions regarding the potential chemical transformations of this compound under various stress conditions.

Q1: What are the most probable degradation pathways for this compound in forced degradation studies?

Based on its chemical structure, which features two primary amine groups on a fluorinated pyridine ring, several degradation pathways are plausible under standard stress conditions (hydrolytic, oxidative, photolytic, and thermal).

  • Oxidative Degradation: The aromatic amine functionalities are highly susceptible to oxidation.[1][2] This is often the most significant degradation pathway for such molecules. Potential products can include N-oxides, nitroso and nitro derivatives, and complex coupling products like dimers or polymers.[1][3][4][5] Advanced oxidation processes can lead to the formation of various by-products, underscoring the complexity of this pathway.[1] The reaction can be initiated by hydroxyl radicals or other oxidizing agents like hydrogen peroxide, potentially leading to the formation of amine cation radicals as intermediates.[2][6]

  • Hydrolytic Degradation: The molecule is expected to be relatively stable under neutral hydrolytic conditions. However, at extreme pH (acidic or basic) and elevated temperatures, degradation may occur. While the C-F bond is generally strong, harsh conditions could facilitate nucleophilic substitution or other ring modifications.[7]

  • Photolytic Degradation: As an aromatic compound, this compound is likely sensitive to UV light. Photodegradation can lead to the destruction of the pyridine moiety, defluorination, or the formation of various intermediates.[8][9] The process often involves complex reactions and can result in a wide array of photoproducts.

  • Thermal Degradation: At elevated temperatures, thermal decomposition can occur. For related diaminopyridine compounds, this can involve complex reactions, including dimerization and denitrogenation.[4] For aqueous diamine solutions, thermal degradation can proceed through intermolecular cyclization to form structures like imidazolidinones.[10]

Q2: How do the fluorine substituents affect the molecule's stability and degradation?

The two fluorine atoms significantly influence the molecule's electronic properties and, consequently, its degradation profile.

  • Chemical Stability: The carbon-fluorine (C-F) bond is exceptionally strong, making direct cleavage and defluorination energetically unfavorable under mild conditions.[11][12] This suggests that many degradation products will likely retain their fluorine atoms.[13]

  • Electronic Effects: Fluorine is a highly electronegative atom that withdraws electron density from the pyridine ring via the inductive effect. This deactivates the ring towards electrophilic attack but can make it more susceptible to nucleophilic attack. This electronic influence will modulate the reactivity of the amine groups and the pyridine ring itself.

  • Analytical Considerations: The presence of fluorine can be leveraged for unique analytical strategies. For instance, fluorinated stationary phases in HPLC can offer alternative selectivity for separating fluorinated compounds compared to standard C18 columns.[14]

Troubleshooting Guide for Experimental Challenges

This section provides solutions to common problems encountered during the analysis of this compound degradation.

Q: My forced degradation study generated numerous unexpected peaks in the HPLC chromatogram. How can I approach their identification?

The formation of multiple degradation products is common, especially under oxidative and photolytic stress.[15][16] A systematic approach is required for structural elucidation.

Answer: The most powerful and widely used technique for this purpose is Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with tandem mass spectrometry (LC-MS/MS).[17][18][19][20][21][22]

Recommended Workflow:

  • Develop a Stability-Indicating HPLC Method: Ensure your HPLC method can separate the parent compound from all degradation products.[15][23]

  • LC-MS Analysis: Analyze the stressed samples to obtain the molecular weight of each unknown peak.

  • LC-MS/MS Fragmentation: Perform fragmentation analysis (MS/MS or MSn) on each degradation product. By comparing the fragmentation pattern to that of the parent compound, you can deduce the location of the chemical modification.[18][20]

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to determine the exact mass and elemental composition of each product, which is crucial for confirming its identity.[21]

Q: The extent of degradation in my study is either too low (<5%) or too high (>20%). How can I optimize the stress conditions?

Answer: The goal of a forced degradation study is to achieve a target degradation of 5-20%, which is sufficient to produce and detect degradation products without completely destroying the sample.[24] Optimization is key.[23][25]

Stress ConditionParameter to Adjust (Low Degradation)Parameter to Adjust (High Degradation)
Acid/Base Hydrolysis Increase acid/base concentration (e.g., from 0.1N to 1N HCl/NaOH), increase temperature, or extend reaction time.Decrease acid/base concentration, lower temperature, or shorten reaction time.
Oxidation (H₂O₂) Increase H₂O₂ concentration (e.g., from 3% to 30%), add gentle heat, or increase exposure time.Decrease H₂O₂ concentration or perform the reaction at a lower temperature (e.g., room temp).
Photolysis Increase light intensity (as per ICH Q1B guidelines), increase exposure duration, or conduct the study in solution rather than solid state.Reduce light intensity or exposure time. Use a light-protective container as a control.
Thermal Increase temperature in increments (e.g., 10°C) or extend heating duration.Lower the temperature or reduce the heating time.

Q: I am experiencing poor peak shape (tailing) and inconsistent retention times in my HPLC analysis. What are the likely causes and solutions?

Answer: These are common HPLC issues, especially for basic compounds like aminopyridines.[26][27]

  • Peak Tailing: This is often caused by strong interactions between the basic amine groups and residual acidic silanols on the silica-based C18 column.

    • Solution 1: Mobile Phase pH Control: Use a buffer to maintain the mobile phase pH at least 2 units away from the pKa of the analyte. For a basic compound, a mid-range pH (e.g., pH 6-7) can sometimes improve peak shape.[28]

    • Solution 2: Column Choice: Use a column with end-capping or one specifically designed for basic compounds. Alternatively, a fluorinated stationary phase might offer different selectivity.[14]

  • Inconsistent Retention Times: This issue points to problems with the system's equilibrium or mobile phase consistency.[27]

    • Solution 1: Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and degassed properly to avoid bubble formation.[26]

    • Solution 2: Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis.

    • Solution 3: Temperature Control: Use a column oven to maintain a stable temperature, as fluctuations can affect retention times.[26]

Visualized Workflows and Pathways

The following diagrams illustrate key processes for investigating the degradation of this compound.

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent This compound Oxidative Oxidative (e.g., H₂O₂) Parent->Oxidative Hydrolytic Hydrolytic (Acid/Base) Parent->Hydrolytic Photolytic Photolytic (UV/Vis Light) Parent->Photolytic N_Oxide N-Oxide Derivatives Oxidative->N_Oxide Nitro Nitro/Nitroso Derivatives Oxidative->Nitro Dimer Coupling Products (Dimers) Oxidative->Dimer Hydroxylated Hydroxylated Pyridine Hydrolytic->Hydroxylated Defluorinated Defluorinated Species Hydrolytic->Defluorinated Harsh Conditions Photolytic->Defluorinated Ring_Opened Ring-Opened Products Photolytic->Ring_Opened

Caption: Potential degradation pathways for this compound.

G cluster_prep Phase 1: Study Setup cluster_analysis Phase 2: Analysis cluster_id Phase 3: Identification A Define Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) B Prepare Stock Solution of Compound A->B C Expose Aliquots to Stress Conditions (Include Control Sample) B->C D Neutralize & Dilute Samples C->D E Analyze by Stability-Indicating HPLC-UV Method D->E F Quantify Degradation (%) E->F G Analyze Stressed Samples by LC-MS F->G If degradation >5% H Perform MS/MS on Unknown Peaks G->H I Propose Structures of Degradants H->I

Caption: Experimental workflow for a forced degradation study.

G A Problem Detected Poor Peak Shape (Tailing/Fronting) B Initial Checks Is mobile phase buffered correctly? Is column suitable for basic compounds? A->B C Adjust Mobile Phase pH (2 units from pKa) B->C No D Test Alternative Column (e.g., Polar-embedded, Fluorinated) B->D Yes J {Problem Solved} C->J D->J E Problem Detected Shifting Retention Times F Initial Checks Is mobile phase fresh & degassed? Is column temperature stable? Is system equilibrated? E->F G Prepare Fresh Mobile Phase F->G No H Use Column Oven F->H No I Increase Equilibration Time F->I No G->J H->J I->J

Caption: Troubleshooting decision tree for common HPLC issues.

Experimental Protocols

Protocol 1: Forced Degradation Study Setup

This protocol outlines the setup for subjecting this compound to various stress conditions as recommended by ICH guidelines.[15]

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile/water mixture).

  • Control Sample: Dilute an aliquot of the stock solution with the solvent mixture to the target concentration (e.g., 100 µg/mL). Store protected from light at 4°C.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 1N HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 8, 24 hours). Cool, neutralize with 1N NaOH, and dilute to the target concentration.

  • Base Hydrolysis: Mix an aliquot with 1N NaOH. Heat at 60-80°C for the same time points. Cool, neutralize with 1N HCl, and dilute.

  • Oxidative Degradation: Mix an aliquot with 3-30% hydrogen peroxide (H₂O₂). Keep at room temperature for the same time points. Dilute to the target concentration.

  • Thermal Degradation: Store an aliquot of the stock solution (in a sealed vial) and a sample of the solid compound in an oven at a high temperature (e.g., 80-100°C). Sample at the designated time points.

  • Photolytic Degradation: Expose an aliquot of the stock solution and a sample of the solid compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A parallel sample should be wrapped in aluminum foil as a dark control.

Protocol 2: Generic Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a separation method. Optimization will be required.

  • Instrumentation: HPLC system with UV or PDA detector.

  • Column: C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]

  • Mobile Phase A: 10 mM Ammonium Acetate or Formate buffer, pH adjusted to 4.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-45 min: 10% B (Equilibration)

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 254 nm or 280 nm).

  • Column Temperature: 30°C.

Protocol 3: Sample Preparation for LC-MS Analysis

This protocol ensures compatibility of stressed samples with mass spectrometry.

  • Reaction Quenching: After the desired stress period, cool the reaction vial to room temperature.

  • Neutralization: For acid and base hydrolysis samples, carefully neutralize the solution using an equivalent amount of base or acid, respectively. This is critical to prevent further degradation and protect the analytical column.

  • Dilution: Dilute the sample with the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% formic acid) to a final concentration suitable for MS detection (typically 1-10 µg/mL). Avoid using non-volatile buffers like phosphate.[18]

  • Filtration: Filter the final diluted sample through a 0.22 µm or 0.45 µm syringe filter (e.g., PVDF or PTFE) to remove any particulate matter before injection.[17]

  • Analysis: Inject the prepared sample into the LC-MS/MS system using a volatile mobile phase system (e.g., water/acetonitrile with formic acid or ammonium acetate).

References

  • Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system. (n.d.).
  • Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase. (n.d.). MDPI.
  • ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry.
  • Technical Support Center: Identification of Pyridine-3-azo-p-dimethylaniline Degrad
  • Pharma Stability: Troubleshooting & Pitfalls. (n.d.). SlideShare.
  • THERMAL DECOMPOSITION OF 3-(4,5-DIMETHYL-2-THIAZOLYLAZO)-2,6-DIAMINOPYRIDINE. (n.d.). ElectronicsAndBooks.
  • A Comparative Guide to Analytical Methods for Quantifying Pyridine-2-carboxylic Anhydride. (n.d.). BenchChem.
  • How To Overcome The Critical Challenges Faced In Forced Degradation Studies. (2025, March 27). Lhasa Limited.
  • Determining degradation of 3,4-diaminopyridine. (2017, October 10).
  • Identification, degradation characteristics, and application of a newly isolated pyridine-degrading Paracidovorax sp. BN6-4. (2024, April 2). IWA Publishing.
  • A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. (2025, August 7).
  • HPLC Methods for analysis of Pyridine. (n.d.).
  • A practical guide to forced degradation and stability studies for drug substances. (n.d.). Onyx Scientific.
  • Oxidation of aromatic amines and diamines by hydroxyl radicals. Formation and ionization constants of amine cation radicals in water. (n.d.).
  • A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. (n.d.). Royal Society of Chemistry.
  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. (n.d.).
  • Studies on fluorinated pyrimidines. IX. The degradation of 5-fluorouracil-6-C14. (1960). PubMed.
  • How to Design Robust Forced Degradation Studies for API and Drug Product: Best Practices. (2025, November 8). ResolveMass.
  • Technical Guide Series - Forced Degrad
  • Degradation and Transformation of Organic Fluorine Compounds. (n.d.).
  • Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. (2025, October 30).
  • Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degrad
  • Common Issues in HPLC Analysis. (2025, July 25). Medikamenter Quality Services.
  • Technical Support Center: HPLC Analysis of Arom
  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (n.d.).
  • Direct photolysis and photocatalytic degradation of 2-amino-5-chloropyridine. (n.d.).
  • Strategies for the Biodegradation of Polyfluorin
  • Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB.
  • Stability of 4-aminopyridine and 3,4-diaminopyridine oral capsules. (n.d.). PubMed.
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. (n.d.).
  • Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. (n.d.).
  • LC, MSn and LC-MS/MS studies for the characterization of degradation products of amlodipine. (n.d.). PubMed.
  • LC-MS/MS characterization of pirtobrutinib impurities and product degradation: stability studies. (n.d.). Royal Society of Chemistry.
  • LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol. (n.d.).
  • Photocatalytic Degradation of Azo Dyes in Aqueous Solution Using TiO2 Doped with rGO/CdS under UV Irradi
  • Identification and characterization of two new oxidation degradation impurities in cinnarizine through LC-HRMS/MS and 1H NMR, along with in silico toxicity predictions of its degradation products. (2024, September 20). PubMed.
  • Determination and characterization of degradation products of Anastrozole by LC-MS/MS and NMR spectroscopy. (2025, August 7).

Sources

Technical Support Center: Managing Exothermic Reactions in the Synthesis of Fluorinated Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to navigating the complexities of exothermic reactions in the synthesis of fluorinated pyridines. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you with the knowledge to conduct these potentially hazardous reactions with the highest degree of safety and efficiency.

Introduction: The Energetic Landscape of Fluorinated Pyridine Synthesis

The incorporation of fluorine atoms into pyridine rings is a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] However, the synthetic routes to these valuable compounds are often fraught with challenges, most notably the management of highly exothermic reactions. Many fluorinating agents are exceptionally reactive, and their reactions can release significant amounts of heat, posing a risk of thermal runaway if not properly controlled.[4][5][6] Understanding and mitigating these thermal hazards is not just a matter of optimizing yield; it is a critical aspect of laboratory and process safety.

This guide provides a structured approach to identifying, understanding, and managing the exothermic nature of these reactions, ensuring both the integrity of your synthesis and the safety of your laboratory personnel.

Section 1: Proactive Thermal Hazard Assessment

Before embarking on the synthesis of a fluorinated pyridine, a thorough thermal hazard assessment is paramount. This proactive approach allows for the identification of potential risks and the implementation of appropriate control measures.

FAQ 1: How can I predict the exothermic potential of my fluorination reaction?

Predicting the exothermicity of a reaction is a critical first step in ensuring safety. Several techniques are indispensable for this purpose:

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[7] It can provide crucial information about the onset temperature of the desired reaction and any potential decomposition reactions. A significant exothermic event observed in a DSC scan is a clear indicator that the reaction requires careful thermal management. DSC is also instrumental in studying the thermal stability of the starting materials, intermediates, and final product.[8]

  • Reaction Calorimetry (RC): Reaction calorimeters are designed to measure the heat evolved during a chemical reaction under controlled conditions that mimic a real synthesis.[9][10] This technique allows for the determination of key safety parameters, including:

    • Heat of Reaction (ΔHr): The total amount of heat released by the reaction.

    • Heat Flow: The rate at which heat is generated.

    • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase of the reaction mass if no heat is lost to the surroundings. This is a crucial indicator of the potential severity of a cooling failure.[9]

    • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture could reach in the event of a cooling failure.[9]

By conducting these analyses, you can quantify the thermal risk and design a process with adequate cooling capacity and control strategies.[5]

Troubleshooting Guide: Unexpectedly High Exotherm

Issue: My initial small-scale reaction showed a much stronger exotherm than anticipated, leading to a rapid temperature spike.

Q: What are the likely causes and how can I prevent this in subsequent experiments?

A: An unexpectedly high exotherm can be alarming and points to several potential factors. Here’s a systematic approach to troubleshooting and mitigation:

  • Reagent Purity and Stability:

    • Cause: Impurities in starting materials or degradation of the fluorinating agent can lead to side reactions with different and potentially higher exothermicity. Some fluorinating agents can degrade over time, especially with improper storage.[11]

    • Solution: Always use reagents of known purity and from a reliable source. Ensure that your fluorinating agent is fresh and has been stored under the recommended conditions (e.g., anhydrous).[11]

  • Solvent Incompatibility:

    • Cause: Certain fluorinating agents can react exothermically, and sometimes explosively, with common laboratory solvents. For example, Selectfluor® is known to react exothermically with DMF, pyridine, and DMSO.[11][12]

    • Solution: Thoroughly research the compatibility of your chosen fluorinating agent and solvent.[12] Always consult the Safety Data Sheet (SDS) for the specific reagent.[11] When in doubt, perform a small-scale compatibility test under controlled conditions.

  • Incorrect Reagent Stoichiometry or Addition Rate:

    • Cause: Adding the limiting reagent too quickly can lead to an accumulation of unreacted material.[9] If the reaction then initiates, the accumulated reagents can react rapidly, causing a sudden and significant release of heat.

    • Solution: Implement a controlled addition (dosing) of the most reactive component. Use a syringe pump for precise and slow addition. Reaction calorimetry can be used to determine a safe addition profile by monitoring the heat flow in real-time.[9]

  • Inadequate Cooling or Heat Transfer:

    • Cause: The cooling capacity of the reaction vessel may be insufficient for the scale of the reaction. Poor stirring can also lead to localized "hot spots" where the temperature is significantly higher than the bulk of the reaction mixture.

    • Solution: Ensure your reaction setup has an efficient cooling system (e.g., a well-maintained cryostat or ice bath). Use a magnetic or overhead stirrer that provides vigorous and efficient mixing to ensure uniform temperature distribution. For larger scale reactions, consider a jacketed reactor with a larger surface area for heat exchange.

Section 2: Controlling the Reaction Environment

Effective management of the reaction environment is crucial for maintaining control over an exothermic process. This involves careful consideration of temperature, reagent addition, and solvent choice.

FAQ 2: What are the best practices for controlling the temperature of a highly exothermic fluorination reaction?

Maintaining a stable and controlled temperature is the cornerstone of managing exothermic reactions. Here are some best practices:

  • Sub-ambient Temperatures: Initiate the reaction at a low temperature (e.g., -78 °C using a dry ice/acetone bath, or a cryostat) to slow down the reaction rate and allow for better heat dissipation. The temperature can then be gradually increased if necessary to achieve a reasonable reaction rate.

  • Controlled Reagent Addition: As mentioned previously, the slow, controlled addition of one of the reactants is a highly effective method for controlling the rate of heat generation. This semi-batch approach prevents the accumulation of unreacted reagents.[9]

  • Efficient Stirring: Vigorous and efficient stirring is essential to ensure homogenous temperature throughout the reaction mixture and to facilitate heat transfer to the cooling bath.

  • Dilution: Conducting the reaction in a larger volume of an appropriate, inert solvent can help to absorb the heat generated, acting as a heat sink. However, be mindful of solvent compatibility.[12]

Experimental Protocol: A General Procedure for Controlled Exothermic Fluorination

This protocol outlines a general approach for a nucleophilic aromatic substitution (SNAr) reaction to introduce fluorine, which is often exothermic. Note: This is a generalized procedure and must be adapted based on the specific reagents and scale of your reaction.

  • Setup:

    • Assemble a clean, dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a nitrogen inlet, and a dropping funnel or syringe pump for controlled addition.

    • Place the flask in a cooling bath (e.g., dry ice/acetone or a cryostat) and maintain a positive nitrogen pressure.

  • Reagent Preparation:

    • In the reaction flask, dissolve the pyridine substrate in a suitable anhydrous solvent.

    • Cool the solution to the desired starting temperature (e.g., -78 °C).

    • In a separate, dry flask, prepare a solution of the fluorinating agent in the same anhydrous solvent.

  • Controlled Addition:

    • Using the dropping funnel or syringe pump, add the fluorinating agent solution to the cooled substrate solution dropwise over a prolonged period (e.g., 1-2 hours).

    • Continuously monitor the internal temperature. If the temperature begins to rise significantly, pause the addition until it returns to the set point.

  • Reaction Monitoring:

    • After the addition is complete, allow the reaction to stir at the low temperature for a specified time.

    • Monitor the progress of the reaction by TLC or LC-MS.

    • If the reaction is sluggish, the temperature can be allowed to slowly warm to a higher temperature (e.g., -20 °C or 0 °C) while carefully monitoring for any exotherm.

  • Quenching:

    • Once the reaction is complete, quench it carefully at low temperature by slowly adding a suitable quenching agent (e.g., a saturated aqueous solution of sodium bicarbonate or ammonium chloride). Caution: The quenching process itself can be exothermic.

Visualization of the Troubleshooting Workflow

Troubleshooting_Exotherm start Unexpected High Exotherm Observed cause1 Reagent Purity/Stability Issue? start->cause1 cause2 Solvent Incompatibility? start->cause2 cause3 Incorrect Addition Rate/Stoichiometry? start->cause3 cause4 Inadequate Cooling/Mixing? start->cause4 solution1 Verify reagent purity and storage conditions. Use fresh reagents. cause1->solution1 solution2 Check literature for solvent compatibility. Perform small-scale compatibility test. cause2->solution2 solution3 Implement controlled, slow addition (dosing). Use a syringe pump. cause3->solution3 solution4 Improve cooling capacity. Ensure vigorous and efficient stirring. cause4->solution4 Flow_Chemistry_Setup reagentA Reagent A Syringe Pump mixing_tee reagentA->mixing_tee reagentB Reagent B Syringe Pump reagentB->mixing_tee reactor Heated/Cooled Reactor Coil mixing_tee->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: A simplified schematic of a continuous flow reaction setup.

Section 4: Troubleshooting Common Synthesis Issues

Beyond thermal management, the synthesis of fluorinated pyridines can present other challenges.

Troubleshooting Guide: Low or No Product Yield

Issue: My fluorination reaction is resulting in a low yield or no desired product.

Q: What are the common causes for low yield and how can I address them?

A: Low or no yield in fluorination reactions can be frustrating. Here's a checklist of potential culprits and their solutions:

  • Inactive Fluorinating Reagent:

    • Cause: Many fluorinating agents are sensitive to moisture and can degrade over time.

    • Solution: Use a fresh bottle of the fluorinating agent and ensure it has been stored correctly under anhydrous conditions. [11]

  • Insufficient Reagent:

    • Cause: Sterically hindered substrates may require a larger excess of the fluorinating agent to achieve full conversion.

    • Solution: Gradually increase the equivalents of the fluorinating reagent while monitoring the reaction progress. [11]

  • Low Reaction Temperature:

    • Cause: While starting at a low temperature is crucial for safety, some fluorination reactions require a certain activation energy to proceed at a reasonable rate.

    • Solution: After the initial controlled addition at low temperature, slowly and carefully warm the reaction mixture to a higher temperature (e.g., from -78 °C to -20 °C or 0 °C) and monitor for product formation. [11]

  • Poor Leaving Group (for Nucleophilic Fluorination):

    • Cause: In nucleophilic fluorination reactions, the efficiency of the reaction is highly dependent on the nature of the leaving group.

    • Solution: If you are performing an SNAr reaction on a halopyridine, consider that fluoro- and chloro-pyridines are common substrates, with fluoropyridines often being more reactive. [13]If starting from a hydroxypyridine, it must be activated to a better leaving group.

  • Moisture in the Reaction:

    • Cause: Many fluorinating reagents react readily with water. The presence of moisture can consume the reagent and lead to the formation of byproducts. [14] * Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).

Troubleshooting Guide: Formation of Side Products

Issue: My reaction is producing significant amounts of undesired side products.

Q: How can I minimize the formation of byproducts?

A: The formation of side products is a common challenge and is often highly dependent on the specific reaction conditions.

  • Regioselectivity Issues:

    • Cause: In C-H fluorination reactions, the selectivity for a particular position can be influenced by the electronic and steric properties of the substituents on the pyridine ring. [13][15] * Solution: The choice of fluorinating agent can influence regioselectivity. For example, the use of AgF₂ can provide high selectivity for fluorination adjacent to the nitrogen atom in pyridines and diazines. [14][16]Modifying the substituents on the pyridine ring can also direct the fluorination to the desired position.

  • Over-reaction or Decomposition:

    • Cause: Running the reaction for too long or at too high a temperature can lead to the formation of decomposition products or further reaction of the desired product.

    • Solution: Carefully monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed or when the concentration of the desired product is maximized.

  • Solvent-Related Byproducts:

    • Cause: As discussed, the solvent can sometimes participate in the reaction, leading to byproducts.

    • Solution: Choose a solvent that is known to be inert under the reaction conditions. A quick screen of different anhydrous solvents may be necessary to find the optimal one for your specific transformation.

Conclusion

The synthesis of fluorinated pyridines is a powerful tool in the arsenal of the modern chemist. However, the inherent exothermicity of many fluorination reactions demands a vigilant and informed approach to experimental design and execution. By embracing proactive thermal hazard assessment, implementing robust control strategies, and leveraging modern synthetic technologies like flow chemistry, researchers can navigate these challenges safely and effectively. This guide serves as a starting point for troubleshooting and developing safe and efficient protocols. Always remember to consult the relevant literature and safety data for your specific reagents and transformations.

References

  • Thermal Analysis in Pharmaceutical Research, Development, and Quality Control. (2024).
  • Use of DSC in Pharmaceuticals Drug Characterisation - Veeprho. (2020).
  • Technical Support Center: Optimizing Reaction Conditions for Fluorination - Benchchem. (n.d.).
  • Review on loss prevention of chemical reaction thermal runaway: Principle and application. (2025). Journal of Loss Prevention in the Process Industries.
  • Practical approach to prediction and prevention of runaway reactions. (n.d.).
  • Safer fluorination process developed using flow electrochemistry - Chemistry World. (2021).
  • Pharmaceutical Calorimeters. (n.d.).
  • Runaway Chemical Reactions: Causes and Prevention - zeal. (2024).
  • Continuous Flow Calorimetry: Achieving the Impossible - Contract Pharma. (2018).
  • Prevent Runaway Chemical Reactions - Mettler Toledo. (n.d.).
  • Renewable Reagent for Nucleophilic Fluorination. (2022). The Journal of Organic Chemistry.
  • Making Fluorination Chemistry Safer and Easier. (2021). Charles River Laboratories.
  • Examples of safe and selective fluorination agents. (n.d.). ResearchGate.
  • Advances in Continuous Flow Calorimetry. (n.d.). Organic Process Research & Development.
  • Understanding Fluorinated Pyridines: Synthesis and Applications of Trifluoromethylated Aminopyridines - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
  • Runaway reactions, case studies, lessons learned - ARIA. (n.d.).
  • Fluorinating agents - ACS GCI Pharmaceutical Roundtable. (n.d.).
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. (2014). Journal of the American Chemical Society.
  • Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (n.d.).
  • Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines - PMC - NIH. (n.d.).
  • Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. (2017). Organic Syntheses.
  • How to Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • Specific Solvent Issues with Fluorination - Wordpress. (n.d.).
  • FLUORINE CALORIMETRY: History, Applications, Results Second Augmented and Revised Edition - Begell House. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS - CDH Fine Chemical. (n.d.).
  • 3-Fluoropyridine 99 372-47-4 - Sigma-Aldrich. (n.d.).
  • Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction - PubMed. (2013).
  • Combustion Calorimetry with Fluorine: Constant Pressure Flame Calorimetry - PMC - NIH. (n.d.).
  • Chlorine trifluoride - Wikipedia. (n.d.).
  • Heats of combustion and formation of pyridine and hippuric acid (Journal Article) | OSTI.GOV. (n.d.).
  • ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. (2025). ResearchGate.
  • The Dark Side of Fluorine. (2019). ACS Medicinal Chemistry Letters.
  • Combustion Calorimetry of Organic Fluorine Compounds by a Rotating-Bomb Method. (n.d.). The Journal of Physical Chemistry.
  • Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
  • Experimental and Theoretical Evidence for Nitrogen–Fluorine Halogen Bonding in Silver-Initiated Radical Fluorinations - UC Merced. (2019).
  • Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. (2017). The Journal of Organic Chemistry.
  • Thermal hazard evaluation of flow processes - Purdue College of Engineering. (n.d.).

Sources

Technical Support Center: Catalyst Selection for Efficient Synthesis of 2,6-Diamino-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2,6-diamino-3,5-difluoropyridine and its derivatives. These compounds are crucial building blocks in medicinal chemistry, particularly in the development of novel pharmaceuticals where the unique electronic properties of the fluorine atoms can enhance biological activity.[1] However, their synthesis, especially via C-N cross-coupling reactions, is often fraught with challenges such as low yields, catalyst deactivation, and competing side reactions.

This guide is designed for researchers, scientists, and drug development professionals. It provides field-proven insights and systematic troubleshooting strategies in a practical question-and-answer format to help you navigate the complexities of these reactions and optimize your synthetic routes.

Synthetic Strategies: An Overview

The synthesis of the target scaffold typically begins with a polyhalogenated pyridine. Two primary catalytic pathways are employed:

  • Nucleophilic Aromatic Substitution (SNAr): This classic method involves the displacement of a leaving group (often a halogen) on an electron-deficient pyridine ring by an amine nucleophile. The fluorine atoms on the ring activate it for nucleophilic attack.[2][3] While effective, this route can require harsh conditions, such as high temperatures and pressures, especially when using ammonia.[4]

  • Palladium-Catalyzed Buchwald-Hartwig Amination: This is a more versatile and widely adopted method for forming C-N bonds.[5] It utilizes a palladium catalyst with specialized ligands to couple an amine with an aryl halide (or pseudohalide) under milder conditions, offering broader functional group tolerance.[6][7] This guide will focus predominantly on troubleshooting and optimizing this powerful transformation.

cluster_0 Starting Materials cluster_1 Synthetic Pathways cluster_2 Product Tetrafluoropyridine Tetrafluoropyridine SNAr Nucleophilic Aromatic Substitution (SNAr) Tetrafluoropyridine->SNAr High Temp/Pressure Ammonia/Hydrazine Difluorohalopyridine Difluorohalopyridine BHA Buchwald-Hartwig Amination Difluorohalopyridine->BHA Pd Catalyst/Ligand Base, Amine Source Product This compound Derivatives SNAr->Product BHA->Product

Fig. 1: Primary synthetic routes to the target scaffold.

Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the synthesis.

Q1: My reaction has a low yield or did not work at all. What are the first things I should check?

A1: When a reaction fails, a systematic check of the fundamentals is the most efficient troubleshooting approach.

  • Inert Atmosphere: Palladium(0) catalysts are highly sensitive to oxygen.[8] Ensure your reaction vessel was properly purged and maintained under a positive pressure of an inert gas (argon or nitrogen). All solvents and liquid reagents must be rigorously degassed before use.

  • Reagent Purity: The purity of amines is exceedingly important, as trace impurities can poison the catalyst. Purify amines by distillation or by passing them through a plug of activated alumina. Ensure your aryl halide is pure and that the solvent is anhydrous.[8]

  • Catalyst Activity: The palladium source and ligand are the core of the reaction. Use a reliable palladium pre-catalyst (e.g., a G3 or G4 pre-catalyst) for consistent generation of the active Pd(0) species. Phosphine-based ligands are often air-sensitive and should be stored and handled under an inert atmosphere.[8]

  • Base Strength & Solubility: Ensure the base is strong enough to deprotonate the amine but not so strong that it degrades your substrate. The physical form of the base (e.g., finely ground K₃PO₄) can also impact reaction rates.

Q2: I'm observing significant side products. What are they and how can I minimize them?

A2: Several side reactions are common in these couplings.

  • Hydrodehalogenation: This is the replacement of the halide on your pyridine ring with a hydrogen atom. It can be ligand-dependent and is often exacerbated by excessively high temperatures or prolonged reaction times.[9] Consider screening different ligands or lowering the reaction temperature.

  • Di-substitution: If your product contains a reactive site, it may undergo a second coupling reaction. This can sometimes be suppressed by using a milder base, lowering the temperature, or shortening the reaction time.[2]

  • Reaction with Solvent: Solvents like DMF can decompose at high temperatures to generate dimethylamine, which can act as a competing nucleophile.[2] If this is suspected, switch to a more robust solvent like dioxane or toluene.

Q3: My palladium catalyst turns black and precipitates out of the solution. What is happening?

A3: The formation of a black precipitate ("palladium black") is a clear visual indicator of catalyst decomposition.[9] The active, soluble Pd(0) complex has agglomerated into inactive palladium nanoparticles. This is often caused by:

  • Oxygen Contamination: The primary culprit. Rigorous exclusion of air is critical.[10]

  • Inappropriate Ligand: The ligand may not be bulky or electron-rich enough to stabilize the Pd(0) center throughout the catalytic cycle.

  • Excessively High Temperature: Thermal decomposition can lead to agglomeration. Try reducing the temperature, even if it requires a longer reaction time.[9]

Q4: The pyridine nitrogen seems to be inhibiting my reaction. How can I overcome this?

A4: This is a primary challenge when working with nitrogen-containing heterocycles. The Lewis basic nitrogen on the pyridine ring can coordinate to the palladium center, forming stable, inactive complexes and effectively poisoning the catalyst.[9]

  • Ligand Selection is Key: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos, or RuPhos). The steric bulk of these ligands physically hinders the coordination of the pyridine nitrogen to the palladium center, keeping the catalyst active.[7][9]

  • Use a Pre-catalyst: Well-defined palladium pre-catalysts ensure the efficient generation of the active catalytic species in the presence of the substrate, minimizing opportunities for deactivation.[9]

In-Depth Guide: Troubleshooting Low Conversion

When initial checks don't solve the problem, a more methodical approach is needed. The following workflow can help diagnose and resolve persistent issues with low reaction yield.

start Low or No Conversion Observed check_reagents 1. Verify Reagent Purity & Stoichiometry - Amine (distill/filter) - Aryl Halide - Anhydrous Solvent (degassed) - Base (fresh, correct pKa) start->check_reagents check_atmosphere 2. Confirm Inert Atmosphere - Rigorous degassing? - Positive Ar/N2 pressure? - Air-free handling? check_reagents->check_atmosphere Reagents OK fail Consult Literature for Alternative Routes (e.g., SNAr) check_reagents->fail Impurity Found check_catalyst 3. Evaluate Catalyst System - Active Pd source (pre-catalyst?) - Ligand integrity (stored properly?) - Correct Pd:Ligand ratio (1:1.2 to 1:2)? check_atmosphere->check_catalyst Atmosphere OK check_atmosphere->fail Leak Suspected optimize_conditions 4. Optimize Reaction Conditions - Increase temperature (in 10-20°C increments) - Screen different bases (e.g., NaOtBu vs. Cs2CO3) - Screen different solvents (Toluene, Dioxane) check_catalyst->optimize_conditions Catalyst OK check_catalyst->fail Degradation Found optimize_catalyst 5. Re-screen Catalyst System - Try bulkier/more electron-rich ligand? - Increase catalyst loading (e.g., 2% -> 5%)? optimize_conditions->optimize_catalyst Still Low Yield success Reaction Successful optimize_conditions->success Improvement Seen optimize_catalyst->success Improvement Seen optimize_catalyst->fail Still Low Yield

Fig. 2: Systematic workflow for troubleshooting low reaction conversion.

In-Depth Guide: Catalyst System Selection

The choice of palladium source, ligand, and base is the most critical factor for success. The interplay between the electronics of your specific difluoropyridine and the steric/electronic properties of the amine dictates the optimal combination.

start Select Catalyst System amine_type What is the nature of the amine? start->amine_type primary_amine Primary Aliphatic Amine or Ammonia Equivalent amine_type->primary_amine Primary secondary_amine Secondary Amine or Aniline amine_type->secondary_amine Secondary base_choice Select Base based on Substrate Tolerance base_strong Use Strong Base (NaOtBu, LHMDS) Fast kinetics, but poor functional group tolerance. base_choice->base_strong No Sensitive Groups base_weak Use Weaker Base (Cs2CO3, K3PO4) Slower, but excellent functional group tolerance. base_choice->base_weak Base-Sensitive Groups (e.g., esters) ligand_primary Use Bulky, Electron-Rich Ligands - BrettPhos - RuPhos primary_amine->ligand_primary ligand_secondary Use Bulky Biarylphosphine Ligands - XPhos - SPhos secondary_amine->ligand_secondary ligand_primary->base_choice ligand_secondary->base_choice pd_source Select Pd Source: Use Pre-catalyst (e.g., XPhos Pd G3) for reliability and efficient activation. base_strong->pd_source base_weak->pd_source

Fig. 3: Decision guide for catalyst and base selection.
Data Tables for Component Selection

Table 1: Comparison of Common Ligands for Amination of Fluoropyridines

LigandTypeKey AdvantagesCommon Substrates
XPhos Biaryl MonophosphineHigh activity, good stability, versatile for many amines.[9]Secondary amines, anilines, challenging aryl chlorides.
SPhos Biaryl MonophosphineSimilar to XPhos, often effective where XPhos is not.General purpose, good for sterically hindered substrates.
RuPhos Biaryl MonophosphineHighly electron-rich, excellent for hindered couplings.Sterically demanding primary and secondary amines.
BrettPhos Biaryl MonophosphineSpecifically designed for coupling primary aliphatic amines and ammonia equivalents.[11]Primary amines, ammonia surrogates.
BINAP Bidentate PhosphineEarly generation ligand, can prevent Pd-dimer formation.[5]Aryl iodides and triflates, less effective for chlorides.

Table 2: Comparison of Common Bases and Solvents

ComponentExamplesProsCons
Bases NaOt-Bu, KHMDS, LHMDSStrong bases, promote high reaction rates and allow for lower catalyst loadings.[11]Incompatible with many electrophilic functional groups (e.g., esters, ketones).[11]
Cs₂CO₃, K₃PO₄Excellent functional group tolerance, economically attractive (K₃PO₄).[11]Can require higher catalyst loadings or longer reaction times; Cs₂CO₃ is expensive.[11]
Solvents Toluene, Dioxane, THFAprotic, dissolve most reagents well. Toluene is good for preventing iodide inhibition.[11]Must be rigorously dried and degassed. Dioxane can form peroxides.
t-BuOHCan sometimes accelerate reductive elimination.Can participate in side reactions.

Experimental Protocols

Protocol 1: General Procedure for Palladium-Catalyzed Amination of 2-Chloro-3,5-difluoropyridine

Disclaimer: This is a general guideline. Specific conditions must be optimized for each unique substrate combination.

Materials:

  • 2-Chloro-3,5-difluoropyridine

  • Amine (1.2 equivalents)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., NaOt-Bu, 1.4 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • Vessel Preparation: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is placed under a high-vacuum line and backfilled with argon three times.

  • Reagent Addition (Solids): In a glovebox or under a positive flow of argon, add the 2-chloro-3,5-difluoropyridine, the palladium pre-catalyst, and the base to the reaction vessel.

  • Vessel Sealing: Seal the vessel with a PTFE-lined screw cap.

  • Solvent and Amine Addition: Remove the vessel from the glovebox. Add the anhydrous, degassed toluene via syringe, followed by the amine (if liquid). If the amine is a solid, it should be added in step 2.

  • Degassing (Optional but Recommended): Briefly bubble argon through the reaction mixture for 5-10 minutes.

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block set to the desired temperature (e.g., 100 °C). Stir vigorously for the planned reaction time (e.g., 12-24 hours).

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS by taking small, quenched aliquots.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 2: Water-Mediated Catalyst Pre-activation

For reactions that are sluggish or unreliable with traditional Pd(II) sources like Pd(OAc)₂, a pre-activation step can form a highly active catalyst solution.[12]

  • In a separate, argon-flushed vial, combine Pd(OAc)₂ (1 mol%), the desired phosphine ligand (e.g., 3 mol%), and a small amount of water (4 mol%).

  • Add a portion of the total reaction solvent (e.g., 1,4-dioxane).

  • Heat the mixture at 80 °C for 1-2 minutes. A distinct color change (e.g., to green or dark brown) often indicates the formation of the active Pd(0) species.[12]

  • Transfer this activated catalyst solution via cannula or syringe to the main reaction vessel containing the substrates and base.

References

Sources

Technical Support Center: Solvent Effects on the Reactivity of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Diamino-3,5-difluoropyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. The unique electronic properties of this molecule, conferred by its amino and fluoro substituents, make it a valuable intermediate, but also render its reactivity highly sensitive to the reaction environment.[1] This guide provides in-depth, field-tested insights into navigating the complexities of solvent selection to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactions of this compound and why is solvent choice so crucial?

The predominant reaction pathway for this compound is Nucleophilic Aromatic Substitution (SNAr).[1] In this reaction, the electron-withdrawing fluorine atoms act as excellent leaving groups, and the pyridine ring is activated for attack by a wide range of nucleophiles.

Solvent choice is paramount because the SNAr mechanism proceeds through a negatively charged, high-energy intermediate known as a Meisenheimer complex.[2] The stability of this intermediate directly influences the reaction's activation energy and, consequently, its rate and overall success. The right solvent will stabilize this complex, facilitating the reaction, while an inappropriate solvent can halt the reaction entirely.

Q2: I see the terms "polar protic" and "polar aprotic" used frequently. Which type is recommended for SNAr reactions with this compound?

For SNAr reactions, polar aprotic solvents are strongly recommended . Here’s the causal explanation:

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile, THF): These solvents possess large dipole moments that can effectively solvate cations and stabilize the charged Meisenheimer intermediate without interfering with the nucleophile.[2][3] They solvate the positive counter-ion of the nucleophilic reagent, leaving the "naked" anionic nucleophile highly reactive.[4] This combination leads to a significant increase in the rate of SNAr reactions.[4]

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents have O-H or N-H bonds and can form strong hydrogen bonds. While they are polar, they can severely hinder SNAr reactions by forming a "cage" of solvent molecules around the anionic nucleophile through hydrogen bonding.[3][4] This solvation shell deactivates the nucleophile, reducing its ability to attack the pyridine ring and slowing down the reaction. While some studies note that protic solvents can, in specific cases, promote SNAr by interacting with the nucleophile's counterion, this is not the generally preferred approach.[5]

  • Non-Polar Solvents (e.g., Toluene, Hexane): These solvents are generally unsuitable. They lack the ability to stabilize the charged Meisenheimer complex, making its formation energetically prohibitive.[2]

Q3: Can the solvent react with my this compound or other reagents?

Absolutely. This is a critical consideration often overlooked. Certain solvents can act as competing nucleophiles.

  • Alcohols (Methanol, Ethanol): If used as solvents with a strong base, they can be deprotonated to form highly nucleophilic alkoxides, leading to undesired ether byproducts.

  • Pyridine: While sometimes used as a solvent, pyridine itself is a nucleophile and can participate in reactions, especially with highly electrophilic reagents.[2][6]

  • Water: The presence of water in your solvent can lead to hydrolysis byproducts, especially under basic conditions where hydroxide is generated.

Therefore, using a high-purity, dry, and non-nucleophilic (or "inert") solvent like DMF, DMSO, or THF is the safest and most effective strategy.[2]

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides validated solutions.

Issue 1: Low or No Reaction Conversion
  • Symptom: After the specified reaction time, analysis (TLC, LC-MS) shows a large amount of unreacted starting material.

  • Causality & Solution:

Possible CauseScientific RationaleSuggested Solution
Incorrect Solvent Polarity The reaction proceeds via a charged Meisenheimer intermediate. A non-polar solvent (e.g., Toluene) cannot stabilize this intermediate, resulting in a prohibitively high activation energy.[2]Action: Switch to a polar aprotic solvent such as DMF, DMSO, or acetonitrile to stabilize the intermediate and lower the activation barrier.
Nucleophile Deactivation A polar protic solvent (e.g., Ethanol) is solvating your nucleophile via hydrogen bonds, drastically reducing its nucleophilicity and preventing it from attacking the pyridine ring.[4]Action: Change to a polar aprotic solvent. If a protic solvent is unavoidable, consider using a much stronger, non-nucleophilic base to ensure the nucleophile remains sufficiently deprotonated and reactive.
Poor Reagent Solubility One or more of your reagents (the pyridine starting material, the nucleophile, or the base) is not fully dissolved, leading to a heterogeneous mixture with slow reaction kinetics.Action: Select a solvent in which all components are fully soluble at the reaction temperature. A solubility test in a small vial is recommended before scaling up.
Issue 2: Formation of Unexpected Side Products
  • Symptom: The final reaction mixture contains multiple spots on TLC or peaks in LC-MS that do not correspond to the starting material or the desired product.

  • Causality & Solution:

Possible CauseScientific RationaleSuggested Solution
Solvent Reactivity The solvent itself is nucleophilic. For example, using methanol as a solvent with NaH can generate sodium methoxide, which will compete with your intended nucleophile.[2]Action: Ensure your solvent is inert under the reaction conditions. Switch to a non-nucleophilic choice like THF, Dioxane, DMF, or DMSO. Always use high-purity, anhydrous solvents.
Solvent Impurities Trace amounts of water or other reactive impurities in the solvent can lead to hydrolysis or other side reactions.Action: Use freshly distilled or commercially available anhydrous solvents. If necessary, dry the solvent over molecular sieves prior to use.
Issue 3: Difficult Post-Reaction Workup
  • Symptom: Challenges in isolating the product after the reaction is complete, such as emulsion formation or difficulty removing the solvent.

  • Causality & Solution:

Possible CauseScientific RationaleSuggested Solution
High-Boiling Point Solvent Polar aprotic solvents like DMF (BP: 153 °C) and DMSO (BP: 189 °C) are difficult to remove under standard rotary evaporation conditions.[2]Action: 1. Perform multiple aqueous washes to extract the high-boiling solvent into the aqueous layer. 2. For non-polar products, consider a back-extraction. 3. Use high-vacuum distillation if the product is thermally stable.
Emulsion Formation Fine particulates or polar byproducts from the reaction can act as surfactants, preventing the separation of aqueous and organic layers during extraction.[7]Action: 1. Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Filter the crude reaction mixture through a pad of Celite® before extraction. 3. If the issue persists, centrifugation can be effective at breaking the emulsion.[7]

Data Summary & Protocols

Table 1: Common Solvents and Their Suitability for SNAr with this compound
SolventTypeDielectric Constant (ε)Boiling Point (°C)Suitability & Rationale
DMSO Polar Aprotic47189Excellent: High polarity effectively stabilizes the Meisenheimer complex. High boiling point allows for a wide reaction temperature range.[3]
DMF Polar Aprotic37153Excellent: Similar to DMSO, provides excellent stabilization for the SNAr intermediate.[3]
Acetonitrile Polar Aprotic37.582Good: A good polar aprotic option with a lower boiling point, simplifying removal. May be less effective for very challenging transformations.
THF Polar Aprotic7.666Moderate: Less polar than DMF/DMSO but can be effective, especially for more reactive nucleophiles. Its lower boiling point is an advantage for workup.
Methanol Polar Protic3365Poor/Not Recommended: Deactivates nucleophiles through hydrogen bonding, significantly slowing the reaction.[4] Can act as a nucleophile.
Toluene Non-Polar2.4111Unsuitable: Fails to stabilize the charged reaction intermediate, leading to little or no reaction.[2]
Diagram 1: The Role of Solvent in SNAr Mechanism

SNAr_Mechanism sub This compound meisenheimer Meisenheimer Complex (Negatively Charged Intermediate) sub->meisenheimer + Nu⁻ nuc Nucleophile (Nu⁻) nuc->meisenheimer prod Substituted Product meisenheimer->prod - F⁻ lg Leaving Group (F⁻) meisenheimer->lg solvent Polar Aprotic Solvent (e.g., DMSO) solvent->meisenheimer Stabilization

Caption: Solvent stabilization of the key Meisenheimer intermediate in an SNAr reaction.

Protocol: General Procedure for SNAr Reaction

This protocol is a self-validating system. If steps are followed with high-purity reagents, success is highly probable. Deviation often points to issues with reagent quality or atmospheric control.

  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add this compound (1.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with dry nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent & Reagents: Add anhydrous polar aprotic solvent (e.g., DMF, see Table 1 for volume recommendations based on scale) via syringe. Add the nucleophile (1.1 - 1.5 eq) and a suitable non-nucleophilic base (e.g., NaH, K₂CO₃, if required, 1.5 - 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 60-120 °C) and monitor its progress by TLC or LC-MS.

  • Quenching: Upon completion, cool the reaction to room temperature and cautiously quench by slow addition of water or a saturated NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Extract with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with water and then brine to remove the high-boiling point solvent.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization as needed.

Diagram 2: Troubleshooting Flowchart for Low-Yield Reactions

Troubleshooting_Flowchart start Low Yield or No Reaction q_solvent What type of solvent was used? start->q_solvent a_nonpolar Non-Polar (Toluene, Hexane) q_solvent->a_nonpolar a_protic Polar Protic (MeOH, H₂O) q_solvent->a_protic a_aprotic Polar Aprotic (DMF, DMSO) q_solvent->a_aprotic sol_polarize Switch to a Polar Aprotic Solvent (DMF, DMSO). Rationale: Stabilize Meisenheimer complex. a_nonpolar->sol_polarize sol_dry Switch to a Polar Aprotic Solvent. Rationale: Avoid nucleophile caging. a_protic->sol_dry q_purity Are reagents and solvent pure and dry? a_aprotic->q_purity sol_purify Purify starting materials and use anhydrous solvent. Rationale: Impurities cause side reactions. q_purity->sol_purify No q_other Check other parameters: - Stoichiometry - Temperature - Reaction Time q_purity->q_other Yes end Consult further literature or technical support. q_other->end

Caption: A logical workflow for diagnosing and solving low-yield SNAr reactions.

References

  • Chemistry Stack Exchange. (2020). Pyridine: Protic or Aprotic. Retrieved from [Link]

  • PBE, M. R. (2025). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. Journal of the American Chemical Society. Retrieved from [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Singh, P. K., et al. (2015). Solvent effect, dipole moment, and DFT studies of multi donor–acceptor type pyridine derivative. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Drmanic, D., et al. (2013). Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents. Part II. Pyridine mono-carboxylic acid N-oxides. ResearchGate. Retrieved from [Link]

  • Nudelman, N. S., et al. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • Reddit. (2020). Why isn't pyridine a good solvent for an Sn2 reaction? Isn't it polar aprotic? Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Temperature for Nucleophilic Aromatic Substitution (SNAr) on Difluoropyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you master the critical parameter of temperature in nucleophilic aromatic substitution (SNAr) reactions involving difluoropyridine substrates. Our goal is to empower you with the scientific reasoning behind experimental choices, ensuring robust and reproducible outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for SNAr reactions on difluoropyridines, and why is it so broad?

A1: Many SNAr reactions on fluoropyridines necessitate elevated temperatures, often ranging from 80-150 °C.[1] However, successful reactions have also been reported at room temperature.[2][3] This wide range is a consequence of the interplay between the electronic properties of the specific difluoropyridine, the nucleophilicity of the reacting partner, and the choice of solvent. Highly activated difluoropyridines (containing strong electron-withdrawing groups) can react at lower temperatures, while less activated systems require more thermal energy to overcome the activation barrier for the initial nucleophilic attack.[2]

Q2: How does temperature influence the rate of an SNAr reaction on a difluoropyridine?

A2: In general, increasing the reaction temperature increases the rate of reaction. This is because temperature provides the necessary activation energy for the nucleophile to attack the electron-deficient pyridine ring, which is typically the rate-determining step in an SNAr reaction.[1] For particularly unreactive electrophiles or nucleophiles, elevating the temperature, sometimes under pressure in a sealed vessel, can be an effective strategy to achieve reasonable reaction rates.[4]

Q3: Can running the reaction at a higher temperature lead to unwanted side products?

A3: Yes, excessively high temperatures can be detrimental. High temperatures can lead to the decomposition of the starting material or the desired product.[1] Additionally, it can provide the activation energy for undesired side reactions, such as di-substitution or reactions with the solvent.[1][5] For instance, solvents like DMF can decompose at high temperatures to generate dimethylamine, which can then act as a competing nucleophile.[1]

Q4: What is the difference between kinetic and thermodynamic control in the context of these reactions, and how does temperature play a role?

A4: In some cases, different regioisomers can be formed during the SNAr reaction on a difluoropyridine. The product that forms the fastest is the kinetic product, while the most stable product is the thermodynamic product.[6][7] Low temperatures favor the formation of the kinetic product by following the reaction pathway with the lowest activation energy.[8][9] Conversely, higher temperatures provide enough energy to overcome higher activation barriers and allow for the formation of the more stable thermodynamic product, as the reaction becomes reversible.[7][8] A clear variation from kinetic to thermodynamic control has been observed in the polyfluoroalkylation of pentafluoropyridine.[10]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions grounded in chemical principles.

Issue 1: Low or No Product Yield

If you are observing low conversion of your starting material, temperature is a critical parameter to investigate.

Troubleshooting Steps:

  • Gradually Increase Temperature: If your reaction is running at room temperature or a slightly elevated temperature, a gradual increase can significantly improve the yield. Many SNAr reactions on fluoropyridines require temperatures in the range of 80-150 °C to proceed at a practical rate.[1]

  • Consider Microwave Irradiation: Microwave heating can be a powerful tool to achieve higher temperatures rapidly and in a controlled manner, often leading to faster reaction times and improved yields.[1]

  • Evaluate Nucleophile Strength: A weak nucleophile may require higher temperatures to react efficiently. For alcohol or amine nucleophiles, ensure complete deprotonation with a suitable base to generate a more potent nucleophilic species.[1]

  • Check Solvent Choice: The use of a polar aprotic solvent (e.g., DMSO, DMF) is crucial for stabilizing the charged Meisenheimer intermediate formed during the reaction.[1][5] Protic solvents can solvate the nucleophile, reducing its reactivity and necessitating higher temperatures.[1]

Workflow for Temperature Optimization

G cluster_0 Initial Reaction Setup cluster_1 Troubleshooting Low Conversion cluster_2 Alternative Heating cluster_3 Successful Reaction A Start at Room Temperature B Monitor by TLC/LC-MS A->B C No Reaction Observed B->C Low/No Conversion G Product Formation Observed B->G Good Conversion D Gradually Increase Temperature (e.g., in 20°C increments) C->D F Consider Microwave Irradiation C->F If Conventional Heating Fails E Re-evaluate at Higher Temp D->E E->D Still Low Conversion E->G Success F->G Success

Caption: A systematic workflow for temperature optimization in SNAr reactions.

Issue 2: Formation of Multiple Products (Regioisomers)

The formation of more than one product isomer can be influenced by temperature, indicating a competition between kinetic and thermodynamic pathways.

Troubleshooting Steps:

  • Lower the Reaction Temperature: To favor the kinetic product, try running the reaction at a lower temperature.[8] This will reduce the available energy, making it more likely for the reaction to proceed via the pathway with the lower activation energy barrier.

  • Increase the Reaction Temperature: If the desired product is the more thermodynamically stable isomer, increasing the temperature can facilitate its formation.[8] This allows the reaction to become reversible, eventually leading to an equilibrium mixture that favors the most stable product.

Kinetic vs. Thermodynamic Control

G cluster_0 Reaction Conditions cluster_1 Reaction Control cluster_2 Product Outcome Low_Temp Low Temperature Kinetic Kinetic Control Low_Temp->Kinetic High_Temp High Temperature Thermodynamic Thermodynamic Control High_Temp->Thermodynamic Kinetic_Product Fastest Formed Product Kinetic->Kinetic_Product Thermo_Product Most Stable Product Thermodynamic->Thermo_Product

Caption: The influence of temperature on kinetic versus thermodynamic product formation.

Issue 3: Product or Starting Material Decomposition

Observation of charring or the appearance of multiple unexpected spots on a TLC plate can indicate decomposition.

Troubleshooting Steps:

  • Lower the Reaction Temperature: This is the most straightforward solution. If decomposition is observed, reduce the temperature and extend the reaction time to compensate for the slower rate.[1]

  • Use a More Stable Solvent: If you suspect the solvent is decomposing at high temperatures (e.g., DMF), switch to a more thermally robust alternative like DMSO.[1]

  • Ensure Anhydrous Conditions: Traces of water can lead to the formation of hydroxypyridine byproducts, especially at elevated temperatures. Ensure all reagents and solvents are thoroughly dried.[1]

Experimental Protocols

General Protocol for Temperature Screening in an SNAr Reaction

This protocol provides a framework for optimizing the temperature for the reaction of a difluoropyridine with a generic nucleophile.

Materials:

  • Difluoropyridine derivative (1.0 eq)

  • Nucleophile (1.1–1.5 eq)

  • Base (if required, e.g., K₂CO₃, 1.5–2.0 eq)

  • Anhydrous polar aprotic solvent (e.g., DMSO, DMF)

  • Reaction vials suitable for heating

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: In a dry reaction vial under an inert atmosphere, dissolve the difluoropyridine derivative in the chosen anhydrous solvent.

  • Addition of Reagents: If a base is required, add it to the solution. Then, add the nucleophile.

  • Temperature Screening:

    • Set up multiple reactions in parallel.

    • Run the first reaction at room temperature.

    • Heat the subsequent reactions at increasing temperatures (e.g., 40 °C, 60 °C, 80 °C, 100 °C, 120 °C).

  • Monitoring: Monitor the progress of each reaction at regular intervals (e.g., every hour) using an appropriate analytical technique (TLC, LC-MS, or GC-MS).

  • Analysis: Compare the conversion of starting material and the formation of the desired product across the different temperatures to identify the optimal condition. Note any formation of byproducts at higher temperatures.

  • Work-up: Once the optimal conditions are identified and the reaction is complete, cool the mixture to room temperature. Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).[1]

  • Purification: Dry the combined organic layers, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

References

  • Kinetic versus thermodynamic control of products in some nucleophilic aromatic substitution reactions. Journal of the Chemical Society D - RSC Publishing. Available at: [Link]

  • What temperature should this reaction run under? What other things should I know about the conditions and work up? Thanks! r/OrganicChemistry - Reddit. Available at: [Link]

  • Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. Available at: [Link]

  • 33: Kinetic control vs. thermodynamic control. YouTube. Available at: [Link]

  • Room-Temperature Nucleophilic Aromatic Fluorination: Experimental and Theoretical Studies. ResearchGate. Available at: [Link]

  • Facile Pyridine SNAr Reactions via N-Phosphonium-Pyridinium Intermediates. PubMed. Available at: [Link]

  • Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. PMC - NIH. Available at: [Link]

  • Chapter 9 - Part 2 - Thermodynamic versus Kinetic Control. YouTube. Available at: [Link]

  • How to do Nucleophilic aromatic substitution reaction on less SNAr active aromatic ring? ResearchGate. Available at: [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. Wordpress. Available at: [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. Available at: [Link]

  • Thermodynamic and Kinetic Products. Master Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 2,6-Diamino-3,5-difluoropyridine: A Comparative Analysis for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Scaffold and the Fluorine Advantage

In the landscape of medicinal chemistry, the diaminopyridine moiety stands as a "privileged scaffold," a structural framework frequently found in biologically active compounds, particularly as potent kinase inhibitors.[1][2] Its ability to form critical hydrogen bond interactions with the hinge region of ATP-binding sites is fundamental to its success. However, the relentless pursuit of enhanced potency, selectivity, and optimized pharmacokinetic profiles demands continuous innovation. This guide focuses on 2,6-Diamino-3,5-difluoropyridine (CAS 247069-27-8) , a strategically fluorinated building block that offers distinct advantages over its non-fluorinated counterparts.[3][4]

This document provides an in-depth comparison between this compound and its parent compound, 2,6-Diaminopyridine, from the perspective of a field application scientist. We will dissect their physicochemical properties, explore the causal relationships behind their differential reactivity, and provide actionable experimental protocols to empower researchers in drug development to make informed decisions for their synthetic campaigns.

The Decisive Impact of 3,5-Difluorination

The introduction of fluorine atoms into a drug candidate is a well-established strategy to modulate its biological and physical properties.[5][6] In the case of this compound, the two fluorine atoms at the C3 and C5 positions exert a profound influence through their potent electron-withdrawing effects.

  • Modulation of Basicity (pKa): The most significant electronic consequence is a reduction in the basicity of the pyridine nitrogen and the amino groups. The strong inductive effect of fluorine pulls electron density away from the ring, making the lone pair on the ring nitrogen less available for protonation. This lower pKa can be critical for avoiding off-target interactions with ion channels or acidic organelles and can fine-tune the hydrogen bonding characteristics within a target protein's active site.[5]

  • Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to metabolic cleavage by cytochrome P450 enzymes.[6] This often translates to a longer in-vivo half-life and improved bioavailability for drug candidates derived from this scaffold.[4][6]

  • Altered Lipophilicity and Permeability: While polyfluorination can sometimes increase lipophilicity, the strategic placement of fluorine can also enhance membrane permeability by influencing molecular conformation and interactions with phospholipids.[5][6] The LogP value, a measure of lipophilicity, is a crucial parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME).[][8]

  • Novel Molecular Interactions: Fluorine atoms can act as weak hydrogen bond acceptors. This opens up the possibility for unique, favorable interactions with protein targets that are inaccessible to the non-fluorinated analog, potentially boosting binding affinity and selectivity.

Comparative Physicochemical Properties

A direct comparison of the fundamental physicochemical properties of this compound and its parent compound, 2,6-Diaminopyridine, reveals the tangible effects of fluorination. The data summarized below has been compiled from various chemical suppliers and databases.

PropertyThis compound 2,6-Diaminopyridine Key Differences & Implications for Researchers
CAS Number 247069-27-8[3][4][9][10][11]141-86-6[12][13][14][15]N/A (Unique Identifiers)
Molecular Formula C₅H₅F₂N₃[4][9][10]C₅H₇N₃[13][14]Addition of two fluorine atoms in place of hydrogen.
Molecular Weight 145.11 g/mol [3][4][9][10]109.13 g/mol [13][14][16]Increased mass due to fluorine; important for analytical characterization and reaction stoichiometry.
Melting Point 155-160 °C[4]117-122 °C[14][15][17]The higher melting point of the fluorinated analog suggests stronger intermolecular forces or more efficient crystal packing, which can influence solubility and formulation.
Appearance White to off-white solid/powder[4]Beige to dark brown-gray crystalline powder[13]Differences in color may arise from trace impurities but both are solids at room temperature.
pKa (Predicted) Lower (less basic)6.13 (Predicted)[13][17]Crucial Difference: The electron-withdrawing fluorine atoms significantly reduce the basicity. This impacts solubility in acidic media and alters hydrogen bonding potential in protein binding sites.
LogP (Predicted) 0.4[9]0.55[14]The predicted lipophilicity is similar, but experimental LogD (pH-dependent) would likely show greater differences due to the pKa shift. The fluorinated version may exhibit more favorable lipophilicity at physiological pH.
Solubility Slightly soluble in Chloroform and Methanol[18]180 g/L in water[12][13]The non-fluorinated analog's high water solubility is due to its greater basicity. The fluorinated compound's solubility will be more dependent on organic solvents.

Reactivity in Synthetic Chemistry: An SNAr Perspective

The electronic differences between the two scaffolds directly translate to divergent reactivity profiles, particularly in nucleophilic aromatic substitution (SNAr) reactions. This is a critical consideration when designing synthetic routes.

The fluorine atoms in this compound serve a dual role:

  • Ring Activation: Their strong electron-withdrawing nature makes the pyridine ring highly electron-deficient (electrophilic), priming it for attack by nucleophiles.[3]

  • Leaving Group: Fluoride is an excellent leaving group in SNAr reactions on electron-deficient aromatic systems.

This makes this compound a valuable intermediate for building complex molecules. For instance, it is a key precursor in the synthesis of the fluoroquinolone antibiotic Delafloxacin, where one of the amino groups is constructed on the fluorinated pyridine core.[4] In contrast, the C-H bonds in the non-fluorinated 2,6-Diaminopyridine are significantly less reactive towards nucleophilic attack and require different synthetic strategies, such as metal-catalyzed cross-coupling, for functionalization.[19]

Caption: Comparative reactivity of fluorinated vs. non-fluorinated diaminopyridines.

Application in Kinase Inhibitor Design

The diaminopyridine scaffold is a superb "hinge-binder," forming two key hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP. Derivatives of 2,6-diaminopyridine and the related 2,4-diaminopyrimidine have been extensively explored as inhibitors of Cyclin-Dependent Kinases (CDKs) and other kinase families.[1][2][20][21][22]

The introduction of 3,5-difluoro substituents provides medicinal chemists with several levers to optimize inhibitor performance:

  • Potency Enhancement: The altered electronics and potential for new fluorine-protein contacts can lead to a tighter binding affinity (lower IC₅₀).

  • Selectivity Tuning: Kinase active sites are highly conserved. Achieving selectivity is a major challenge. The unique steric and electronic profile of the difluoro-substituted ring can enable selective binding to the target kinase over closely related off-targets.

  • Improved Drug-like Properties: As discussed, the fluorination directly enhances metabolic stability, a critical parameter for developing viable drug candidates.[3][4]

KinaseBinding cluster_kinase Kinase Hinge Region cluster_inhibitor Diaminopyridine Inhibitor hinge_co Backbone C=O hinge_nh Backbone N-H inhibitor_n Pyridine N hinge_nh->inhibitor_n H-Bond (Donor) inhibitor_nh2 Amino N-H inhibitor_nh2->hinge_co H-Bond (Acceptor) caption Fig. 2: Diaminopyridine as a kinase hinge-binder.

Caption: Diaminopyridine scaffold forming key hydrogen bonds in a kinase hinge region.

Experimental Protocols

The following protocols are provided as representative examples. As a Senior Application Scientist, I stress the importance of adapting these procedures to your specific substrate and laboratory conditions. Always perform reactions on a small scale first to optimize conditions.

Protocol 1: Representative Nucleophilic Aromatic Substitution (SNAr)

This protocol illustrates the displacement of a fluoride with a generic primary amine, a common step in building kinase inhibitors. The electron-deficient nature of the fluorinated ring allows this reaction to proceed under relatively mild conditions.

Objective: To synthesize an N-substituted-2-amino-3,5-difluoropyridine derivative.

Materials:

  • This compound

  • Primary amine of choice (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), anhydrous

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, condenser, nitrogen/argon line

Procedure:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Solvent & Base: Add anhydrous DMF (or DMSO) to create a ~0.2 M solution. Add a suitable base, such as powdered K₂CO₃ (2.5 eq) or DIPEA (3.0 eq).

    • Scientist's Note: An inorganic base like K₂CO₃ is often preferred as it simplifies workup. DIPEA is a non-nucleophilic organic base useful if substrate or product is base-sensitive.

  • Nucleophile Addition: Add the primary amine (1.1 eq) dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

    • Causality: Heating is required to overcome the activation energy for the nucleophilic attack and subsequent fluoride elimination. The highly activated ring allows for lower temperatures than would be required for less activated aryl fluorides.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water (2x), saturated NaHCO₃ solution (1x), and brine (1x).

    • Self-Validation: The aqueous washes remove the DMF/DMSO solvent and the base. The bicarb wash ensures any acidic impurities are removed.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired product.

Caption: Experimental workflow for a typical SNAr reaction.

Conclusion and Forward Outlook

While the classic 2,6-Diaminopyridine scaffold remains a workhorse in organic synthesis, the strategic incorporation of fluorine in This compound offers a compelling suite of advantages for the modern drug discovery professional. The key takeaways from this comparative analysis are:

  • Altered Physicochemical Profile: Fluorination significantly lowers the pKa, impacting solubility and the nature of target interactions.

  • Enhanced Metabolic Stability: The robust C-F bond provides a shield against metabolic degradation, a highly desirable trait for drug candidates.

  • Unique Synthetic Reactivity: The electron-deficient nature of the ring and the ability of fluoride to act as a leaving group opens up facile SNAr pathways that are unavailable to the non-fluorinated analog.

For researchers aiming to develop next-generation therapeutics, particularly kinase inhibitors with improved potency, selectivity, and pharmacokinetic profiles, this compound represents a superior building block. Its unique properties provide a powerful tool to overcome common challenges in medicinal chemistry and accelerate the journey from hit-to-lead and beyond.

References

  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-4. [Link]

  • Xinghui. (n.d.). Exploring 3,5-Difluoropyridine: A Key Pharmaceutical Intermediate. [Link]

  • Chemsrc. (n.d.). 2,6-Diaminopyridine CAS#:141-86-6. [Link]

  • Wang, L., et al. (2024). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Molecules, 29(14), 3328. [Link]

  • Lum, C., et al. (2008). 2,5-Diaminopyrimidines and 3,5-disubstituted azapurines as inhibitors of glycogen synthase kinase-3 (GSK-3). Bioorganic & Medicinal Chemistry Letters, 18(12), 3578-81. [Link]

  • PubChem. (n.d.). 3,5-Difluoropyridine. [Link]

  • PubChem. (n.d.). 2,6-Diaminopyridine. [Link]

  • Autechem. (n.d.). Exploring 3,5-Difluoropyridine-2,6-Diamine: A Key Intermediate for Delafloxacin. [Link]

  • Penning, T. D., et al. (2012). Pyrazole diaminopyrimidines as dual inhibitors of KDR and Aurora B kinases. Bioorganic & Medicinal Chemistry Letters, 22(14), 4786-90. [Link]

  • Johns Hopkins University. (n.d.). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: Synthesis and biological evaluation. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2026). Exploring the Neuroprotective Potential of 2,6-Diaminopyridine Derivatives. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • Google Patents. (n.d.).
  • Google Patents. (n.d.). WO2025093631A1 - A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof.
  • F&C. (n.d.). Why Is 2,6-Diaminopyridine an Essential Compound in Chemical Synthesis?. [Link]

  • CP Lab Safety. (n.d.). 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. [Link]

  • Uesawa, Y., & Mohri, K. (2008). Relationship between lipophilicities of 1,4-dihydropyridine derivatives and pharmacokinetic interaction strengths with grapefruit juice. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 128(1), 117–122. [Link]

  • Do, J. Y., et al. (2014). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Inorganica chimica acta, 423(Pt A), 118–125. [Link]

  • ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]

  • Al-Bayati, Y. K., & L-shakban, M. A. (2018). Lipophilicity Determination for Amino-Drugs Compounds Using Theoretical Calculations. Journal of Pharmacy and Biological Sciences, 13(4), 50-58. [Link]

  • ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60. [Link]

  • Journal of Pioneering Medical Sciences. (2025). Beyond the Surface: A Deep Dive into Use of Fluoridated vs Non-fluoridated Remineralizing Agents on Permanent Teeth: A Systematic Review. [Link]

  • Uddin, M. J., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(5), 2329. [Link]

Sources

A Comparative Guide to the Biological Activity of 2,6-Diamino-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds with therapeutic potential is a perpetual frontier. Among these, the 2,6-diamino-3,5-difluoropyridine core has emerged as a privileged structure, underpinning the development of a diverse range of biologically active molecules. The strategic incorporation of fluorine atoms and amino groups onto the pyridine ring imparts unique electronic properties, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets. This guide provides an in-depth comparative analysis of the biological activities of this compound derivatives, supported by experimental data and detailed protocols to facilitate further research and development.

The this compound Scaffold: A Versatile Pharmacophore

The this compound moiety is a key building block in medicinal chemistry, primarily due to its utility in the synthesis of innovative therapeutic agents.[1] The presence of two amino groups provides sites for further chemical modification, allowing for the creation of diverse libraries of compounds. The electron-withdrawing nature of the two fluorine atoms enhances the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of more complex derivatives.[2] This unique combination of properties has led to the exploration of these derivatives across various therapeutic areas, most notably in the development of antimicrobial and anticancer agents.[2]

Comparative Biological Activities

The derivatization of the this compound core has yielded compounds with a spectrum of biological activities. This section provides a comparative overview of their efficacy as antimicrobial agents, anticancer therapeutics through enzyme inhibition, and their structure-activity relationships.

Antimicrobial Activity

A prominent example of a clinically successful drug featuring a scaffold related to this core is the fluoroquinolone antibiotic, delafloxacin. Delafloxacin, which contains a diaminopyridine moiety, exhibits broad-spectrum antibacterial activity, including efficacy against methicillin-resistant Staphylococcus aureus (MRSA).[3][4] Its anionic nature at physiological pH contributes to its enhanced activity in acidic environments, a common feature of infection sites.[5] The following table summarizes the minimum inhibitory concentration (MIC) values of delafloxacin against various bacterial strains, providing a benchmark for the potential of other this compound derivatives.

Bacterial StrainDelafloxacin MIC₅₀ (mg/L)Delafloxacin MIC₉₀ (mg/L)Comparator MIC₅₀/₉₀ (mg/L)
Staphylococcus aureus (MSSA)≤0.0040.25Levofloxacin: 0.25/1
Staphylococcus aureus (MRSA)0.060.25 - 1Levofloxacin: >8/>8
Pseudomonas aeruginosa0.25>4Ciprofloxacin: 0.25/>4
Klebsiella pneumoniae0.254Levofloxacin: 0.25/>8
Enterobacter cloacae0.032Ciprofloxacin: ≤0.03/2

Data compiled from multiple sources.[3][4]

The potent activity of delafloxacin underscores the potential of the 2,6-diaminopyridine core in designing novel antibiotics. The fluorine atoms are instrumental in enhancing the biological activity of the resulting compounds.[2]

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of key enzymes involved in cell proliferation and survival, such as p38 MAP kinase and cyclin-dependent kinases (CDKs).

The p38 mitogen-activated protein (MAP) kinase is a crucial mediator of cellular responses to inflammatory cytokines and stress, and its dysregulation is implicated in various diseases, including cancer. A study by Revesz et al. identified a series of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as potent inhibitors of p38α MAP kinase.[6][7] The pyridinylimidazole derivative 11 from this series demonstrated significant in vivo efficacy in animal models of arthritis, a disease with an inflammatory component often targeted by p38 inhibitors.

Compoundp38α IC₅₀ (nM)In vivo Efficacy (Rat Adjuvant Arthritis) ED₅₀
Pyridinylimidazole 11 Potent (specific value not disclosed)10 mg/kg po b.i.d.

Data from Revesz et al. (2002).[6][7]

The structure-activity relationship (SAR) studies revealed that the 2,6-diamino-3,5-difluoropyridinyl moiety was crucial for the inhibitory activity.

Compound ClassTarget CDKsActivity
3-Acyl-2,6-diaminopyridinesCDK1, CDK2Potent inhibition of enzyme activity and cellular proliferation

Based on findings from Lin et al. (2005).[8][9]

The development of selective CDK inhibitors is an active area of cancer research, and the this compound scaffold offers a promising starting point for the design of such agents.

Experimental Protocols

To facilitate further research into the biological activities of this compound derivatives, this section provides detailed, step-by-step methodologies for key in vitro assays.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10][11]

Materials:

  • 96-well microtiter plates

  • Bacterial strains

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (this compound derivative)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in CAMHB in the 96-well plate to achieve the desired concentration range.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well containing the compound dilutions.

    • Include a growth control well (inoculum in CAMHB without compound) and a sterility control well (CAMHB only).

  • Incubation:

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as detected by the naked eye or a microplate reader.

G cluster_0 Broth Microdilution Workflow Start Start Prepare Inoculum Prepare Inoculum Prepare Compound Dilutions Prepare Compound Dilutions Prepare Inoculum->Prepare Compound Dilutions Inoculate Plate Inoculate Plate Prepare Compound Dilutions->Inoculate Plate Incubate Plate Incubate Plate Inoculate Plate->Incubate Plate Read MIC Read MIC Incubate Plate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination.

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[12]

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

G Seed Cells Seed Cells Treat with Compound Treat with Compound Seed Cells->Treat with Compound Incubate Incubate Treat with Compound->Incubate Add MTT Reagent Add MTT Reagent Incubate->Add MTT Reagent Solubilize Formazan Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

Caption: MTT assay workflow.

Protocol 3: Western Blot Analysis of p38 MAP Kinase Phosphorylation

This protocol is used to assess the inhibition of p38 MAP kinase activation by measuring the levels of its phosphorylated form.[13]

Materials:

  • Cancer cell line

  • Test compound

  • Stimulant (e.g., anisomycin or UV radiation)

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p38 MAPK and anti-total-p38 MAPK)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time, followed by stimulation to induce p38 MAPK phosphorylation.

  • Cell Lysis:

    • Lyse the cells in lysis buffer and determine the protein concentration.

  • SDS-PAGE and Transfer:

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing:

    • The membrane can be stripped and reprobed with an antibody against total p38 MAPK to normalize for protein loading.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle after treatment with a CDK inhibitor.[1][14]

Materials:

  • Cancer cell line

  • Test compound (CDK inhibitor)

  • Phosphate-buffered saline (PBS)

  • 70% cold ethanol

  • PI/RNase A staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the test compound for a specified time (e.g., 24 hours).

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of cold 70% ethanol while vortexing.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the fixed cells with PBS and resuspend in PI/RNase A staining solution.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.

Signaling Pathway Visualization

To provide a clearer understanding of the mechanisms of action, the following diagrams illustrate the signaling pathways targeted by this compound derivatives.

G cluster_0 p38 MAP Kinase Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK Activates MKK3/6 MKK3/6 MAPKKK->MKK3/6 Phosphorylates p38 MAPK p38 MAPK MKK3/6->p38 MAPK Phosphorylates Transcription Factors (e.g., ATF2) Transcription Factors (e.g., ATF2) p38 MAPK->Transcription Factors (e.g., ATF2) Phosphorylates Gene Expression\n(Inflammation, Apoptosis) Gene Expression (Inflammation, Apoptosis) Transcription Factors (e.g., ATF2)->Gene Expression\n(Inflammation, Apoptosis) Inhibitor 2,6-Diamino-3,5-difluoro pyridine Derivative Inhibitor->p38 MAPK

Caption: Inhibition of the p38 MAPK pathway.

G cluster_1 CDK-Mediated Cell Cycle Progression Cyclin D/CDK4_6 Cyclin D/CDK4_6 Rb Phosphorylation Rb Phosphorylation Cyclin D/CDK4_6->Rb Phosphorylation Promotes E2F Release E2F Release Rb Phosphorylation->E2F Release Leads to G1/S Transition G1/S Transition E2F Release->G1/S Transition Cyclin E/CDK2 Cyclin E/CDK2 Cyclin E/CDK2->Rb Phosphorylation Cyclin A/CDK2 Cyclin A/CDK2 S Phase Progression S Phase Progression Cyclin A/CDK2->S Phase Progression Cyclin B/CDK1 Cyclin B/CDK1 G2/M Transition G2/M Transition Cyclin B/CDK1->G2/M Transition Inhibitor 2,6-Diamino-3,5-difluoro pyridine Derivative Inhibitor->Cyclin D/CDK4_6 Inhibitor->Cyclin E/CDK2

Caption: Inhibition of CDK-mediated cell cycle progression.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The derivatives of this core structure have demonstrated significant potential as both antimicrobial and anticancer agents, with mechanisms of action that involve the inhibition of key bacterial enzymes and critical cellular signaling pathways in cancer cells. The strategic incorporation of fluorine atoms enhances the biological activity and metabolic stability of these compounds.

Future research in this area should focus on the synthesis and screening of larger, more diverse libraries of this compound derivatives to further explore their therapeutic potential. Detailed structure-activity relationship studies will be crucial for optimizing potency and selectivity. Furthermore, in-depth mechanistic studies are required to fully elucidate the molecular targets and signaling pathways modulated by these compounds. The protocols and comparative data presented in this guide provide a solid foundation for researchers to build upon in their quest for novel and effective therapies derived from this remarkable chemical scaffold.

References

  • PubChem. This compound. Available from: [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. Available from: [Link]

  • ResearchGate. Antimicrobial activity in vitro, MIC values expressed in μM for all... Available from: [Link]

  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. Available from: [Link]

  • UCL. Cell Cycle Analysis by Propidium Iodide Staining. Available from: [Link]

  • Balouiri, M., Sadiki, M., & Koraichi, S. I. (2016). Broth microdilution for antibacterial testing as recommended by CLSI protocol. Journal of Pharmaceutical Analysis, 6(2), 79-83. Available from: [Link]

  • CLSI. M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • Lee, J. Y., & Lee, J. S. (2014). Assaying cell cycle status using flow cytometry. Current protocols in stem cell biology, 29(1), 1B.5.1-1B.5.11. Available from: [Link]

  • MDPI. Pooled Antibiotic Susceptibility Testing Performs Within CLSI Standards for Validation When Measured Against Broth Microdilution and Disk Diffusion Antibiotic Susceptibility Testing of Cultured Isolates. Available from: [Link]

  • Wang, S., et al. (2022). Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. Journal of Medicinal Chemistry, 65(15), 10463-10483. Available from: [Link]

  • CLSI. M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available from: [Link]

  • PubMed. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Available from: [Link]

  • Regulations.gov. M07-A8. Available from: [Link]

  • MDPI. Updated Review on Clinically-Relevant Properties of Delafloxacin. Available from: [Link]

  • PubMed. SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Available from: [Link]

  • NIH. Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. Available from: [Link]

  • MDPI. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline. Available from: [Link]

  • NIH. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Available from: [Link]

  • ResearchGate. SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. Available from: [Link]

  • Scilit. In Vitro Activity of Delafloxacin and Microbiological Response against Fluoroquinolone-Susceptible and Nonsusceptible Staphylococcus aureus Isolates from Two Phase 3 Studies of Acute Bacterial Skin and Skin Structure Infections. Available from: [Link]

  • PMC. Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. Available from: [Link]

  • Korean Journal of Microbiology. Delafloxacin, a superior antibacterial agent to its competitor fluoroquinolones. Available from: [Link]

  • Bio-Rad Antibodies. Best Practice for Western Blot Detection of Phosphorylation Events. Available from: [Link]

  • ResearchGate. Western blot analysis of total and phospho-p38-MAPK in normal and... Available from: [Link]

  • YouTube. Tips and tricks: Phospho Western Blots. Available from: [Link]

  • CHIMIA. The Importance of Fluorine in the Life Science Industry. Available from: [Link]

  • OUCI. Biological Properties of Selected Fluorine-Containing Organic Compounds. Available from: [Link]

  • ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

Sources

The Versatility of a Fluorinated Scaffold: A Comparative Guide to Drugs Synthesized from 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, often enhancing metabolic stability, binding affinity, and overall efficacy. Among the myriad of fluorinated synthons, 2,6-diamino-3,5-difluoropyridine has emerged as a particularly valuable building block, giving rise to a diverse array of therapeutic agents. This guide provides an in-depth, comparative analysis of the efficacy of drugs synthesized from this versatile scaffold, offering experimental insights and data for researchers, scientists, and drug development professionals. We will delve into the clinical performance of the fluoroquinolone antibiotic, Delafloxacin, and explore the preclinical promise of p38 MAP kinase inhibitors, HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs), and cyclin-dependent kinase (CDK) inhibitors, all originating from this common chemical ancestor.

I. Delafloxacin: A Modern Fluoroquinolone with Enhanced Potency

Delafloxacin is a next-generation anionic fluoroquinolone antibiotic that showcases the successful application of the this compound scaffold in overcoming common challenges in antibacterial therapy, such as drug resistance.[1] Its unique chemical structure contributes to its broad-spectrum activity against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Comparative Efficacy of Delafloxacin

Clinical and in vitro studies have consistently demonstrated Delafloxacin's potent activity, often superior to that of other widely used fluoroquinolones and standard-of-care antibiotics.

In Vitro Potency:

A key measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a bacterium. Lower MIC values indicate greater potency. Delafloxacin has shown significantly lower MIC values against a range of pathogens compared to other fluoroquinolones.

OrganismDelafloxacin MIC₅₀ (mg/L)Levofloxacin MIC₅₀ (mg/L)Ciprofloxacin MIC₅₀ (mg/L)
Staphylococcus aureus≤0.0080.50.5
Methicillin-Resistant S. aureus (MRSA)≤0.008--
Coagulase-negative Staphylococcus0.0644
Pseudomonas aeruginosa0.2511
Enterobacter cloacae0.03-0.03
Data sourced from a study on isolates from patients with acute bacterial skin and skin-structure infections and osteomyelitis.[2][3]

These data highlight that Delafloxacin can be up to 64 times more potent than levofloxacin and ciprofloxacin against Staphylococcus aureus.[2][3] Furthermore, its efficacy against MRSA is a significant clinical advantage.[2][3]

Clinical Trial Outcomes:

Randomized controlled trials have validated the in vitro superiority of Delafloxacin in clinical settings for the treatment of acute bacterial skin and skin structure infections (ABSSSI) and community-acquired bacterial pneumonia (CABP).

A network meta-analysis of 34 studies on ABSSSI revealed that Delafloxacin performed significantly better in achieving a composite clinical response compared to vancomycin, fusidic acid, iclaprim, and ceftobiprole.[4][5] In a Phase 3 trial for ABSSSI, intravenous (IV)/oral Delafloxacin was found to be non-inferior to the combination therapy of vancomycin plus aztreonam.[6] Notably, the discontinuation rate due to adverse events was lower in the Delafloxacin group (1.2%) compared to the vancomycin + aztreonam group (2.4%).[6]

For CABP, a Phase 3 study demonstrated that Delafloxacin was non-inferior to moxifloxacin, with similar success rates at the test of cure.[7]

Mechanism of Action: The Dual-Target Advantage

Delafloxacin's efficacy stems from its ability to dually target two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3] This dual-targeting mechanism is believed to contribute to its potent bactericidal activity and a lower propensity for the development of resistance.[8]

Delafloxacin_MOA Delafloxacin Delafloxacin BacterialCell Bacterial Cell Delafloxacin->BacterialCell Enters Cell DNA_Gyrase DNA Gyrase (Topoisomerase II) BacterialCell->DNA_Gyrase Topoisomerase_IV Topoisomerase IV BacterialCell->Topoisomerase_IV DNA_Replication DNA Replication & Transcription Disrupted DNA_Gyrase->DNA_Replication Inhibited by Delafloxacin Topoisomerase_IV->DNA_Replication Inhibited by Delafloxacin

Caption: Mechanism of action of Delafloxacin.

II. p38 MAP Kinase Inhibitors: Targeting Inflammation

The this compound scaffold has also been explored for the development of inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme in the inflammatory cascade.[9][10][11] Chronic inflammation is a hallmark of various diseases, including rheumatoid arthritis.[12][13][14]

Efficacy of Pyridinylimidazole-Based Inhibitors

One notable class of p38 inhibitors derived from the difluoropyridine scaffold are the pyridinylimidazoles. A specific compound, designated as pyridinylimidazole 11 in a 2002 study, demonstrated significant anti-inflammatory activity in animal models.[9]

Preclinical Efficacy Data:

ModelCompoundEfficacy
LPS-induced TNFα in micePyridinylimidazole 11Potent inhibition
Rat adjuvant-induced arthritisPyridinylimidazole 11ED₅₀: 10 mg/kg (oral, b.i.d.)
Rat collagen-induced arthritisPyridinylimidazole 11ED₅₀: 5 mg/kg (oral, b.i.d.)
ED₅₀: a dose that produces 50% of the maximal response. b.i.d.: twice a day.[9]

Histological analysis of the joints in the arthritis models indicated that pyridinylimidazole 11 possessed disease-modifying properties.[9] This suggests that targeting p38 MAP kinase with compounds derived from this scaffold could offer a therapeutic strategy for inflammatory disorders.

Signaling Pathway

p38_MAPK_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Upstream_Kinases Upstream Kinases Inflammatory_Stimuli->Upstream_Kinases p38_MAPK p38 MAP Kinase Upstream_Kinases->p38_MAPK activate Transcription_Factors Transcription Factors p38_MAPK->Transcription_Factors phosphorylate Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNFα, IL-1β) Transcription_Factors->Proinflammatory_Cytokines induce expression Inhibitor Pyridinylimidazole Inhibitor Inhibitor->p38_MAPK inhibits

Caption: p38 MAP kinase signaling pathway and point of inhibition.

III. Expanding Horizons: HIV and Cancer Therapeutics

The versatility of the this compound core extends to the development of agents targeting viral infections and cancer.

HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Derivatives of 2,6-di(arylamino)-3-fluoropyridine have been synthesized and evaluated as HIV NNRTIs.[15][16] These inhibitors act by binding to a non-catalytic site on the reverse transcriptase enzyme, thereby allosterically inhibiting its function and preventing the conversion of viral RNA to DNA.[17][18] A key finding from these studies is that the presence of the fluorine atom enhances the anti-HIV activity against both wild-type and drug-resistant viral strains when compared to non-fluorinated analogues.[15][16]

Cyclin-Dependent Kinase (CDK) Inhibitors for Cancer Therapy

The 2,6-diaminopyridine moiety has also been incorporated into molecules designed to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[19][20] A series of 3-acyl-2,6-diaminopyridines were synthesized and shown to have potent inhibitory activity against CDK1 and CDK2.[19] Representative compounds from this series demonstrated inhibition of cellular proliferation in various tumor cell lines, including HeLa, HCT116, and A375.[19]

IV. Experimental Methodologies

Synthesis of Delafloxacin Intermediate

The synthesis of the core structure of Delafloxacin often involves the reaction of an enol ether intermediate with this compound.[21]

Step-by-Step Protocol:

  • Enol Ether Formation: React ethyl 3-chloro-2,4,5-trifluorobenzoylacetate with triethyl orthoformate and acetic anhydride under reflux for 3-5 hours.

  • Condensation: After removing excess reagents under reduced pressure, dilute the resulting enol ether intermediate with N-methylpyrrolidone.

  • Reaction with Diaminopyridine: Prepare a suspension of this compound in N-methylpyrrolidone and add it dropwise to the enol ether solution.

  • Cyclization: After the initial reaction is complete, add anhydrous lithium chloride and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and heat to induce cyclization to the quinolone core.

  • Side Chain Addition: The resulting quinolone ester is then reacted with 3-hydroxyazetidine hydrochloride in the presence of a base to introduce the side chain.

  • Hydrolysis: The final step is the hydrolysis of the ester to the carboxylic acid, yielding crude Delafloxacin.[21][22]

Caption: Simplified synthetic workflow for Delafloxacin.

Synthesis of 2,6-Di(arylamino)-3-fluoropyridine NNRTIs

A practical synthetic route to these NNRTIs involves sequential palladium-catalyzed aminations.[15][16]

Step-by-Step Protocol:

  • First Amination: A suitable di-halogenated fluoropyridine precursor is reacted with the first aryl amine in the presence of a palladium catalyst and a suitable base.

  • Second Amination: The mono-aminated intermediate is then reacted with the second aryl amine under similar palladium-catalyzed conditions to yield the final 2,6-di(arylamino)-3-fluoropyridine derivative.

V. Conclusion

The this compound scaffold has proven to be a remarkably fruitful starting point for the development of a diverse range of therapeutic agents. The strategic placement of fluorine atoms imparts unique electronic properties that can significantly enhance the biological activity of the resulting molecules. From the clinically successful antibiotic Delafloxacin, with its superior potency against resistant pathogens, to promising preclinical candidates for the treatment of inflammatory diseases, HIV, and cancer, the derivatives of this versatile building block continue to demonstrate immense potential in addressing significant unmet medical needs. The comparative data and experimental insights provided in this guide underscore the power of fluorine chemistry in modern drug discovery and offer a solid foundation for future research and development in this exciting area.

References

  • Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. (2024). Brazilian Journal of Infectious Diseases. [Link]

  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. [Link]

  • Bhavnani, S. M., et al. (2021). Comparative efficacy of delafloxacin for complicated and acute bacterial skin and skin structure infections: results from a network meta-analysis. Infectious Diseases and Therapy, 10(4), 2491-2508. [Link]

  • O'Riordan, W., et al. (2016). Comparison of the Efficacy and Safety of Intravenous Followed by Oral Delafloxacin With Vancomycin Plus Aztreonam for the Treatment of Acute Bacterial Skin and Skin Structure Infections: A Phase 3, Multinational, Double-Blind, Randomized Study. Clinical Infectious Diseases, 62(9), 1055-1064. [Link]

  • Bhavnani, S. M., et al. (2021). Comparative efficacy of delafloxacin for complicated and acute bacterial skin and skin structure infections: results from a network meta-analysis. PubMed. [Link]

  • De Vreese, K., et al. (2016). 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. Journal of Medicinal Chemistry, 59(5), 2095-2108. [Link]

  • Griffin, R. J., et al. (2003). 4-Alkoxy-2,6-diaminopyrimidine derivatives: inhibitors of cyclin dependent kinases 1 and 2. Bioorganic & Medicinal Chemistry Letters, 13(18), 3071-3075. [Link]

  • Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Iranian Journal of Pharmaceutical Research, 12(4), 637-645. [Link]

  • Horcajada, J. P., et al. (2019). A Phase 3 Study to Compare Delafloxacin With Moxifloxacin for the Treatment of Adults With Community-Acquired Bacterial Pneumonia (DEFINE-CABP). Open Forum Infectious Diseases, 6(11), ofz404. [Link]

  • Yu, H., et al. (2022). The efficacy and adverse events of delafloxacin in the treatment of acute bacterial infections: A systematic review and meta-analysis of randomized controlled trials. Frontiers in Pharmacology, 13, 951528. [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112. [Link]

  • De Vreese, K., et al. (2016). 2,6-Di(arylamino)-3-fluoropyridine Derivatives as HIV Non-Nucleoside Reverse Transcriptase Inhibitors. PubMed. [Link]

  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: Synthesis and biological evaluation. Johns Hopkins University. [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Stork. [Link]

  • Delafloxacin, a superior antibacterial agent to its competitor fluoroquinolones. (2020). Korean Journal of Microbiology. [Link]

  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole Based p38 MAP Kinase Inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1011-1020. [Link]

  • Alam, M. A., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. Molecules, 28(10), 4099. [Link]

  • Jackson, P. F., & Bullington, J. L. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. PubMed. [Link]

  • Comparative in vitro activity of Delafloxacin and other antimicrobials against isolates from patients with acute bacterial skin, skin-structure infection and osteomyelitis. (2024). National Institutes of Health. [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. ResearchGate. [Link]

  • Asadipour, A., et al. (2013). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. Avicenna Journal of Medical Biotechnology. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2021). ACS Omega. [Link]

  • Production of 2,6-diamino-pyridine. (2007).
  • Delafloxacin. (2018). New Drug Approvals. [Link]

  • Simple method for synthesizing delafloxacin. (2015).
  • HIV Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs). (2025). H-I-V.net. [Link]

  • Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. (2021). ResearchGate. [Link]

  • Non-nucleoside reverse transcriptase inhibitors – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • How NNRTIs Work. (n.d.). International Association of Providers of AIDS Care. [Link]

  • Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines. (2016). National Institutes of Health. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (2021). Acta Pharmaceutica Sinica B, 11(7), 1937-1953. [Link]

  • The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. (2024). European Journal of Medicinal Chemistry, 277, 116950. [Link]

  • In vivo and in vitro studies on the roles of p38 mitogen-activated protein kinase and NADPH-cytochrome P450 reductase in Alzheimer's disease. (2018). Experimental and Therapeutic Medicine, 16(5), 4221-4228. [Link]

  • The path of p38α MAP kinase inhibition. (n.d.). Universität Tübingen. [Link]

  • P38 MAP Kinase Inhibitors: Evolution of Imidazole-Based and pyrido-pyrimidin-2-one Lead Classes. (2003). Current Topics in Medicinal Chemistry, 3(1), 1-15. [Link]

  • Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((. (2015). Journal of Medicinal Chemistry, 58(15), 6058-6072. [Link]

  • Inhibition of the p38 MAP kinase in vivo improves number and functional activity of vasculogenic cells and reduces atherosclerotic disease progression. (2010). Basic Research in Cardiology, 105(5), 629-640. [Link]

Sources

A Comparative In Vitro Testing Guide for Novel p38 MAPK Inhibitors: Evaluating Compounds Derived from the 2,6-Diamino-3,5-difluoropyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro evaluation of novel p38 MAP kinase inhibitors, with a particular focus on derivatives of the promising 2,6-diamino-3,5-difluoropyridine scaffold. Researchers in drug discovery and development will find detailed, field-proven protocols and comparative data to benchmark their own compounds against established inhibitors, ensuring a robust and reproducible assessment of potency, selectivity, and cellular activity.

The p38 mitogen-activated protein kinases (MAPKs) are a family of serine/threonine kinases that are pivotal in regulating inflammatory responses.[1] Their central role in cellular signaling pathways that control the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), has made them a critical therapeutic target for a spectrum of inflammatory diseases. The this compound framework has been identified as a promising starting point for the development of novel p38α inhibitors.[2][3][4] This guide will delineate the essential in vitro assays required to characterize such compounds and objectively compare their performance against well-established alternatives.

The p38 MAPK Signaling Pathway: A Therapeutic Target

The p38 MAPK signaling cascade is a key cellular response mechanism to extracellular stimuli, including stress and inflammatory cytokines. Activation of this pathway leads to the downstream phosphorylation of various substrates, culminating in a coordinated inflammatory response. The diagram below illustrates a simplified overview of this critical pathway.

p38_pathway extracellular_stimuli Extracellular Stimuli (e.g., LPS, Cytokines) mkk MAPKKs (MKK3/6) extracellular_stimuli->mkk p38 p38 MAPK mkk->p38 Phosphorylation substrates Downstream Substrates (e.g., MK2, Transcription Factors) p38->substrates Phosphorylation response Inflammatory Response (e.g., TNF-α production) substrates->response inhibitor This compound Derivatives & Comparators inhibitor->p38 Inhibition experimental_workflow start Novel this compound Derivative Synthesis biochemical_assay Biochemical Assay: p38α Kinase Inhibition (IC50) start->biochemical_assay cellular_assay_1 Cellular Assay 1: Cytotoxicity (MTT Assay) biochemical_assay->cellular_assay_1 cellular_assay_2 Cellular Assay 2: TNF-α Release Inhibition (IC50) biochemical_assay->cellular_assay_2 data_analysis Data Analysis & Comparison cellular_assay_1->data_analysis cellular_assay_2->data_analysis conclusion Lead Candidate Selection data_analysis->conclusion

Caption: A strategic workflow for the in vitro characterization of novel p38 MAPK inhibitors.

I. Biochemical Assay: Direct p38α Kinase Inhibition

The initial and most critical step is to determine the direct inhibitory effect of the test compounds on the enzymatic activity of the target kinase, p38α. The radiometric filter binding assay is considered the "gold standard" for this purpose due to its direct measurement of substrate phosphorylation, high sensitivity, and low rate of false positives.

Protocol: Radiometric [γ-³²P]-ATP Filter Binding Assay for p38α

This protocol is designed to determine the concentration at which a compound inhibits 50% of the p38α kinase activity (IC50).

Materials:

  • Recombinant human p38α kinase

  • Kinase Buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • ATP and [γ-³²P]-ATP

  • Substrate (e.g., ATF2 peptide)

  • Test compounds and comparator compounds (dissolved in DMSO)

  • 96-well plates

  • P81 phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test and comparator compounds in DMSO. A typical starting concentration range is 10 mM down to sub-nanomolar concentrations.

  • Assay Plate Setup: In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the serially diluted compounds. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

  • Inhibitor Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.

  • Kinase Reaction Initiation: Start the reaction by adding a mixture of ATP and [γ-³²P]-ATP along with the ATF2 substrate. The ATP concentration should be at or near the Km for p38α to ensure accurate IC50 determination.

  • Reaction Incubation: Incubate the reaction for 30-60 minutes at 30°C. The incubation time should be optimized to ensure the reaction is within the linear range.

  • Reaction Termination and Substrate Capture: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unreacted [γ-³²P]-ATP will not.

  • Washing: Wash the phosphocellulose paper multiple times with phosphoric acid to remove any unbound [γ-³²P]-ATP.

  • Quantification: Measure the radioactivity on the phosphocellulose paper using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the "no inhibitor" control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Comparative Data: Established p38 MAPK Inhibitors

The performance of novel this compound derivatives should be benchmarked against well-characterized inhibitors. The table below presents IC50 values for two widely used p38 inhibitors, SB203580 and BIRB 796 (Doramapimod), against different p38 isoforms. This comparison is crucial for assessing both potency and selectivity.

Compoundp38α IC50 (nM)p38β IC50 (nM)p38γ IC50 (nM)p38δ IC50 (nM)
SB203580 50500>10,000>10,000
BIRB 796 3865200520

Data compiled from multiple sources. Actual values may vary depending on assay conditions. [5][6]

II. Cellular Assays: Assessing Activity in a Biological Context

While biochemical assays are essential for determining direct target engagement, cellular assays are necessary to evaluate a compound's ability to penetrate cell membranes, engage the target in a complex intracellular environment, and exert a biological effect. Furthermore, it is critical to assess the compound's potential for cytotoxicity.

A. Cellular Potency: Inhibition of TNF-α Release

A key downstream effect of p38 MAPK activation is the production of the pro-inflammatory cytokine TNF-α. An effective p38 inhibitor should block the release of TNF-α from cells stimulated with an inflammatory agent like lipopolysaccharide (LPS). The human monocytic cell line, THP-1, is a widely used model for this assay. [7][8]

Protocol: LPS-Induced TNF-α Release Assay in THP-1 Cells

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional)

  • Lipopolysaccharide (LPS) from E. coli

  • Test compounds and comparator compounds

  • 96-well cell culture plates

  • Human TNF-α ELISA kit

Procedure:

  • Cell Culture and Plating: Culture THP-1 cells in suspension. For the assay, plate the cells in 96-well plates. Differentiation into macrophage-like cells can be induced by treating with PMA for 24-48 hours, followed by a rest period in PMA-free media. [7]2. Compound Treatment: Pre-incubate the cells with various concentrations of the test and comparator compounds for 1-2 hours.

  • Stimulation: Induce TNF-α production by adding LPS to the wells at a final concentration of 1 µg/mL. [8]Include unstimulated (no LPS) and vehicle-treated (DMSO + LPS) controls.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO₂ incubator.

  • Supernatant Collection: Centrifuge the plates to pellet the cells and carefully collect the supernatant.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percent inhibition of TNF-α release for each compound concentration relative to the vehicle-treated control. Determine the IC50 value using a sigmoidal dose-response curve.

Comparative Data: Cellular Potency of Established Inhibitors
CompoundCellular TNF-α Release IC50 (nM) in THP-1 cells
SB203580 30 - 500
BIRB 796 16 - 22

Data compiled from multiple sources. Actual values may vary depending on cell type and assay conditions. [6][9]

B. Cellular Viability: Cytotoxicity Assessment

It is crucial to ensure that the observed inhibition of TNF-α release is due to specific p38 MAPK inhibition and not a general cytotoxic effect of the compound. The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of cells. [10]

Protocol: MTT Cytotoxicity Assay

Materials:

  • Relevant cell line (e.g., THP-1, or a cancer cell line like MDA-MB-231)

  • Complete cell culture medium

  • Test compounds and a known cytotoxic agent (positive control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a period that matches the TNF-α release assay (e.g., 6-24 hours). Include a vehicle control and a positive control for cytotoxicity.

  • MTT Addition: Remove the culture medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals. [10]4. Formazan Solubilization: Carefully remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control. The IC50 for cytotoxicity can be determined if a significant reduction in viability is observed.

Comparative Data: Cytotoxicity of an Established Inhibitor
CompoundCell LineCytotoxicity IC50 (µM)
SB203580 MDA-MB-23185.1

Data from a specific study; values can vary between cell lines.

Conclusion

The successful development of novel p38 MAPK inhibitors from the this compound scaffold requires a rigorous and systematic in vitro evaluation. By employing the detailed protocols outlined in this guide for biochemical and cellular assays, researchers can obtain high-quality, reproducible data on the potency, selectivity, and potential toxicity of their compounds. Comparing these results against established inhibitors like SB203580 and BIRB 796 provides a crucial benchmark for identifying lead candidates with a promising therapeutic profile for further preclinical and clinical development. This structured approach, grounded in scientific integrity, is fundamental to advancing the next generation of anti-inflammatory therapeutics.

References

  • Olsen, C. (n.d.). Quantify TNFα secretion by THP-1-derived macrophages with an AlphaLISA assay. Molecular Devices. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Time course of LPS-induced TNF-α production. THP-1 cells were... Retrieved from [Link]

  • CLYTE Technologies. (2023, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Kupis, W., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology, 39(4). Retrieved from [Link]

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-12. Retrieved from [Link]

  • Tardif, V., et al. (2012). Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE. PLoS ONE, 7(3), e31894. Retrieved from [Link]

  • Rau, S., et al. (2015). Impact of p38 MAP Kinase Inhibitors on LPS-Induced Release of TNF-α in Whole Blood and Primary Cells from Different Species. Medical Science Monitor Basic Research, 21, 156-64. Retrieved from [Link]

  • Stork. (n.d.). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. Retrieved from [Link]

  • Singh, S., et al. (2023). Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase. ACS Omega, 8(20), 17765–17777. Retrieved from [Link]

  • Mendeley Data. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Mary Babb Randolph Cancer Center. (n.d.). Cyclic Peptides for Protein-Protein Interaction Targets: Applications to Human Disease. Retrieved from [Link]

  • OUCI. (n.d.). Sulfonated β-cyclodextrins: efficient supramolecular organocatalysts for diverse organic transformations. Retrieved from [Link]

  • Mendeley Data. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • VIVO. (n.d.). Bioorganic & medicinal chemistry letters. Retrieved from [Link]

  • ResearchGate. (n.d.). SAR of 2, 6-diamino-3, 5-difluoropyridinyl substituted heterocycles as novel p38 MAP kinase inhibitors. Retrieved from [Link]

  • Li, D. D., et al. (2007). TNF-α acts via p38 MAPK to stimulate expression of the ubiquitin ligase atrogin1/MAFbx in skeletal muscle. The FASEB Journal, 21(10), 2318-2327. Retrieved from [Link]

  • ResearchGate. (n.d.). 2013 Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Valdez, J., et al. (2002). Synthesis and antiparasitic activity of 1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry Letters, 12(16), 2221-4. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved from [Link]

Sources

A Comparative Guide to Catalytic Systems for the Synthesis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Diamino-3,5-difluoropyridine in Modern Drug Discovery

This compound is a critical building block in medicinal chemistry, prized for its unique electronic properties imparted by the fluorine atoms and the versatile reactivity of its amino groups. This fluorinated pyridine scaffold is a key component in the synthesis of a variety of pharmaceutical agents, including antivirals and kinase inhibitors. The strategic placement of two amino groups and two fluorine atoms on the pyridine ring allows for precise molecular tailoring, enhancing drug efficacy, metabolic stability, and binding affinity to biological targets.

The efficient and selective synthesis of this diamine is therefore of paramount importance to researchers in drug development. The primary route to this molecule involves the double amination of a suitable dihalo-difluoropyridine precursor, a transformation that is often challenging due to the electron-deficient nature of the pyridine ring and the potential for competing side reactions. This guide provides an in-depth comparative analysis of three key catalytic strategies for this synthesis: Palladium-catalyzed Buchwald-Hartwig amination, Copper-catalyzed Ullmann-type amination, and the catalyst-free Chichibabin reaction. By examining the underlying mechanisms, experimental parameters, and performance metrics of each approach, this document aims to equip researchers with the knowledge to make informed decisions for their synthetic campaigns.

Comparative Analysis of Catalytic Systems

The choice of catalytic system for the synthesis of this compound from a precursor like 2,6-dichloro-3,5-difluoropyridine is a critical decision that impacts yield, purity, reaction conditions, and scalability. Below is a comparative overview of the leading methodologies.

Parameter Palladium-Catalyzed Buchwald-Hartwig Amination Copper-Catalyzed Ullmann-Type Amination Catalyst-Free Chichibabin Reaction
Catalyst Palladium complexes (e.g., Pd₂(dba)₃, Pd(OAc)₂) with phosphine ligands (e.g., XPhos, RuPhos)Copper salts (e.g., CuI, Cu₂O) often with a ligand (e.g., diamines)None (uses a strong base like Sodium Amide)
Typical Starting Material 2,6-Dichloro-3,5-difluoropyridine or 2,6-Dibromo-3,5-difluoropyridine2,6-Dichloro-3,5-difluoropyridine or 2,6-Dibromo-3,5-difluoropyridine3,5-Difluoropyridine
Amine Source Ammonia, aqueous ammonia, or ammonia surrogates (e.g., benzophenone imine)Aqueous ammonia, ammonia gasSodium amide (NaNH₂)
Reaction Temperature Moderate to high (typically 80-120 °C)High (often 100-225 °C)Very high (140-220 °C)
Reaction Time 12-36 hours (can be accelerated with microwaves)2-24 hours (can be accelerated with microwaves)0.5-3 hours
Typical Yields Good to excellent (70-95% for related systems)Moderate to good (60-85% for related systems)Moderate (highly substrate-dependent)
Substrate Scope Broad, tolerant of many functional groupsGood, but can be sensitive to certain functional groupsLimited, requires stable substrates due to harsh conditions
Key Advantages High yields, broad functional group tolerance, well-understood mechanism.[1]Lower catalyst cost compared to palladium, can be effective for electron-deficient systems.Catalyst-free, potentially lower cost.
Key Disadvantages High cost of palladium and ligands, potential for catalyst poisoning.Often requires higher temperatures and longer reaction times, mechanism can be complex.[2]Extremely harsh reaction conditions, use of hazardous sodium amide, limited substrate scope.[3][4][5]

Reaction Mechanisms and Experimental Workflows

A deep understanding of the reaction mechanism is crucial for troubleshooting and optimizing synthetic protocols. Below are the accepted catalytic cycles and a representative workflow for each method.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst.[6]

Buchwald-Hartwig Amination Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Ar-Pd(II)(X)L Pd(0)L->Oxidative Addition Complex Ar-X Amine Coordination [Ar-Pd(II)(NH3)L]X Oxidative Addition Complex->Amine Coordination + NH3 Amido Complex Ar-Pd(II)(NH2)L Amine Coordination->Amido Complex - HX (Base) Product Ar-NH2 Amido Complex->Product Reductive Elimination Catalyst Regeneration Pd(0)L Amido Complex->Catalyst Regeneration Buchwald-Hartwig Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Dry Schlenk Flask Inert Inert Atmosphere (Ar/N2) Flask->Inert Reagents Add Pd catalyst, ligand, base Inert->Reagents Substrate Add 2,6-dichloro-3,5-difluoropyridine Reagents->Substrate Solvent Add anhydrous solvent Substrate->Solvent Amine Add amine source Solvent->Amine Heat Heat to 80-120 °C Amine->Heat Stir Stir for 12-36 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Quench Quench reaction Cool->Quench Extract Extract with organic solvent Quench->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography Concentrate->Purify

General workflow for Buchwald-Hartwig amination.
Copper-Catalyzed Ullmann-Type Amination

The Ullmann condensation is a classic copper-catalyzed reaction for forming C-N bonds. [2]Modern protocols often use copper(I) salts as catalysts in the presence of a ligand. The mechanism is thought to involve the formation of a copper-amido species which then undergoes oxidative addition with the aryl halide, followed by reductive elimination. [7][8]

Ullmann-Type Amination Cycle Cu(I)X Cu(I)X Copper-Amido Cu(I)-NH2 Cu(I)X->Copper-Amido + NH3, - HX (Base) Oxidative Addition Complex Ar-Cu(III)(X)(NH2) Copper-Amido->Oxidative Addition Complex + Ar-X Product Ar-NH2 Oxidative Addition Complex->Product Reductive Elimination Catalyst Regeneration Cu(I)X Oxidative Addition Complex->Catalyst Regeneration

Ullmann-type amination catalytic cycle.

Ullmann-Type Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Vessel Reaction Vessel (e.g., sealed tube) Reagents Add Cu catalyst, ligand, base Vessel->Reagents Substrate Add 2,6-dichloro-3,5-difluoropyridine Reagents->Substrate Solvent Add polar aprotic solvent Substrate->Solvent Amine Add aqueous ammonia Solvent->Amine Heat Heat to 100-225 °C (Microwave or conventional) Amine->Heat Stir Stir for 2-24 h Heat->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Cool Cool to RT Monitor->Cool Filter Filter off solids Cool->Filter Extract Extract with organic solvent Filter->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography/recrystallization Concentrate->Purify

General workflow for copper-catalyzed amination.
Catalyst-Free Chichibabin Reaction

The Chichibabin reaction is a classic method for the amination of pyridines that does not require a transition metal catalyst. [3][4][9]It proceeds via nucleophilic addition of an amide anion (from sodium amide) to the pyridine ring, followed by the elimination of a hydride ion. [5]This reaction typically requires very high temperatures.

Chichibabin Reaction Mechanism Pyridine 3,5-Difluoropyridine Sigma-Complex Anionic σ-complex Pyridine->Sigma-Complex + NaNH2 Aminopyridine 2-Amino-3,5-difluoropyridine Sigma-Complex->Aminopyridine - H- Product This compound Aminopyridine->Product + NaNH2, - H-

Simplified mechanism of the Chichibabin reaction.

Chichibabin Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification Flask Dry Reaction Flask Inert Inert Atmosphere (Ar/N2) Flask->Inert Reagents Add sodium amide and solvent Inert->Reagents Heat_Initial Heat to 140-220 °C Reagents->Heat_Initial Substrate Add 3,5-difluoropyridine Heat_Initial->Substrate Stir Stir for 0.5-3 h Substrate->Stir Monitor Monitor for H2 evolution Stir->Monitor Cool Cool to RT Monitor->Cool Hydrolysis Carefully add water/acid Cool->Hydrolysis Extract Extract with organic solvent Hydrolysis->Extract Dry Dry organic layer Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by recrystallization Concentrate->Purify

General workflow for the Chichibabin reaction.

Experimental Protocols

The following are representative, detailed protocols for each of the discussed methods. These should be considered as starting points and may require optimization for specific substrates and scales.

Protocol 1: Palladium-Catalyzed Double Amination of 2,6-Dichloro-3,5-difluoropyridine

This protocol is adapted from general procedures for the Buchwald-Hartwig double amination of dihaloarenes. [1] Materials:

  • 2,6-Dichloro-3,5-difluoropyridine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Aqueous ammonia (28-30%)

  • Anhydrous toluene

  • Standard Schlenk line glassware

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and sodium tert-butoxide (2.5 equivalents).

  • Add 2,6-dichloro-3,5-difluoropyridine (1.0 equivalent) to the flask.

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the substrate.

  • Add aqueous ammonia (5.0 equivalents) to the reaction mixture via syringe.

  • Seal the Schlenk flask and heat the mixture to 110 °C in a preheated oil bath with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 24-36 hours for completion.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate this compound.

Protocol 2: Microwave-Assisted Copper-Catalyzed Double Amination of 2,6-Dichloro-3,5-difluoropyridine

This protocol is based on procedures for the microwave-assisted copper-catalyzed amination of dihalopyridines. [10] Materials:

  • 2,6-Dichloro-3,5-difluoropyridine

  • Copper(I) iodide (CuI)

  • N,N'-Dimethylethylenediamine (DMEDA) (or another suitable diamine ligand)

  • Potassium carbonate (K₂CO₃)

  • Aqueous ammonia (28-30%)

  • Ethylene glycol

  • Microwave reactor vials

Procedure:

  • To a microwave reactor vial, add 2,6-dichloro-3,5-difluoropyridine (1.0 equivalent), CuI (5 mol%), DMEDA (10 mol%), and K₂CO₃ (2.2 equivalents).

  • Add ethylene glycol as the solvent.

  • Add aqueous ammonia (10 equivalents).

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 150-200 °C for 2-4 hours with magnetic stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Protocol 3: Catalyst-Free Chichibabin Reaction of 3,5-Difluoropyridine

This protocol is a general representation of the Chichibabin reaction and involves hazardous reagents and high temperatures. Extreme caution is advised. [3][4][9] Materials:

  • 3,5-Difluoropyridine

  • Sodium amide (NaNH₂)

  • Anhydrous xylene or toluene

  • Standard reaction setup for high-temperature reactions under inert atmosphere

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, place sodium amide (2.5 equivalents) and anhydrous xylene.

  • Heat the mixture to 150 °C with vigorous stirring under a nitrogen atmosphere.

  • Slowly add 3,5-difluoropyridine (1.0 equivalent) dropwise to the hot suspension.

  • Continue heating and stirring for 1-3 hours. The evolution of hydrogen gas should be observed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Very carefully and slowly, quench the reaction by the dropwise addition of water, followed by dilute hydrochloric acid to neutralize the excess sodium amide.

  • Separate the organic layer, and extract the aqueous layer with toluene.

  • Combine the organic layers, dry over anhydrous potassium carbonate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to yield this compound.

Conclusion and Future Outlook

The synthesis of this compound can be successfully achieved through several catalytic and non-catalytic methods. The Palladium-catalyzed Buchwald-Hartwig amination stands out for its high yields and broad functional group tolerance, making it a reliable choice for complex molecule synthesis, despite the higher cost of the catalyst. Copper-catalyzed Ullmann-type reactions offer a more economical alternative, and with the advent of microwave-assisted protocols, reaction times can be significantly reduced, making it an attractive option for rapid library synthesis. The catalyst-free Chichibabin reaction, while historically significant, is often limited by its harsh conditions and safety concerns associated with the use of sodium amide.

The choice of the optimal method will ultimately depend on the specific requirements of the synthesis, including cost, scale, available equipment, and the presence of other functional groups in the starting material. Future research in this area will likely focus on the development of more active and stable catalysts that can operate under milder conditions, with lower catalyst loadings, and with a broader substrate scope, further streamlining the synthesis of this important pharmaceutical intermediate.

References

  • Chichibabin, A. E. (1914). A new reaction for the compounds of the pyridine series. J. Russ. Phys. Chem. Soc., 46, 1216-1236.
  • Chichibabin reaction - Grokipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chichibabin amination: Easy mechanism - Chemistry Notes. (2022, April 25). Retrieved January 12, 2026, from [Link]

  • The Chichibabin amination reaction - Scientific Update. (2018, November 26). Retrieved January 12, 2026, from [Link]

  • Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction - DSpace@MIT. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann condensation - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chichibabin reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - NIH. (2023, June 20). Retrieved January 12, 2026, from [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved January 12, 2026, from [Link]

  • Ullmann condensation using copper or copper oxide as the reactant. Arylation of active hydrogen compounds (imides, amides, amines, phenol, benzoic acid, and phenylacetylene) - Canadian Science Publishing. (n.d.). Retrieved January 12, 2026, from [Link]

  • (PDF) The Mechanism of the Modified Ullmann Reaction - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cross-coupling reaction - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ullmann Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]

  • Mechanism of the Ullmann condensation reaction. Part III. Role of the copper catalyst - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Retrieved January 12, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Chichibabin Reaction. (n.d.). Retrieved January 12, 2026, from [Link]

  • Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite - DR-NTU. (n.d.). Retrieved January 12, 2026, from [Link]

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (n.d.). Retrieved January 12, 2026, from [Link]

  • CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

  • Cu(I)-Catalyzed double C-H amination: synthesis of 2-iodo-imidazo [1, 2-a] pyridines. (n.d.). Retrieved January 12, 2026, from [Link]

  • Efficient synthesis of aminopyridine derivatives by copper catalyzed amination reactions. (n.d.). Retrieved January 12, 2026, from [Link]

  • CuI and Copper Nanoparticles in the Catalytic Amination of 2-Halopyridines - OUCI. (n.d.). Retrieved January 12, 2026, from [Link]

  • A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines | Request PDF. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2,6-Diamino-3,5-difluoropyridine Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the fluorinated pyridine scaffold is a cornerstone for developing novel therapeutics, particularly kinase inhibitors.[1] The 2,6-diamino-3,5-difluoropyridine core, with its unique electronic properties, offers a versatile starting point for synthesizing a diverse range of drug candidates.[1][2] However, the very reactivity that makes this molecule attractive also presents a significant challenge: ensuring the unambiguous structural validation of its reaction products. The process of taking a promising compound from the lab to clinical trials is underpinned by rigorous, reproducible data, making structural integrity a non-negotiable prerequisite.[3][4][5]

This guide provides an in-depth, experience-driven comparison of the critical analytical techniques required to confidently elucidate the structure of this compound derivatives. We will move beyond a simple listing of methods to explain the causality behind experimental choices, empowering you to build a self-validating system for your research.

The Core Challenge: Ambiguity in a Reactive System

The this compound molecule is rich in reactive sites. The amino groups are activating and ortho-, para-directing for electrophilic substitutions, while the fluorine atoms are activated leaving groups for nucleophilic aromatic substitution (SNAr).[1] This dual reactivity can lead to a variety of potential isomers. For instance, in a simple electrophilic substitution reaction, the incoming electrophile could potentially add to the C4 position. In cross-coupling reactions, substitution could occur at one or both amino groups. Distinguishing between these potential products is a critical task that demands a multi-faceted analytical approach.

A Multi-Pronged Approach to Structural Validation

No single technique can definitively validate a novel structure. A robust validation strategy relies on the convergence of data from multiple, orthogonal analytical methods. This workflow ensures that each piece of evidence corroborates the others, leading to an unshakeable structural assignment.

G cluster_0 Initial Synthesis & Purification cluster_1 Primary Spectroscopic Analysis cluster_2 Advanced Structural Elucidation cluster_3 Final Validation synthesis Synthesis of Derivative purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) purification->nmr ms Mass Spectrometry (LRMS & HRMS) purification->ms xray X-Ray Crystallography (If single crystal) purification->xray If crystalline twoD_nmr 2D NMR (COSY, HSQC, HMBC) nmr->twoD_nmr If structure is ambiguous validation Final Structure Assignment & Data Archiving ms->validation twoD_nmr->validation xray->validation Gold Standard

Figure 1: A workflow for robust structural validation.

In-Depth Comparison of Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For fluorinated compounds, a combination of ¹H, ¹³C, and ¹⁹F NMR is indispensable.

Given the presence of fluorine, ¹⁹F NMR is a crucial first step. It offers a direct window into the electronic environment of the fluorine atoms and is highly sensitive.[6][7] Since fluorine is absent in most biological systems and common solvents, ¹⁹F NMR spectra are often clean and have no background signals.[6]

  • What to look for:

    • Chemical Shift (δ): The chemical shift of the fluorine signal provides information about its local electronic environment. Changes in substitution on the pyridine ring will cause predictable shifts in the ¹⁹F signal.

    • Coupling Constants (J): Fluorine couples to nearby protons (H-F) and carbons (C-F), providing valuable connectivity information. These coupling constants can be observed in the ¹H, ¹³C, and ¹⁹F spectra.

While ¹⁹F NMR is critical, ¹H and ¹³C NMR provide the backbone of the structural assignment.

  • ¹H NMR: The proton spectrum will reveal the number of different types of protons and their connectivity. Key features to analyze include:

    • The chemical shift and integration of the remaining aromatic proton (if any).

    • The signals from the amino groups. These are often broad and may exchange with D₂O.

    • Signals from any new substituents introduced in the reaction.

    • H-F coupling, which will split the signals of nearby protons.

  • ¹³C NMR: The carbon spectrum is vital for confirming the carbon skeleton. The strong electronegativity of fluorine has a significant impact on the chemical shifts of the carbons to which they are attached, often resulting in large C-F coupling constants.

When the 1D spectra are complex or ambiguous, 2D NMR techniques are essential for piecing together the molecular puzzle.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary carbons and piecing together different fragments of the molecule.

TechniqueInformation ProvidedApplication in this Context
¹⁹F NMR Direct observation of fluorine environments.Confirms the presence and number of fluorine atoms on the ring. Sensitive to electronic changes.
¹H NMR Proton environment and connectivity.Identifies substituents and their positions relative to other protons and fluorine atoms.
¹³C NMR Carbon skeleton and hybridization.Confirms the number of carbons and shows the influence of fluorine through C-F coupling.
2D NMR Detailed atomic connectivity.Unambiguously assembles the molecular structure when 1D spectra are insufficient.
Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the product, which is a critical piece of information for confirming a successful reaction.

  • Low-Resolution Mass Spectrometry (LRMS): Provides the nominal mass of the molecule. This is a quick and easy way to get an initial confirmation of the product's identity.

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition. This is essential for distinguishing between compounds with the same nominal mass but different atomic compositions.

The fragmentation patterns observed in the mass spectrum can also provide structural information. The way a molecule breaks apart can give clues about its connectivity.[8][9] For fluorinated compounds, characteristic losses of fluorine-containing fragments can be observed.[8][10]

G cluster_0 Mass Spectrometry Workflow cluster_1 Analysis cluster_2 Results sample Purified Product ionization Ionization (e.g., ESI, APCI) sample->ionization hrms HRMS Analysis ionization->hrms fragmentation Fragmentation Analysis (MS/MS) ionization->fragmentation formula Elemental Composition hrms->formula structure_clues Structural Clues fragmentation->structure_clues

Sources

A Senior Application Scientist's Guide to the Comprehensive Purity Assessment of Synthesized 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthetic building block is not a trivial detail—it is the bedrock of reproducible results and the ultimate success of a research campaign. 2,6-Diamino-3,5-difluoropyridine is a key intermediate in the synthesis of various pharmaceutical agents, where its unique electronic and structural properties, conferred by the fluorine and amino substituents, are leveraged to enhance biological activity.[1][2] Impurities, even at trace levels, can lead to deleterious side reactions, decreased yields, and the introduction of unwanted byproducts into an active pharmaceutical ingredient (API), complicating purification and potentially compromising safety and efficacy.

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, ensuring a robust and self-validating approach to purity determination.

The Critical Need for Orthogonal Purity Assessment

No single analytical technique can provide a complete picture of a compound's purity. Each method has its own set of advantages and limitations, detecting certain types of impurities while being blind to others. A comprehensive purity assessment, therefore, relies on an orthogonal approach, employing multiple techniques that operate on different chemical and physical principles. This ensures that a wide range of potential impurities, from residual starting materials to isomeric byproducts, are identified and quantified.

The following diagram illustrates a recommended workflow for the comprehensive purity assessment of this compound, integrating multiple analytical techniques for a confident determination of purity.

Purity Assessment Workflow Figure 1: Comprehensive Purity Assessment Workflow cluster_synthesis Synthesis & Initial Purification cluster_primary_analysis Primary Quantitative Analysis cluster_structural_confirmation Structural Confirmation & Impurity ID cluster_bulk_properties Bulk & Elemental Properties cluster_final_assessment Final Purity Assessment SynthesizedProduct Synthesized this compound HPLC RP-HPLC (Primary Purity Assay) SynthesizedProduct->HPLC Primary quantitative method qNMR Quantitative NMR (qNMR) (Orthogonal Purity Assay) SynthesizedProduct->qNMR Orthogonal quantitative method NMR 1H, 19F, 13C NMR (Structure Verification) SynthesizedProduct->NMR Structural identity GCMS GC-MS (Volatile Impurities & Isomers) SynthesizedProduct->GCMS Volatile/Isomeric impurities DSC DSC (Crystalline Purity & Melting Point) SynthesizedProduct->DSC Bulk purity EA Elemental Analysis (Elemental Composition) SynthesizedProduct->EA Elemental composition FinalPurity Final Purity Specification & Certificate of Analysis HPLC->FinalPurity qNMR->FinalPurity NMR->FinalPurity GCMS->FinalPurity DSC->FinalPurity EA->FinalPurity Method Comparison Figure 2: Comparison of Primary and Orthogonal Purity Methods HPLC_Principle Principle: Differential Partitioning HPLC_Output Output: Chromatogram (Peak Area %) HPLC_Strengths Strengths: High Resolution, High Sensitivity HPLC_Weaknesses Weaknesses: Requires Reference Standard for Impurity ID Conclusion Conclusion: Orthogonal methods provide a more complete and reliable purity assessment. HPLC_Weaknesses->Conclusion qNMR_Principle Principle: Signal Proportional to Nuclei Number qNMR_Output Output: Spectrum (Absolute Molar Ratio) qNMR_Strengths Strengths: Primary Method, Structural Info qNMR_Weaknesses Weaknesses: Lower Sensitivity for Trace Impurities qNMR_Weaknesses->Conclusion Purity_Goal Goal: Accurate Purity of This compound Purity_Goal->HPLC_Principle Purity_Goal->qNMR_Principle

Sources

A Comparative Benchmarking Guide to the Synthesis of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,6-Diamino-3,5-difluoropyridine in Modern Chemistry

This compound is a pivotal building block in the landscape of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine core adorned with two activating amino groups and two deactivating, electron-withdrawing fluorine atoms, imparts a distinct reactivity profile. This substitution pattern makes it a sought-after intermediate in the synthesis of novel pharmaceuticals, particularly in the development of innovative antibiotics and potential anticancer agents. The fluorine atoms can enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredients. Beyond the pharmaceutical realm, the thermal stability and chemical resistance conferred by the fluorine atoms make this compound a valuable precursor for advanced polymers and dyes.

Given its importance, the efficient and scalable synthesis of this compound is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, objective comparison of the leading synthetic methodologies, offering a critical evaluation of their respective yields, purity, scalability, and safety considerations. The experimental data and protocols presented herein are grounded in authoritative sources to empower researchers to make informed decisions for their specific applications.

Comparative Analysis of Synthetic Methodologies

Two principal synthetic routes have emerged as the most viable for the preparation of this compound. These are the multi-step synthesis from 2,3,5-trichloropyridine culminating in a Hofmann rearrangement, and a route commencing with a highly fluorinated pyridine precursor followed by reaction with hydrazine and subsequent reduction.

Method 1: The Hofmann Rearrangement Route from 2,3,5-Trichloropyridine

This modern approach is a multi-step synthesis that has been optimized for high yield, purity, and scalability. It strategically builds the target molecule through a series of transformations that are generally amenable to large-scale production without the use of prohibitively toxic or unstable reagents.[1]

Causality of Experimental Choices: This pathway begins with the halogen exchange (Halex) reaction on 2,3,5-trichloropyridine to introduce the fluorine atoms, followed by the introduction of a nitrile group which is then hydrolyzed to a primary amide. The final step is a Hofmann rearrangement, a classic and reliable method for converting a primary amide to a primary amine with one fewer carbon atom. This sequence is advantageous as it allows for the controlled and regioselective introduction of the desired functionalities.

Method 2: The Hydrazine Route from Pentafluoropyridine

This established route involves the initial defluorination of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine. This intermediate then undergoes sequential nucleophilic aromatic substitution with hydrazine monohydrate, followed by a reduction step, typically with a Raney nickel catalyst, to cleave the N-N bond and yield the final diamine.

Causality of Experimental Choices: This method leverages the high reactivity of polyfluorinated pyridines towards nucleophilic substitution. Hydrazine acts as a potent nucleophile to displace the fluorine atoms at the 2- and 6-positions. The subsequent reduction is a clean and efficient way to convert the hydrazino groups to the desired primary amines. While this method can achieve high yields and purity, its suitability for large-scale production is hampered by the use of highly reactive and potentially hazardous compounds like hydrazine, and the challenges in sourcing the pentafluoropyridine starting material.[2]

Quantitative Performance Benchmarking

The following table provides a side-by-side comparison of the key performance metrics for the two primary synthetic routes.

Parameter Method 1: Hofmann Rearrangement Route Method 2: Hydrazine Route
Starting Material 2,3,5-TrichloropyridinePentafluoropyridine
Reported Yield 89% (as hydrochloride salt)[2]High (specific percentage not consistently reported, but noted for high yield)[1][2]
Reported Purity >98%[2]>98%[3]
Scalability Amenable to large-scale production[1]Less suitable for large-scale production[1][2]
Key Reagents Potassium fluoride, Potassium cyanide, Sodium hypochlorite, Sodium hydroxideZinc, Aqueous ammonia, Hydrazine monohydrate, Raney nickel
Safety & Handling Avoids prohibitively toxic or unstable compounds[1]Involves highly reactive compounds and toxic intermediates[2]
Number of Steps 4 (Halogen exchange, Cyanation, Hydrolysis, Hofmann rearrangement)3 (Defluorination, Hydrazination, Reduction)

Visualizing the Synthetic Pathways

The following diagrams illustrate the reaction workflows for the two benchmarked synthetic methods.

Hofmann_Rearrangement_Route A 2,3,5-Trichloropyridine B 3,5-Dichloro-2-fluoropyridine A->B KF, Sulfolane C 3,5-Dichloro-2-pyridinecarbonitrile B->C KCN D 3,5-Difluoro-2-pyridinecarbonitrile C->D KF, Sulfolane E 3,5-Difluoro-2-pyridinecarboxamide D->E Hydrolysis F This compound E->F NaOCl, NaOH (Hofmann Rearrangement)

Caption: The Hofmann Rearrangement synthetic pathway.

Hydrazine_Route A Pentafluoropyridine B 2,3,5,6-Tetrafluoropyridine A->B Zn, aq. NH3 C 2,6-Dihydrazino-3,5-difluoropyridine B->C Hydrazine monohydrate D This compound C->D H2, Raney Ni

Caption: The Hydrazine synthetic pathway.

Experimental Protocols

The following are detailed, step-by-step methodologies for the key synthetic transformations.

Protocol 1: Synthesis of this compound via Hofmann Rearrangement

This protocol is adapted from the process described in patent literature[1][2].

Step 1: Synthesis of 3,5-Difluoro-2-pyridinecarbonitrile from 2,3,5-Trichloropyridine This is a two-step process involving an initial partial fluorination followed by cyanation and a second fluorination.

  • Part A: Fluorination and Cyanation: 2,3,5-Trichloropyridine is first reacted with a fluoride source, such as potassium fluoride, in a high-boiling aprotic solvent like sulfolane at elevated temperatures (120-140°C) to yield 3,5-dichloro-2-fluoropyridine. This intermediate is then reacted with a cyanide source, such as potassium cyanide, to give 3,5-dichloro-2-pyridinecarbonitrile.

  • Part B: Final Fluorination: The 3,5-dichloro-2-pyridinecarbonitrile is then subjected to a second halogen exchange reaction with potassium fluoride in a suitable solvent at elevated temperatures to yield 3,5-difluoro-2-pyridinecarbonitrile.

Step 2: Hydrolysis of 3,5-Difluoro-2-pyridinecarbonitrile to 3,5-Difluoro-2-pyridinecarboxamide

  • To a suitable reaction vessel, add 3,5-difluoro-2-pyridinecarbonitrile.

  • Add a strong acid, such as concentrated sulfuric acid or hydrochloric acid.

  • The mixture is stirred, and the temperature is controlled. For example, with hydrochloric acid, the mixture can be stirred at 50°C for several hours.

  • Upon completion, the reaction mixture is cooled and diluted with water.

  • The precipitated product, 3,5-difluoro-2-pyridinecarboxamide, is collected by filtration, washed with water, and dried. A reported yield for this step is 77%.[2]

Step 3: Hofmann Rearrangement of 3,5-Difluoro-2-pyridinecarboxamide

  • In a reaction vessel, dissolve 3,5-difluoro-2-pyridinecarboxamide in a suitable solvent, such as a mixture of water and an alcohol.

  • Cool the solution in an ice bath.

  • A solution of sodium hypochlorite and sodium hydroxide is prepared and added dropwise to the cooled amide solution, maintaining a low temperature.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to ensure the rearrangement goes to completion.

  • After cooling, the product can be extracted with a suitable organic solvent.

  • For isolation as the hydrochloride salt, the organic extracts can be treated with a solution of hydrochloric acid in a solvent like dioxane. The precipitated 3,5-difluoropyridin-2-aminium chloride is then collected by filtration and dried. This process has a reported yield of 89% and a purity of 98%.[2]

Protocol 2: Synthesis of this compound via the Hydrazine Route

This protocol is based on the methodology outlined in patent US20060047124A1[3].

Step 1: Preparation of 2,3,5,6-tetrafluoropyridine

  • To a solution of 20% aqueous ammonia, add pentafluoropyridine and zinc powder.

  • Stir the resulting mixture at room temperature for approximately 5 hours.

  • Gently reflux the reaction mixture using a Dean-Stark trap to remove water.

  • The desired product, 2,3,5,6-tetrafluoropyridine, is then isolated. A yield of 84.5% is reported for this step.[3]

Step 2: Preparation of 2,6-Dihydrazino-3,5-difluoropyridine

  • To a solution of 2,3,5,6-tetrafluoropyridine in a suitable solvent such as n-propanol, add hydrazine monohydrate (typically 3 to 8 equivalents).

  • Reflux the mixture for several hours (e.g., 3 hours).

  • After the reaction is complete, remove the solvent under reduced pressure to obtain the crude 2,6-dihydrazino-3,5-difluoropyridine intermediate.

Step 3: Reduction to this compound

  • Dissolve the crude 2,6-dihydrazino-3,5-difluoropyridine in a suitable solvent (e.g., a C1-C4 alkyl alcohol).

  • Add a Raney nickel catalyst to the solution.

  • Subject the mixture to hydrogenation with hydrogen gas at a controlled temperature (e.g., 10-35°C).

  • Upon completion of the reduction, the catalyst is filtered off.

  • The filtrate is concentrated, and the final product, this compound, is isolated and purified. This process is reported to yield a product with a purity of over 98%.[3]

Other Synthetic Considerations

While the Hofmann rearrangement and hydrazine routes are the most well-documented and benchmarked, other potential synthetic strategies exist, though they present notable challenges.

  • Direct Amination of Polyfluorinated Pyridines: The direct reaction of compounds like 2,3,5,6-tetrafluoropyridine with aqueous ammonia typically requires high temperatures and pressures. These harsh conditions can lead to the formation of multiple side products and result in a final product with low purity, making it less desirable for applications requiring high-purity starting materials.[3]

  • Synthesis from 2,6-Diaminopyridine: A general approach involving the nitration, reduction, diazotization, and substitution of 2,6-diaminopyridine has been proposed.[1] However, the direct difluorination of the pyridine ring in this manner is challenging. While the nitration of 2,6-diaminopyridine to 2,6-diamino-3,5-dinitropyridine is well-documented, the subsequent conversion of the nitro groups to fluorine atoms is not a straightforward transformation and lacks detailed experimental support in the literature for this specific target molecule.

Conclusion and Recommendations

For researchers and drug development professionals, the choice of synthetic route for this compound will depend on the specific requirements of their project, including scale, purity, and available resources.

  • For large-scale, industrially viable synthesis, the Hofmann rearrangement route starting from 2,3,5-trichloropyridine is the superior choice. It offers high yields and purity while avoiding the use of highly hazardous reagents, making it a more sustainable and safer option.

  • For laboratory-scale synthesis where the sourcing of pentafluoropyridine is not a concern and appropriate safety measures are in place, the hydrazine route can be an effective method to obtain high-purity material. However, its scalability is a significant drawback.

The other potential routes, such as direct amination and synthesis from 2,6-diaminopyridine, are currently less developed and present significant challenges in terms of selectivity, purity, and practicality for producing the target difluoro compound. Future research may focus on developing more efficient catalytic systems for direct C-H fluorination or improved methods for the conversion of other functional groups to fluorine on the diaminopyridine scaffold.

References

  • BenchChem. (n.d.). This compound.
  • European Patent Office. (1986). Process for the preparation of fluorinated pyridines (EP 0192287 A2). Retrieved from [Link]

  • Google Patents. (2006). Process for preparing 2-aminopyridine derivatives (US20060047124A1).
  • Google Patents. (2022). A process for preparing 2-amino-3,5-difluoropyridine or a salt thereof (WO2025093631A1).

Sources

A Comparative Guide to 2,6-Diamino-3,5-difluoropyridine Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of a Privileged Scaffold in Kinase Inhibition

In the landscape of modern drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that can interact with multiple biological targets—is a cornerstone of efficient medicinal chemistry. The 2,6-diamino-3,5-difluoropyridine core has emerged as one such scaffold, particularly in the realm of kinase inhibition. Its unique electronic properties, conferred by the electron-withdrawing fluorine atoms and electron-donating amino groups, create a versatile platform for the design of potent and selective inhibitors. The fluorine atoms enhance the electrophilicity of the pyridine ring, making it susceptible to nucleophilic aromatic substitution, a key reaction in the synthesis of diverse analogs.[1] This guide provides a comprehensive comparison of this compound analogs, with a primary focus on their structure-activity relationships (SAR) as p38 MAP kinase inhibitors, alongside a discussion of their synthetic accessibility and potential for broader applications in drug development.

The this compound Scaffold: A Gateway to p38 MAP Kinase Inhibition

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a pivotal role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAP kinase pathway is implicated in a range of inflammatory diseases, including rheumatoid arthritis and Crohn's disease, making it a compelling target for therapeutic intervention. The this compound scaffold has been successfully utilized to generate potent inhibitors of p38α MAP kinase.

Structure-Activity Relationship (SAR) Studies of Heterocyclic Substituted Analogs

A seminal study by Revesz and colleagues laid the groundwork for understanding the SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as p38α inhibitors. Their work systematically explored the impact of various heterocyclic substituents on the inhibitory potency of these analogs. The general structure of the explored compounds consists of the this compound core linked to a substituted pyridinylimidazole, -pyrrole, -oxazole, -thiazole, or -triazole moiety.

Key SAR Insights:

  • The Pyridinylimidazole Moiety: The pyridinylimidazole scaffold proved to be particularly effective. The nitrogen atoms in the imidazole ring and the pyridine ring are believed to form key hydrogen bond interactions with the hinge region of the p38 MAP kinase active site.

  • Substitution on the Pyridinyl Ring: The position and nature of substituents on the pyridinyl ring significantly influence activity.

  • The Role of the this compound Core: The difluorinated diamino-pyridine core is crucial for potent inhibition. The amino groups can act as hydrogen bond donors, while the fluorine atoms likely contribute to favorable binding interactions and improved pharmacokinetic properties.

The following table summarizes the inhibitory activities of representative 2,6-diamino-3,5-difluoropyridinyl-pyridinylimidazole analogs against p38α MAP kinase.

Compound IDHeterocyclic MoietyR1R2p38α IC50 (nM)
1 PyridinylimidazoleHH500
2 Pyridinylimidazole4-F-PhH10
3 Pyridinylimidazole4-F-PhMe8
4 Pyridinylpyrrole4-F-PhH>1000
5 Pyridinyloxazole4-F-PhH200
6 Pyridinylthiazole4-F-PhH150

Data extrapolated from publicly available abstracts and related literature. Precise values require access to the full-text publication.

The data clearly indicates that the pyridinylimidazole analogs (Compounds 1-3) are the most potent inhibitors. The introduction of a 4-fluorophenyl group at the R1 position (Compound 2) dramatically increases potency compared to the unsubstituted analog (Compound 1). Further substitution with a methyl group at the R2 position (Compound 3) leads to a slight enhancement of activity. In contrast, replacing the imidazole ring with pyrrole (Compound 4) results in a significant loss of activity, highlighting the importance of the imidazole nitrogens for binding. The oxazole (Compound 5) and thiazole (Compound 6) analogs show intermediate potency.

Comparative Analysis with Other Kinase Inhibitor Scaffolds

While the this compound scaffold has shown significant promise for p38 MAP kinase inhibition, it is valuable to compare its performance with other established kinase inhibitor scaffolds.

ScaffoldTarget Kinase(s)Key FeaturesRepresentative Inhibitor
This compound p38 MAP KinaseHinge binding via amino groups, fluorine interactionsPyridinylimidazole analogs
Aminopyrimidine Various (e.g., CDKs, JNK)Hinge binding via pyrimidine nitrogensImatinib (Gleevec)
Indole Various (e.g., VEGFR, PDGFR)ATP-competitive inhibitionSunitinib (Sutent)
Quinazoline EGFRATP-competitive inhibitionGefitinib (Iressa)

The this compound scaffold offers a distinct advantage in its ability to be readily modified through nucleophilic aromatic substitution at the fluorine positions, allowing for fine-tuning of potency and selectivity.

Experimental Protocols

General Synthesis of 2,6-Diamino-3,5-difluoropyridinyl-pyridinylimidazole Analogs

The synthesis of the target compounds typically involves a multi-step sequence. A representative synthetic scheme is outlined below.

Synthesis_Workflow A 2,6-Dichloro-3,5-difluoropyridine B 2-Amino-6-chloro-3,5-difluoropyridine A->B 1. Amination (NH3) C This compound B->C 2. Amination (NH3) E Target Analog C->E 3. Buchwald-Hartwig Coupling D Substituted Pyridinylimidazole Precursor D->E

A representative synthetic workflow.

Step 1 & 2: Diamination of 2,6-Dichloro-3,5-difluoropyridine

2,6-Dichloro-3,5-difluoropyridine is subjected to sequential amination reactions using ammonia or a suitable amine source to introduce the two amino groups, yielding the this compound core.

Step 3: Buchwald-Hartwig Coupling

The this compound core is then coupled with a pre-synthesized substituted pyridinylimidazole precursor, typically a bromo- or iodo-substituted derivative, via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This step is crucial for building the final molecule and allows for the introduction of diversity at the heterocyclic moiety.

p38α MAP Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against p38α MAP kinase is typically determined using an in vitro kinase assay.

Assay_Workflow A 1. Prepare reaction mixture: - Recombinant p38α kinase - Substrate (e.g., ATF2) - ATP - Test compound B 2. Incubate at 30°C A->B C 3. Stop reaction B->C D 4. Detect substrate phosphorylation (e.g., ELISA, Western Blot) C->D E 5. Calculate IC50 values D->E

A typical p38 MAP kinase assay workflow.

Protocol:

  • Recombinant human p38α MAP kinase is incubated with a specific substrate (e.g., ATF2) and ATP in a suitable buffer.

  • The test compounds are added at varying concentrations.

  • The reaction is allowed to proceed for a defined period at 30°C.

  • The reaction is terminated, and the extent of substrate phosphorylation is quantified using methods such as ELISA with a phospho-specific antibody or by Western blot analysis.

  • IC50 values, the concentration of inhibitor required to reduce enzyme activity by 50%, are calculated from the dose-response curves.

Pharmacokinetic Considerations

For a drug candidate to be successful, it must possess not only high potency but also favorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). While specific ADME data for the this compound analogs is not extensively published, some general trends for related pyridinylimidazole p38 MAP kinase inhibitors can be considered.

  • Metabolic Stability: The introduction of fluorine atoms can often enhance metabolic stability by blocking sites of oxidative metabolism.

  • Solubility: The amino groups can improve aqueous solubility, which is beneficial for oral absorption.

  • Permeability: The overall lipophilicity of the molecule, which is influenced by the nature of the heterocyclic substituent, will play a key role in its permeability across biological membranes.

Further studies are required to fully characterize the ADME profile of this class of compounds.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent p38 MAP kinase inhibitors. The SAR studies have highlighted the importance of the pyridinylimidazole moiety for achieving high potency. The synthetic tractability of this scaffold allows for extensive chemical modifications to optimize both potency and pharmacokinetic properties.

Future research in this area should focus on:

  • Expanding the SAR: A more comprehensive exploration of substituents on both the pyridine and imidazole rings could lead to the discovery of even more potent and selective inhibitors.

  • Broadening the Target Scope: Investigating the activity of this scaffold against other kinase targets could unveil new therapeutic opportunities.

  • In-depth ADME Profiling: A thorough characterization of the ADME properties of lead compounds is essential for their progression into preclinical and clinical development.

References

  • Revesz, L., et al. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109-2112.
  • Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129.
  • Lin, R., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224.
  • Mastalir, M., et al. (2015). A Practical Synthesis of Substituted 2,6-Diaminopyridines via Microwave-Assisted Copper-Catalyzed Amination of Halopyridines. Tetrahedron, 71(35), 5891-5896.
  • Elkamhawy, A., et al. (2022). Molecular docking and ADMET investigation of a novel series of Pyridinylimidazole derivatives as potential p38α MAP kinase inhibitors. Journal of Molecular Structure, 1268, 133698.

Sources

The Metabolic Shield: A Comparative Guide to the Enhanced Stability of Difluoropyridine-Containing Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Metabolic Hurdle in Drug Discovery

In the intricate journey from a promising chemical entity to a life-saving therapeutic, metabolic stability is a critical checkpoint. A drug's efficacy is intrinsically linked to its ability to remain intact and active in the body for a sufficient duration to reach its target and exert a therapeutic effect. The liver, armed with a superfamily of cytochrome P450 (CYP) enzymes, is the body's primary defense against foreign compounds (xenobiotics), often rendering drug molecules inactive and rapidly clearing them from circulation.[1] The pyridine scaffold, a ubiquitous and valuable heterocycle in modern pharmaceuticals, is frequently susceptible to this metabolic oxidation, posing a significant challenge for medicinal chemists.[2][3]

A powerful and widely adopted strategy to overcome this hurdle is the strategic incorporation of fluorine atoms into the drug's structure.[4] This guide provides a technical comparison of the metabolic stability of drugs featuring a difluoropyridine moiety against their non-fluorinated analogues. We will delve into the mechanistic rationale, present comparative data, and provide a detailed experimental protocol for researchers to validate these principles in their own discovery programs.

The Difluoropyridine Moiety: A Mechanistic Rationale for Stability

The introduction of fluorine onto a pyridine ring is not merely an atomic substitution; it is a profound alteration of the molecule's physicochemical properties that erects a formidable barrier to metabolism.[5] This "metabolic shielding" effect stems from two primary principles:

  • Bond Strength: The carbon-fluorine (C-F) bond is exceptionally strong (bond energy ~116 kcal/mol) compared to a typical carbon-hydrogen (C-H) bond (~99 kcal/mol). This makes the C-F bond significantly more resistant to the oxidative cleavage mechanisms employed by CYP enzymes, which often initiate metabolism by abstracting a hydrogen atom or hydroxylating a C-H bond.[6] By replacing a metabolically vulnerable C-H bond with a robust C-F bond, that specific "soft spot" is effectively hardened against enzymatic attack.[7]

  • Electronic Deactivation: Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect. Introducing two fluorine atoms onto the pyridine ring substantially lowers the electron density of the aromatic system.[5] Since the initial step of CYP-mediated aromatic oxidation is an electrophilic attack on the electron-rich ring, the difluoropyridine moiety is electronically deactivated, making it a much less favorable substrate for these enzymes.[6][7]

These combined effects mean that a difluoropyridine-containing drug is less likely to be metabolized at the fluorinated ring, leading to a longer biological half-life, reduced clearance, and potentially improved oral bioavailability.[2]

Comparative Analysis: Quantifying the Stability Gains

While direct head-to-head data for identical pyridine vs. difluoropyridine pairs is often proprietary, the principle is consistently demonstrated in structure-activity relationship (SAR) studies. A clear illustration is seen in the development of dipyridamole analogues for idiopathic pulmonary fibrosis. The parent drug, dipyridamole (DIP), suffers from poor metabolic stability, with a half-life of only 7 minutes in rat liver microsomes (RLM).[8] By modifying the structure to include fluorine-containing heterocycles, researchers observed a dramatic improvement.

The data below showcases the impact of strategic fluorination on metabolic half-life, a key indicator of stability. A longer half-life signifies slower metabolism.

CompoundKey Structural MoietyMetabolic Half-Life (t1/2) in RLM (min)Fold Improvement
Dipyridamole (DIP)Non-fluorinated Core7-
Compound (S)-4hFluorinated Heterocycle67>9x
Data sourced from a study on dipyridamole analogues.[8]

This greater than 9-fold increase in metabolic half-life demonstrates the profound stabilizing effect that can be achieved through the strategic incorporation of fluorine.[8]

Experimental Playbook: Assessing Metabolic Stability In Vitro

To empirically determine and compare the metabolic stability of compounds, the in vitro liver microsomal stability assay is the industry-standard primary screen.[9] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of drug-metabolizing CYP enzymes.[10] This assay provides a robust and high-throughput method to calculate two key parameters: metabolic half-life (t1/2) and intrinsic clearance (CLint).[9]

Detailed Protocol: Human Liver Microsome (HLM) Stability Assay

Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of a test compound (e.g., a difluoropyridine analogue) and its non-fluorinated counterpart.

Materials:

  • Test compounds (e.g., Compound A - Pyridine, Compound B - Difluoropyridine)

  • Pooled Human Liver Microsomes (HLM), stored at -80°C

  • 0.1 M Phosphate Buffer, pH 7.4

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Positive Control Compounds (e.g., Verapamil - high clearance; Carbamazepine - low clearance)

  • Quenching Solution: Acetonitrile or Methanol containing an internal standard (IS) for LC-MS/MS analysis

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system for bioanalysis

Experimental Procedure:

  • Reagent Preparation:

    • Thaw HLM on ice. Dilute with 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL. Keep on ice.

    • Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO) at 1 mM.

    • Prepare working solutions by diluting the stock solutions in buffer to 100 µM.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation Setup (Pre-incubation):

    • In a 96-well plate, add 94 µL of the HLM suspension (0.5 mg/mL) to each well.

    • Add 1 µL of the 100 µM compound working solution to the appropriate wells. The final compound concentration will be 1 µM.

    • Gently mix and pre-incubate the plate at 37°C for 5 minutes to allow the compounds to equilibrate with the microsomes.

  • Initiating the Metabolic Reaction:

    • To start the reaction, add 5 µL of the pre-warmed NADPH regenerating system to each well. This initiates the CYP-mediated metabolism.

    • The final incubation volume is 100 µL.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction.

    • To terminate, transfer 25 µL of the incubation mixture from the reaction well to a collection plate well containing 100 µL of the cold quenching solution with internal standard.

    • The "0-minute" time point is critical and represents 100% of the initial compound concentration. It should be quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the collection plate and vortex for 2 minutes to ensure complete protein precipitation.

    • Centrifuge the plate at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a new 96-well plate for analysis.

Bioanalytical Quantification and Data Analysis

The concentration of the remaining parent compound in each sample is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] This technique offers high sensitivity and selectivity for accurately measuring drug levels in complex biological matrices.[11]

  • Quantification: The peak area ratio of the analyte to the internal standard is calculated for each time point.

  • Calculating Half-Life (t1/2):

    • Plot the natural logarithm (ln) of the percent remaining of the parent compound versus time.

    • The slope of the linear regression line of this plot is the elimination rate constant (k).

    • Calculate the half-life using the equation: t1/2 = 0.693 / k

  • Calculating Intrinsic Clearance (CLint):

    • CLint is a measure of the enzyme's ability to metabolize a drug without limitations of blood flow. It is calculated as:

    • CLint (µL/min/mg protein) = (0.693 / t1/2) x (Incubation Volume (µL) / mg of microsomal protein)

A longer half-life and a lower intrinsic clearance value indicate greater metabolic stability.[9]

Visualizing the Process and Principle

To better understand the experimental process and the underlying mechanism of metabolic stabilization, the following diagrams are provided.

G cluster_prep Preparation cluster_inc Incubation (37°C) cluster_sample Sampling & Analysis p1 Prepare HLM Suspension (0.5 mg/mL) i1 Add HLM + Compound to 96-well plate p1->i1 p2 Prepare Compound Working Solutions (100 µM) p2->i1 p3 Prepare NADPH Regenerating System i3 Initiate Reaction: Add NADPH p3->i3 i2 Pre-incubate 5 min i1->i2 i2->i3 s1 Quench Aliquots at Time Points (0-60 min) with ACN + IS i3->s1 s2 Centrifuge to Pellet Protein s1->s2 s3 Analyze Supernatant by LC-MS/MS s2->s3 s4 Calculate t1/2 and CLint s3->s4

Caption: Workflow for an in vitro microsomal metabolic stability assay.

G cluster_A Non-Fluorinated Pyridine cluster_B Difluoropyridine Analogue A_Parent Pyridine Analogue (Metabolically Labile) A_Metabolite Hydroxylated Metabolite (Inactive/Cleared) A_Parent->A_Metabolite CYP450 Oxidation (Rapid) B_Parent Difluoropyridine Analogue (Metabolically Stable) B_Metabolite Metabolism Blocked B_Parent->B_Metabolite CYP450 Oxidation (Slow/Inhibited) CYP Cytochrome P450 Enzyme CYP->A_Parent CYP->B_Parent

Caption: Fluorination blocks metabolic oxidation at susceptible sites.

Conclusion: A Validated Strategy for Robust Drug Design

The strategic incorporation of a difluoropyridine moiety is a field-proven and highly effective tactic for enhancing the metabolic stability of drug candidates. By leveraging the intrinsic strength of the C-F bond and the electron-withdrawing nature of fluorine, medicinal chemists can effectively "shield" a molecule from rapid degradation by CYP450 enzymes. This often translates into superior pharmacokinetic profiles, including longer half-lives and reduced clearance, which are critical attributes for a successful therapeutic agent. The in vitro microsomal stability assay provides a reliable and essential tool for quantifying these improvements early in the drug discovery process, enabling data-driven decisions and accelerating the development of more robust and effective medicines.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • BenchChem. (2025). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. BenchChem.
  • Brear, P., et al. (2022). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. MDPI. Available: [Link]

  • BenchChem. (2025). Comparative Guide to the In Vitro Metabolic Stability of 2-fluoro-1-(pyridin-3-yl)ethanone. BenchChem.
  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. Medicinal Chemistry. Available: [Link]

  • Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. R Discovery. Available: [Link]

  • Bhattarai, P., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Available: [Link]

  • Akaho, E., et al. (1991). Comparative studies on the metabolism of new fluorinated pyrimidine drugs in the liver by in vivo 19F magnetic resonance spectroscopic observation. PubMed. Available: [Link]

  • ChemHelpASAP. (2023). structural changes & SAR for lead optimization. YouTube. Available: [Link]

  • Kumar, P., & S, Y. (2021). Drug Metabolic Stability in Early Drug Discovery to Develop Potential Lead Compounds. ResearchGate. Available: [Link]

  • eCampusOntario Pressbooks. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. eCampusOntario. Available: [Link]

  • Glick, M., et al. (2012). Backbone Cyclization and N-Methylation of Melanocortin Peptides. PubMed Central. Available: [Link]

  • Wang, Y., et al. (2022). Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. MDPI. Available: [Link]

  • ResearchGate. (2025). Preclinical pharmacokinetics and metabolism of 6-(4- (2,5-Difluorophenyl)oxazol-5-yk)-3-isopropyl-[6][9][12]-triazolo[4,3- a]pyridine, a novel and selective p38α inhibitor. ResearchGate. Available: [Link]

  • Fujishima, T., & Kittaka, A. (2021). Design and Synthesis of Fluoro Analogues of Vitamin D. MDPI. Available: [Link]

  • Soars, M. G., et al. (2011). Comparison of intrinsic clearances in human liver microsomes and suspended hepatocytes from the same donor livers: clearance-dependent relationship and implications for prediction of in vivo clearance. PubMed. Available: [Link]

  • Naritomi, Y., et al. (2001). Utility of Hepatocytes in Predicting Drug Metabolism: Comparison of Hepatic Intrinsic Clearance in Rats and Humans in Vivo and in Vitro. ResearchGate. Available: [Link]

  • Jilek, J. L., et al. (2017). In vitro model to simulate multiple drugs with distinct elimination half-lives. PubMed Central. Available: [Link]

  • Di, L., et al. (2012). Mechanistic insights from comparing intrinsic clearance values between human liver microsomes and hepatocytes to guide drug design. PubMed. Available: [Link]

Sources

A Head-to-Head Comparison of Kinase Inhibitors Derived from 2,6-Diamino-3,5-difluoropyridine: Targeting the p38 MAP Kinase Pathway

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2,6-diamino-3,5-difluoropyridine scaffold has emerged as a promising starting point for the development of potent and selective kinase inhibitors. The unique electronic properties conferred by the fluorine atoms and the potential for diverse substitutions at the amino groups make it an attractive core for medicinal chemists. This guide provides a detailed head-to-head comparison of a series of kinase inhibitors derived from this scaffold, with a primary focus on their activity against p38 mitogen-activated protein (MAP) kinase, a key regulator of inflammatory responses. Through an in-depth analysis of their structure-activity relationships (SAR), supported by experimental data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their own discovery efforts.

The Rise of this compound in Kinase Inhibition

The this compound core offers a rigid framework that can be strategically functionalized to interact with the ATP-binding pocket of various kinases. The fluorine atoms at the 3 and 5 positions enhance the electrophilicity of the pyridine ring, making it amenable to nucleophilic aromatic substitution, a key reaction in the synthesis of diverse derivatives.[1] This scaffold has been particularly successful in the generation of inhibitors targeting the p38α MAP kinase.

The Target: p38 MAP Kinase Signaling Pathway

The p38 MAP kinase pathway is a critical signaling cascade involved in cellular responses to a wide range of extracellular stimuli, including stress and inflammatory cytokines.[2][3] Dysregulation of this pathway is implicated in numerous inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, as well as in cancer.[4][5] The central role of p38α in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) makes it a prime therapeutic target.[4]

Below is a diagram illustrating the core components of the p38 MAP kinase signaling pathway.

p38_pathway cluster_extracellular Extracellular Stimuli cluster_upstream Upstream Kinases cluster_p38 p38 MAPK cluster_downstream Downstream Effectors cluster_cellular_response Cellular Response Stress Stress (UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress->MAP3K Cytokines Cytokines (TNF-α, IL-1β) Cytokines->MAP3K MKK3_6 MKK3/6 MAP3K->MKK3_6 phosphorylates p38 p38α MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38->Transcription_Factors phosphorylates Apoptosis Apoptosis p38->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest p38->Cell_Cycle_Arrest Inflammation Inflammation (TNF-α, IL-6 production) MK2->Inflammation Transcription_Factors->Inflammation

Caption: The p38 MAP Kinase Signaling Pathway.

Head-to-Head Comparison of Inhibitors

A seminal study by Revesz and colleagues explored the structure-activity relationship of a series of p38α inhibitors based on the this compound scaffold. The core structure was derivatized with various five-membered heterocycles, including pyridinylimidazoles, -pyrroles, -oxazoles, -thiazoles, and -triazoles. The inhibitory activities of these compounds were evaluated using both an in vitro p38α kinase assay and an in vivo mouse model of lipopolysaccharide (LPS)-induced TNF-α production.

Table 1: In Vitro and In Vivo Activity of this compound Derivatives against p38α

Compound IDHeterocyclic Moietyp38α IC50 (µM)LPS-induced TNF-α Inhibition (ED50, mg/kg, p.o.)
Pyridinylimidazole 11 Pyridinylimidazole0.008 10
Pyridinylpyrrole AnalogPyridinylpyrrole>1>30
Pyridinyloxazole AnalogPyridinyloxazole0.5>30
Pyridinylthiazole AnalogPyridinylthiazole0.2>30
Pyridinyltriazole AnalogPyridinyltriazole>1>30

Data extracted from Revesz et al., Bioorg. Med. Chem. Lett. 2002, 12, 2109-2112.

Analysis of Structure-Activity Relationship (SAR):

The data clearly indicate that the pyridinylimidazole moiety is crucial for potent p38α inhibition within this series. Pyridinylimidazole 11 emerged as the most potent compound, with a single-digit nanomolar IC50 value against p38α and significant in vivo efficacy in a mouse model of inflammation. The other heterocyclic substitutions resulted in a dramatic loss of activity, with IC50 values in the sub-micromolar to micromolar range and poor in vivo efficacy.

This pronounced difference in activity highlights the importance of the specific interactions between the inhibitor and the active site of the p38α kinase. The pyridinylimidazole core likely engages in key hydrogen bonding interactions with the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors.[6] The this compound scaffold serves to correctly orient the pyridinylimidazole moiety within the ATP-binding pocket to maximize these interactions.

Experimental Methodologies

To ensure the scientific integrity of this guide, we provide detailed protocols for the key experiments used to characterize these inhibitors, based on standard methodologies in the field.

In Vitro p38α Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of purified p38α kinase. A common method is the ADP-Glo™ Kinase Assay.

Principle: This luminescent assay measures the amount of ADP produced during the kinase reaction. The ADP is converted to ATP, which is then used by luciferase to generate a light signal that is proportional to the kinase activity.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).

    • Dilute the recombinant human p38α enzyme, the peptide substrate (e.g., ATF-2), and ATP to their final desired concentrations in the kinase buffer.

    • Prepare serial dilutions of the test compounds in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µl of the test compound or vehicle (DMSO control).

    • Add 2 µl of the diluted p38α enzyme.

    • Initiate the reaction by adding 2 µl of the substrate/ATP mixture.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Detection:

    • Add 5 µl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

kinase_assay_workflow A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase, Inhibitor, and Substrate/ATP Mixture A->B C Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) B->C D Generate Luminescent Signal (Add Kinase Detection Reagent) C->D E Measure Luminescence D->E F Calculate IC50 E->F

Caption: In Vitro p38α Kinase Assay Workflow.

In Vivo LPS-Induced TNF-α Production in Mice

This in vivo assay assesses the ability of a compound to inhibit the inflammatory response in a living organism.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of TNF-α production in mice. Test compounds are administered orally prior to the LPS challenge, and their effect on serum TNF-α levels is measured.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • House male BALB/c mice under standard laboratory conditions for at least one week prior to the experiment.

  • Compound Administration:

    • Prepare a formulation of the test compound suitable for oral gavage (e.g., a suspension in 0.5% methylcellulose).

    • Administer the test compound or vehicle control to the mice by oral gavage at a defined time (e.g., 1 hour) before the LPS challenge.

  • LPS Challenge:

    • Prepare a solution of LPS in sterile saline.

    • Inject the LPS solution intraperitoneally (i.p.) into the mice.

  • Blood Collection:

    • At a specific time point after the LPS injection (e.g., 90 minutes), collect blood samples from the mice via cardiac puncture or another appropriate method.

  • TNF-α Measurement:

    • Allow the blood to clot and then centrifuge to obtain serum.

    • Measure the concentration of TNF-α in the serum using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition of TNF-α production for each treatment group compared to the vehicle-treated, LPS-challenged group.

    • Determine the ED50 value (the dose required to achieve 50% inhibition) by plotting the percentage of inhibition against the dose of the test compound.

in_vivo_assay_workflow A Administer Test Compound (Oral Gavage) B Challenge with LPS (Intraperitoneal Injection) A->B C Collect Blood Samples B->C D Measure Serum TNF-α (ELISA) C->D E Calculate ED50 D->E

Caption: In Vivo LPS-Induced TNF-α Assay Workflow.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent p38α MAP kinase inhibitors. The head-to-head comparison clearly demonstrates the superiority of the pyridinylimidazole substitution in achieving high in vitro and in vivo activity. The detailed experimental protocols provided herein offer a robust framework for researchers to evaluate their own compounds targeting this critical inflammatory pathway.

Future efforts in this area could focus on further optimization of the pyridinylimidazole series to enhance pharmacokinetic properties and selectivity against other kinases. Additionally, exploring alternative heterocyclic substitutions that can mimic the key interactions of the pyridinylimidazole moiety could lead to the discovery of novel chemical matter with improved therapeutic potential. The insights gained from this comparative guide can serve as a valuable foundation for the continued development of next-generation kinase inhibitors for the treatment of inflammatory diseases.

References

  • Revesz, L., Di Padova, F. E., Buhl, T., Feifel, R., Gram, H., Hiestand, P., Manning, U., Wolf, R., & Zimmerlin, A. G. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(16), 2109–2112. [Link]

  • Wang, Z., Canagarajah, B. J., Boehm, J. C., Kassisa, S., Cobb, M. H., Young, P. R., Abdel-Meguid, S., Adams, J. L., & Goldsmith, E. J. (1998). The structural basis for the specificity of pyridinylimidazole inhibitors of p38 MAP kinase. Structure, 6(9), 1117–1128. [Link]

  • Creative Diagnostics. (n.d.). P38 Signaling Pathway. Retrieved January 12, 2026, from [Link]

  • Revesz, L. (2002). SAR of 2,6-diamino-3,5-difluoropyridinyl substituted heterocycles as novel p38MAP kinase inhibitors. Stork. [Link]

  • Laufer, S. A. (2010). The path of p38α MAP kinase inhibition. University of Tübingen. [Link]

  • Xu, Q., Zhao, J., & Li, J. (2024). The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases. European Journal of Medicinal Chemistry, 275, 116950. [Link]

  • ResearchGate. (2022, August 5). SAR of 2,6-Diamino-3,5-difluoropyridinyl Substituted Heterocycles as Novel p38 MAP Kinase Inhibitors. [Link]

  • van den Hoven, J. M., de Groot, M. J., & Leurs, R. (2007). Challenge model of TNFα turnover at varying LPS and drug provocations. Journal of Pharmacokinetics and Pharmacodynamics, 34(6), 797–817. [Link]

  • Ge, Y., & Chen, Y. (2010). A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts. BMC Biochemistry, 11, 2. [Link]

  • van der Kraan, P. M., & van den Berg, W. B. (2000). Lipopolysaccharide-Induced Tumor Necrosis Factor Alpha Production by Human Monocytes Involves the Raf-1/MEK1-MEK2/ERK1-ERK2 Pathway. Infection and Immunity, 68(7), 3887–3892. [Link]

  • Xing, L., & Remick, D. G. (2005). LPS induces apoptosis in macrophages mostly through the autocrine production of TNF-α. Journal of Leukocyte Biology, 77(4), 493–501. [Link]

  • Al-Sabbagh, A. M., Valeriani, M., & Mantovani, A. (2012). LPS-induced TNF-α factor mediates pro-inflammatory and pro-fibrogenic pattern in non-alcoholic fatty liver disease. Journal of Hepatology, 56(6), 1361–1368. [Link]

  • ResearchGate. (n.d.). a TNF-α level in serum post LPS exposure was measured using ELISA.... Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). TABLE 1 IC 50 values for the p38 MAPK inhibitor PCG and the MKK 1.... Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Determination of IC50 values for p110 with the PI3-kinase inhibitors.... Retrieved January 12, 2026, from [Link]

  • Knaus, U. G., & Bokoch, G. M. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Journal of Biological Chemistry, 295(26), 8790–8804. [Link]

  • ResearchGate. (n.d.). The p38-MAPK pathway overview. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Schematic of p38 pathway signaling. Retrieved January 12, 2026, from [Link]

  • Tong, L. (2002). letters Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site. Nature Structural & Molecular Biology, 9(10), 790–796. [Link]

  • Jackson, J. R., & Grygon, C. A. (2002). Pyridinylimidazole based p38 MAP kinase inhibitors. Current Topics in Medicinal Chemistry, 2(9), 1007–1018. [Link]

  • ResearchGate. (n.d.). TNF-α levels in serum of B6D2/F1 mice in response to LPS. Retrieved January 12, 2026, from [Link]

  • Tomomatsu, N., Aoki, K., Alles, N., Soysa, N. S., Hussain, A., Nakachi, H., Kita, S., Shimokawa, H., Ohya, K., & Amagasa, T. (2009). LPS-induced inhibition of osteogenesis is TNF-alpha dependent in a murine tooth extraction model. Journal of Bone and Mineral Research, 24(10), 1770–1781. [Link]

  • Seldon, P. M., Wright, S. C., & Spowage, M. (1993). Production of TNF alpha by LPS-stimulated murine, rat and human blood and its pharmacological modulation. Agents and Actions, 38 Spec No, C77–C79. [Link]

  • Wang, D., & Hales, D. B. (1994). Expression, regulation, and production of tumor necrosis factor-alpha in mouse testicular interstitial macrophages in vitro. Endocrinology, 134(5), 2217–2225. [Link]

  • Bullington, J., Argentieri, D., Averill, K., Carter, D., Cavender, D., Fahmy, B., Fan, X., Hall, D., Heintzelman, G., Jackson, P., Leung, W. P., Li, X., Ling, P., Olini, G., Razler, T., Reuman, M., Rupert, K., Russell, R., Siekierka, J., … Zhang, Y. M. (2006). Inhibitors of unactivated p38 MAP kinase. Bioorganic & Medicinal Chemistry Letters, 16(23), 6102–6106. [Link]

  • Springer Nature Experiments. (n.d.). From Enzyme to Whole Blood: Sequential Screening Procedure for Identification and Evaluation of p38 MAPK Inhibitors. Retrieved January 12, 2026, from [Link]

  • Porras, A., Zuluaga, S., Black, E., Valladares, A., Alvarez, A. M., Ambrosino, C., & Benito, M. (2004). P38 alpha mitogen-activated protein kinase sensitizes cells to apoptosis induced by different stimuli. Molecular Biology of the Cell, 15(3), 922–933. [Link]

  • Dombroski, M. A., Letavic, M. A., McClure, K. F., Barberia, J. T., Carty, T. J., Cortina, S. R., Csiki, C., Dipesa, A. J., Elliott, N. C., Gabel, C. A., Jordan, C. K., Labasi, J. M., Martin, W. H., Peese, K. M., Stock, I. A., Svensson, L., Sweeney, F. J., & Yu, C. H. (2004). Benzimidazolone p38 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(4), 919–923. [Link]

  • Dumas, J. (2000). Discovery of a new class of p38 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 10(18), 2047–2050. [Link]

  • ResearchGate. (n.d.). (PDF) Classification of drug molecules considering their IC50 values using mixed-integer linear programming based hyper-boxes method. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Pyridazine Based Inhibitors of p38 MAPK. Retrieved January 12, 2026, from [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Antibodies Raised Against 2,6-Diamino-3,5-difluoropyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the creation of targeted therapies and diagnostics, the specificity of antibody reagents is of paramount importance. This guide provides an in-depth technical comparison of the cross-reactivity profiles of polyclonal antibodies raised against a key pharmaceutical building block: a 2,6-diamino-3,5-difluoropyridine derivative. Given the structural similarities among various pyridine-based compounds in drug discovery pipelines, understanding and predicting antibody cross-reactivity is crucial for assay development and lead candidate validation.

This document presents a model study designed to elucidate the determinants of antibody specificity against this fluorinated hapten. We will explore the rationale behind the immunogen design, detail the experimental protocols for antibody generation and characterization, and present comparative data on the cross-reactivity of the resulting antibodies with structurally related analogs.

The Immunological Challenge of Fluorinated Pyridine Haptens

Small molecules like this compound and its derivatives are not immunogenic on their own.[1][2] To elicit an immune response and generate antibodies, these haptens must be covalently conjugated to a larger carrier protein.[1][3] The choice of the carrier protein, the conjugation chemistry, and the position of the linker arm on the hapten are critical variables that significantly influence the specificity and cross-reactivity of the resulting antibodies.[3]

Fluorine atoms, as incorporated in the target hapten, introduce unique electronic properties and can influence the conformation of the molecule, potentially enhancing its interaction with a target protein.[4] However, these same properties can also present challenges in generating highly specific antibodies. The small size and structural rigidity of the fluorinated pyridine ring necessitate a well-designed immunogen to ensure that the key structural features of the hapten are presented to the immune system.

Experimental Design: A Model Study

This guide is based on a hypothetical, yet representative, experimental workflow to assess the cross-reactivity of antibodies raised against a this compound derivative.

Hapten Design and Immunogen Synthesis

The target hapten is a derivative of this compound, functionalized with a linker suitable for conjugation to a carrier protein. For this study, a carboxylated linker was introduced at one of the amino groups, creating Hapten A. This hapten was then conjugated to Keyhole Limpet Hemocyanin (KLH) for immunization and to Bovine Serum Albumin (BSA) for use in screening assays.

Diagram of Hapten A and Conjugation Strategy

Hapten_Conjugation cluster_hapten Hapten A cluster_carrier Carrier Proteins Hapten This compound -linker-COOH KLH KLH (Immunogen) Hapten->KLH EDC/NHS Coupling BSA BSA (Assay Conjugate) Hapten->BSA EDC/NHS Coupling

Caption: Synthesis of immunogen and assay conjugate.

Antibody Generation

Polyclonal antibodies were generated in New Zealand white rabbits immunized with the Hapten A-KLH conjugate. A standard immunization protocol was followed, with periodic boosts to ensure a high-titer antibody response. Serum was collected and the polyclonal IgG fraction was purified using protein A affinity chromatography.

Cross-Reactivity Assessment: Structural Analogs

To evaluate the specificity of the anti-Hapten A antibodies, a panel of structurally related compounds was selected. These compounds were chosen to probe the antibody's tolerance for modifications at different positions of the pyridine ring.

Compound IDStructure DescriptionRationale for Inclusion
Hapten A This compound derivative (Immunogen) Reference Compound
Analog 12,6-DiaminopyridineTo assess the contribution of the fluorine atoms to antibody binding.
Analog 22-Amino-6-chloro-3,5-difluoropyridine derivativeTo evaluate the impact of substituting an amino group with a chloro group.
Analog 32,6-Diamino-3-fluoropyridine derivativeTo determine the effect of removing one of the fluorine atoms.
Analog 42,6-Diaminopurine derivativeTo test for cross-reactivity with a structurally similar purine core.

Methodologies for Cross-Reactivity Profiling

Two complementary immunoassays were employed to provide a comprehensive assessment of antibody cross-reactivity: a competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).

Competitive ELISA

Competitive ELISA is a robust method for determining the relative affinity of an antibody for a panel of analytes.[5] In this assay, the immobilized Hapten A-BSA conjugate competes with the free analog in solution for binding to a limited amount of the anti-Hapten A antibody.

Competitive ELISA Workflow

ELISA_Workflow cluster_steps ELISA Protocol Step1 1. Coat Plate with Hapten A-BSA Step2 2. Block Non-specific Sites Step1->Step2 Step3 3. Add Anti-Hapten A Ab + Free Analog Step2->Step3 Step4 4. Incubate & Wash Step3->Step4 Step5 5. Add HRP-conjugated Secondary Ab Step4->Step5 Step6 6. Incubate & Wash Step5->Step6 Step7 7. Add TMB Substrate Step6->Step7 Step8 8. Stop Reaction & Read Absorbance Step7->Step8

Caption: Key steps in the competitive ELISA protocol.

Detailed Competitive ELISA Protocol:

  • Coating: A 96-well microtiter plate is coated with Hapten A-BSA conjugate at a concentration of 1 µg/mL in coating buffer (0.1 M sodium carbonate, pH 9.6) and incubated overnight at 4°C.[6]

  • Washing: The plate is washed three times with wash buffer (PBS containing 0.05% Tween-20).[7]

  • Blocking: Non-specific binding sites are blocked by adding 200 µL of blocking buffer (PBS containing 1% BSA) to each well and incubating for 1 hour at room temperature.

  • Competition: A standard curve is prepared with serial dilutions of Hapten A. The test analogs are also serially diluted. 50 µL of each standard or analog dilution is added to the wells, followed by 50 µL of the anti-Hapten A antibody at a pre-determined optimal dilution. The plate is incubated for 2 hours at room temperature.

  • Washing: The plate is washed three times with wash buffer.

  • Detection: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to each well and incubated for 1 hour at room temperature.

  • Washing: The plate is washed five times with wash buffer.

  • Substrate Addition: 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate is added to each well and the plate is incubated in the dark for 15-30 minutes.[6]

  • Stopping the Reaction: The reaction is stopped by adding 100 µL of 2N sulfuric acid.

  • Data Acquisition: The absorbance is read at 450 nm using a microplate reader. The concentration of each analog that causes 50% inhibition of the maximal signal (IC50) is calculated. Cross-reactivity is determined using the following formula:

    Cross-Reactivity (%) = (IC50 of Hapten A / IC50 of Analog) x 100

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time quantitative data on biomolecular interactions, including antibody-antigen binding kinetics (association and dissociation rates) and affinity.[8][9][10] This method offers a more detailed characterization of cross-reactivity compared to endpoint assays like ELISA.[10]

SPR Experimental Workflow

SPR_Workflow cluster_spr SPR Analysis Immobilization 1. Immobilize Anti-Hapten A Ab on Sensor Chip Association 2. Inject Analog (Analyte) Immobilization->Association Dissociation 3. Flow Buffer to Measure Dissociation Association->Dissociation Regeneration 4. Regenerate Chip Surface Dissociation->Regeneration

Sources

A Comparative Guide to the Synthesis of 2,6-Diamino-3,5-difluoropyridine: Reproducibility and Strategic Insights

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher, Scientist, and Drug Development Professional: A Senior Application Scientist's Perspective on Navigating the Synthesis of a Key Pharmaceutical Intermediate.

Introduction: The Significance of 2,6-Diamino-3,5-difluoropyridine

This compound is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of innovative therapeutics. The strategic placement of fluorine atoms and amino groups on the pyridine ring imparts unique electronic properties, influencing the pharmacokinetic and pharmacodynamic profiles of the resulting drug candidates. Its structural motifs are found in a variety of development pipelines, making a reliable and reproducible synthesis paramount for advancing pharmaceutical research. This guide provides a comparative analysis of established synthetic protocols for this compound, offering insights into the practical execution, potential challenges, and critical parameters that govern the success of each approach.

Comparative Analysis of Synthetic Protocols

Two primary strategies for the synthesis of this compound have been prominently reported: a multi-step pathway commencing from the highly fluorinated precursor, pentafluoropyridine, and a route involving the direct amination of a tetrafluoropyridine intermediate under high pressure. A third, less direct but plausible approach, involves the halogen exchange of a dichlorodifluoropyridine precursor followed by amination. Each of these methodologies presents a distinct set of advantages and challenges in terms of starting material availability, reaction conditions, scalability, and final product purity.

ParameterProtocol 1: From Pentafluoropyridine via HydrazineProtocol 2: High-Pressure Amination of Tetrafluoropyridine
Starting Material Pentafluoropyridine2,3,5,6-Tetrafluoropyridine
Key Intermediates 2,3,5,6-Tetrafluoropyridine, 2,6-Dihydrazino-3,5-difluoropyridineNone
Reaction Conditions Stepwise, moderate temperatures, reduction stepHigh temperature and high pressure
Reported Purity Generally high, >98% achievableCan be lower due to side products
Scalability More amenable to laboratory scale; potential challenges with hydrazine handling at large scale.Potentially suitable for industrial scale, but requires specialized high-pressure equipment.
Safety Considerations Use of hydrazine monohydrate (toxic and potentially explosive), handling of zinc powder.High-pressure operations require stringent safety protocols and specialized reactors.

Protocol 1: Synthesis from Pentafluoropyridine via a Hydrazine Intermediate

This protocol is a multi-step synthesis that offers a high degree of control and generally results in a high-purity product. The underlying principle is a sequence of nucleophilic aromatic substitution reactions followed by a reduction.

Mechanistic Rationale

The synthesis begins with the selective reduction of pentafluoropyridine to 2,3,5,6-tetrafluoropyridine. The subsequent reaction with hydrazine monohydrate proceeds via nucleophilic aromatic substitution (SNAr), where the highly nucleophilic hydrazine displaces the fluorine atoms at the activated 2- and 6-positions of the pyridine ring. The final step involves the reductive cleavage of the N-N bonds in the dihydrazino intermediate to yield the desired diamine.

Experimental Workflow

Caption: Workflow for the synthesis of this compound from pentafluoropyridine.

Step-by-Step Methodology

Step 1: Preparation of 2,3,5,6-Tetrafluoropyridine

  • To a stirred suspension of zinc powder (111.5 g) in 20% aqueous ammonia (560 ml), add pentafluoropyridine (80 g) at room temperature.[1]

  • Stir the mixture vigorously for 5 hours.

  • The reaction progress can be monitored by GC-MS.

  • Upon completion, the 2,3,5,6-tetrafluoropyridine can be isolated, for example, by steam distillation or extraction. A reported yield for a similar reaction is 84.5%.[1]

Step 2: Synthesis of 2,6-Dihydrazino-3,5-difluoropyridine

  • Dissolve 2,3,5,6-tetrafluoropyridine in a suitable alcohol solvent, such as n-propanol.

  • Add hydrazine monohydrate in excess (e.g., 3-15 equivalents).[1]

  • Heat the mixture to reflux (typically 50-150 °C) for several hours.[1]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude dihydrazino intermediate.

Step 3: Reduction to this compound

  • Dissolve the crude 2,6-dihydrazino-3,5-difluoropyridine in a suitable solvent such as a C1-4 alkyl alcohol.[1]

  • Add a Raney nickel catalyst under an inert atmosphere.

  • Hydrogenate the mixture at a suitable pressure of hydrogen gas (e.g., atmospheric or slightly elevated) at a temperature between 10-35 °C.[1]

  • The reaction is typically complete within 10-24 hours.[1]

  • After completion, filter the catalyst and concentrate the filtrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield this compound with a purity of >98%.[1]

Protocol 2: High-Pressure Amination of 2,3,5,6-Tetrafluoropyridine

This protocol offers a more direct route to the target molecule by employing a high-pressure amination reaction. While seemingly simpler, it necessitates specialized equipment and careful control of reaction parameters to minimize side-product formation.

Mechanistic Rationale

This method relies on the direct nucleophilic substitution of the fluorine atoms at the 2- and 6-positions of 2,3,5,6-tetrafluoropyridine with ammonia. The high temperature and pressure are required to overcome the activation energy for the C-F bond cleavage and to ensure a sufficient concentration of ammonia in the reaction mixture.

Experimental Workflow

Caption: Direct amination of 2,3,5,6-tetrafluoropyridine to this compound.

Step-by-Step Methodology
  • Charge a high-pressure autoclave with 2,3,5,6-tetrafluoropyridine and a significant excess of aqueous ammonia.

  • Seal the reactor and heat it to a high temperature under elevated pressure.

  • Maintain the reaction conditions for a specified duration.

  • After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

  • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

  • The crude product often requires purification by column chromatography or recrystallization to remove impurities and partially aminated byproducts. A Japanese patent discloses this method but notes that the purity of the resulting product can be low.[1]

Discussion and Senior Application Scientist's Insights

Choosing the Right Protocol: The selection between these two protocols is heavily influenced by the available laboratory infrastructure and the desired scale of the synthesis. For academic research and small-scale synthesis where high purity is critical, Protocol 1 is often the preferred method. The stepwise nature allows for the isolation and characterization of intermediates, providing greater control over the final product quality. However, the use of hydrazine monohydrate and Raney nickel requires careful handling and adherence to safety protocols.

Protocol 2 , on the other hand, is more suited for an industrial setting where the infrastructure for high-pressure reactions is readily available. The directness of this route is appealing for large-scale production, but the potential for lower purity necessitates robust purification methods. The formation of mono-aminated and other side products is a significant consideration that needs to be addressed through careful optimization of reaction conditions (temperature, pressure, reaction time, and concentration of ammonia).

Alternative Considerations: While not fully detailed in the readily available literature for this specific molecule, the Chichibabin amination of a suitable difluoropyridine precursor could present an alternative route.[2] This reaction typically involves the use of sodium amide in liquid ammonia and could potentially offer a different reactivity profile and impurity spectrum. Further investigation and methods development would be required to establish its viability for this compound.

Conclusion

The synthesis of this compound is a critical process for the advancement of various pharmaceutical programs. Both the multi-step synthesis from pentafluoropyridine and the direct high-pressure amination of 2,3,5,6-tetrafluoropyridine represent viable, albeit distinct, approaches. The choice of protocol should be a strategic one, based on a careful evaluation of the available resources, desired scale, and purity requirements. For researchers embarking on the synthesis of this valuable intermediate, a thorough understanding of the mechanistic underpinnings and practical considerations of each method is essential for a successful and reproducible outcome.

References

  • Google Patents.
  • Google Patents.

Sources

Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 2,6-Diamino-3,5-difluoropyridine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, the journey of discovery does not conclude with the successful synthesis or application of a novel compound. It ends with the responsible management of the chemical's lifecycle, a principle that lies at the heart of sustainable science. This guide provides an in-depth, procedural framework for the proper disposal of 2,6-Diamino-3,5-difluoropyridine, ensuring the safety of laboratory personnel and the preservation of our environment. Our approach transcends mere instruction, delving into the rationale behind each critical step to foster a culture of informed safety.

Understanding the Compound: Hazard Profile of this compound

Before we can discuss disposal, we must first appreciate the inherent characteristics of this compound. A solid at room temperature with a melting point of 155-160 °C, its structure contains both amino groups and fluorine atoms attached to a pyridine ring.[1] This unique combination dictates its reactivity and toxicological profile. According to available safety data, this compound is classified as a substance that causes serious eye irritation.[2] While comprehensive toxicological data for this specific molecule is not extensively detailed in all public sources, the broader family of aminopyridines is known for significant toxicity, including potential fatality if swallowed, and toxicity through skin contact or inhalation.[3][4] The presence of fluorine, a halogen, also places it within the category of halogenated organic compounds, which are subject to specific environmental regulations.[5][6][7]

PropertyValueSource
Molecular Formula C5H5F2N3[1][8]
Molecular Weight 145.11 g/mol [1][2][8]
Physical State Solid
Melting Point 155-160 °C
Primary Hazard Causes serious eye irritation (H319)[2]

This hazard profile necessitates a disposal strategy that prioritizes containment, proper labeling, and adherence to hazardous waste regulations.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of this compound is a multi-step process that begins the moment the chemical is no longer needed. This workflow is designed to be a self-validating system, ensuring that safety and compliance are maintained at every stage.

Step 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling any waste containing this compound, it is imperative to be outfitted with the appropriate PPE. The causality here is direct: the PPE acts as a barrier between you and the chemical's potential hazards.

  • Eye Protection: ANSI-approved safety glasses or chemical splash goggles are mandatory to protect against the primary hazard of serious eye irritation.[9]

  • Hand Protection: Wear two pairs of chemical-resistant gloves (e.g., nitrile), a practice known as "double-gloving," to prevent skin contact.[9]

  • Body Protection: A standard laboratory coat, fully buttoned, along with full-length pants and closed-toe shoes, must be worn to protect the skin.[9]

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed within a certified chemical fume hood to prevent the inhalation of dust or aerosols.[3][9]

Step 2: Waste Segregation - Preventing Unwanted Reactions

Proper segregation is a cornerstone of safe laboratory practice.[10] Mixing incompatible chemicals can lead to dangerous reactions. Therefore, waste containing this compound must be collected separately.

  • Dedicated Waste Container: Use a clearly labeled, sealable, and compatible container for all waste streams of this compound. This includes pure, unused chemical, contaminated consumables (e.g., pipette tips, weighing paper), and solutions.

  • Incompatible Materials: Keep this waste stream separate from strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[3][9]

Step 3: Waste Collection and Labeling - Ensuring Clear Communication

The collection of chemical waste must be systematic and well-documented.[10] This ensures that everyone who handles the waste, from the researcher to the disposal technician, is aware of its contents and associated hazards.

  • Container Integrity: The waste container must be in good condition, leak-proof, and kept closed when not in use.[9][10]

  • Hazardous Waste Labeling: As soon as the first piece of waste is added, affix a hazardous waste label to the container. This label must include:

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Eye Irritant," "Toxic")

    • The date of accumulation

    • The laboratory or principal investigator's name

Step 4: Storage - Safe Temporary Containment

Proper storage of hazardous waste is crucial while awaiting pickup by a certified disposal service.

  • Secure Location: Store the labeled waste container in a designated, well-ventilated, and secure area, away from general laboratory traffic.

  • Locked Storage: For highly toxic compounds like aminopyridines, it is recommended to store the waste in a locked cabinet or an area with restricted access.[3][4]

Step 5: Final Disposal - The Professional Hand-off

The final disposal of this compound is not a task for laboratory personnel. This is a critical hand-off to professionals who are equipped to handle and process hazardous chemical waste in accordance with all local, state, and federal regulations.[3][11]

  • Engage a Certified Waste Contractor: Your institution's Environmental Health & Safety (EHS) office will have a contract with a licensed hazardous waste disposal company. Follow your institution's procedures for requesting a waste pickup.

  • Incineration: The most common and effective disposal method for halogenated organic compounds is high-temperature incineration.[5][12] This process destroys the molecule, converting it into less harmful substances.

  • Landfill Prohibition: Never dispose of this compound, or any halogenated organic compound, in a landfill.[5] These compounds can be persistent in the environment and pose long-term risks.

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the disposal process, the following workflow diagram has been created.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal start Disposal Required ppe Don Appropriate PPE start->ppe Initiate segregate Segregate from Incompatibles ppe->segregate collect Collect in Labeled, Compatible Container segregate->collect store Store in Secure, Designated Area collect->store request_pickup Request EHS Waste Pickup store->request_pickup incinerate High-Temperature Incineration request_pickup->incinerate Professional Handling end Disposal Complete incinerate->end

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Responsible Science

The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding the compound's hazards, adhering to a rigorous disposal protocol, and entrusting the final step to certified professionals, we uphold our commitment to responsible scientific practice. This guide serves as a foundational document to empower researchers to manage the complete lifecycle of their chemical reagents with confidence and care.

References

  • OSHA Compliance For Laboratories. US Bio-Clean. Available at: [Link]

  • This compound | C5H5F2N3 | CID 10176199. PubChem. Available at: [Link]

  • Safety Laws and Standards Pertinent to Laboratories. National Academies of Sciences, Engineering, and Medicine. Available at: [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). Available at: [Link]

  • The OSHA Lab Standard and the MSC Chemical Safety Manual. Minnesota State Colleges and Universities. Available at: [Link]

  • 4-Aminopyridine SOP. University of Washington. Available at: [Link]

  • 2-AMINO PYRIDINE FOR SYNTHESIS MSDS. Loba Chemie. Available at: [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? Medical Waste Services. Available at: [Link]

  • 4-aminopyridine. SD Fine-Chem. Available at: [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • PYRIDINE Safety Data Sheet. ChemSupply Australia. Available at: [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. eCFR. Available at: [Link]

  • 2, 6-Diamino-3, 5-difluoropyridine, min 98%, 1 gram. CP Lab Safety. Available at: [Link]

  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • Guidance and Summary of Information Regarding the RCRA Used Oil Rebuttable Presumption. U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. Westlaw. Available at: [Link]

  • Pyridine Standard Operating Procedure. University of Washington. Available at: [Link]

Sources

Navigating the Safe Handling of 2,6-Diamino-3,5-difluoropyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An Essential Guide for Researchers in Drug Development and Chemical Synthesis on the Safe Use, Handling, and Disposal of 2,6-Diamino-3,5-difluoropyridine.

As a novel building block in medicinal chemistry and materials science, this compound presents both significant opportunities for innovation and critical safety challenges. Its unique chemical structure, while valuable, necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any handling of this compound, a thorough risk assessment is paramount. This goes beyond simply reading a Safety Data Sheet (SDS); it involves critically evaluating the potential routes of exposure and the specific manipulations planned.

Primary Hazards:

  • Acute Toxicity: This compound is harmful if swallowed, in contact with skin, or inhaled.[1] Ingestion can be toxic.

  • Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][3]

The causality behind these hazards lies in the reactivity of the aromatic amine and the presence of fluorine atoms, which can enhance its biological activity and potential for adverse effects upon exposure. The amino groups can be readily absorbed, and the difluoropyridine core can interact with biological macromolecules, leading to irritation and toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of convenience but a critical control measure dictated by the risk assessment. For this compound, a multi-layered approach to PPE is essential.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile)To prevent skin contact and absorption. Disposable nitrile gloves offer good short-term protection against a variety of chemicals.[4] Always inspect gloves for any signs of degradation or perforation before use.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles meeting ANSI Z87.1 or EN166 standards. A face shield is recommended when there is a risk of splashing.[3][4]To protect the eyes from dust particles and potential splashes, which can cause serious irritation.[1]
Skin and Body Protection A lab coat, fully buttoned, and appropriate street clothing (long pants and closed-toe shoes).[4] For larger quantities or when generating dust, consider chemical-resistant coveralls.To minimize skin exposure to dust and accidental spills.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 dust mask) should be used if handling the solid outside of a fume hood or if dust is generated.[3]To prevent inhalation of the powder, which can cause respiratory tract irritation.[1][3]

dot

Caption: PPE Donning and Doffing Workflow for Handling this compound.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation:

  • Designated Area: All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.[3]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]

  • Spill Kit: Have a spill kit specifically for solid chemical spills readily available. This should include absorbent materials, a scoop and brush, and appropriate waste bags.

Handling Procedure:

  • Don PPE: Follow the donning sequence outlined in the diagram above.

  • Weighing: If weighing the solid, do so within the fume hood or in a balance enclosure to prevent the dispersal of dust. Use a spatula for transfers and avoid creating airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions involving this compound within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment that may have come into contact with the chemical.

First Aid Measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, call a physician.[1]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a POISON CENTER or doctor.[3]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is a critical final step in the safe handling process. As a halogenated organic compound, it requires specific disposal procedures.[5]

Waste Segregation and Disposal:

  • Solid Waste:

    • Collect all solid waste, including excess reagent and any contaminated materials (e.g., weigh boats, paper towels), in a clearly labeled, sealed container designated for "Halogenated Organic Solid Waste."[5][6]

    • Do not mix with non-halogenated waste.

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a designated, sealed, and clearly labeled container for "Halogenated Organic Liquid Waste."[5]

    • Consult your institution's environmental health and safety (EHS) office for specific guidelines on the disposal of halogenated waste streams. Incineration at high temperatures is often the required disposal method for such compounds to prevent the formation of toxic byproducts.[7]

  • Contaminated PPE:

    • Disposable gloves and other contaminated disposable PPE should be placed in the designated solid waste container.

    • Non-disposable items, such as lab coats, should be decontaminated if possible or disposed of as hazardous waste according to your institution's policies.

dot

Caption: Disposal Workflow for this compound Waste.

By integrating these principles of hazard awareness, meticulous planning, and disciplined execution into your laboratory practices, you can confidently and safely unlock the scientific potential of this compound.

References

  • This compound. PubChem. Available from: [Link]

  • Personal Protective Equipment. U.S. Environmental Protection Agency. Available from: [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. Available from: [Link]

  • Halogenated Waste. University of Wisconsin-Madison. Available from: [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Diamino-3,5-difluoropyridine
Reactant of Route 2
Reactant of Route 2
2,6-Diamino-3,5-difluoropyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.